molecular formula C10H12Br2 B1334969 1,4-Bis(bromomethyl)-2,5-dimethylbenzene CAS No. 35168-62-8

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Cat. No.: B1334969
CAS No.: 35168-62-8
M. Wt: 292.01 g/mol
InChI Key: MUSYLRHTIZVVCB-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS 35168-62-8) is a high-value aromatic compound with two reactive bromomethyl groups, making it an essential building block in organic synthesis and materials science research . This solid compound (Molecular Formula: C10H12Br2, Molecular Weight: 292.01) is characterized by its high purity (>98%) and a melting point of 159-163 °C . Its primary research value lies in its application as a key precursor for the synthesis of more complex macrocyclic and supramolecular structures, facilitated by its two benzylic bromide sites which are excellent leaving groups in substitution reactions . The compound exhibits interesting polymorphic behavior, crystallizing in both triclinic (Form I) and more thermodynamically stable monoclinic (Form II) forms, which influences its solid-state packing and physical properties . From a safety perspective, this compound is corrosive and requires careful handling; it causes severe skin burns and eye damage (H314) . It is recommended to store it in a cool, dark place and use personal protective equipment, including gloves and eye protection . Available for research applications only, this product is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dimethylbenzene
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InChI

InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSYLRHTIZVVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CBr)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188661
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
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Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35168-62-8
Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
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Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
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Record name 1,4-Bis(bromomethyl)-2,5-dimethylbenzene
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Record name 1,4-bis(bromomethyl)-2,5-dimethylbenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Versatile Linker in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 12, 2026 – This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. With the CAS Number 35168-62-8 , this bifunctional reagent is a cornerstone in the construction of complex molecular architectures, from advanced polymers to novel therapeutic agents.

Introduction: A Bridge Between Molecules

This compound is a halogenated aromatic hydrocarbon featuring a p-xylene core substituted with two bromomethyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This specific arrangement of reactive benzylic bromide moieties and sterically influential methyl groups imparts a unique combination of reactivity and structural definition, making it a highly valuable building block in organic synthesis.

The presence of two reactive sites allows it to act as a rigid linker, covalently connecting two molecular entities with a defined spatial orientation. This property is of paramount importance in fields ranging from supramolecular chemistry and materials science to the rational design of bioactive compounds in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 35168-62-8
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Appearance White to light yellow crystalline powder
Melting Point 159.0-163.0 °C
Solubility Soluble in many organic solvents, slightly soluble in water.

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent bromomethyl groups (CH₂Br) around δ 4.5-4.7 ppm. The two equivalent aromatic protons would appear as a singlet in the aromatic region (δ 7.0-7.5 ppm), and the two equivalent methyl groups (CH₃) would also present as a singlet, likely in the range of δ 2.2-2.5 ppm.

  • ¹³C NMR: The spectrum would feature distinct signals for the bromomethyl carbons (around δ 30-35 ppm), the methyl carbons, and the aromatic carbons, with quaternary carbons showing different shifts from the protonated aromatic carbons.

Synthesis and Mechanism: Forging the Building Block

The primary route to this compound is through the radical bromination of the methyl groups of durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or benzene.

Reaction Mechanism: A Radical Chain Process

The bromination of the benzylic methyl groups proceeds via a free radical chain mechanism. This process is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from a methyl group on the durene ring to form a stable benzylic radical. This radical then reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) 2R• 2 Radical fragments I->2R• Heat Durene• Benzylic Radical R• R• H-R H-R R•->H-R + Durene R-R Initiator recombination R•->R-R + R• Product 1-Bromomethyl-2,4,5-trimethylbenzene Durene•->Product + NBS Succinimide• Succinimide Radical Dimer Durene Dimer Durene•->Dimer + Durene• Product->Succinimide• - Succinimide H-Succinimide Succinimide Succinimide•->H-Succinimide + Durene H-Succinimide->Durene• - Durene Durene Durene NBS N-Bromosuccinimide

Caption: Free radical chain mechanism for the bromination of durene.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve durene (1,2,4,5-tetramethylbenzene) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the solution.

  • Reaction Execution: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound as a crystalline solid.

Applications: A Versatile and Rigid Scaffold

The utility of this compound spans multiple scientific disciplines, primarily owing to its ability to act as a rigid and well-defined linker.

Polymer Chemistry and Materials Science

In polymer science, this compound is employed as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Its rigid aromatic core and the defined length of the linker introduce a degree of order and stability into the polymer network. It is also a key building block in the synthesis of:

  • Functionalized Resins: The bromomethyl groups readily undergo nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto a polymer backbone.[1]

  • Dendrimers: Its bifunctional nature makes it an ideal core molecule for the divergent synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and catalysis.[1]

  • Porous Organic Frameworks (POFs): The rigid structure of the linker is crucial in the construction of POFs, which are crystalline porous materials with potential applications in gas storage, separation, and catalysis.

G cluster_applications Applications of this compound A This compound B Crosslinking Agent A->B C Synthesis of Functionalized Resins A->C D Dendrimer Synthesis A->D E Porous Organic Frameworks (POFs) A->E F Drug Discovery & Medicinal Chemistry A->F

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8) is a crystalline aromatic hydrocarbon featuring a p-xylene core symmetrically substituted with two bromomethyl and two methyl groups.[1] This bifunctional electrophile serves as a rigid and versatile building block in synthetic chemistry. The presence of two benzylic bromide moieties, which are excellent leaving groups, makes this compound highly reactive toward nucleophilic substitution. This reactivity, combined with the defined geometry of the central aromatic ring, renders it an invaluable precursor in supramolecular chemistry, polymer science, and as a scaffold for the synthesis of complex organic frameworks and potentially novel therapeutic agents.[2]

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and safe handling of this compound, with a focus on its applications and potential in modern chemical research and drug discovery.

Physicochemical and Structural Properties

The compound's structure and key identifiers are fundamental to its application and safety. Its core is a 1,4-disubstituted benzene ring, ensuring a linear and rigid geometry for molecules constructed from it.

Identifiers and Molecular Data
PropertyValueReference(s)
CAS Number 35168-62-8[3]
IUPAC Name This compound[1]
Synonyms 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene[3]
Molecular Formula C₁₀H₁₂Br₂[2]
Molecular Weight 292.01 g/mol [2]
InChIKey MUSYLRHTIZVVCB-UHFFFAOYSA-N[4]
Physical Properties
PropertyValueReference(s)
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 159.0 - 163.0 °C[3]
Boiling Point 314.1 °C at 760 mmHg[4]
Density 1.613 g/cm³[4]
Solubility Data for the non-methylated analog, 1,4-bis(bromomethyl)benzene, indicates solubility in hot dioxane and hydrolysis in water. It is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and sparingly soluble in non-polar solvents like hexanes.[5]
Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. This information is critical for understanding packing forces and for computational modeling in materials and drug design.

The crystal structure of this compound is monoclinic with the space group P2₁/c. The molecule possesses inversion symmetry in the crystal lattice.[6]

Crystallographic ParameterValueReference(s)
Crystal System Monoclinic[6]
Space Group P2₁/c (No. 14)[6]
a 8.1816(14) Å[6]
b 4.4288(7) Å[6]
c 15.2809(19) Å[6]
β 93.126(2)°[6]
Volume (V) 516.10(14) ų[6]
Z 2[6]

Chemical Reactivity and Synthesis

Core Reactivity: Nucleophilic Substitution

The key to the synthetic utility of this compound lies in the reactivity of its two benzylic C-Br bonds. These bonds are highly susceptible to nucleophilic attack, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This allows for the facile and predictable introduction of a wide range of functionalities.

Common nucleophiles include:

  • Amines (primary and secondary): To form diamine derivatives, which are precursors for macrocycles and ligands.

  • Thiols: To create dithioether linkages, often used in self-assembled monolayers and materials science.

  • Alcohols/Phenols: To form stable diether bonds.

  • Carboxylates: To generate diester compounds.

  • Azides: As a precursor for "click" chemistry via the formation of diazides.

The symmetrical nature of the molecule allows for double substitution reactions to create extended structures, macrocycles, or cross-linked polymers.[2]

Generalized SN2 mechanism at a benzylic carbon.
Synthesis Protocol

The compound is typically synthesized via the bromomethylation of 1,4-dimethylbenzene (p-xylene). A common and effective procedure involves the reaction with paraformaldehyde and hydrobromic acid.

Experimental Protocol: Synthesis via Bromomethylation [6]

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dimethylbenzene (p-xylene, 15.5 mL), paraformaldehyde (7.7 g), and 48% hydrobromic acid (100 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 48 hours. A white precipitate will form as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.

  • Purification: The crude product can be effectively purified by recrystallization. While the original literature suggests carbon tetrachloride, safer alternatives such as ethyl acetate/hexane or toluene should be explored due to the toxicity and restricted use of CCl₄.[6][7] Dissolve the crude solid in a minimum amount of the hot recrystallization solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified white needles by filtration.

Workflow for the synthesis of the title compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The high symmetry of this compound leads to a relatively simple and highly characteristic spectroscopic profile. While direct experimental spectra were not found in the cited literature, the following data is predicted based on the analysis of closely related structures, such as 1,4-bis(bromomethyl)benzene.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, only three unique carbon environments and two unique proton environments are expected.

Predicted ¹H NMR (in CDCl₃):

  • ~2.3-2.4 ppm (singlet, 6H): Corresponds to the six equivalent protons of the two methyl groups (-CH₃) on the aromatic ring.

  • ~4.5-4.6 ppm (singlet, 4H): Attributed to the four equivalent protons of the two bromomethyl groups (-CH₂Br).

  • ~7.2-7.3 ppm (singlet, 2H): Represents the two equivalent protons on the aromatic ring (Ar-H).

Predicted ¹³C NMR (in CDCl₃):

  • ~18-20 ppm: Aromatic methyl carbons (-CH₃).

  • ~31-33 ppm: Bromomethyl carbons (-CH₂Br).[8]

  • ~134-136 ppm: Aromatic C-H carbons.

  • ~137-139 ppm: Quaternary aromatic carbons attached to the methyl and bromomethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Predicted Key IR Absorptions (KBr pellet):

  • 3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1600, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1200-1250 cm⁻¹: A strong absorption corresponding to the C-Br stretching vibration.[9]

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4,5-tetrasubstituted benzene ring pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Predicted MS Fragmentation:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 290, 292, and 294 in a ~1:2:1 ratio, corresponding to the presence of two bromine atoms. The peak at m/z 292 (C₁₀H₁₂⁷⁹Br⁸¹Br) would be the most intense in the cluster.

  • [M-Br]⁺: A prominent fragment around m/z 211/213 (loss of one bromine radical).

  • [M-CH₂Br]⁺: A fragment corresponding to the loss of a bromomethyl radical.

  • Base Peak: The most stable fragment is often the tropylium-like ion formed after the loss of both bromine atoms or related fragments.

Applications in Research and Development

Polymer and Materials Science

The difunctional nature of this compound makes it an ideal cross-linking agent. It can connect polymer chains to form robust networks, enhancing the thermal and mechanical stability of materials. It is also a key building block for synthesizing functionalized resins, dendrimers, and porous organic frameworks (POFs), which have applications in gas storage, separation, and catalysis.[2]

Supramolecular Chemistry

The rigid, linear geometry of the central p-xylene unit is highly desirable in supramolecular chemistry for the construction of molecular clips, cages, and macrocycles. By reacting it with complementary difunctional nucleophiles, chemists can create large, well-defined structures with specific host-guest binding capabilities.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples in clinical development are scarce, the structural features of this compound make it a highly valuable scaffold for drug discovery.

  • Rigid Linker: In the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, a rigid linker is often required to precisely control the distance and orientation between two active domains (e.g., a warhead and an E3 ligase binder). This compound provides a geometrically defined linker that can be functionalized at both ends.

  • Scaffold for Inhibitor Design: The central ring can serve as a core scaffold from which to build out substituents that interact with biological targets. The two bromomethyl groups act as synthetic handles to introduce diverse chemical functionalities through nucleophilic substitution, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it could be used to synthesize bis-substituted compounds designed to occupy two adjacent pockets in an enzyme's active site.

Drug_Discovery_Logic sub 1,4-Bis(bromomethyl)- 2,5-dimethylbenzene path1 Rigid Linker (PROTACs, Bifunctional Molecules) sub->path1 path2 Core Scaffold (SAR Library Synthesis) sub->path2 app1 Precise spatial orientation of two pharmacophores path1->app1 app2 Synthesis of novel enzyme/receptor inhibitors path2->app2

Potential roles in drug discovery workflows.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Classification: Causes severe skin burns and eye damage (H314).[10] It is a lachrymator and is destructive to the tissues of the mucous membranes and upper respiratory tract.[11]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12]

  • Handling: Avoid creating dust. Do not breathe dust or mists. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Store locked up.[12]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical building block. Its high reactivity, driven by two benzylic bromide groups, combined with a rigid and symmetrical core structure, makes it an important reagent in the synthesis of advanced polymers, supramolecular assemblies, and porous materials. For medicinal chemists and drug development professionals, it represents a valuable scaffold and linker, offering a geometrically defined platform for creating complex, biologically active molecules. A thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full synthetic potential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved January 12, 2026, from [Link]

  • Stenutz. (n.d.). 1,4-dibromo-2,5-dimethylbenzene. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. Retrieved January 12, 2026, from [Link]

  • Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. [Link]

  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved January 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: Properties, Synthesis, and Applications in Advanced Material and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This bifunctional reagent, built upon a rigid p-xylene core, offers significant potential as a versatile building block and crosslinking agent. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol with mechanistic insights, and explore its applications in materials science and its prospective role in modern medicinal chemistry.

Part 1: Core Physicochemical and Spectroscopic Properties

This compound (CAS No. 35168-62-8) is a substituted aromatic hydrocarbon. Its structure, featuring a central benzene ring with two reactive bromomethyl groups and two sterically hindering methyl groups, dictates its utility as a rigid and well-defined molecular scaffold.

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 35168-62-8[1][2]
Molecular Formula C₁₀H₁₂Br₂[2][3]
Molecular Weight 292.01 g/mol [2][3]
Appearance White to light yellow crystalline powder
Melting Point 159.0 - 163.0 °C[3]
Synonyms 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene

The compound is generally soluble in chlorinated organic solvents like dichloromethane and chloroform, as well as hot carbon tetrachloride, but has limited solubility in water, where it is susceptible to hydrolysis over time. It should be stored in a cool, dry place to maintain its integrity.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the bromomethylation of p-xylene (1,4-dimethylbenzene). This method provides a direct route to the desired product.

Experimental Protocol: Bromomethylation of p-Xylene

This protocol is adapted from established procedures for the synthesis of the title compound.[1]

Materials:

  • p-Xylene (1,4-dimethylbenzene)

  • Paraformaldehyde

  • 48% Hydrobromic acid (HBr)

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the flask, add 48% hydrobromic acid (100 mL), paraformaldehyde (7.7 g), and p-xylene (15.5 mL).

  • Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 48 hours.

  • Over the course of the reaction, a white precipitate will form.

  • After 48 hours, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash it with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from carbon tetrachloride to yield the final product as white needles.

Causality and Mechanistic Insights

The choice of reagents in this synthesis is critical for its success. This is not a free-radical bromination (like those using NBS), but rather an electrophilic substitution reaction known as bromomethylation .

  • Why Paraformaldehyde and HBr? This combination generates the reactive electrophile in situ. Paraformaldehyde, a polymer of formaldehyde, depolymerizes in the hot acidic medium to provide formaldehyde. Formaldehyde is then protonated by the strong acid (HBr), and subsequent loss of water generates a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or its bromide equivalent.

  • The Electrophile's Role: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic species. The two methyl groups on the ring are activating, ortho-, para-directing groups, ensuring the bromomethyl groups are installed at the 2 and 5 positions.

  • Self-Validation: The success of the reaction is evidenced by the formation of a significant amount of white precipitate, as the product is a solid while the starting materials are liquids or in solution. The purity can be confirmed post-recrystallization by melting point analysis, which should align with the literature value (159-163 °C).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product p_xylene p-Xylene reaction Reflux @ 48h p_xylene->reaction paraformaldehyde Paraformaldehyde paraformaldehyde->reaction hbr 48% HBr hbr->reaction workup Cooling & Filtration reaction->workup Formation of crude precipitate purification Recrystallization (Carbon Tetrachloride) workup->purification final_product 1,4-Bis(bromomethyl)- 2,5-dimethylbenzene purification->final_product Pure white needles

Caption: Synthesis workflow for this compound.

Part 3: Applications in Materials Science and Medicinal Chemistry

The core utility of this molecule stems from its two benzylic bromide functional groups. Benzylic bromides are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions, making the molecule a potent dielectrophilic building block.

Established Applications: A Rigid Crosslinker

This compound is primarily used as a crosslinking agent in polymer chemistry and materials science.[3][4] Its rigid, planar structure allows for the creation of well-defined, porous materials.

  • Porous Organic Frameworks (POFs): POFs are a class of materials with high surface areas and permanent porosity, making them suitable for applications like gas storage and chemical separations.[5][6] The title compound can be reacted with various multitopic nucleophiles to form robust, crystalline frameworks.

  • Functionalized Resins and Dendrimers: The molecule's ability to link nucleophilic species makes it ideal for synthesizing complex macromolecular structures like dendrimers or for modifying existing polymers to introduce new reactive sites.[3]

Prospective Applications in Drug Development: A Bifunctional Linker

While direct synthesis of a marketed drug using this specific molecule is not prominently documented, its structural analogs, such as 1,2-, 1,3-, and 1,4-bis(bromomethyl)benzene, are well-established as linkers in medicinal chemistry.[7] This provides an authoritative basis for proposing its use in advanced drug design, where the controlled spacing and rigid orientation of molecular components are paramount. The linker is a critical component that determines the stability, pharmacokinetics, and efficacy of complex drugs like Antibody-Drug Conjugates (ADCs).[8]

The rigid xylene backbone of this compound offers a fixed distance and geometry between two points of attachment, which can be a significant advantage over flexible linkers (like PEG chains) in certain applications.[9]

Hypothetical Application: Linker for an Antibody-Drug Conjugate (ADC)

In an ADC, a linker connects a monoclonal antibody (which targets a specific cancer cell) to a potent cytotoxic payload. Our molecule could serve as the core of a linker system. The two bromomethyl groups would be reacted sequentially with a payload-attachment moiety and an antibody-conjugation moiety. The additional methyl groups on the benzene ring provide steric bulk, which could shield the linker from enzymatic degradation, potentially increasing the ADC's stability in circulation.

The logical relationship of the components in such a hypothetical ADC is diagrammed below.

ADC_Logic Antibody Antibody (mAb) Targets tumor antigen Linker Rigid Linker Core Attachment Point 1 1,4-Bis(bromomethyl)- 2,5-dimethylbenzene Attachment Point 2 Antibody:head->Linker:f0 Conjugation (e.g., via Thiol-Maleimide) Payload Cytotoxic Payload Induces cell death Linker:f2->Payload:head Attachment (Nucleophilic Substitution)

Caption: Logical structure of a hypothetical Antibody-Drug Conjugate (ADC).

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

  • Hazards: The compound is classified as causing severe skin burns and eye damage. It is a lachrymator (induces tears) and is destructive to the mucous membranes and upper respiratory tract.

  • Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.

Conclusion

This compound is a highly valuable bifunctional building block. Its rigid aromatic core and two reactive bromomethyl groups make it an excellent choice for creating well-defined structures in materials science, particularly in the synthesis of porous organic frameworks. For drug development professionals, its potential as a rigid linker, drawing parallels from its close structural analogs, opens avenues for its use in designing sophisticated therapeutic constructs like ADCs, where precise control over molecular architecture is essential for efficacy and stability. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in both foundational research and advanced applications.

References

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  • Liew, S. Y., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(7), 875. Retrieved from [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 518-529. Retrieved from [Link]

  • Zheng, Z., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem. Retrieved from [Link]

  • Tăbăcaru, A., et al. (2011). Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. Inorganic Chemistry, 50(22), 11506-11513. Retrieved from [Link]

  • Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Retrieved from [Link]

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  • Wang, X., et al. (2018). Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM2.5 removal. Materials Research Express, 5(11), 115022. Retrieved from [Link]

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1,4-Bis(bromomethyl)-2,5-dimethylbenzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound (CAS No. 35168-62-8), with a specialized focus on its melting and boiling points. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the causality behind experimental choices, establish self-validating protocols for ensuring data integrity, and address the specific challenges associated with the thermal analysis of this reactive intermediate.

Introduction and Compound Profile

This compound, also known as 2,5-Bis(bromomethyl)-p-xylene, is a bifunctional aromatic halide. Its structure, featuring a p-xylene core with two reactive bromomethyl groups, makes it a valuable and versatile building block in organic synthesis.[1] It is widely employed as a crosslinking agent in polymer chemistry and as a key intermediate for creating larger, complex molecules such as functionalized resins, dendrimers, and porous organic frameworks.[2][3] The two benzylic bromide moieties are highly susceptible to nucleophilic substitution, providing efficient pathways for linking molecular structures.[2][3]

A precise understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective use in synthesis, purification, and material processing. These parameters dictate reaction conditions, purification strategies (like recrystallization), and define the compound's thermal stability limits.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data serves as a critical baseline for all experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 35168-62-8[2][4]
Molecular Formula C₁₀H₁₂Br₂[2]
Molecular Weight 292.01 g/mol [2]
Appearance White to light yellow/orange powder or crystals
Melting Point 159.0 - 163.0 °C[2][5]
Boiling Point Not experimentally reported; prone to decomposition.N/A
Synonyms 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene

Melting Point Determination: Theory and Protocol

The melting point is one of the most critical indicators of a crystalline solid's purity.[6] For a pure compound, the melting range—the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid—is typically narrow, often within 0.5-1.0°C.[7] The presence of impurities disrupts the crystal lattice, typically causing both a depression of the melting point and a broadening of the melting range.[7]

Causality in Experimental Design

The chosen protocol emphasizes slow, controlled heating and precise sample preparation. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range. Proper sample packing is crucial for efficient and uniform heat transfer from the apparatus to the compound.[6] An initial rapid determination is recommended to find an approximate range, followed by a meticulous, slow measurement to ensure accuracy.[8]

Detailed Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers superior control and safety over traditional oil bath methods.[8]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[6] If the crystals are large, gently crush them using a mortar and pestle.

    • Take a capillary tube and tap the open end into the powder until a small amount of sample (2-3 mm in height) enters the tube.[8]

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[8] This prevents air pockets and ensures uniform heating.

  • Initial (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp rate (e.g., 10-20 °C/minute).[8]

    • Observe the sample and record the approximate temperature range at which melting occurs. This provides a target for the precise measurement. Let the apparatus cool to at least 20°C below this approximate range.

  • Precise (Slow) Determination:

    • Use a fresh sample in a new capillary tube.

    • Set the starting temperature to approximately 15-20°C below the expected melting point (e.g., ~140°C).

    • Set a slow ramp rate of 1-2 °C/minute through the expected melting range.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first droplet of liquid is visible.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Repetition:

    • Perform the measurement in triplicate with fresh samples to ensure reproducibility. The results should be consistent.

    • If purity is , a mixed melting point test can be performed.[9] Mix the sample with a known pure standard; if there is no depression in the melting point, the compounds are identical.[9]

Visualization: Melting Point Determination Workflow```dot

Melting_Point_Workflow cluster_prep 1. Sample Preparation cluster_run 2. Instrumental Analysis cluster_data 3. Data Acquisition prep1 Dry & Pulverize Sample prep2 Load 2-3 mm into Capillary Tube prep1->prep2 prep3 Pack Sample Tightly prep2->prep3 run1 Insert Capillary into Apparatus prep3->run1 run2 Rapid Scan (10-20°C/min) to find approximate MP run1->run2 run3 Cool Apparatus run2->run3 run4 Slow Scan (1-2°C/min) starting 20°C below approx. MP run3->run4 data1 Record T1: First liquid drop appears run4->data1 data2 Record T2: All solid disappears data1->data2 data3 Report Range: T1 - T2 data2->data3

Caption: Decision logic for thermal analysis of the compound.

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 159-163°C . This parameter serves as a reliable indicator of its purity and can be determined accurately using standard laboratory protocols that emphasize slow, controlled heating. Conversely, the compound lacks a reported boiling point at atmospheric pressure, a strong indication of thermal decomposition at elevated temperatures. Direct measurement of a boiling point is inadvisable. For researchers and professionals requiring data on its behavior at high temperatures, thermal analysis techniques such as TGA and DSC are the scientifically appropriate methods to determine its decomposition threshold. This understanding is crucial for the safe handling, storage, and application of this important synthetic intermediate.

References

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A Technical Guide to the Solubility of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a bifunctional aromatic compound frequently utilized as a crosslinking agent in polymer chemistry and as a building block in the synthesis of functionalized resins, dendrimers, and porous organic frameworks.[1][2] Its dual bromomethyl groups are highly reactive, readily undergoing nucleophilic substitution, which makes it a versatile reagent in organic synthesis.[1][2] Understanding its solubility is paramount for its effective use in these applications, as it dictates reaction kinetics, purification strategies, and overall process efficiency.

Physicochemical Properties:

PropertyValueSource
CAS Number 35168-62-8[3][4][5]
Molecular Formula C₁₀H₁₂Br₂[2][5][6]
Molecular Weight 292.01 g/mol [2][5][6]
Melting Point 159.0-163.0 °C[2][3][7]
Appearance White to light yellow/orange powder or crystals[7]
Density 1.613 g/cm³[3]

The high melting point indicates strong intermolecular forces in the solid state, which will influence its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[8] This principle is based on the polarity of the solute and the solvent. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and Polarity of this compound:

The molecule possesses a symmetrical, non-polar benzene core with two methyl groups. However, the two bromomethyl (-CH₂Br) groups introduce polarity due to the electronegativity difference between carbon and bromine. This gives the molecule a somewhat polar character, although it is still predominantly non-polar.

Predictive Solubility in Common Solvents:

Based on its structure, the solubility of this compound in various solvent classes can be predicted as follows:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the non-polar nature of the benzene ring and methyl groups, the compound is expected to exhibit good solubility in these solvents through van der Waals forces.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents have dipoles but do not have acidic protons.[8] They are likely to be effective at dissolving this compound due to a combination of dipole-dipole interactions and van der Waals forces.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding.[8] The solubility in highly polar protic solvents like water is expected to be very low. In less polar alcohols like ethanol and methanol, it may have limited to moderate solubility.

  • Halogenated Solvents (e.g., Chloroform, Carbon Tetrachloride): These solvents are often good choices for dissolving halogenated organic compounds.

Experimental Determination of Equilibrium Solubility

For precise applications, experimental determination of solubility is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess solute B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath at constant temperature B->C D Agitate for a sufficient time (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw supernatant and filter through a syringe filter (e.g., 0.45 µm PTFE) E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H I Quantify against a standard curve H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.[8]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It can cause severe skin burns and eye damage and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6][10]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]

Conclusion

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • De Gruyter. (2025). The crystal structure of this compound, C10H12Br2. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

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1,4-Bis(bromomethyl)-2,5-dimethylbenzene ¹H NMR and ¹³C NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Introduction: Structural Elucidation of a Key Building Block

This compound is a symmetrically substituted aromatic compound frequently employed as a building block in organic synthesis, particularly in the construction of larger molecular architectures such as polymers and macrocycles. Its utility stems from the two reactive benzylic bromide functional groups. For researchers and drug development professionals, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular framework in solution.

This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's electronic and symmetric properties and its resulting spectral features.

Part 1: Molecular Symmetry and its NMR Implications

The key to interpreting the NMR spectra of this compound lies in understanding its high degree of symmetry. The molecule possesses two perpendicular planes of symmetry that pass through the C3-C6 and C1-C4-C2-C5 atoms, respectively. This symmetry dictates that several protons and carbons are chemically and magnetically equivalent, which significantly simplifies the resulting spectra.

  • Proton Environments: There are only three distinct types of protons in the molecule.

    • The two aromatic protons (at C3 and C6) are equivalent.

    • The four protons of the two bromomethyl (-CH₂Br) groups are equivalent.

    • The six protons of the two methyl (-CH₃) groups are equivalent.

  • Carbon Environments: There are five distinct types of carbon atoms.

    • The two aromatic carbons bearing a hydrogen (C3 and C6) are equivalent.

    • The two aromatic carbons bearing a methyl group (C2 and C5) are equivalent.

    • The two aromatic carbons bearing a bromomethyl group (C1 and C4) are equivalent.

    • The two carbons of the bromomethyl (-CH₂Br) groups are equivalent.

    • The two carbons of the methyl (-CH₃) groups are equivalent.

This high level of symmetry leads to a simplified NMR spectrum with fewer signals than would be expected for a less symmetrical isomer.

Caption: Molecular structure of this compound with equivalent proton and carbon environments highlighted.

Part 2: Experimental Protocol for High-Resolution NMR

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral accuracy.

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 20-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic molecules like this one.[2] Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2][3]

  • Dissolution and Internal Standard: In a small, clean vial, dissolve the weighed sample in the deuterated solvent.[1] Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

  • Filtration: It is critical to remove any solid particulates, as they disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Final Check: Ensure the sample height in the tube is between 4-5 cm.[2] Cap the tube securely, and carefully wipe the outside with a lint-free tissue and isopropanol or acetone to remove any dust or fingerprints before inserting it into the spectrometer.[2][4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg for ¹H, 20-100 mg for ¹³C) dissolve 2. Dissolve in 0.6 mL CDCl₃ + Add TMS Standard weigh->dissolve filter 3. Filter into NMR Tube (via glass wool pipette) dissolve->filter check 4. Check Volume & Clean Tube filter->check insert 5. Insert into Spectrometer check->insert lock_shim 6. Lock & Shim (Field Homogenization) insert->lock_shim acquire 7. Acquire Spectra (¹H and ¹³C Experiments) lock_shim->acquire process 8. Fourier Transform & Phase Correction acquire->process calibrate 9. Calibrate Spectrum (Set TMS to 0.00 ppm) process->calibrate integrate 10. Integrate & Analyze Peaks calibrate->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Part 3: Spectral Analysis and Interpretation

The combination of electron-donating methyl groups and electron-withdrawing bromomethyl groups creates a distinct electronic environment that is reflected in the NMR chemical shifts.

¹H NMR Spectrum

The ¹H NMR spectrum is remarkably simple, showing only three signals, all of which are singlets.

  • Aromatic Protons (Hₐ): The two equivalent aromatic protons are expected in the range of δ 7.0-7.5 ppm . Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] The precise shift is a balance between the shielding effect of the electron-donating methyl groups and the deshielding effect of the electron-withdrawing bromomethyl groups. The signal appears as a singlet because there are no adjacent, non-equivalent protons with which to couple.

  • Benzylic Protons (Hₑ): The four equivalent protons of the two -CH₂Br groups resonate significantly downfield, typically around δ 4.5 ppm . For comparison, the analogous protons in p-bis(bromomethyl)benzene appear at δ 4.48 ppm.[6] This downfield shift is caused by the strong deshielding effect of the adjacent electronegative bromine atom. This signal is a sharp singlet as these protons are equivalent and have no non-equivalent neighboring protons.

  • Methyl Protons (Hₒ): The six equivalent protons of the two methyl groups appear upfield, around δ 2.3 ppm . Benzylic protons on a carbon attached to an aromatic ring typically show up in the 2.0-3.0 ppm range.[5] This signal is also a singlet due to the absence of coupling partners.

The integral ratio of these three peaks will be 2H : 4H : 6H , which simplifies to 1 : 2 : 3 , corresponding to the aromatic, bromomethyl, and methyl protons, respectively.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five unique carbon environments.

  • Aromatic C-H (C3/C6): These carbons typically resonate in the aromatic region of δ 120-135 ppm .[5]

  • Aromatic C-CH₃ (C2/C5): The carbons attached to the methyl groups will also be in the aromatic region, likely around δ 135-140 ppm .

  • Aromatic C-CH₂Br (C1/C4): The carbons bearing the bromomethyl groups are also in the aromatic region, expected around δ 136-142 ppm . The symmetry of para-disubstituted benzenes with identical groups results in fewer than six aromatic signals.[5][7]

  • Benzylic Carbon (-CH₂Br): This carbon is shifted downfield due to the attached bromine atom. Based on data for p-bis(bromomethyl)benzene (δ 33.0 ppm), this signal is expected around δ 30-35 ppm .[6]

  • Methyl Carbon (-CH₃): The methyl carbons are found in the upfield alkyl region, typically around δ 15-20 ppm .

Part 4: Data Summary

The expected NMR data for this compound in CDCl₃ is summarized below for quick reference.

Nucleus Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹HAromatic (Ar-H )~ 7.3Singlet2H
¹HBenzylic (-CH₂ Br)~ 4.5Singlet4H
¹HMethyl (Ar-CH₃ )~ 2.3Singlet6H
¹³CAromatic (C -H)~ 132--
¹³CAromatic (C -CH₃)~ 137--
¹³CAromatic (C -CH₂Br)~ 139--
¹³CBenzylic (-C H₂Br)~ 32--
¹³CMethyl (Ar-C H₃)~ 18--

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its molecular structure. The high degree of symmetry results in a clean, easily interpretable set of signals. The ¹H spectrum is characterized by three distinct singlets with an integration ratio of 1:2:3, while the ¹³C spectrum shows five signals corresponding to the unique carbon environments. By understanding the interplay of symmetry and electronic effects, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

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  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Rogue Chem via YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • The Royal Society of Chemistry. Supporting information for "One-pot synthesis of functionalized bis(1,2,3-triazole)s via nucleophilic substitution-double click reactions". [Link]

  • Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

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FT-IR spectrum of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A-Z

An In-Depth Technical Guide to the FT-IR Spectrum of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS 35168-62-8)[1][2]. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular vibrations that define the compound's unique spectral fingerprint. We will explore the theoretical basis for its infrared absorption, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the characteristic absorption bands. This guide serves as a critical resource for compound identification, purity assessment, and quality control.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a p-xylene core structure. Its bifunctional nature, with two reactive bromomethyl groups, makes it a valuable precursor and building block in organic synthesis, particularly in the development of polymers, ligands, and pharmaceutical intermediates. Accurate and reliable characterization of this starting material is paramount to ensure the integrity of subsequent reactions and the quality of the final product.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to molecular structure[3]. By measuring the absorption of infrared radiation by a molecule's specific vibrational modes, FT-IR provides a unique "fingerprint," allowing for unambiguous identification and structural elucidation[4][5]. This guide explains the causality behind the spectral features of this compound, grounding the interpretation in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Vibrational Theory

The is dictated by the vibrational modes of its constituent functional groups. For a vibration to be "infrared active," it must induce a change in the molecule's net dipole moment[6]. The key structural components influencing the spectrum are:

  • The 1,2,4,5-tetrasubstituted benzene ring: This rigid core gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • Aliphatic C-H bonds: Found in the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.

  • The C-Br bond: The carbon-bromine bond has a characteristic stretching frequency in the far-infrared or low-wavenumber region.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Aromatic Hydrogens H1 [pos="-2.3,1.25!", label="H"]; H2 [pos="2.3,-1.25!", label="H"];

// Substituents C7 [pos="2.6,1.25!", label=3>]; C8 [pos="-2.6,-1.25!", label=3>]; C9 [pos="0,2.8!", label=2Br>]; C10 [pos="0,-2.8!", label=2Br>];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- H1; C5 -- H2; C6 -- C7; C3 -- C8; C1 -- C9; C4 -- C10;

// Double Bonds (Resonance) C1 -- C2 [style=dashed]; C2 -- C3 [style=solid]; C3 -- C4 [style=dashed]; C4 -- C5 [style=solid]; C5 -- C6 [style=dashed]; C6 -- C1 [style=solid]; } } Caption: Molecular structure of this compound.

Experimental Protocol: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a robust and widely used technique for analyzing solid samples via transmission FT-IR[7]. KBr is ideal because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes a clear, solid disk under pressure[8][9].

Rationale: The goal is to uniformly disperse a small amount of the analyte in the KBr matrix to create an optically transparent pellet. This minimizes light scattering and ensures the acquired spectrum is of high quality[10]. The concentration of the sample within the KBr is critical; too little results in a noisy spectrum, while too much causes peak saturation and non-linearity[7].

Step-by-Step Methodology
  • Material Preparation:

    • Use spectroscopy-grade KBr powder, which must be rigorously dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is hygroscopic, and absorbed water will cause significant interfering peaks (~3400 cm⁻¹ and ~1630 cm⁻¹)[8][10].

    • Thoroughly clean an agate mortar and pestle, die set, and anvils with a solvent like ethanol and ensure they are completely dry to prevent moisture contamination[7][10].

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of this compound and transfer it to the agate mortar.

    • Grind the sample into a fine, consistent powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar[7][8].

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The objective is uniform dispersion, not further grinding of the KBr itself[10].

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die body.

    • Assemble the die and place it in a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause the pellet to be opaque[8].

    • Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes[10][11]. This allows the KBr to "cold-flow" and form a transparent disc.

    • Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to ratio out the instrument's and atmosphere's (H₂O, CO₂) own IR signals.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is automatically generated by ratioing the sample scan against the background scan.

dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; A [label="Dry KBr Powder"]; B [label="Grind 1-2 mg Sample"]; C [label="Mix Sample with\n100-200 mg KBr"]; D [label="Press Mixture in Die\n(8-10 tons)"]; A -> C; B -> C; C -> D; }

subgraph "cluster_Acq" { label="Spectral Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; E [label="Collect Background\nSpectrum (No Sample)"]; F [label="Place KBr Pellet\nin Spectrometer"]; G [label="Collect Sample\nSpectrum"]; H [label="Ratio Sample vs.\nBackground"]; E -> G; F -> G; G -> H; }

D -> F [lhead="cluster_Acq"]; H -> I [label="Final FT-IR Spectrum", style=dashed, color="#34A853"]; I [shape=parallelogram, fillcolor="#E8F0FE", label="Data Analysis &\nInterpretation"]; } } Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Detailed FT-IR Spectrum Interpretation

The mid-IR spectrum (4000-400 cm⁻¹) is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[12]. The fingerprint region contains complex vibrations that are unique to the molecule as a whole and is critical for confirming identity[5][13].

Wavenumber (cm⁻¹)Vibration TypeAssignmentIntensity
3100-3000C-H StretchAromatic (sp² C-H)Weak-Medium
3000-2850C-H StretchAliphatic (sp³ C-H in -CH₃ and -CH₂Br)Medium
~1600, ~1500C=C StretchAromatic Ring Skeletal VibrationsMedium, Variable
1470-1430C-H Bend-CH₂- ScissoringMedium
1390-1370C-H Bend-CH₃ Symmetric Bending (Umbrella)Medium
~1210C-H Wag-CH₂Br WaggingStrong
890-800C-H BendOut-of-plane bend (two adjacent H atoms)Strong
700-600C-Br StretchCarbon-Bromine BondMedium-Strong
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • C-H Stretching Vibrations (3100-2850 cm⁻¹): A key diagnostic area is the dividing line at 3000 cm⁻¹[14]. Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons, confirming the presence of the aromatic ring[15][16]. Just below 3000 cm⁻¹, we expect to see absorptions from the sp³ C-H bonds of the methyl and bromomethyl groups[17].

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations, often appearing as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹[15][18]. The exact positions and intensities can be influenced by the substitution pattern.

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region is complex but provides the most definitive identification[4][13].

  • C-H Bending Vibrations (1470-1370 cm⁻¹): The scissoring motion of the -CH₂- groups in the bromomethyl substituents is expected around 1470-1430 cm⁻¹. The characteristic symmetric "umbrella" bending of the methyl groups typically appears near 1380 cm⁻¹[17].

  • -CH₂Br Wagging (~1210 cm⁻¹): A strong absorption band around 1220-1210 cm⁻¹ is often observed for compounds containing a -CH₂Br group, such as in p-bis(bromomethyl)benzene[19]. This is a highly useful diagnostic peak.

  • Aromatic C-H Out-of-Plane (OOP) Bending (890-800 cm⁻¹): The position of strong C-H out-of-plane bending bands is highly indicative of the ring's substitution pattern[15]. For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogen atoms, a strong band is expected in the 840-800 cm⁻¹ range[20].

  • C-Br Stretching (700-600 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the low-frequency region of the spectrum. This band confirms the presence of the bromomethyl functionality.

Applications in Quality Control and Research

  • Identity Confirmation: By comparing the fingerprint region of a synthesized batch against a reference spectrum, one can confirm the identity of this compound with high confidence.

  • Purity Assessment: The absence of unexpected peaks, such as a broad O-H band (~3400 cm⁻¹) from residual alcohol solvent or a C=O band (~1700 cm⁻¹) from oxidation byproducts, indicates high purity.

  • Reaction Monitoring: FT-IR can be used to monitor reactions involving this compound, for instance, by observing the disappearance of the C-Br band as it is substituted in a subsequent synthetic step.

Conclusion

The provides a wealth of structural information. The key diagnostic features include the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below it, the characteristic aromatic ring skeletal vibrations, and a highly informative fingerprint region. Of particular note are the strong absorptions corresponding to the -CH₂Br wagging motion and the C-H out-of-plane bending, which confirms the substitution pattern. When acquired using a validated protocol like the KBr pellet method, the FT-IR spectrum serves as a rapid, reliable, and definitive tool for the identification and quality assessment of this important chemical intermediate.

References

  • Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • International Labmate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • The Royal Society of Chemistry. (2012). Supporting information for PCCP. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Bruker. (n.d.). Application Note AN # 59 Identification of brominated flame retardants in polymers. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved from [Link]

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Mass spectrometry analysis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional aromatic compound widely utilized as a crosslinking agent in polymer chemistry and as a building block in organic synthesis.[1] Its chemical structure, characterized by a substituted benzene ring with two bromomethyl groups, makes it highly reactive and suitable for creating complex molecular architectures. Accurate characterization of this compound is paramount for quality control and for understanding its role in various chemical reactions. Mass spectrometry, a powerful analytical technique, provides essential information regarding the molecular weight and structural integrity of this compound. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on electron ionization (EI) techniques.

Chemical Profile of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₂Br₂[1][2]
Molecular Weight 292.01 g/mol [1][2]
CAS Number 35168-62-8[2]
Appearance White to light yellow powder/crystal
Melting Point 159.0-163.0°C[1]
Synonyms 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[3][4] This interaction results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[4] The excess energy imparted during ionization often leads to extensive fragmentation of the molecular ion.[3] The resulting fragment ions are characteristic of the molecule's structure and are invaluable for its identification.

The general process can be summarized as: M + e⁻ → M⁺• + 2e⁻

Experimental Protocol: GC-MS Analysis

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Sample Preparation
  • Solvent Selection : Dissolve a small amount of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution : If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the low ppm range) to avoid detector saturation.

Instrumentation
  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

GC-MS Parameters
ParameterSettingRationale
Inlet Temperature 280°CEnsures complete volatilization of the analyte.
Injection Volume 1 µLStandard volume for capillary columns.
Injection Mode Split (e.g., 50:1)Prevents column overloading with a concentrated sample.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)Provides good separation and elution of the analyte.
Transfer Line Temp 290°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for EI.
Quadrupole Temp 150°CStandard temperature for a quadrupole analyzer.
Electron Energy 70 eVStandard energy for EI to generate reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (280°C) GC_Column GC Column (DB-5ms) Temperature Program Injector->GC_Column Sample Introduction Ion_Source EI Ion Source (70 eV, 230°C) GC_Column->Ion_Source Analyte Elution Quadrupole Quadrupole Mass Analyzer Ion_Source->Quadrupole Ion Acceleration & Focusing Detector Detector Quadrupole->Detector Mass Separation Data_System Data System (Data Acquisition & Analysis) Detector->Data_System Sample Sample in Volatile Solvent Sample->Injector

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a distinctive M, M+2, and M+4 pattern for ions containing two bromine atoms, and an M, M+2 pattern for ions containing one bromine atom.

Molecular Ion Peak

The molecular ion (M⁺•) peak is expected at m/z 290, 292, and 294, corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. The relative intensities of these peaks should be approximately 1:2:1.

Key Fragmentation Pathways

The fragmentation of this compound under EI conditions is predicted to proceed through several key pathways, primarily involving the loss of bromine and bromomethyl radicals.

  • Loss of a Bromine Radical (Br•) : A common fragmentation pathway for bromoalkanes is the cleavage of the C-Br bond. The loss of a bromine radical from the molecular ion will result in a prominent fragment ion at m/z 211/213. [C₁₀H₁₂Br₂]⁺• → [C₁₀H₁₂Br]⁺ + Br•

  • Loss of a Bromomethyl Radical (•CH₂Br) : Cleavage of the bond between the aromatic ring and the bromomethyl group will lead to the loss of a bromomethyl radical. This will produce a fragment ion at m/z 197/199. [C₁₀H₁₂Br₂]⁺• → [C₉H₉Br]⁺• + •CH₂Br

  • Formation of the Tropylium Ion : A characteristic fragmentation of alkylbenzenes is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.[5] In this case, it would likely be a dimethyltropylium ion or a related stable carbocation derived from the xylene core. A significant peak is expected at m/z 105, corresponding to the [C₈H₉]⁺ ion, formed by the loss of both bromomethyl groups followed by rearrangement.

  • Benzylic Cleavage : The ion at m/z 211/213 can further lose a bromine atom to form an ion at m/z 132. [C₁₀H₁₂Br]⁺ → [C₁₀H₁₂]⁺• + Br•

Predicted Fragmentation Diagram

Fragmentation_Pathway M [C₁₀H₁₂Br₂]⁺• m/z 290/292/294 F1 [C₁₀H₁₂Br]⁺ m/z 211/213 M->F1 - Br• F2 [C₉H₉Br]⁺• m/z 197/199 M->F2 - •CH₂Br F4 [C₁₀H₁₁]⁺ m/z 131 F1->F4 - HBr F3 [C₈H₉]⁺ m/z 105 F2->F3 - Br•

Caption: Predicted major fragmentation pathways for this compound.

Summary of Predicted Key Ions
m/z (Isotopologues)Proposed Fragment IonFragmentation Pathway
290, 292, 294[C₁₀H₁₂Br₂]⁺• (Molecular Ion)Initial Ionization
211, 213[C₁₀H₁₂Br]⁺Loss of a Bromine Radical ([M - Br]⁺)
197, 199[C₉H₉Br]⁺•Loss of a Bromomethyl Radical ([M - CH₂Br]⁺)
132[C₁₀H₁₂]⁺•Loss of two Bromine Radicals ([M - 2Br]⁺•)
131[C₁₀H₁₁]⁺Loss of HBr from [M - Br]⁺
105[C₈H₉]⁺Loss of Br• from [M - CH₂Br]⁺

Data Interpretation and Validation

When analyzing the acquired mass spectrum, the following points are crucial for confident identification:

  • Molecular Ion Cluster : The presence of the isotopic cluster at m/z 290/292/294 in the expected 1:2:1 ratio is the primary indicator of the presence of two bromine atoms in the molecule.

  • Characteristic Fragments : The observation of the key fragment ions at m/z 211/213 and 197/199 further corroborates the structure.

  • Reference Spectra : Whenever possible, compare the acquired spectrum to a reference spectrum from a trusted library (e.g., NIST, Wiley). While a spectrum for this specific compound may not be widely available, spectra of isomers or structurally similar compounds can provide valuable comparative data.[6][7]

  • Isotopic Abundance Analysis : Software tools can be used to model the theoretical isotopic distribution for a given elemental formula and compare it with the experimental data. This provides a high degree of confidence in the assigned molecular formula.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, is a robust method for its identification and characterization. A systematic approach, combining a well-defined experimental protocol with a thorough understanding of the predicted fragmentation patterns, allows for unambiguous structural elucidation. The characteristic isotopic signature of bromine provides a powerful diagnostic tool in the interpretation of the mass spectrum. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently perform and interpret the mass spectrometry analysis of this important chemical intermediate.

References

  • This compound. MySkinRecipes. [Link]

  • Electron Ionization. Wikipedia. [Link]

  • Electron Ionization for GC–MS. LCGC International. [Link]

  • Benzene, 1,4-dibromo-2,5-dimethyl-. NIST WebBook. [Link]

  • Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. [Link]

  • Mass spectrum of 1,4-dimethylbenzene. Doc Brown's Advanced Organic Chemistry. [Link]

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In-Depth Technical Guide: 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

As a pivotal reagent in synthetic chemistry, 1,4-Bis(bromomethyl)-2,5-dimethylbenzene serves as a versatile building block and crosslinking agent. Its rigid aromatic core, substituted with two reactive bromomethyl groups, allows for the precise construction of complex molecular architectures. This guide provides an in-depth exploration of its nomenclature, properties, synthesis, and core applications, offering field-proven insights for professionals in research and development.

Nomenclature and Identification

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. This compound is known by several synonyms, which are often encountered in literature and supplier catalogs.

Systematic & Common Names:

  • IUPAC Name: this compound

  • Common Synonyms: 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene[1], α,α'-Dibromo-2,5-dimethyl-p-xylene

These names precisely describe the structure: a central benzene ring derived from p-xylene, with methyl groups at positions 2 and 5, and bromomethyl groups at positions 1 and 4.

Registry and Identification Codes

For unambiguous identification, the following registry numbers are used globally:

  • CAS Number: 35168-62-8[1][2][3][4]

  • MDL Number: MFCD04038409[3]

  • EC Number: 252-413-2[4]

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is a prerequisite for the effective and safe handling of this compound.

Key Properties

The compound is a stable, crystalline solid at room temperature, with properties that make it suitable for a range of reaction conditions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂Br₂[2][3]
Molecular Weight 292.01 g/mol [2][3]
Appearance White to light yellow powder or crystals[1]
Melting Point 159.0 - 163.0 °C[1][3]
Purity Typically >98.0% (by GC)[1]
Storage Store at room temperature in a dry environment[3]
Safety & Handling Profile

This reagent is classified as corrosive and requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

  • Precautionary Statements:

    • P260: Do not breathe dust.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Synthesis and Mechanism

This compound is typically synthesized via the bromomethylation of p-xylene (1,4-dimethylbenzene). This electrophilic aromatic substitution reaction introduces the reactive bromomethyl groups onto the benzene ring.

The causality behind this choice of precursor is clear: p-xylene provides the correct aromatic scaffold with methyl groups at the 1 and 4 positions. The subsequent reaction must then install the bromomethyl groups at the 2 and 5 positions. A common method involves reacting p-xylene with paraformaldehyde and hydrobromic acid.[7]

Synthesis_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product p_xylene p-Xylene reaction Electrophilic Aromatic Substitution (Bromomethylation) p_xylene->reaction reagents HBr, Paraformaldehyde reagents->reaction product 1,4-Bis(bromomethyl) -2,5-dimethylbenzene reaction->product High Yield

Synthesis workflow for this compound.

Core Applications and Reaction Chemistry

The utility of this molecule stems from its two benzylic bromide functional groups. These groups are excellent leaving groups in nucleophilic substitution reactions, making the compound a prime candidate for acting as a rigid linker or crosslinking agent.[3][8]

Key Application Areas:
  • Polymer Chemistry: Used as a crosslinking agent to create functionalized resins and dendrimers.[3][8] The rigid aromatic spacer imparts thermal and mechanical stability to the resulting polymer network.

  • Supramolecular Chemistry: Serves as a fundamental building block for constructing porous organic frameworks (POFs) and other complex supramolecular assemblies.[3]

  • Organic Synthesis: Acts as a key intermediate in the synthesis of s-indacenes and other complex polycyclic aromatic systems.[7] The dual reactive sites allow for the formation of two new bonds, facilitating cyclization reactions.

The dual bromomethyl groups readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions, enabling the efficient linkage of different molecular fragments.[3][8]

Experimental_Workflow start Start: Define Target Molecular Structure reagent 1,4-Bis(bromomethyl) -2,5-dimethylbenzene start->reagent nucleophile Select Nucleophile (e.g., Diamine, Dithiol) start->nucleophile reaction Nucleophilic Substitution (SN2 Reaction) reagent->reaction nucleophile->reaction purification Purification (Recrystallization/Chromatography) reaction->purification analysis Characterization (NMR, MS, FTIR) purification->analysis product Final Product (Polymer, Macrocycle, etc.) analysis->product

General experimental workflow using the title compound as a linker.

Experimental Protocol: Synthesis of a Diamine-Linked Macrocycle

This protocol describes a self-validating system for a typical application: the synthesis of a simple macrocycle using this compound as a rigid linker. The success of the reaction is validated by standard characterization techniques.

Objective:

To synthesize a macrocycle via the reaction of this compound with a primary diamine under high-dilution conditions.

Materials:
  • This compound (1.0 mmol)

  • 1,6-Hexanediamine (1.0 mmol)

  • Anhydrous Acetonitrile (ACN), 500 mL

  • Potassium Carbonate (K₂CO₃), anhydrous (5.0 mmol)

  • Syringe pumps (2)

  • Three-neck round-bottom flask (1 L), equipped with a reflux condenser and magnetic stirrer

Methodology:
  • System Setup: Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon). Add 250 mL of anhydrous ACN and the potassium carbonate to the flask and begin vigorous stirring. Heat the solvent to reflux.

  • Prepare Reagent Solutions:

    • Solution A: Dissolve this compound (1.0 mmol) in 125 mL of anhydrous ACN.

    • Solution B: Dissolve 1,6-hexanediamine (1.0 mmol) in 125 mL of anhydrous ACN.

  • High-Dilution Addition (Causality): Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing reaction mixture over a period of 8 hours. This slow, simultaneous addition under high-dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization, thereby maximizing the yield of the desired macrocycle.

  • Reaction Completion: After the addition is complete, allow the reaction to reflux for an additional 12 hours to ensure complete consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and any inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation:

    • Purify the crude product using column chromatography (silica gel, appropriate eluent system) to isolate the macrocyclic product.

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the benzylic CH₂Br signal in the NMR and the appearance of new signals corresponding to the CH₂-N linkage, along with the correct mass confirmation by HRMS, validates the successful synthesis.

References

  • MySkinRecipes. This compound. [Link]

  • SIELC Technologies. This compound. [Link]

  • Angene Chemical. Safety Data Sheet - this compound. [Link]

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  • PubChem. 1,4-Dibromo-2,5-bis(bromomethyl)benzene. [Link]

  • De Gruyter. The crystal structure of this compound, C10H12Br2. [Link]

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An In-Depth Technical Guide to the Safe Handling of 2,5-Bis(bromomethyl)-p-xylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with 2,5-Bis(bromomethyl)-p-xylene (CAS No. 1019-33-6) and its closely related, highly hazardous isomer, α,α'-Dibromo-p-xylene (CAS No. 623-24-5). As potent alkylating agents and lachrymators, these reagents are invaluable in synthetic chemistry, particularly in the development of novel materials and pharmaceutical scaffolds. However, their utility is matched by their significant health hazards, necessitating a rigorous and informed approach to safety. This document is intended for researchers, chemists, and drug development professionals who handle these materials in a laboratory setting.

Core Hazard Profile and Toxicological Insights

2,5-Bis(bromomethyl)-p-xylene and its isomers are not merely irritants; they are highly reactive electrophiles. The core of their hazard lies in the two benzylic bromide functional groups. The carbon-bromine bond is readily cleaved, creating a stable benzylic carbocation intermediate that can alkylate a wide range of biological nucleophiles, including DNA, proteins, and amino acids. This indiscriminate reactivity is the mechanistic basis for the compound's extreme corrosivity to all tissues.

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[1] Ingestion is also a critical, though less common, route in a controlled lab setting. The toxicological properties have not been fully investigated, but the available data for isomers like α,α'-Dibromo-p-xylene indicates severe and immediate health effects.[2]

Table 1: GHS Hazard Classification for α,α'-Dibromo-p-xylene

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage.[3]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation.[4]

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[3] |

The compound is also a potent lachrymator, a substance that causes an immediate and intense flow of tears upon exposure.[2] This property serves as a critical warning sign of exposure, which must be heeded instantly.

The Hierarchy of Controls: A Mandate for Safe Operation

Safe handling is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, must be implemented to minimize risk at every level.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2,5-Bis(bromomethyl)-p-xylene Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Is it possible to remove the hazard? Engineering Engineering Controls (Certified Fume Hood, Closed System) Substitution->Engineering If not, can a safer alternative be used? Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Isolate the hazard from personnel. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work. Experimental_Workflow cluster_workflow Safe Handling Workflow Prep 1. Preparation - Don full PPE - Verify fume hood function - Prepare all equipment Weigh 2. Weighing - Perform in fume hood - Use secondary containment - Clean spills immediately Prep->Weigh Reaction 3. Reaction Addition - Add reagent slowly in portions - Maintain inert atmosphere if needed - Monitor temperature Weigh->Reaction Cleanup 4. Decontamination - Quench glassware with isopropanol - Triple rinse glassware - Wipe down hood surfaces Reaction->Cleanup Waste 5. Waste Disposal - Segregate as Halogenated Waste - Use labeled, sealed containers - Follow institutional protocols Cleanup->Waste

Caption: A typical experimental workflow for handling the reagent.

  • Preparation : Before retrieving the reagent, ensure you are wearing all required PPE. Verify the fume hood is operational. Assemble all necessary glassware and reagents.

  • Weighing : Always weigh the solid inside the fume hood. Place the weighing vessel inside a larger piece of secondary containment (like a beaker or glass dish) to contain any spills. Clean any residual dust from the spatula and weighing area immediately with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Reaction Addition : Add the reagent to the reaction vessel in small portions to maintain control over the reaction rate and temperature.

  • Decontamination : After use, all glassware must be decontaminated. A common practice is to quench residual reactive material with a suitable solvent like isopropanol before standard washing.

  • Disposal : All solid waste, contaminated consumables (gloves, wipes), and liquid waste must be disposed of in clearly labeled, sealed containers for halogenated hazardous waste. [5][6]Do not let this chemical enter the environment. [1]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.

Emergency_Response cluster_emergency Emergency Response Protocol Exposure Exposure Event Occurs Skin Skin/Hair Contact - Remove clothing - Rinse with water for 15+ min - Seek IMMEDIATE medical attention Exposure->Skin Personnel Eye Eye Contact - Rinse with water for 15+ min - Lift eyelids - Seek IMMEDIATE medical attention Exposure->Eye Personnel Inhale Inhalation - Move to fresh air - Give oxygen if needed - Seek IMMEDIATE medical attention Exposure->Inhale Personnel Ingest Ingestion - DO NOT induce vomiting - Rinse mouth - Seek IMMEDIATE medical attention Exposure->Ingest Personnel Spill Spill Occurs SmallSpill Small Spill (Contained in hood) - Alert others - Cover with dry absorbent - Sweep into waste container Spill->SmallSpill Material LargeSpill Large Spill (Outside containment) - EVACUATE AREA - Alert emergency services - Prevent entry Spill->LargeSpill Material

Caption: Decision tree for emergency response to exposures and spills.

First-Aid Measures

Immediate action is paramount. The goal is to remove the chemical and seek professional medical help without delay.

Table 3: First-Aid Response

Exposure Route Immediate Action
Inhalation Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][5]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][2]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a physician or poison control center immediately. [1][2]|

Accidental Release Measures
  • Minor Spill (inside a fume hood): Alert personnel in the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. [7]* Major Spill (outside a fume hood): Evacuate the laboratory immediately and alert institutional emergency services. Prevent personnel from re-entering the area. [7]

Storage and Stability

Proper storage is crucial to maintaining the reagent's integrity and preventing hazardous situations.

  • Conditions to Avoid : Keep away from moisture, heat, sparks, and open flames. [8]* Incompatible Materials : This compound is incompatible with strong oxidizing agents, bases, alcohols, amines, and metals. [1][2]Contact with these materials can lead to vigorous, potentially hazardous reactions.

  • Storage Location : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive solids. [5][6]The storage area should be locked. [1]

Physical and Chemical Properties

Table 4: Key Physicochemical Data for α,α'-Dibromo-p-xylene

Property Value
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Appearance White to light yellow crystalline powder. [3]
Melting Point 143-145 °C [3]

| Solubility | Hydrolyzes in water. Soluble in hot dioxane. [3]|

Conclusion

2,5-Bis(bromomethyl)-p-xylene is a powerful synthetic tool whose utility demands the highest respect for its hazardous nature. Its reactivity as an alkylating agent makes it extremely corrosive to all biological tissues. Safe handling is achievable but requires a multi-layered approach rooted in the hierarchy of controls, from mandatory use of engineering controls like fume hoods to the meticulous selection and use of appropriate PPE. By understanding the chemical principles behind its hazards and adhering strictly to the protocols outlined in this guide, researchers can effectively mitigate risks and continue to leverage this important reagent for scientific advancement.

References

  • Fisher Scientific. (2025). Safety Data Sheet: a-Bromo-p-xylene.

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 2,5-Dibromo-p-xylene.

  • Sumitomo Chemical Asia. (2019). Safety Data Sheet: p-Xylene.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: p-Xylene-alpha,alpha,alpha,alpha',alpha',alpha'-d6.

  • Fisher Scientific. (2025). Safety Data Sheet: a,a`-Dibromo-p-xylene.

  • Merck Millipore. (2024). Safety Data Sheet: p-Xylene-d10.

  • ChemicalBook. (2025). Chemical Safety Data Sheet: alpha,alpha'-Dibromo-p-xylene.

  • Thomas Scientific. (n.d.). 2,5-Dibromo-p-xylene, 98+%.

  • Santa Cruz Biotechnology. (n.d.). α,α'-Dibromo-p-xylene Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet: p-Xylene.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: alpha-Bromo-p-xylene, 98%.

  • Material Safety Data Sheet p-Xylene. (2022). Material Safety Data Sheet p-Xylene.

  • ECHEMI. (n.d.). 1,4-Bis(dibromomethyl)benzene SDS.

  • BenchChem. (2025). In-Depth Technical Guide: Safety and Handling of α,α'-Dibromo-p-xylene.

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A Researcher's Comprehensive Guide to the Safe Handling and Storage of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the safe handling, storage, and disposal of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8), a reactive bifunctional alkylating agent commonly utilized in organic synthesis. Moving beyond standard safety data sheet (SDS) information, this document synthesizes field-proven insights and established safety protocols to offer researchers, scientists, and drug development professionals a comprehensive resource. The causality behind each procedural recommendation is explained, grounding the protocols in the inherent chemical reactivity and toxicological profile of benzylic bromides. This guide emphasizes a self-validating system of safety through engineering controls, meticulous personal protective equipment (PPE) selection, and robust emergency preparedness.

Understanding the Inherent Risks: Chemical Profile and Reactivity

This compound is a crystalline solid that serves as a valuable building block in the synthesis of various organic molecules, including polymers and pharmaceutical intermediates.[1] Its utility stems from the two highly reactive bromomethyl groups attached to the dimethylated benzene ring.

1.1. The Double-Edged Sword of Reactivity:

The benzylic C-Br bonds in this compound are significantly weaker than typical alkyl C-Br bonds. This is due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate upon bond cleavage. This enhanced reactivity makes it an excellent substrate for nucleophilic substitution reactions but also presents significant safety challenges.[1]

  • Alkylation Hazard: As a potent alkylating agent, it can react with a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reactivity extends to biological macromolecules, making it crucial to prevent contact with skin and mucous membranes.

  • Corrosivity and Lachrymatory Effects: The compound is classified as corrosive, causing severe skin burns and eye damage. Upon contact with moisture, it can hydrolyze to release hydrogen bromide (HBr), a corrosive acid. This hydrolysis is also responsible for its potent lachrymatory (tear-inducing) properties, which can cause severe irritation to the respiratory tract.

  • Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[2] Contact with these substances can lead to vigorous or violent reactions. It may also be corrosive to certain metals.

1.2. Physical and Toxicological Data Summary:

PropertyValueSource
CAS Number 35168-62-8[1]
Molecular Formula C₁₀H₁₂Br₂[1]
Molecular Weight 292.01 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 159.0-163.0°C[1]
Hazard Statements H314: Causes severe skin burns and eye damage
Signal Word Danger

The Self-Validating Safety Protocol: A Multi-Layered Approach

A robust safety protocol is not a mere checklist but an integrated system where each component validates the others. The following sections detail a multi-layered approach to handling this compound, from initial preparation to final waste disposal.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.

  • Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to contain its dust and any evolved HBr vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of any fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of where the chemical is handled.[3][4]

2.2. Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of appropriate PPE is critical and must be based on the specific hazards of this compound.

  • Hand Protection: Due to the corrosive nature and potential for absorption of this halogenated aromatic hydrocarbon, standard nitrile gloves may not provide sufficient protection for prolonged contact.

    • Recommended: Use chemical-resistant gloves such as Viton™ or a combination of Viton™/Butyl rubber for extended handling.[5][6][7] For incidental contact, double-gloving with a heavier-duty nitrile glove may be acceptable, but gloves should be changed immediately upon contamination. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] Given the severe corrosive nature of the compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[8]

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advised. Do not wear shorts or open-toed shoes in the laboratory.[9]

  • Respiratory Protection: For situations where dust or vapors may not be adequately controlled by a fume hood (e.g., large-scale transfers, cleaning up large spills), a NIOSH-approved respirator with cartridges for organic vapors and acid gases (yellow or combination cartridge) is necessary.[10][11][12][13]

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound cluster_respiratory Respiratory Protection (Task-Dependent) Eye Chemical Splash Goggles (ANSI Z87.1) Face Full-Face Shield Eye->Face Recommended Gloves Viton™/Butyl Gloves or Double Nitrile Body Flame-Resistant Lab Coat Respirator NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridge) Respirator->Eye Respirator->Gloves Respirator->Body Start Assess Task Routine Routine Handling in Fume Hood Start->Routine NonRoutine Large Spill or Poor Ventilation Start->NonRoutine Routine->Eye Routine->Gloves Routine->Body NonRoutine->Respirator

PPE Selection Workflow

Methodologies for Safe Practice

3.1. Storage:

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3]

  • Segregation: Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[3] A dedicated cabinet for corrosive solids is recommended.

  • Security: Due to its hazardous nature, store in a locked cabinet or an area with restricted access.

3.2. Weighing and Transfer:

  • Pre-planning: Before starting, ensure all necessary equipment (spatulas, weigh boats, receiving flask) is inside the fume hood.

  • Static Control: Use an anti-static weigh boat or an ionizer to prevent the fine powder from dispersing due to static electricity.

  • Controlled Addition: When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust. A powder funnel can be beneficial.

  • Cleaning: After transfer, decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol) in a designated waste beaker within the fume hood.

Emergency Protocols: Preparedness and Response

Accidents can happen despite the best precautions. A well-rehearsed emergency plan is essential.

4.1. Spill Response:

The response to a spill depends on its size and location.

4.1.1. Minor Spill (Contained within a Fume Hood):

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Keep the fume hood sash as low as possible.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Contain: Cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): Once absorbed, cautiously add a weak base like sodium bicarbonate or a commercial neutralizing agent for corrosive solids to the mixture.

  • Collect: Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., 5% sodium bicarbonate solution), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4.1.2. Major Spill (Outside of a Fume Hood):

  • Evacuate: Immediately alert everyone in the laboratory and evacuate the area.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's emergency response team and provide them with the chemical name and approximate quantity of the spill.

  • Do Not Attempt to Clean: Only trained emergency personnel should handle large spills of hazardous materials.

Spill_Response_Workflow cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill (outside Fume Hood) Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor_Alert Alert Colleagues Assess->Minor_Alert Minor Major_Evacuate Evacuate Area Assess->Major_Evacuate Major Minor_PPE Don Appropriate PPE Minor_Alert->Minor_PPE Minor_Contain Contain with Inert Absorbent Minor_PPE->Minor_Contain Minor_Collect Collect in Waste Container Minor_Contain->Minor_Collect Minor_Decon Decontaminate Area Minor_Collect->Minor_Decon Major_Isolate Isolate Lab Major_Evacuate->Major_Isolate Major_Notify Contact Emergency Response Major_Isolate->Major_Notify

Spill Response Decision Workflow

4.2. Personnel Exposure:

Immediate and thorough action is critical to mitigate injury.

  • Skin Contact:

    • Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.

    • While rinsing, remove any contaminated clothing.

    • Seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.[14]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

4.3. Fire Response:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it can react with the substance.

  • Thermal Decomposition: Fires involving this compound may produce hazardous thermal decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][15][16][17] Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[18][19][20][21]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.[19][21]

  • Containers: Use chemically compatible and sealable containers.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A thorough understanding of its reactivity, coupled with the disciplined implementation of a multi-layered safety protocol, is paramount for its safe use in a research environment. By integrating robust engineering controls, meticulous selection and use of personal protective equipment, and comprehensive emergency preparedness, researchers can mitigate the risks and harness the synthetic potential of this valuable compound.

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An In-depth Technical Guide to the Potential Hazards and Toxicity of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential hazards and toxicity associated with 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8). While specific toxicological data for this compound is limited in publicly accessible literature, this document synthesizes available safety information and extrapolates potential risks based on the known reactivity of benzylic bromides and the broader class of brominated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and inform risk assessments when handling this and structurally related chemical entities. We will delve into its physicochemical properties, known and inferred toxicological profile, proposed mechanisms of toxicity, and best practices for safe handling and emergency response.

Introduction and Physicochemical Profile

This compound is a substituted aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its utility stems from the two reactive bromomethyl groups, which are susceptible to nucleophilic substitution reactions. This reactivity, however, is also the primary source of its toxicological concerns.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 35168-62-8[1]
Molecular Formula C₁₀H₁₂Br₂[1]
Molecular Weight 292.01 g/mol [1]
Appearance White to light yellow/orange powder or crystals
Melting Point 159.0 to 163.0 °C
Solubility Limited solubility in water; soluble in organic solvents.
Synonyms 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene

Known and Inferred Toxicological Profile

Acute Toxicity

While specific LD50 or LC50 values are not published, the compound is classified as causing severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation, with symptoms including coughing, shortness of breath, headache, and nausea.[3] Short, high-level exposure could lead to serious temporary or residual injury.[3]

Dermal and Ocular Toxicity

The compound is a potent irritant and corrosive agent to the skin and eyes.[2] The bromomethyl groups can react with biological nucleophiles in the skin and eyes, leading to cellular damage and inflammation. It is also classified as a lachrymator, a substance that induces tearing.[4]

Genotoxicity and Carcinogenicity

There is no specific data classifying this compound as a carcinogen by major regulatory bodies like IARC, NTP, or ACGIH.[5] However, its chemical nature as an alkylating agent raises concerns. Alkylating agents can react with DNA, leading to mutations and potentially initiating carcinogenesis.[6] Therefore, in the absence of specific data, it is prudent to handle this compound as a potential mutagen and carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available.

Proposed Mechanisms of Toxicity

The toxicity of this compound is likely driven by the high reactivity of its benzylic bromine atoms.

G cluster_0 Cellular Environment Biological_Nucleophile Biological Nucleophile (e.g., DNA, Protein) Alkylation Covalent Adduct Formation Biological_Nucleophile->Alkylation Compound 1,4-Bis(bromomethyl)- 2,5-dimethylbenzene Compound->Alkylation reacts with Cellular_Damage Cellular Damage (e.g., DNA damage, enzyme inhibition) Alkylation->Cellular_Damage leads to Toxicity Observed Toxicity (e.g., burns, potential mutagenicity) Cellular_Damage->Toxicity results in

Caption: Proposed mechanism of toxicity for this compound.

The primary mechanism is likely covalent modification of biological macromolecules. The bromomethyl groups are excellent electrophiles that can undergo nucleophilic substitution with various biological nucleophiles, such as sulfhydryl groups in proteins and nitrogen atoms in DNA bases. This alkylation can lead to:

  • Enzyme Inhibition: Covalent modification of active site residues can irreversibly inhibit enzyme function.

  • DNA Damage: Alkylation of DNA bases can lead to mutations if not repaired, which is the basis for potential genotoxicity and carcinogenicity.

  • Oxidative Stress: While not directly demonstrated for this compound, some brominated aromatic compounds are known to induce oxidative stress, leading to a cascade of cellular damage.

Risk Assessment and Safe Handling

Given the significant data gaps, a cautious approach to handling this compound is essential.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for larger quantities.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[8]
Storage and Disposal
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[3]

  • Keep containers tightly closed.[3]

  • Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[5]

Experimental Protocols for Toxicity Assessment

For researchers considering further toxicological evaluation of this compound, the following standard protocols are recommended.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic potential of this compound on a cultured cell line.

  • Cell Culture: Culture a suitable cell line (e.g., HaCaT for skin, A549 for lung) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or neutral red uptake assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Start Start Cell_Culture Culture Cells Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

  • Strain Selection: Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Compound Preparation: Prepare a range of concentrations of the test compound.

  • Exposure: In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Environmental Fate and Ecotoxicity

Specific data on the environmental fate and ecotoxicity of this compound is lacking. However, based on the properties of other brominated aromatic compounds, the following can be inferred:

  • Persistence: Brominated aromatic compounds can be persistent in the environment.[9]

  • Bioaccumulation: Due to their lipophilicity, there is a potential for bioaccumulation in organisms.[10]

  • Toxicity to Aquatic Life: While no data is available, it is prudent to assume that this compound may be toxic to aquatic organisms and to prevent its release into waterways.

Conclusion

This compound is a reactive chemical with significant known and potential hazards. Its corrosive nature is well-documented, and its potential for genotoxicity and carcinogenicity, based on its chemical structure and reactivity, warrants a high degree of caution. Researchers and drug development professionals must implement stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Further toxicological studies are needed to fully characterize the hazard profile of this compound.

References

  • Synquest Labs. 1,4-Bis(bromomethyl)benzene Safety Data Sheet.

  • Yan, X., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(23), 13551-13569.

  • Staskal, D. F., et al. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - a review. Environment International, 29(6), 801-828.

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  • Chen, J., et al. (2020). Toxicokinetics of Brominated Azo Dyes in the Early Life Stages of Zebrafish (Danio rerio) Is Prone to Aromatic Substituent Changes. Environmental Science & Technology, 54(7), 4421-4431.

  • Wang, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 11.

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  • Yan, X., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ResearchGate.

  • [Toxicity of selected brominated aromatic compounds]. (1998). Roczniki Państwowego Zakładu Higieny, 49(1), 1-10.

  • Staskal, D. F., et al. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Scilit.

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  • Tzameli, I., et al. (2000). The Xenobiotic Compound 1,4-Bis[2-(3,5-Dichloropyridyloxy)]Benzene Is an Agonist Ligand for the Nuclear Receptor CAR. Molecular and Cellular Biology, 20(9), 2951-2958.

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An In-depth Technical Guide on the Fundamental Reactivity of the Bromomethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bromomethyl group (-CH₂Br) is a cornerstone functional group in the armamentarium of synthetic organic chemistry and medicinal chemistry. Its inherent reactivity as a potent electrophile allows for the facile construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of the bromomethyl moiety. We will delve into the mechanistic dichotomy of nucleophilic substitution (SN1 and SN2), the competing elimination pathways (E1 and E2), and the influence of substrate structure, nucleophile strength, solvent effects, and leaving group ability. Furthermore, this document will bridge theory with practice by presenting field-proven experimental protocols and troubleshooting insights, all grounded in authoritative scientific literature. The aim is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of bromomethyl-containing compounds.

The Bromomethyl Group: A Profile in Reactivity

The utility of the bromomethyl group stems from the confluence of two key features: the moderate electronegativity of the bromine atom and its competence as a leaving group. The carbon-bromine (C-Br) bond is polarized, rendering the methylene carbon electron-deficient and thus susceptible to attack by nucleophiles.[1] The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, a critical factor for both substitution and elimination reactions.[2]

Electronic and Steric Landscape

The reactivity of the bromomethyl group is profoundly influenced by the electronic and steric environment of the parent molecule. Electron-withdrawing groups attached to the same carbon or adjacent carbons can enhance the electrophilicity of the methylene carbon, potentially accelerating nucleophilic attack.[3] Conversely, bulky substituents near the reaction center can sterically hinder the approach of a nucleophile, significantly slowing down reactions that proceed via a direct attack mechanism.[4][5]

The Dueling Pathways: Nucleophilic Substitution

Nucleophilic substitution is the hallmark reaction of the bromomethyl group, providing a powerful tool for introducing a wide array of functional groups. This transformation can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[6] The operative pathway is dictated by a delicate interplay of several factors.

The SN2 Mechanism: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[7] This mechanism is characteristic of primary alkyl halides, such as those containing a bromomethyl group, due to the minimal steric hindrance around the reaction center.[8][9]

Key Characteristics of the SN2 Pathway:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[7][10]

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the chiral center, if applicable.[10]

  • Substrate Structure: Favored by primary and methyl halides with minimal steric hindrance.[9][11]

  • Nucleophile: Requires a strong, unhindered nucleophile.[12]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt, leaving the "naked" anion highly reactive.[3][13]

SN2_Mechanism sub R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ sub->ts Backside Attack nu Nu:⁻ nu->ts prod R-CH₂-Nu ts->prod Bond Formation lg Br⁻ ts->lg Bond Breaking

Caption: The concerted SN2 mechanism.

The SN1 Mechanism: A Stepwise Journey

In contrast, the SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate.[6] This is followed by a rapid attack of the nucleophile on the planar carbocation. While less common for simple primary bromides, benzylic and allylic bromomethyl compounds can undergo SN1 reactions due to the resonance stabilization of the resulting carbocation.[8]

Key Characteristics of the SN1 Pathway:

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate (first-order kinetics).[7][14]

  • Stereochemistry: If the reaction occurs at a chiral center, it typically leads to a racemic mixture of products due to the planar nature of the carbocation intermediate.[6]

  • Substrate Structure: Favored by tertiary, secondary, benzylic, and allylic halides that can form stable carbocations.[15]

  • Nucleophile: The strength of the nucleophile does not affect the reaction rate, so weak nucleophiles can be used.[16]

  • Solvent: Polar protic solvents (e.g., water, alcohols) are ideal as they can stabilize the carbocation intermediate through solvation.[3][13][16]

SN1_Mechanism sub R-CH₂-Br carbocation R-CH₂⁺ sub->carbocation Slow, RDS lg Br⁻ prod R-CH₂-Nu carbocation->prod Fast nu Nu:⁻

Caption: The stepwise SN1 mechanism.

Navigating the SN1/SN2 Continuum: A Decision Framework

The choice between SN1 and SN2 pathways is not always clear-cut, and borderline cases can lead to a mixture of products.[3] The following table summarizes the key factors influencing the reaction mechanism:

FactorSN1 FavoredSN2 Favored
Substrate Tertiary > Secondary, Benzylic, AllylicMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻)
Solvent Polar Protic (e.g., H₂O, EtOH, MeOH)Polar Aprotic (e.g., Acetone, DMF, DMSO)
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)
Kinetics First-order: rate = k[Substrate]Second-order: rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration

The Competing Pathway: Elimination Reactions

In the presence of a strong base, bromomethyl compounds can undergo elimination reactions to form alkenes.[17] Similar to substitution, elimination can occur via two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).[18][19]

The E2 Mechanism: A Concerted Elimination

The E2 reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond.[17][19] This pathway requires an anti-periplanar arrangement of the proton and the leaving group.[18]

Key Characteristics of the E2 Pathway:

  • Kinetics: Second-order, dependent on both substrate and base concentration.[19]

  • Base: Requires a strong, often sterically hindered base (e.g., t-BuOK) to favor elimination over substitution.[17]

  • Substrate: Tertiary > Secondary > Primary.

  • Stereochemistry: The reaction is stereospecific, requiring an anti-periplanar geometry.

  • Regioselectivity: Typically follows Zaitsev's rule, favoring the formation of the more substituted (more stable) alkene, unless a bulky base is used, which favors the Hofmann product (less substituted alkene).[17][20]

The E1 Mechanism: A Stepwise Elimination

The E1 reaction proceeds in two steps, sharing the same carbocation intermediate as the SN1 reaction.[18][19] After the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond.

Key Characteristics of the E1 Pathway:

  • Kinetics: First-order, dependent only on the substrate concentration.[19]

  • Base: A weak base is sufficient.

  • Substrate: Tertiary > Secondary.

  • Regioselectivity: Follows Zaitsev's rule.[20]

Practical Applications in Drug Discovery and Development

The predictable reactivity of the bromomethyl group makes it an invaluable tool in the synthesis of pharmaceuticals. It serves as a key electrophilic handle for introducing various pharmacophoric elements and for constructing complex molecular scaffolds.

Synthesis of Sartans

A prominent example is the use of 4-bromomethylbiphenyl as a crucial intermediate in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension.[21][22] The bromomethyl group allows for the alkylation of a heterocyclic core, a key step in the construction of the final active pharmaceutical ingredient.[21]

Introduction of the Cyclohexylmethyl Moiety

Bromomethylcyclohexane is another important building block in pharmaceutical synthesis.[23][24] The reactive bromomethyl group enables the introduction of the cyclohexylmethyl moiety into drug candidates, which can favorably modulate their pharmacokinetic properties (ADME).[23]

Bromine in Drug Design

The incorporation of bromine itself into a drug molecule can lead to enhanced therapeutic activity and improved metabolic stability.[25][26] The bromomethyl group can serve as a precursor for such brominated compounds.

Experimental Protocols

The following protocols are illustrative examples of common reactions involving the bromomethyl group.

Protocol 1: SN2 Alkylation of a Phenol

This protocol describes the Williamson ether synthesis, a classic SN2 reaction.

Materials:

  • 4-Bromomethylbiphenyl

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-bromomethylbiphenyl (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Bromomethylation of an Aromatic Compound

This protocol outlines a general procedure for introducing a bromomethyl group onto an aromatic ring.[27][28][29]

Materials:

  • Aromatic hydrocarbon (e.g., Mesitylene)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • 30-32 wt% HBr in Acetic Acid

  • Water

Procedure:

  • To a mixture of the aromatic hydrocarbon (1.0 eq), paraformaldehyde (1.0 eq), and glacial acetic acid, add the HBr/acetic acid solution rapidly.[27]

  • Maintain the reaction mixture at 40-50 °C for 2 hours.[27]

  • Pour the mixture into water to precipitate the product.[27]

  • Collect the solid by filtration, wash with water, and dry.

Caution: Bromomethylating agents can be hazardous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[30]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Poor nucleophile- Inappropriate solvent- Steric hindrance- Use a stronger nucleophile.- For SN2, switch to a polar aprotic solvent. For SN1, use a polar protic solvent.- Consider a less sterically demanding nucleophile.[3]
Formation of Elimination Products - Strong, sterically hindered base- High reaction temperature- Use a less basic nucleophile.- Lower the reaction temperature.
Mixture of SN1 and SN2 Products - Borderline reaction conditions- To favor SN2: use a strong nucleophile at high concentration in a polar aprotic solvent.- To favor SN1: use a weak nucleophile in a polar protic solvent.[3]

Conclusion

The bromomethyl group is a versatile and highly reactive functional group that plays a pivotal role in modern organic synthesis and drug discovery. A thorough understanding of its fundamental reactivity, particularly the factors that govern the competition between SN1, SN2, E1, and E2 pathways, is essential for its effective utilization. By carefully selecting reaction conditions—substrate, nucleophile/base, and solvent—chemists can steer the reaction towards the desired outcome, enabling the efficient synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of these principles, supported by practical protocols and troubleshooting advice, to empower researchers in their synthetic endeavors.

References

  • A Comparative Analysis of SN1 and SN2 Pathways for 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
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  • Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
  • Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis.
  • An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals - Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile - Benchchem.
  • Application of Bromomethylcyclohexane - Aisen Biotechnology Co., Ltd.
  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and arom
  • A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution - Benchchem.
  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide - Vedantu.
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  • Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n.
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Introduction to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Versatile Intermediate in Advanced Synthesis

Authored by: A Senior Application Scientist

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic chemistry and materials science, the strategic value of a chemical intermediate is measured by its reactivity, versatility, and the efficiency with which it can be incorporated into complex molecular architectures. This compound, a seemingly straightforward aromatic compound, stands out as a pivotal building block for precisely these reasons. Its symmetrically positioned and highly reactive benzylic bromide functionalities, anchored to a rigid dimethylbenzene core, offer a reliable and predictable platform for constructing everything from intricate macrocycles to high-performance polymers. This guide provides an in-depth exploration of this intermediate, moving beyond simple data recitation to explain the causality behind its synthesis, the logic of its reactivity, and the proven utility of its applications. For the researcher, scientist, or drug development professional, understanding the nuances of this reagent is key to unlocking new synthetic pathways and innovating next-generation materials.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid whose utility is rooted in its bifunctional nature. The two bromomethyl groups are the primary sites of reactivity, while the dimethylated benzene ring provides a stable, hydrophobic scaffold that influences solubility and dictates the spatial orientation of subsequent modifications.

PropertyDataSource(s)
IUPAC Name This compound[TCI Chemicals][1]
Synonyms 2,5-Bis(bromomethyl)-p-xylene[TCI Chemicals][1]
CAS Number 35168-62-8[MySkinRecipes, TCI Chemicals, SCBT][1][2][3]
Molecular Formula C₁₀H₁₂Br₂[MySkinRecipes, SCBT][2][3]
Molecular Weight 292.01 g/mol [MySkinRecipes, SCBT][2][3]
Appearance White to light yellow powder/crystal[TCI Chemicals][1]
Melting Point 159.0 - 163.0 °C[MySkinRecipes, TCI Chemicals][1][2]
Storage Conditions Room temperature, dry, cool, dark place[MySkinRecipes, TCI Chemicals][1][2]

Synthesis: The Logic of Benzylic Bromination

The most common and efficient synthesis of this compound is achieved through the free-radical bromination of durene (1,2,4,5-tetramethylbenzene). The choice of reagents and conditions for this reaction is critical for achieving high yield and selectivity, targeting the benzylic positions while leaving the aromatic ring untouched.

Mechanistic Rationale: The Wohl-Ziegler Reaction

The reaction proceeds via the Wohl-Ziegler mechanism, a free-radical chain reaction.[4][5][6] The benzylic C-H bonds in durene are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8] This inherent stability is the cornerstone of the reaction's selectivity.

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): While elemental bromine (Br₂) can perform benzylic bromination, it is highly reactive and can lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich durene ring.[9][10] NBS is the preferred reagent because it provides a low, steady concentration of Br₂ in situ.[7][9][10] This is achieved through the reaction of NBS with trace amounts of HBr generated during the propagation step, ensuring the bromine concentration is just high enough for the radical chain reaction to proceed without promoting ionic side reactions.

  • Radical Initiator: The reaction requires an initiator to start the radical chain. This can be photochemical (UV light) or a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.[4] These solvents do not participate in the reaction and can effectively dissolve the starting material.

Visualizing the Mechanism

The following diagram illustrates the key steps of the free-radical chain reaction for the synthesis of the target molecule.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Initiator (AIBN/hv) I2 2 R• I1->I2 Decomposition P_Br2 Br₂ I3 NBS + HBr I4 Br₂ + Succinimide I3->I4 Generates Br₂ I4->P_Br2 Provides Br₂ P1 Durene P2 Benzylic Radical (Resonance Stabilized) P1->P2 H abstraction P3 Monobromo Intermediate P2->P3 Reaction with Br₂ P2->P_Br2 P4 Target Molecule This compound P3->P4 Repeats on 2nd methyl group P_Br_radical Br• P3->P_Br_radical P_Br_radical->P1 T1 Br• + Br• → Br₂ P_HBr HBr T2 R• + Br• → R-Br

Caption: Free-radical mechanism for benzylic bromination of durene using NBS.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful synthesis is confirmed by the physical properties of the product.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge durene (1,2,4,5-tetramethylbenzene) and a suitable solvent (e.g., cyclohexane).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide, which floats.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will precipitate. Recrystallize the solid from a suitable solvent system (e.g., carbon tetrachloride or ethanol) to yield the pure this compound as white needles.[11]

  • Validation: The identity and purity of the product should be confirmed by measuring its melting point, which should fall within the range of 159-163°C.[1][2] Further characterization by spectroscopic methods is essential.

Spectroscopic and Structural Confirmation

Unambiguous confirmation of the product's identity is achieved through a combination of spectroscopic techniques. The molecule's symmetry simplifies its spectra, making interpretation straightforward.

TechniqueExpected Observations
¹H NMR Three distinct singlets are expected: • ~4.5 ppm: A singlet corresponding to the four equivalent benzylic protons (-CH₂Br). • ~7.2 ppm: A singlet for the two equivalent aromatic protons (Ar-H). • ~2.3 ppm: A singlet for the six equivalent methyl protons (-CH₃).
¹³C NMR Four signals are expected, corresponding to the four unique carbon environments: • ~30-33 ppm: Benzylic carbon (-CH₂Br). • ~18-20 ppm: Methyl carbon (-CH₃). • ~130-135 ppm: Aromatic C-H. • ~135-140 ppm: Quaternary aromatic carbons.
IR (KBr) Characteristic absorption bands confirming functional groups: • 3000-2850 cm⁻¹: C-H stretching (aliphatic). • ~1600, ~1450 cm⁻¹: C=C stretching (aromatic ring). • ~1200 cm⁻¹: C-H wagging of the -CH₂Br group. • 700-600 cm⁻¹: C-Br stretching.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br atoms, in an approximate ratio of 1:2:1.

Reactivity and Key Applications in Advanced Synthesis

The synthetic utility of this compound stems from the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions, making the molecule a superb bifunctional linker or crosslinking agent.

Application as a Crosslinking Agent in Polymer Chemistry

The molecule is widely used to introduce crosslinks into polymers or to build porous organic frameworks (POFs).[2] The two bromomethyl groups can react with nucleophilic sites on polymer chains (such as amines, thiols, or alcohols), creating a robust network structure that enhances the material's thermal and mechanical properties.

G cluster_reactants Reactants cluster_product Product P1 Polymer Chain with -NH₂ groups Crosslinked Crosslinked Polymer Network P1->Crosslinked Nucleophilic Substitution (2x) P2 Polymer Chain with -NH₂ groups P2->Crosslinked Nucleophilic Substitution (2x) Linker 1,4-Bis(bromomethyl) -2,5-dimethylbenzene Linker->Crosslinked Nucleophilic Substitution (2x)

Caption: Use as a bifunctional crosslinker for amine-containing polymers.

Building Block for Macrocycles and Functional Materials

This intermediate is a key precursor for synthesizing larger, structurally defined molecules like macrocycles and s-indacenes.[11] By reacting it with other bifunctional molecules, complex cyclic structures can be assembled. For instance, reaction with a dicarboxylate or a bis-phenol under Williamson ether synthesis conditions can yield macrocyclic ethers. Similarly, its reaction with carbazole is a known route to prepare monomers for electrochromic polymers.[12]

Precursor for s-Indacene Ligands

A notable application is in the synthesis of substituted s-indacene ligands, which are valuable in organometallic chemistry.[11] The synthesis involves alkylating a malonic ester with this compound, followed by intramolecular cyclization and decarboxylation to form the rigid s-indacene core.[11]

Safety and Handling Protocols

As with all benzylic bromides, this compound is a hazardous substance and must be handled with appropriate precautions.[4]

  • Toxicity: It is a lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.[13] It is also a dermatotoxin, capable of causing severe skin burns and irritation upon contact.[1][13][14]

  • Handling:

    • Always handle this chemical inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite) and dispose of it as hazardous waste.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a catalog chemical; it is a foundational tool for chemical innovation. Its straightforward, high-yield synthesis and predictable, bifunctional reactivity provide chemists and material scientists with a reliable method for constructing complex, high-value molecules. From creating robust, crosslinked polymers to serving as the starting point for novel organometallic ligands and electroactive materials, its importance as a versatile intermediate is well-established and continues to grow. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any professional engaged in advanced chemical synthesis.

References

  • Zhang, X., & Zhou, J. (2015). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures.
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Methodological & Application

Application Note & Synthesis Protocol: 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, a key intermediate in organic synthesis. The protocol details a robust and reproducible method starting from durene (1,2,4,5-tetramethylbenzene) utilizing N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.

Introduction

This compound is a valuable bifunctional building block in organic and polymer chemistry. Its two reactive bromomethyl groups allow for a variety of subsequent chemical transformations, making it a crucial precursor for the synthesis of functionalized resins, dendrimers, and macrocycles.[1] The presence of the methyl groups on the benzene ring enhances the solubility of its derivatives in organic solvents and influences the stereochemistry of subsequent reactions.

The synthesis described herein employs a free-radical bromination of the benzylic methyl groups of durene. This method is preferred for its selectivity towards the benzylic positions over aromatic ring bromination, a common challenge with activated aromatic systems.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from durene proceeds via a free-radical chain mechanism.[2][3] This process is initiated by the homolytic cleavage of a radical initiator, in this case, benzoyl peroxide, upon heating.

Diagram of the Reaction Workflow:

Synthesis_Workflow Durene Durene (1,2,4,5-Tetramethylbenzene) Reaction_Mixture Reaction Mixture Durene->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture Initiator Benzoyl Peroxide (Radical Initiator) Initiator->Reaction_Mixture Solvent Solvent (e.g., Benzene) Solvent->Reaction_Mixture Reflux Reflux (Heat) Reaction_Mixture->Reflux Initiation & Propagation Cooling Cooling & Precipitation Reflux->Cooling Termination & Product Formation Filtration Filtration Cooling->Filtration Isolate Crude Product Recrystallization Recrystallization (e.g., from Carbon Tetrachloride) Filtration->Recrystallization Purification Final_Product This compound (White Solid) Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

The key steps of the mechanism are as follows:

  • Initiation: The peroxide initiator homolytically cleaves upon heating to form two radicals. These radicals then react with N-bromosuccinimide to generate a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from a benzylic methyl group of durene, forming a stable benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and another bromine radical, which continues the chain reaction. This process is repeated on the second methyl group.

  • Termination: The reaction is terminated by the combination of any two radical species.

The choice of N-bromosuccinimide is crucial as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[4][5] Benzene is often used as a solvent due to its ability to dissolve the reactants and its relative inertness under these reaction conditions.

Materials and Equipment

Reagent/Material Grade Supplier Notes
Durene (1,2,4,5-tetramethylbenzene)ReagentMajor Chemical Supplier
N-Bromosuccinimide (NBS)ReagentMajor Chemical SupplierShould be recrystallized if it appears yellow.
Benzoyl PeroxideReagentMajor Chemical SupplierHandle with care; potential for explosion.
BenzeneAnhydrousMajor Chemical SupplierCarcinogen; handle in a fume hood.
Carbon TetrachlorideACS GradeMajor Chemical SupplierFor recrystallization; toxic and ozone-depleting.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter flask
Rotary evaporator

Experimental Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine durene (1 equivalent), N-bromosuccinimide (2.2 equivalents), and benzoyl peroxide (0.1 equivalents).

  • Solvent Addition: Add anhydrous benzene to the flask to create a suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats on the surface. The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the succinimide by filtration.

    • Wash the filtrate with water to remove any remaining succinimide and HBr.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent such as carbon tetrachloride to yield pure this compound as white needles.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: The literature melting point is in the range of 159-163 °C.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show two singlets. One corresponding to the four protons of the two bromomethyl groups and another for the two aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will provide information about the number of unique carbon environments.

  • Mass Spectrometry: This will confirm the molecular weight of the product and show a characteristic isotopic pattern due to the presence of two bromine atoms.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-Br bond.[9]

Safety and Handling

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[6] It is essential to wear appropriate PPE and handle it in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Benzoyl Peroxide: This is a strong oxidizing agent and can be explosive if heated or subjected to friction. Store it in a cool, dry place away from heat sources.

  • Benzene and Carbon Tetrachloride: Both are toxic and carcinogenic. All manipulations involving these solvents must be performed in a certified chemical fume hood.

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete reactionEnsure the reaction is refluxed for a sufficient amount of time. Check the purity of the starting materials, especially the NBS.
Loss of product during work-upBe careful during the filtration and washing steps to minimize product loss.
Impure ProductIncomplete removal of succinimideWash the crude product thoroughly with water.
Presence of starting material or monobrominated productOptimize the stoichiometry of the reactants. Purify the product by recrystallization.
Ring BrominationReaction conditions too harshUse a less polar solvent and ensure the reaction is not overheated.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can successfully synthesize this important chemical intermediate for a wide range of applications in chemical and materials science.

References

  • This compound Safety Data Sheets - Echemi. (n.d.).
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  • The crystal structure of this compound, C10H12Br2. (2025, October 2).
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Application Note: Synthesis of Soluble Poly(p-phenylene vinylene) Derivatives for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene)

Introduction

Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers, renowned for their potent electroluminescent and photovoltaic properties.[1][2] These materials form the active layer in a variety of organic electronic devices, including light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[2] However, the parent PPV polymer is notoriously insoluble and infusible, which severely limits its processability and hinders the fabrication of high-quality thin films.[3] A common and effective strategy to overcome this limitation is the introduction of solubilizing side groups onto the phenylene ring.[3][4]

This guide provides a detailed protocol for the synthesis of poly(2,5-dimethyl-p-phenylene vinylene) (DMPPV), a soluble PPV derivative, using 1,4-Bis(bromomethyl)-2,5-dimethylbenzene as the monomer. The two methyl groups on the polymer backbone disrupt intermolecular packing, thereby enhancing solubility in common organic solvents like tetrahydrofuran (THF), toluene, and chloroform, without drastically altering the fundamental electronic properties of the PPV backbone.

We will focus on the Gilch polymerization route, a widely used and robust method for synthesizing PPV derivatives.[5] This method proceeds via a p-quinodimethane intermediate and offers excellent control over molecular weight and yields high-quality, predominantly trans-vinylene linkage polymers.[5][6]

Principle of the Gilch Polymerization

The Gilch polymerization is a dehydrohalogenation reaction. The process is initiated by treating the α,α'-dihalo-p-xylene monomer with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK). The reaction is believed to proceed through two key stages:

  • Monomer Activation: The base abstracts a proton and eliminates a bromide ion from the this compound monomer to form a highly reactive α-halo-p-quinodimethane intermediate.[6][7]

  • Chain Propagation: This intermediate then undergoes a spontaneous radical polymerization. The process is thought to be initiated by the dimerization of two monomer units to form a diradical species, which then propagates the polymer chain.[8]

The choice of solvent, temperature, and rate of base addition are critical parameters that can be adjusted to control the polymer's molecular weight and polydispersity.[5][9]

Detailed Synthesis and Characterization Protocol

PART 1: Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene) via Gilch Polymerization

1.1 Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-Aldrich, TCIThe monomer. Store in a cool, dark, dry place.
Potassium tert-butoxide (t-BuOK)>98%Sigma-Aldrich, AcrosHighly hygroscopic. Store and handle in a glovebox.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich, AcrosMust be inhibitor-free. Use from a solvent purification system or freshly distilled.
Methanol (MeOH)ACS GradeFisher ScientificUsed for precipitation and washing.
TolueneAnhydrous, >99.8%Sigma-AldrichAlternative reaction solvent.

1.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Büchner funnel and filter paper

  • Vacuum oven

1.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_setup Assemble & Flame-Dry Glassware prep_inert Establish Inert Atmosphere (N2/Ar) prep_setup->prep_inert prep_monomer Dissolve Monomer in Anhydrous THF prep_inert->prep_monomer prep_base Prepare t-BuOK Solution in Glovebox prep_monomer->prep_base react_add Slowly Add Base to Monomer Solution @ RT prep_base->react_add react_stir Stir for 12-24h react_add->react_stir react_quench Quench with Methanol react_stir->react_quench workup_precip Precipitate Polymer in Methanol react_quench->workup_precip workup_filter Filter via Büchner Funnel workup_precip->workup_filter workup_wash Wash with Methanol workup_filter->workup_wash workup_dry Dry Under Vacuum workup_wash->workup_dry Characterization Characterization workup_dry->Characterization

Caption: Experimental workflow for DMPPV synthesis.

1.4 Step-by-Step Synthesis Protocol

CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Potassium tert-butoxide is highly corrosive and reactive with water. Anhydrous conditions are critical for success.

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Monomer Solution: In the reaction flask, dissolve 1.00 g of this compound in 80 mL of anhydrous THF. Stir until fully dissolved.

  • Base Solution Preparation: Inside a nitrogen-filled glovebox, prepare the base solution by dissolving a stoichiometric excess (e.g., 1.5 to 2 equivalents per bromomethyl group) of potassium tert-butoxide in 40 mL of anhydrous THF in the dropping funnel. Seal the funnel before removing it from the glovebox.

    • Expertise Note: A slight excess of base ensures complete dehydrohalogenation and drives the polymerization to completion. The concentration of the monomer and base can influence the final molecular weight.[5]

  • Polymerization: Attach the dropping funnel to the central neck of the reaction flask. Add the t-BuOK solution dropwise to the stirring monomer solution over 30-60 minutes at room temperature.

    • Observation: The solution will typically turn yellow or orange, and its viscosity will increase as the polymer forms. A bright yellow-green fluorescence under UV light is characteristic of PPV formation.

  • Reaction: Allow the mixture to stir at room temperature for 12 to 24 hours. The optimal time can vary, and the reaction progress can be monitored by observing the viscosity.

  • Termination (Quenching): After the reaction period, terminate the polymerization by slowly adding 20 mL of methanol. This protonates any remaining active species.

  • Precipitation and Collection: Pour the reaction mixture into a beaker containing 400 mL of vigorously stirring methanol. A fibrous, yellow-green precipitate of the polymer will form.

  • Purification: Allow the suspension to stir for 1 hour to ensure complete precipitation. Collect the solid polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer generously with fresh methanol (3 x 50 mL) to remove any remaining salts (KBr, excess t-BuOK) and unreacted monomer.

  • Drying: Transfer the polymer to a pre-weighed vial and dry it in a vacuum oven at 40-50 °C overnight. The final product should be a bright yellow-green solid.

1.5 Reaction Scheme

Caption: Gilch polymerization of DMPPV.

PART 2: Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the polymer's structure, purity, and relevant physical properties.

2.1 Summary of Characterization Techniques

Property to MeasureTechniqueExpected Result / Information Gained
Chemical Structure ¹H & ¹³C NMR SpectroscopyConfirmation of aromatic, vinyl, and methyl groups. Absence of monomer peaks.
Functional Groups FTIR SpectroscopyPresence of trans-vinylene C-H out-of-plane bending (~965 cm⁻¹).
Molecular Weight Gel Permeation Chromatography (GPC)Number-average (Mn), weight-average (Mw) molecular weight, and PDI.
Optical Properties UV-Vis & PL SpectroscopyAbsorption (λ_max) and emission (λ_em) maxima. Optical bandgap calculation.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature (Td), indicating thermal robustness.

2.2 Protocols for Characterization

2.2.1 NMR Spectroscopy

  • Protocol: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated THF.

  • ¹H NMR (Expected Peaks):

    • δ ≈ 7.0-7.5 ppm (broad, aromatic and vinyl protons)

    • δ ≈ 2.2-2.5 ppm (broad, methyl protons -CH₃)

  • ¹³C NMR (Expected Peaks):

    • δ ≈ 135-140 ppm (aromatic carbons attached to methyl groups)

    • δ ≈ 125-130 ppm (aromatic and vinyl carbons)

    • δ ≈ 15-20 ppm (methyl carbons)

  • Trustworthiness: The broadness of the peaks is characteristic of polymers. The absence of a sharp peak around δ ≈ 4.5 ppm confirms the complete conversion of the bromomethyl (-CH₂Br) groups of the monomer.

2.2.2 Gel Permeation Chromatography (GPC)

  • Protocol: Prepare a dilute solution of the polymer (~1 mg/mL) in a suitable solvent (e.g., THF or toluene). Filter the solution through a 0.22 µm syringe filter before injection. Run the analysis on a GPC system calibrated with polystyrene standards.

  • Data Analysis: Determine Mn, Mw, and the Polydispersity Index (PDI = Mw/Mn). A PDI value between 2 and 5 is typical for Gilch polymerizations, which follow a step-growth or radical chain-growth mechanism.[10]

  • Expertise Note: Incomplete solubility can lead to inaccurate molecular weight measurements. Ensure the polymer is fully dissolved, using gentle heating if necessary.[11]

2.2.3 UV-Visible and Photoluminescence (PL) Spectroscopy

  • Protocol: Prepare a very dilute solution of the polymer in THF or chloroform. For thin-film measurements, dissolve the polymer and spin-coat it onto a quartz slide.

  • UV-Vis: Scan the absorbance from 300 to 600 nm. The absorption maximum (λ_max) for DMPPV is typically around 400-420 nm, corresponding to the π-π* transition of the conjugated backbone.[5] The optical bandgap can be estimated from the onset of the absorption edge.

  • PL Spectroscopy: Excite the sample at its λ_max. Measure the emission spectrum. DMPPV typically emits yellow-green light, with an emission maximum (λ_em) around 500-550 nm.[1][2]

2.2.4 Characterization Workflow Diagram

G cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_properties Physical Properties Polymer Synthesized DMPPV Polymer NMR NMR (1H, 13C) [CDCl3] Polymer->NMR FTIR FTIR (KBr Pellet or Film) Polymer->FTIR GPC GPC [THF] Polymer->GPC UVVis UV-Vis Spectroscopy (Solution or Film) Polymer->UVVis TGA TGA (N2 Atmosphere) Polymer->TGA PL PL Spectroscopy (Solution or Film) UVVis->PL Excite @ λ_max

Caption: Post-synthesis characterization workflow.

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  • Poly(p-phenylene vinylene). Wikipedia. [Link]

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  • Enhancement of conjugated polymer characterization methods; from the individual chain to morphological fe
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  • Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes. Semantic Scholar. [Link]

  • New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry (RSC Publishing). [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). National Taiwan University of Science and Technology. [Link]

  • Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology Research. [Link]

  • IS-T 1808 Design, synthesis, characterization and study of novel conjugated polymers. UNT Digital Library. [Link]

  • Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo- p -quinodimethanes. ResearchGate. [Link]

  • Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of poly(p-phenylene vinylene) by a Wittig coupling reaction. ResearchGate. [Link]

  • PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ResearchGate. [Link]

  • Photoinduced Gilch Polymerization: A Basically New Access to Poly(p-phenylene vinylenes) (PPVs) of Exciting Constitutional Homogeneity. PubMed. [Link]

  • Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry (RSC Publishing). [Link]

  • Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry (RSC Publishing). [Link]

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Application Notes and Protocols for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene as a versatile crosslinking agent in polymer chemistry. These application notes and protocols are designed to offer in-depth scientific insights and practical, step-by-step methodologies.

Introduction: The Strategic Advantage of this compound in Polymer Network Synthesis

This compound is a bifunctional aromatic compound featuring two highly reactive benzylic bromide groups. This structural characteristic makes it an exceptional crosslinking agent for a wide array of polymers. The rigid xylene core imparts thermal stability and mechanical robustness to the resulting polymer networks, while the flanking methyl groups enhance solubility in common organic solvents, facilitating homogenous reaction conditions.

The primary advantage of this crosslinker lies in the reactivity of the bromomethyl groups, which are excellent leaving groups, rendering the compound highly susceptible to nucleophilic attack. This allows for the formation of stable covalent bonds with various polymer backbones under relatively mild conditions. The difunctional nature of this compound enables the creation of three-dimensional polymer networks with tailored properties, making it a valuable tool in the synthesis of functional materials for diverse applications, including in the field of drug delivery.

Chemical Properties and Safety Considerations

A thorough understanding of the chemical properties and safety protocols for this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValue
Chemical Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Appearance White to light yellow crystalline powder
Melting Point 159-163 °C
CAS Number 35168-62-8

Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][2][3]. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[1]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier[1][4].

Mechanisms of Crosslinking

This compound primarily participates in two distinct types of crosslinking reactions, offering versatility in polymer modification.

Nucleophilic Substitution Crosslinking

This mechanism involves the reaction of the two bromomethyl groups with nucleophilic functional groups present on the polymer chains, such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of stable carbon-heteroatom bonds and the liberation of hydrogen bromide.

Caption: Nucleophilic Substitution Crosslinking Mechanism.

Friedel-Crafts Alkylation Crosslinking

For polymers containing aromatic rings, such as polystyrene and its derivatives, this compound can act as an electrophile in a Friedel-Crafts alkylation reaction. In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the bromomethyl groups are activated, leading to the electrophilic substitution on the aromatic rings of the polymer chains and the formation of stable methylene bridges.

Caption: Friedel-Crafts Alkylation Crosslinking Mechanism.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize the reaction conditions based on the specific polymer and desired degree of crosslinking.

Protocol 1: Crosslinking of a Polyamine via Nucleophilic Substitution

Objective: To synthesize a crosslinked polyamine network for potential application as a gene delivery vehicle or hydrogel.

Materials:

  • Poly(ethyleneimine) (PEI), branched (average M.W. ~25,000)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Polymer: In a round-bottom flask under an inert atmosphere, dissolve 1.0 g of branched PEI in 20 mL of anhydrous DMF. Stir the solution until the polymer is completely dissolved.

  • Addition of Base: Add 0.5 mL of triethylamine to the polymer solution to act as an acid scavenger for the HBr generated during the reaction.

  • Preparation of Crosslinker Solution: In a separate vial, dissolve the desired amount of this compound (e.g., 58.4 mg for a 5 mol% crosslinking density relative to the primary amine groups of PEI) in 5 mL of anhydrous DMF.

  • Reaction Initiation: Slowly add the crosslinker solution dropwise to the stirring polymer solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60 °C and allow it to stir for 24 hours. The formation of a gel or a significant increase in viscosity indicates successful crosslinking.

  • Product Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring methanol.

  • Washing and Drying: Filter the precipitated polymer and wash it extensively with methanol to remove unreacted reagents and solvent. Dry the crosslinked polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Crosslinking of Polystyrene via Friedel-Crafts Alkylation

Objective: To enhance the thermal and mechanical properties of polystyrene by creating a crosslinked network.

Materials:

  • Polystyrene (average M.W. ~280,000)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin (IV) Chloride (SnCl₄) (Lewis acid catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Polymer: In a round-bottom flask under an inert atmosphere, dissolve 5.0 g of polystyrene in 100 mL of anhydrous DCE. Stir until a homogenous solution is obtained.

  • Addition of Crosslinker: Add the desired amount of this compound (e.g., 0.25 g for 5% crosslinking by weight) to the polystyrene solution and stir until it dissolves.

  • Preparation of Catalyst Suspension: In a separate, dry container, carefully suspend 0.5 g of anhydrous aluminum chloride in 10 mL of anhydrous DCE.

  • Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring. The reaction may be exothermic.

  • Reaction Progression: Heat the reaction mixture to 70-80 °C and maintain it at this temperature under reflux for 6-8 hours. An increase in the solution's viscosity is indicative of crosslinking.

  • Reaction Quenching and Product Isolation: After the reaction is complete, cool the mixture to room temperature and slowly add 20 mL of methanol to quench the catalyst. The crosslinked polystyrene will precipitate.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted starting materials and catalyst residues. Dry the crosslinked polystyrene in a vacuum oven at 60 °C to a constant weight.

Application in Drug Delivery: Synthesis of Crosslinked Nanoparticles

The robust and biocompatible networks formed using this compound are highly promising for the development of advanced drug delivery systems. The crosslinked structure can provide stability to nanocarriers in the physiological environment and allow for controlled, sustained release of encapsulated therapeutics.

Conceptual Workflow for Drug-Loaded Nanoparticle Synthesis:

G cluster_prep Preparation cluster_assembly Self-Assembly & Encapsulation cluster_crosslinking Crosslinking cluster_purification Purification cluster_final Final Product polymer_sol Polymer Solution (e.g., amphiphilic block copolymer) micelle Drug-Loaded Micelle Formation polymer_sol->micelle drug_sol Hydrophobic Drug Solution drug_sol->micelle crosslinker_sol Crosslinker Solution (in compatible solvent) crosslinked_micelle Crosslinking of Micelle Core/Shell crosslinker_sol->crosslinked_micelle micelle->crosslinked_micelle Add Crosslinker purified_np Purification (e.g., Dialysis) crosslinked_micelle->purified_np final_product Stable, Drug-Loaded Crosslinked Nanoparticles purified_np->final_product

Caption: Workflow for synthesizing drug-loaded crosslinked nanoparticles.

By crosslinking the core or shell of self-assembled polymeric nanostructures, such as micelles or polymersomes, their stability against dissociation upon dilution in the bloodstream can be significantly enhanced. The degree of crosslinking can be tuned to control the drug release kinetics, with higher crosslink densities generally leading to slower release rates.

Characterization of Crosslinked Polymers

A multi-faceted approach is necessary to thoroughly characterize the structure and properties of the synthesized crosslinked polymer networks.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of crosslinking by observing the appearance of new peaks corresponding to the formed linkages and the disappearance of peaks from the reactive groups of the crosslinker.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the crosslinked polymer. An increase in the decomposition temperature compared to the uncrosslinked polymer is indicative of successful crosslinking.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg). An increase in Tg suggests a more rigid, crosslinked network with restricted polymer chain mobility.
Scanning Electron Microscopy (SEM) Visualization of the morphology and porosity of the crosslinked material, particularly for hydrogels and porous polymers.
Swellability Test For hydrogels, the degree of swelling in a specific solvent can provide an indirect measure of the crosslinking density. A lower degree of swelling typically corresponds to a higher crosslink density.

Conclusion

This compound is a highly effective and versatile crosslinking agent for a broad range of polymers. Its ability to participate in both nucleophilic substitution and Friedel-Crafts alkylation reactions provides polymer chemists with a flexible tool to create robust and functional three-dimensional networks. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the potential of this crosslinker in developing advanced materials for various applications, from high-performance plastics to sophisticated drug delivery systems. The key to successful implementation lies in the careful control of reaction conditions and thorough characterization of the resulting crosslinked polymers.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: this compound.
  • ResearchGate. (2024, March 14). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
  • PubMed. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
  • ECHEMI. (n.d.). 1,4-Bis(dibromomethyl)benzene SDS, 1592-31-0 Safety Data Sheets.
  • Synquest Labs. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • Fisher Scientific. (2010, July 6). Safety Data Sheet.

Sources

Application Notes and Protocols for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Innovation with a Versatile Building Block

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a bifunctional aromatic compound whose rigid core and reactive benzylic bromide groups make it a compelling building block for the synthesis of advanced functional materials. The strategic placement of methyl groups on the benzene ring enhances solubility and influences the solid-state packing of derived materials, offering a valuable tool for tuning material properties. These application notes provide an in-depth guide for researchers, materials scientists, and professionals in drug development on leveraging this molecule in the synthesis of porous organic polymers and for the post-synthetic modification of metal-organic frameworks. The protocols provided herein are grounded in established chemical principles and are designed to be adaptable to specific research needs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in materials synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 159-163 °C
Solubility Soluble in hot dioxane, chloroform, and other common organic solvents. Hydrolyzes in water.
Storage Store in a cool, dry place away from moisture and light.

Application I: Synthesis of Conjugated Microporous Polymers (CMPs) for Sensing Applications

The rigid, planar structure of the dimethylbenzene core, combined with the reactive bromomethyl groups, makes this compound an excellent candidate for the synthesis of Conjugated Microporous Polymers (CMPs). These materials are a subclass of porous organic polymers (POPs) that feature extended π-conjugation within their porous framework, leading to unique optical and electronic properties.[1][2][3] Such characteristics make them highly promising for applications in chemical sensing, gas storage, and catalysis.[4]

Conceptual Framework: Sonogashira-Hagihara Cross-Coupling for CMP Synthesis

The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. By employing a bifunctional monomer like this compound and a multifunctional alkynyl comonomer, a highly cross-linked, porous network can be constructed.

Sonogashira_Hagihara_CMP Monomer_A This compound Reaction Sonogashira-Hagihara Cross-Coupling Monomer_A->Reaction Monomer_B 1,3,5-Triethynylbenzene (Comonomer) Monomer_B->Reaction Catalyst Pd(PPh₃)₄ / CuI Base (e.g., TEA) Catalyst->Reaction Solvent Solvent (e.g., Toluene/THF) Solvent->Reaction CMP Conjugated Microporous Polymer (CMP) Reaction->CMP

Caption: Synthesis of a CMP via Sonogashira-Hagihara cross-coupling.

Experimental Protocol: Synthesis of a Hypothetical CMP (HCMP-1)

This protocol outlines the synthesis of a hypothetical conjugated microporous polymer, designated as HCMP-1, from this compound and 1,3,5-triethynylbenzene.

Materials:

  • This compound (1.00 g, 3.42 mmol)

  • 1,3,5-Triethynylbenzene (0.76 g, 5.13 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.20 g, 0.17 mmol)

  • Copper(I) iodide (CuI) (0.065 g, 0.34 mmol)

  • Triethylamine (TEA) (10 mL)

  • Toluene, anhydrous (40 mL)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Methanol

  • Chloroform

Procedure:

  • To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 1,3,5-triethynylbenzene, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene, anhydrous THF, and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. A solid precipitate should form during the reaction.

  • After cooling to room temperature, filter the solid product and wash thoroughly with methanol, water, and chloroform to remove unreacted monomers, catalyst residues, and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol and chloroform for 24 hours each.

  • Dry the resulting polymer (HCMP-1) in a vacuum oven at 80 °C overnight.

Expected Characterization:

  • FT-IR: Appearance of characteristic peaks for the aromatic C-H stretching and C=C stretching, and disappearance of the C≡C-H stretching of the terminal alkyne.

  • Solid-State ¹³C NMR: Broad signals in the aromatic region, confirming the polymeric structure.

  • Powder X-ray Diffraction (PXRD): A broad, amorphous halo, characteristic of most CMPs.

  • N₂ Sorption Analysis: A type I isotherm, indicating a microporous structure. The Brunauer-Emmett-Teller (BET) surface area is expected to be in the range of 500-1000 m²/g.

  • Thermogravimetric Analysis (TGA): High thermal stability, with a decomposition temperature above 350 °C in a nitrogen atmosphere.

Application Note: Fluorescence-Based Sensing of Nitroaromatic Explosives

CMPs with extended π-conjugation often exhibit strong fluorescence in the solid state. This fluorescence can be quenched upon interaction with electron-deficient molecules, such as nitroaromatic explosives (e.g., 2,4,6-trinitrotoluene, TNT). The porous nature of HCMP-1 would allow for the rapid diffusion of analyte molecules into the polymer framework, leading to sensitive and rapid detection of these hazardous compounds.

Application II: Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs)

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized metal-organic frameworks (MOFs) without altering their underlying topology.[5][6] The bifunctional nature of this compound makes it an intriguing candidate for PSM, enabling the cross-linking of organic linkers within a MOF or providing reactive sites for further functionalization.

Conceptual Framework: Cross-Linking of an Amine-Functionalized MOF

UiO-66-NH₂, a well-studied MOF with accessible amino groups on its organic linkers, serves as an excellent platform for PSM.[7][8] The bromomethyl groups of this compound can react with the amino groups of adjacent linkers to form a cross-linked framework. This can enhance the mechanical and chemical stability of the MOF and modify its pore environment.

MOF_PSM MOF UiO-66-NH₂ Reaction Post-Synthetic Modification (PSM) MOF->Reaction Linker This compound Linker->Reaction Base Base (e.g., DIEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Modified_MOF Cross-linked UiO-66 Reaction->Modified_MOF

Caption: Post-synthetic modification of UiO-66-NH₂.

Experimental Protocol: Post-Synthetic Modification of UiO-66-NH₂

This protocol describes a potential method for the post-synthetic modification of UiO-66-NH₂ with this compound.

Materials:

  • UiO-66-NH₂ (synthesized according to literature procedures) (200 mg)

  • This compound (50 mg, 0.17 mmol)

  • N,N-Diisopropylethylamine (DIEA) (0.1 mL)

  • Anhydrous N,N-dimethylformamide (DMF) (20 mL)

  • Anhydrous Chloroform

Procedure:

  • Activate the synthesized UiO-66-NH₂ by heating under vacuum at 150 °C for 12 hours to remove guest molecules from the pores.

  • In a dry Schlenk flask under an argon atmosphere, suspend the activated UiO-66-NH₂ in anhydrous DMF.

  • Add a solution of this compound in anhydrous DMF to the suspension.

  • Add DIEA to the reaction mixture to act as a proton scavenger.

  • Heat the mixture to 60 °C and stir for 24 hours.

  • After cooling, collect the solid by centrifugation and wash thoroughly with fresh DMF to remove unreacted reagents.

  • Exchange the solvent with anhydrous chloroform by soaking the modified MOF in fresh chloroform for 24 hours (repeat three times).

  • Dry the cross-linked MOF under vacuum at 100 °C.

Expected Characterization:

  • PXRD: The diffraction pattern should remain largely unchanged, confirming the retention of the MOF's crystallinity.

  • FT-IR: Appearance of new peaks corresponding to the C-N bond formation and the aromatic structure of the cross-linker.

  • ¹H NMR (after digestion): Digestion of the modified MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) should reveal proton signals from both the original aminoterephthalate linker and the newly introduced dimethylbenzene cross-linker.

  • N₂ Sorption Analysis: A decrease in the BET surface area and pore volume is expected due to the introduction of the cross-linker into the pores.

Application Note: Enhanced Stability and Selective Adsorption

The introduction of covalent cross-links within the MOF structure is anticipated to enhance its thermal and chemical stability. Furthermore, the hydrophobic nature of the dimethylbenzene linker could alter the polarity of the pore environment, potentially leading to improved selectivity in the adsorption of nonpolar guest molecules from polar solvents.

Safety Precautions

This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

  • Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.
  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology.
  • Kalaj, M., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1046-1057.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498-519.
  • Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
  • Wang, X., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 6(38), 18346-18371.
  • Jiang, J.-X., et al. (2013). Conjugated microporous polymers: design, synthesis and application. Chemical Society Reviews, 42(19), 8012-8031.
  • Lu, W., et al. (2014). Porous Organic Polymers: From Synthesis to Applications. Progress in Polymer Science, 39(2), 334-360.
  • Xu, Y., et al. (2013). Conjugated microporous polymers: design, synthesis and applications. Chemical Society Reviews, 42(19), 8012-8031.
  • Dawson, R., et al. (2011). Conjugated microporous polymers for the adsorption of aqueous contaminants.
  • Li, H., et al. (2016). Tetraphenylethylene-based microporous organic polymers: insight into structure geometry, porosity, and CO2/CH4 selectivity. RSC Advances, 6(57), 51411-51418.
  • Yuan, D., et al. (2011). Tetraphenylethylene-based fluorescent porous organic polymers: preparation, gas sorption properties and photoluminescence properties.
  • Son, H.-J., et al. (2018). Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. RSC Advances, 8(60), 34291-34296.
  • Esteban, N., et al. (2019). Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions. ACS Applied Materials & Interfaces, 11(43), 40263-40274.

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Application Notes and Protocols for Reactions Involving 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Bifunctional Reagent

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a crystalline solid with a molecular structure primed for a variety of chemical transformations. Its core is a p-xylene unit, symmetrically substituted with two bromomethyl groups at the 1 and 4 positions. The presence of two benzylic bromide moieties, which are excellent leaving groups, makes this compound a highly reactive and versatile building block in organic synthesis. The methyl groups at the 2 and 5 positions on the aromatic ring provide steric hindrance and electronic effects that influence the reactivity of the bromomethyl groups, a factor that can be leveraged for controlled synthesis.

This technical guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and rationale for experimental choices.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 35168-62-8[1]
Molecular Formula C₁₀H₁₂Br₂[1]
Molecular Weight 292.01 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 159-163 °C
Solubility Soluble in many organic solvents like THF, DMF, and chlorinated solvents. Hydrolyzes in the presence of water.

Safety Profile: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity: The SN2 Pathway at Benzylic Positions

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atoms of the bromomethyl groups are electrophilic and are readily attacked by a wide range of nucleophiles.

Mechanistic Considerations: The Role of the Dimethyl-Substituted Benzene Ring

The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal arrangement where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom.

The presence of the benzene ring accelerates SN2 reactions at the benzylic position compared to a standard alkyl halide. This "benzylic effect" is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the aromatic ring. The methyl groups at the 2 and 5 positions exert both electronic and steric effects. Electronically, they are weakly electron-donating, which can slightly stabilize the transition state. Sterically, they can hinder the approach of bulky nucleophiles to the reaction center. This steric hindrance is a key consideration when selecting reaction conditions and nucleophiles.

Application I: Synthesis of s-Indacene Precursors via Double Alkylation

A significant application of this compound is in the synthesis of 1,5-dihydro-s-indacenes, which are important precursors for advanced materials and ligands in organometallic chemistry. The synthesis involves a double alkylation of a soft nucleophile, such as a malonic ester, followed by cyclization.

Experimental Protocol: Synthesis of a Diketone Precursor for s-Indacenes

This protocol is adapted from the work of Zhang, G. et al., who utilized this compound for the synthesis of s-indacene precursors.

Objective: To synthesize a diketone intermediate through the double alkylation of a malonic ester followed by hydrolysis, decarboxylation, and intramolecular cyclization.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Double Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred enolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Tetraester: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to obtain the crude tetraester intermediate.

  • Hydrolysis and Decarboxylation: To the crude tetraester, add a mixture of acetic acid, sulfuric acid, and water. Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the esters and decarboxylation.

  • Intramolecular Cyclization and Product Isolation: After cooling, pour the reaction mixture into ice water. The diketone precursor will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization.

G product1 product1 product2 product2 product1->product2 Hydrolysis/ Decarboxylation final_product s-Indacene Derivative product2->final_product Further Reduction/ Aromatization

Application II: Crosslinking Agent in Polymer Synthesis

The difunctional nature of this compound makes it an excellent crosslinking agent for polymers containing nucleophilic side groups, such as those with amine or thiol functionalities. The introduction of crosslinks enhances the mechanical strength, thermal stability, and solvent resistance of the polymer.

Experimental Protocol: Crosslinking of a Polyamine

This protocol provides a general procedure for the crosslinking of a polymer containing primary or secondary amine groups.

Objective: To form a crosslinked polymer network by reacting a polyamine with this compound.

Materials:

  • Polymer with amine functionality (e.g., Poly(ethyleneimine), Poly(allylamine))

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

Step-by-Step Procedure:

  • Polymer Dissolution: In a reaction vessel, dissolve the amine-functionalized polymer in the chosen anhydrous solvent to a desired concentration (e.g., 5-10% w/v). Stir until the polymer is fully dissolved.

  • Addition of Base: Add the non-nucleophilic base (at least 2.0 equivalents with respect to the bromomethyl groups) to the polymer solution. The base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the substitution reaction, preventing the protonation of the amine groups on the polymer which would render them non-nucleophilic.

  • Preparation and Addition of Crosslinker Solution: In a separate vial, dissolve this compound in a small amount of the same anhydrous solvent. The amount of crosslinker can be varied to control the crosslinking density.

  • Crosslinking Reaction: Add the crosslinker solution dropwise to the stirred polymer solution at room temperature. After the addition is complete, the reaction mixture can be heated (e.g., to 60-80 °C) to accelerate the crosslinking process. The reaction time can range from a few hours to overnight. The formation of a gel or a significant increase in viscosity indicates successful crosslinking.

  • Purification of the Crosslinked Polymer: After the reaction, the crosslinked polymer can be purified by washing with a suitable solvent to remove unreacted starting materials and the salt byproduct. This can be done by repeated swelling and deswelling of the polymer gel in the wash solvent.

G start Dissolve Polyamine in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) start->add_base add_crosslinker Add this compound Solution add_base->add_crosslinker heat Heat to 60-80 °C add_crosslinker->heat gelation Gel Formation / Viscosity Increase heat->gelation purify Purify by Washing gelation->purify final_product Crosslinked Polymer Network purify->final_product

Application III: Synthesis of Porous Organic Frameworks (POFs)

Porous organic frameworks are a class of materials with high surface areas and tunable porosity, making them promising for applications in gas storage, separation, and catalysis. This compound can serve as a rigid building block in the synthesis of POFs through reactions that form stable covalent bonds.

Experimental Protocol: Synthesis of a POF via Nucleophilic Substitution

This protocol describes a representative synthesis of a POF by reacting this compound with a multifunctional amine linker.

Objective: To synthesize a porous organic framework through the reaction of this compound with a tripodal amine.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

Step-by-Step Procedure:

  • Reactant Dissolution: In a pressure-rated reaction vessel, dissolve 1,3,5-Tris(4-aminophenyl)benzene (2.0 equivalents) and potassium carbonate (a slight excess over the bromomethyl groups) in anhydrous DMF.

  • Addition of the Benzene Derivative: To this solution, add a solution of this compound (3.0 equivalents) in anhydrous DMF. The stoichiometry is chosen to favor the formation of an extended network.

  • Solvothermal Synthesis: Seal the reaction vessel and heat it in an oven at a temperature between 100-150 °C for 24-72 hours. During this time, the nucleophilic substitution reaction will proceed, forming a solid, insoluble porous organic framework.

  • Isolation and Activation of the POF: After the reaction, cool the vessel to room temperature. Collect the solid product by filtration and wash it extensively with DMF, followed by other solvents like tetrahydrofuran (THF) and methanol to remove any unreacted starting materials and the inorganic base.

  • Drying and Characterization: Dry the purified POF under vacuum, typically at an elevated temperature, to remove the solvent from the pores. The resulting material can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, solid-state NMR, powder X-ray diffraction (PXRD), and gas sorption analysis to confirm its structure and porosity.[2]

References

  • Zhang, G., et al. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. [Link]

  • LookChem (Date unavailable). Cas 35168-62-8,1,4-BIS(BROMOMETHYL). [Link]

  • Chemrevise (Date unavailable). 6.2.1 Amines. [Link]

  • YouTube (2021). Nucleophilic Substitution with amines. [Link]

  • YouTube (2019). 05.04 Syntheses of Amines: Substitution Reactions. [Link]

  • YouTube (2012). Nucleophilic Substitution - Amines. [Link]

  • Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540-3542. [Link]

  • Näther, C., et al. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(17), 3142-3149. [Link]

  • Francis, A. C. (Date unavailable). Chapter 17 Allylic and Benzylic Reactivity. [Link]

  • Jiang, D., et al. (2020). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. Molecules, 25(1), 123. [Link]

  • Wang, Z., et al. (2022). Direct phosphorylation of benzylic C–H bonds under transition metal-free conditions forming sp3C–P bonds. Organic & Biomolecular Chemistry, 20(15), 3136-3140. [Link]

  • Mavila, S., et al. (2016). Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles. Chemical Reviews, 116(3), 878-961. [Link]

  • Google Patents (2024).
  • Gainsford, G. J., et al. (1998). Pseudosymmetry in 2,5-Dimethyl-1,4-benzenediol. Acta Crystallographica Section B: Structural Science, 54(2), 241-248. [Link]

  • Ahmed, I., & Jhung, S. H. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Industrial and Engineering Chemistry, 98, 70-80. [Link]

Sources

The Synthetic Versatility of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Robust Bifunctional Electrophile for Advanced Synthesis

In the landscape of synthetic organic chemistry, bifunctional electrophiles serve as critical linchpins for the construction of complex molecular architectures. Among these, 1,4-Bis(bromomethyl)-2,5-dimethylbenzene stands out as a versatile building block, prized for its rigid aromatic core and two highly reactive benzylic bromide functionalities. The presence of methyl groups on the benzene ring enhances its solubility in organic solvents and modulates its electronic properties, making it a valuable reagent for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the underlying mechanistic principles, offer detailed, field-proven protocols for a range of nucleophiles, and discuss the applications of the resulting products in materials science and medicinal chemistry. Our focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a thorough understanding for the design of robust and reproducible synthetic strategies.

Core Principles: Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its benzylic C-Br bonds. These bonds are susceptible to cleavage through nucleophilic attack, predominantly via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Key Mechanistic Features:

  • SN2 Pathway: The primary nature of the benzylic carbons and the relatively unhindered pathway for nucleophilic attack favor a concerted, one-step SN2 reaction. The nucleophile attacks the electrophilic carbon atom from the backside of the carbon-bromine bond, leading to an inversion of configuration at the reaction center.

  • Benzylic Stabilization: The adjacent benzene ring stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution compared to non-benzylic alkyl bromides.

  • Influence of Methyl Substituents: The electron-donating nature of the 2,5-dimethyl groups can slightly decrease the electrophilicity of the benzylic carbons. However, this electronic effect is generally outweighed by the steric influence, which can modulate the accessibility of the electrophilic centers to the incoming nucleophile. For most nucleophiles, this steric hindrance is minimal and does not significantly impede the reaction.

Synthesis of the Starting Material: this compound

A reliable synthesis of the title compound is a prerequisite for its use in subsequent reactions. The most common and efficient method involves the bromomethylation of p-xylene.

Protocol 1: Synthesis via Bromomethylation of p-Xylene

This protocol describes a robust method for the preparation of this compound from readily available starting materials.

Materials:

  • p-Xylene

  • Paraformaldehyde

  • 48% Hydrobromic acid

  • Carbon tetrachloride (or other suitable solvent for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-xylene (1.0 eq), paraformaldehyde (2.2 eq), and 48% hydrobromic acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature. A white precipitate of the crude product will form.

  • Collect the crude product by filtration and wash it with water.

  • Recrystallize the crude solid from a suitable solvent, such as carbon tetrachloride, to yield pure this compound as white needles.

Reactant Molar Eq.
p-Xylene1.0
Paraformaldehyde2.2
48% HBrExcess

Table 1. Stoichiometry for the synthesis of this compound.

Figure 1. Workflow for the synthesis of this compound.

Application Notes and Protocols for Nucleophilic Substitution

The bifunctional nature of this compound allows for a wide range of synthetic transformations. The following sections provide detailed protocols for its reaction with various classes of nucleophiles.

N-Nucleophiles: Synthesis of Amines and Amides

Reactions with nitrogen-based nucleophiles are fundamental for the introduction of amine and amide functionalities, which are prevalent in pharmaceuticals and functional materials.

This protocol details the synthesis of the corresponding tertiary diamine.

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (3.0 mmol) and diethylamine (2.2 mmol).

  • Heat the reaction mixture at reflux for 3-5 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-Bis((diethylamino)methyl)-2,5-dimethylbenzene.

This protocol describes the synthesis of a versatile diazide intermediate, which can be further functionalized via click chemistry or reduction to the corresponding diamine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF or DMSO (10 mL).

  • Add sodium azide (2.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1,4-Bis(azidomethyl)-2,5-dimethylbenzene. Caution: Organic azides are potentially explosive and should be handled with appropriate care.

Nucleophile Base Solvent Temp. Typical Yield
Secondary AmineK₂CO₃MeCNRefluxGood to Excellent
Sodium AzideN/ADMF/DMSOR.T.High
Potassium PhthalimideN/ADMFHeatGood

Table 2. General conditions for reactions with N-nucleophiles.

S-Nucleophiles: Formation of Thioethers and Dithiocarbamates

Sulfur nucleophiles react readily with this compound to form stable thioether linkages, which are important in materials science and for the synthesis of macrocycles.

This protocol outlines the preparation of a bis(dithiocarbamate) derivative, which can have applications as a ligand or in materials science.

Materials:

  • This compound

  • Sodium N,N-diethyldithiocarbamate

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add a solution of sodium N,N-diethyldithiocarbamate (2.2 mmol) in ethanol (10 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of the product may form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.

Figure 2. General workflow for nucleophilic substitution reactions.

O-Nucleophiles: Preparation of Ethers and Esters

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can be used to synthesize the corresponding bis-ethers and bis-esters.

This protocol describes the conversion of the dibromide to the corresponding diol, a valuable monomer for polyester synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Water/Dioxane or Water/THF mixture

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of dioxane and water (e.g., 1:1 v/v, 20 mL).

  • Add sodium hydroxide (2.5 mmol) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude diol.

  • Purify the product by recrystallization from a suitable solvent.

C-Nucleophiles: Formation of C-C Bonds

Carbon-based nucleophiles, such as cyanide, are used to extend the carbon framework.

This protocol details the synthesis of 2,5-dimethyl-1,4-phenylenediacetonitrile, a precursor to the corresponding dicarboxylic acid and diamine.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 mmol) in DMSO (10 mL).

  • Add a solution of sodium cyanide (2.2 mmol) in DMSO (5 mL) dropwise.

  • Heat the reaction mixture to 90 °C for 2-4 hours.

  • Cool the mixture to room temperature and pour it into a large volume of ice water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude dinitrile.

  • Purify by recrystallization or column chromatography. Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

P-Nucleophiles: Synthesis of Phosphonium Salts

Phosphorus nucleophiles, such as triphenylphosphine, react to form phosphonium salts, which are precursors to Wittig reagents.

This protocol describes the synthesis of a bis(triphenylphosphonium) salt.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Toluene or Acetonitrile

Procedure:

  • Dissolve this compound (1.0 mmol) in toluene (20 mL).

  • Add triphenylphosphine (2.1 mmol) to the solution.

  • Heat the mixture to reflux for several hours. The product will precipitate as a white solid.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with fresh toluene and dry under vacuum to yield the bis(phosphonium) bromide salt.

Applications in Materials Science and Drug Development

The disubstituted products derived from this compound are valuable intermediates and final products in several fields:

  • Polymer Chemistry: The bifunctionality of this reagent makes it an excellent monomer for step-growth polymerization with diamines, diols, or dithiols to produce polyamides, polyesters, and polythioethers with enhanced thermal stability and specific electronic properties. It is also used as a crosslinking agent to modify the properties of existing polymers.

  • Supramolecular Chemistry: It serves as a rigid linker in the synthesis of macrocycles and cyclophanes, which are of interest for host-guest chemistry and molecular recognition.

  • Medicinal Chemistry: The 2,5-dimethyl-p-xylene core can be incorporated into drug candidates as a rigid scaffold to orient functional groups for optimal interaction with biological targets. The derivatives also serve as linkers for conjugating drugs to delivery systems.

  • Functional Materials: The products are used in the synthesis of organic light-emitting diodes (OLEDs), porous organic frameworks (POFs), and flame retardants.

Conclusion: An Indispensable Tool for the Synthetic Chemist

This compound is a powerful and versatile bifunctional electrophile that provides a gateway to a vast array of complex molecules and materials. A thorough understanding of its reactivity and the practical application of the protocols outlined in this guide will empower researchers to harness its full synthetic potential. The ability to predictably undergo nucleophilic substitution with a wide range of nucleophiles ensures its continued importance in academic and industrial research, from the development of novel therapeutics to the creation of next-generation functional materials.

References

  • CrystEngComm. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. [Link]

  • PubChem. 1,4-Bis(bromomethyl)benzene. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 12 July 2019, [Link]

Sources

Application Notes and Protocols: Polymerization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and characterization of poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV), a promising conjugated polymer for organic electronics. The polymerization of 1,4-bis(bromomethyl)-2,5-dimethylbenzene is explored through two primary synthetic routes: the Gilch and Yamamoto polymerizations. This document offers researchers, scientists, and drug development professionals a thorough understanding of the synthetic methodologies, the rationale behind experimental choices, and the characterization techniques required to obtain high-quality, solution-processable PDMPV for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Introduction: The Significance of Poly(2,5-dimethyl-p-phenylene vinylene) in Organic Electronics

The field of organic electronics has seen exponential growth, driven by the promise of low-cost, flexible, and large-area electronic devices.[1] Conjugated polymers, with their tunable optoelectronic properties and solution processability, form the cornerstone of this technology.[2] Among these, poly(p-phenylene vinylene) (PPV) and its derivatives have been extensively studied for their strong fluorescence and charge-transporting capabilities, making them ideal candidates for the emissive layer in OLEDs and as donor materials in organic photovoltaics (OPVs).[1][3]

Poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV), synthesized from this compound, offers distinct advantages. The methyl substituents on the phenylene ring enhance the solubility of the polymer in common organic solvents, a critical factor for solution-based fabrication techniques like spin-coating and inkjet printing.[2] Furthermore, these side chains can influence the polymer's morphology and electronic properties, thereby impacting device performance.[2] This guide provides the necessary protocols and scientific context to empower researchers to synthesize and utilize PDMPV for cutting-edge applications in organic electronics.

Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV)

The synthesis of high-quality, high-molecular-weight PDMPV is paramount for achieving optimal performance in electronic devices. Two effective polymerization methods are detailed below: the Gilch polymerization and the Yamamoto coupling polymerization.

Gilch Polymerization: A Robust Route to High-Molecular-Weight PDMPV

The Gilch polymerization is a widely employed method for the synthesis of PPV derivatives.[4] The reaction proceeds via a dehydrohalogenation polymerization of a bis(halomethyl)benzene monomer in the presence of a strong base. The mechanism is believed to involve the in-situ formation of a p-quinodimethane intermediate, which then undergoes a radical chain-growth polymerization.[4]

  • Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, leading to low molecular weight polymer and reduced device performance.

  • Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is essential to efficiently dehydrohalogenate the monomer and initiate the polymerization.

  • Anhydrous and Inert Conditions: The reaction is sensitive to moisture and oxygen. Water can react with the strong base and the reactive intermediates, while oxygen can quench the radical polymerization. Therefore, the use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Gilch polymerization as it can dissolve the monomer and the resulting polymer to some extent, and it is relatively inert under the reaction conditions.

  • Temperature: The reaction is typically carried out at room temperature to control the polymerization rate and minimize side reactions.

  • Purification: Thorough purification of the polymer is necessary to remove residual monomer, oligomers, and catalyst residues, which can act as traps for charge carriers in electronic devices.

Materials:

  • This compound (≥98% purity)

  • Potassium tert-butoxide (KOtBu, ≥98% purity)

  • Anhydrous tetrahydrofuran (THF, ≤30 ppm H₂O)

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and other standard glassware, oven-dried before use.

Procedure:

  • Monomer Preparation: In a flame-dried 250 mL Schlenk flask under a positive pressure of argon, dissolve 1.00 g (3.25 mmol) of this compound in 100 mL of anhydrous THF.

  • Base Solution Preparation: In a separate flame-dried 100 mL Schlenk flask, prepare a 1 M solution of potassium tert-butoxide in anhydrous THF by dissolving 1.46 g (13.0 mmol) of KOtBu in 13 mL of THF. Caution: KOtBu is highly reactive and hygroscopic. Handle it in a glovebox or under a strong inert gas flow.

  • Reaction Initiation: While vigorously stirring the monomer solution at room temperature, slowly add the potassium tert-butoxide solution dropwise over a period of 30 minutes using a syringe or a dropping funnel. The reaction mixture will typically turn yellow or orange, indicating the formation of the conjugated polymer.

  • Polymerization: Allow the reaction to stir at room temperature for 24 hours under an argon atmosphere.

  • Quenching and Precipitation: After 24 hours, quench the reaction by slowly adding 20 mL of methanol. This will precipitate the polymer.

  • Isolation: Pour the reaction mixture into 500 mL of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Filtration and Washing: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with methanol (3 x 100 mL) to remove any unreacted monomer and salts.

  • Purification by Soxhlet Extraction: Further purify the polymer by Soxhlet extraction. Sequentially extract with methanol, acetone, and hexane for 24 hours each to remove low molecular weight oligomers and impurities. Finally, extract the polymer with chloroform or chlorobenzene to dissolve the desired high molecular weight fraction.

  • Final Precipitation and Drying: Precipitate the polymer from the chloroform/chlorobenzene solution by adding it to a large volume of methanol. Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Caption: Workflow for the Gilch polymerization of this compound.

Yamamoto Coupling Polymerization: A Controlled Approach

The Yamamoto coupling is a nickel-catalyzed polymerization of dihaloaromatic compounds.[5] This method often provides polymers with well-defined structures and can be advantageous for certain monomers. For the synthesis of PDMPV, the corresponding dibromo-monomer, 1,4-dibromo-2,5-dimethylbenzene, would be used.

  • Catalyst System: A zero-valent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent, is the active catalyst for the dehalogenative coupling. A common system is Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) with a ligand such as 2,2'-bipyridine (bpy).

  • Solvent: Anhydrous and deoxygenated N,N-dimethylformamide (DMF) or toluene are commonly used solvents that can dissolve the monomer and the catalyst system.

  • Inert Atmosphere: Similar to the Gilch polymerization, strict inert conditions are required to prevent the deactivation of the nickel catalyst.

  • Temperature: The reaction is typically heated to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Purification: Removal of the nickel catalyst is crucial as residual metal impurities can significantly degrade the performance of electronic devices.

Materials:

  • 1,4-Dibromo-2,5-dimethylbenzene (≥98% purity)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, ≥98% purity)

  • 2,2'-Bipyridine (bpy, ≥99% purity)

  • Anhydrous N,N-dimethylformamide (DMF, ≤30 ppm H₂O) or Toluene

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl, concentrated)

  • Ammonium hydroxide solution

  • EDTA solution

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and other standard glassware, oven-dried before use.

Procedure:

  • Catalyst and Monomer Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, add Ni(COD)₂ (1.05 g, 3.8 mmol) and 2,2'-bipyridine (0.60 g, 3.8 mmol). Add 100 mL of anhydrous DMF (or toluene). Stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • Monomer Addition: Add 1.00 g (3.79 mmol) of 1,4-dibromo-2,5-dimethylbenzene to the catalyst solution.

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir for 48 hours under an argon atmosphere. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of a methanol/HCl (1:1 v/v) solution to precipitate the polymer and dissolve the nickel catalyst.

  • Isolation and Washing: Collect the polymer by vacuum filtration. Wash the polymer with methanol, followed by a warm EDTA solution to chelate and remove any remaining nickel residues. Then, wash with water and finally with methanol again.

  • Neutralization: Suspend the polymer in a dilute ammonium hydroxide solution to neutralize any remaining acid, then filter and wash with water until the filtrate is neutral.

  • Purification: Further purify the polymer by Soxhlet extraction as described in the Gilch protocol (Section 2.1.2, step 8).

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Caption: Workflow for the Yamamoto coupling polymerization of 1,4-dibromo-2,5-dimethylbenzene.

Characterization of Poly(2,5-dimethyl-p-phenylene vinylene)

Thorough characterization of the synthesized PDMPV is essential to ensure its quality and to understand its properties for device applications.

Structural and Molecular Weight Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer. The disappearance of the bromomethyl proton signals (around 4.5 ppm in ¹H NMR) and the appearance of vinylic proton signals (around 7.0-7.5 ppm) confirm the polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] High molecular weight and a low PDI are generally desirable for good film formation and device performance.[6]

Optical and Electrochemical Properties
  • UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of a PDMPV solution or thin film reveals the π-π* transition energy, which corresponds to the optical bandgap of the polymer.

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to determine the emission wavelength and quantum efficiency of the polymer. This is a crucial parameter for OLED applications.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[7] These energy levels are critical for designing efficient charge injection and transport in electronic devices.[7]

Typical Characterization Data for PDMPV

The following table summarizes typical characterization data for PDMPV synthesized via the Gilch polymerization. Note that these values can vary depending on the specific reaction conditions and purification methods.

ParameterTypical ValueCharacterization Technique
Mn (Number-Average Molecular Weight) 30,000 - 100,000 g/mol GPC
PDI (Polydispersity Index) 2.0 - 4.0GPC
UV-Vis Absorption (λmax, solution) ~450 nmUV-Vis Spectroscopy
Photoluminescence (λmax, solution) ~520 nm (Green Emission)PL Spectroscopy
HOMO Energy Level -5.3 to -5.5 eVCyclic Voltammetry
LUMO Energy Level -2.8 to -3.0 eVCyclic Voltammetry (often calculated from HOMO and optical bandgap)
Optical Bandgap ~2.5 eVFrom UV-Vis absorption edge

Application in Organic Light-Emitting Diodes (OLEDs)

PDMPV's strong green photoluminescence and good solution processability make it an excellent candidate for the emissive layer in OLEDs.

Device Architecture and Fabrication

A typical single-layer OLED device architecture using PDMPV is as follows:

ITO / PEDOT:PSS / PDMPV / Cathode (e.g., Ca/Al)

  • Indium Tin Oxide (ITO): A transparent conductor that serves as the anode.

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS): A hole transport layer (HTL) to facilitate the injection of holes from the anode.

  • Poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV): The emissive layer where electrons and holes recombine to produce light.

  • Cathode: A low work function metal or bilayer (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum) to efficiently inject electrons.

Materials:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • Purified PDMPV

  • Anhydrous chlorobenzene or toluene

  • Calcium (Ca) and Aluminum (Al) evaporation sources

  • Shadow masks for cathode deposition

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance adhesion.

  • HTL Deposition: Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer Deposition: Prepare a solution of PDMPV (e.g., 5-10 mg/mL) in anhydrous chlorobenzene or toluene. Filter the solution through a 0.2 µm PTFE syringe filter. Spin-coat the PDMPV solution onto the PEDOT:PSS layer to form a film of desired thickness (typically 50-100 nm). Anneal the film at a temperature below the glass transition temperature of the polymer (e.g., 80-100 °C) to remove residual solvent.

  • Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of calcium (~20-30 nm) followed by a thicker layer of aluminum (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

OLED_Fabrication_Performance cluster_fabrication Device Fabrication ITO_Cleaning ITO Substrate Cleaning PEDOT_Deposition PEDOT:PSS (HTL) Spin-Coating ITO_Cleaning->PEDOT_Deposition PDMPV_Deposition PDMPV (Emissive Layer) Spin-Coating PEDOT_Deposition->PDMPV_Deposition Cathode_Deposition Cathode (Ca/Al) Evaporation PDMPV_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation TurnOn_Voltage Turn-On Voltage Encapsulation->TurnOn_Voltage Luminance Luminance Encapsulation->Luminance Efficiency Quantum Efficiency Encapsulation->Efficiency

Caption: Logical relationship between the OLED fabrication steps and the resulting device performance metrics.

Expected Device Performance

OLEDs fabricated with PDMPV as the emissive layer are expected to exhibit green electroluminescence. The performance characteristics, such as turn-on voltage, luminance, and efficiency, are highly dependent on the polymer's molecular weight, purity, film morphology, and the overall device architecture. With optimized materials and device engineering, it is possible to achieve devices with low turn-on voltages, high brightness, and good efficiencies.

Conclusion

The polymerization of this compound to yield poly(2,5-dimethyl-p-phenylene vinylene) provides a versatile and solution-processable material for organic electronics. This guide has presented detailed protocols for its synthesis via the Gilch and Yamamoto polymerization routes, emphasizing the critical experimental parameters and the underlying scientific rationale. Comprehensive characterization techniques are outlined to ensure the quality of the synthesized polymer. Furthermore, a detailed protocol for the fabrication of OLEDs using PDMPV as the emissive layer is provided, offering a clear pathway for researchers to explore its potential in high-performance organic electronic devices. By following these guidelines, researchers can confidently synthesize and utilize this promising conjugated polymer to advance the field of organic electronics.

References

  • Heeger, A. J. (2001). Semiconducting and Metallic Polymers: The Fourth Generation of Polymeric Materials. Journal of Physical Chemistry B, 105(36), 8475-8491.
  • Burroughes, J. H., Bradley, D. D. C., Brown, A. R., Marks, R. N., Mackay, K., Friend, R. H., Burn, P. L., & Holmes, A. B. (1990). Light-emitting diodes based on conjugated polymers.
  • Friend, R. H., Gymer, R. W., Holmes, A. B., Burroughes, J. H., Marks, R. N., Taliani, C., Bradley, D. D. C., Dos Santos, D. A., Brédas, J. L., Lögdlund, M., & Salaneck, W. R. (1999). Electroluminescence in conjugated polymers.
  • Kraft, A., Grimsdale, A. C., & Holmes, A. B. (1998). Electroluminescent Conjugated Polymers—Seeing Polymers in a New Light.
  • Schwalm, T., Wiesecke, J., Immel, S., & Rehahn, M. (2009). The Gilch Synthesis of Poly(p-phenylene vinylene)s: Mechanistic Knowledge in the Service of Advanced Materials.
  • Günes, S., Neugebauer, H., & Sariciftci, N. S. (2007). Conjugated Polymer-Based Organic Solar Cells. Chemical Reviews, 107(4), 1324-1338.
  • Müllen, K., & Scherf, U. (Eds.). (2006).
  • Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
  • Cardona, C. M., Li, H., Kaifer, A. E., & Stockdale, D. (2011). Electrochemical aspects of supramolecular systems. Chemical Society Reviews, 40(2), 589-600.
  • Mori, S. (2005). Size Exclusion Chromatography.
  • Yamamoto, T., Morita, A., Miyazaki, Y., Maruyama, T., Wakayama, H., Zhou, Z. H., Nakamura, Y., Kanbara, T., Sasaki, S., & Kubota, K. (1992). Preparation of π-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zero-valent nickel complexes. Macromolecules, 25(4), 1214-1223.

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The Synthetic Versatility of 2,5-Bis(bromomethyl)-p-xylene: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Workhorse Reagent for Molecular Construction

2,5-Bis(bromomethyl)-p-xylene, also known as α,α'-dibromo-p-xylene, is a valuable and versatile bifunctional building block in the arsenal of synthetic organic chemists. Its rigid p-phenylene core, flanked by two reactive benzylic bromide moieties, provides a geometrically well-defined scaffold for the construction of a diverse array of complex molecular architectures. The benzylic position of the bromine atoms significantly enhances their reactivity as leaving groups in nucleophilic substitution reactions, making this reagent a prime candidate for the synthesis of cyclophanes, functional polymers, and macrocycles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of 2,5-bis(bromomethyl)-p-xylene, offering detailed protocols, mechanistic insights, and a discussion of its broad synthetic utility.

Core Principles of Reactivity: The Benzylic Advantage

The synthetic utility of 2,5-bis(bromomethyl)-p-xylene is fundamentally rooted in the enhanced reactivity of its benzylic C-Br bonds. Benzylic halides are excellent substrates for both SN1 and SN2 nucleophilic substitution reactions.

  • SN2 Reactions: As a primary halide, the carbon atoms of the bromomethyl groups are sterically accessible, favoring the bimolecular SN2 pathway. This mechanism involves a backside attack by a nucleophile, leading to a concerted displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

  • SN1 Reactions: While less common for primary halides, the SN1 pathway is also possible due to the resonance stabilization of the resulting benzylic carbocation intermediate. This stabilization allows for the formation of a planar carbocation, which can then be attacked by a nucleophile from either face.

This dual reactivity allows for a wide range of transformations with various nucleophiles, including amines, alcohols, thiols, and carbanions, forming the basis for the applications detailed in this guide.

Application I: The Synthesis of Cyclophanes and Macrocycles

One of the most prominent applications of 2,5-bis(bromomethyl)-p-xylene is in the synthesis of cyclophanes, molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1] These strained structures exhibit unique electronic and conformational properties, making them valuable in host-guest chemistry, materials science, and as chiral ligands in asymmetric catalysis.[2][3]

Causality of Experimental Choices: The High-Dilution Principle

A critical challenge in macrocyclization is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, reactions are typically performed under high-dilution conditions .[4][5] The rationale behind this principle is to maintain a very low concentration of the reactants, thereby minimizing the probability of two different molecules reacting with each other (intermolecular) and increasing the likelihood of the two reactive ends of the same molecule finding each other (intramolecular). This is often achieved by the slow, simultaneous addition of the two reactants from separate syringe pumps into a large volume of solvent.[4][6]

Protocol 1: Synthesis of a [2.2]Paracyclophane Derivative via Thioether Linkages

This protocol describes the synthesis of a dithia[2.2]paracyclophane, a common precursor to [2.2]paracyclophane itself.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product A 2,5-Bis(bromomethyl)-p-xylene B 1,4-Bis(mercaptomethyl)benzene D Dithia[2.2]paracyclophane dummy C Base (e.g., NaOH or Cs2CO3) dummy->D High Dilution Ethanol/THF

Caption: Synthesis of a dithia[2.2]paracyclophane.

Materials:

  • 2,5-Bis(bromomethyl)-p-xylene

  • 1,4-Bis(mercaptomethyl)benzene

  • Sodium hydroxide (NaOH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringe pumps, and standard glassware

Procedure:

  • Setup: Assemble a large three-necked flask equipped with a reflux condenser, a mechanical stirrer, and two inlets for syringe pumps, all under an inert atmosphere (e.g., Argon).

  • Solvent and Base: To the flask, add a large volume of a 1:1 mixture of anhydrous ethanol and THF. Add the base (e.g., 2.2 equivalents of NaOH). Heat the mixture to reflux with vigorous stirring.

  • Reactant Solutions: Prepare two separate solutions for the syringe pumps:

    • Syringe A: Dissolve 1.0 equivalent of 2,5-bis(bromomethyl)-p-xylene in anhydrous THF.

    • Syringe B: Dissolve 1.0 equivalent of 1,4-bis(mercaptomethyl)benzene in anhydrous THF.

  • Slow Addition: Using the syringe pumps, add both reactant solutions simultaneously and dropwise to the refluxing solvent/base mixture over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dithia[2.2]paracyclophane.

Characterization Data for a Representative Dithia[2.2]paracyclophane:

Technique Expected Observations
¹H NMR Complex multiplets for the aromatic and methylene protons, often showing signals shifted upfield due to the shielding effect of the opposing aromatic ring.
¹³C NMR Characteristic signals for the aromatic and methylene carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the cyclophane.

Application II: Synthesis of Conjugated Polymers

2,5-Bis(bromomethyl)-p-xylene is a key monomer in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.[7][8][9][10] PPVs are a class of conducting polymers with important applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[7][11]

The Gilch Polymerization Route

The Gilch polymerization is a widely used method for the synthesis of PPVs.[12][13] It involves the base-induced polymerization of a bis(halomethyl)benzene derivative. The mechanism is believed to proceed through a p-quinodimethane intermediate, which then undergoes a radical polymerization.[14][15]

Experimental Workflow for Gilch Polymerization:

A Dissolve 1,4-Bis(bromomethyl)benzene in anhydrous solvent (e.g., Toluene) C Slowly add the base solution to the monomer solution at room temperature A->C B Prepare a solution of a strong base (e.g., Potassium tert-butoxide) in anhydrous THF B->C D Polymerization proceeds, mixture becomes yellow and viscous C->D E Quench the reaction with methanol D->E F Precipitate the polymer in a large volume of methanol E->F G Filter, wash, and dry the PPV polymer F->G

Caption: Workflow for the Gilch polymerization of 2,5-bis(bromomethyl)-p-xylene.

Protocol 2: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

This protocol provides a general procedure for the synthesis of unsubstituted PPV.[12]

Materials:

  • 2,5-Bis(bromomethyl)-p-xylene (recrystallized)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Schlenk line and glassware

Procedure:

  • Monomer Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of 2,5-bis(bromomethyl)-p-xylene in anhydrous toluene.

  • Base Solution: In a separate flame-dried flask, dissolve 2.2 equivalents of potassium tert-butoxide in anhydrous THF.

  • Polymerization: Slowly add the potassium tert-butoxide solution to the vigorously stirred monomer solution at room temperature over 30-60 minutes. A yellow precipitate will form as the polymerization progresses.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding a small amount of methanol.

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.

    • Collect the yellow polymer by filtration, wash thoroughly with methanol, and then with a solvent in which the monomer is soluble (e.g., chloroform) to remove unreacted starting material.

  • Drying: Dry the PPV powder under vacuum.

Challenges and Considerations:

  • Insolubility: Unsubstituted PPV is insoluble in common organic solvents, which makes its characterization by solution-based techniques like gel permeation chromatography (GPC) challenging.

  • Byproduct Formation: A common byproduct of the Gilch polymerization is the formation of [2.2]paracyclophane through the dimerization of the p-quinodimethane intermediate.[16] Slow addition of the base helps to minimize this side reaction.

Table of Representative Polymerization Conditions and Outcomes:

Monomer Base Solvent Temperature Yield (%) Molecular Weight (Mn)
2,5-Bis(bromomethyl)-p-xyleneKOtBuToluene/THFRoom Temp.HighInsoluble
MEH-PPV monomerKOtBuToluene55 °C65397,000
MEH-PPV monomerKOtBun-Pentane25 °C9732,000

Data for MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene]) is included for comparison to illustrate how side chains can improve solubility and allow for molecular weight determination.[14][17]

Application III: Building Block for Functional Materials

The bifunctional nature of 2,5-bis(bromomethyl)-p-xylene makes it a valuable linker for the creation of more complex functional materials, such as those with applications in catalysis and separations.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

While not typically used as a primary linker in the de novo synthesis of MOFs, 2,5-bis(bromomethyl)-p-xylene can be employed in the post-synthetic modification (PSM) of pre-formed MOFs.[18] PSM allows for the introduction of new functional groups onto the organic linkers of a MOF, which can alter its properties for specific applications. The reactive bromomethyl groups can be used to anchor catalytic species or other functional moieties within the pores of the MOF.[18]

Protocol 3: Post-Synthetic Modification of an Amine-Functionalized MOF

This protocol describes a general procedure for the alkylation of an amine-containing MOF (e.g., UiO-66-NH₂) with 2,5-bis(bromomethyl)-p-xylene.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product A Amine-functionalized MOF (e.g., UiO-66-NH2) B 2,5-Bis(bromomethyl)-p-xylene D Cross-linked or functionalized MOF dummy C Non-nucleophilic base dummy->D Anhydrous Solvent Heat

Caption: Post-synthetic modification of an amine-functionalized MOF.

Materials:

  • Activated amine-functionalized MOF (e.g., UiO-66-NH₂)

  • 2,5-Bis(bromomethyl)-p-xylene

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Schlenk flask and standard glassware

Procedure:

  • MOF Activation: Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the activated MOF in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base to the MOF suspension and stir.

  • Linker Addition: In a separate flask, dissolve 2,5-bis(bromomethyl)-p-xylene in the anhydrous solvent. Add this solution dropwise to the MOF suspension.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) for 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid MOF by centrifugation or filtration.

    • Wash the modified MOF extensively with fresh solvent to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized MOF under vacuum.

Characterization: The success of the post-synthetic modification can be confirmed by techniques such as solid-state NMR, infrared spectroscopy (IR), and powder X-ray diffraction (PXRD) to ensure the crystallinity of the MOF is retained.

Safety and Handling

2,5-Bis(bromomethyl)-p-xylene is a corrosive and lachrymatory substance.[19] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Bis(bromomethyl)-p-xylene is a powerful and versatile reagent in organic synthesis, enabling the construction of a wide range of valuable molecules and materials. Its predictable reactivity, stemming from the two benzylic bromide functional groups, allows for its use in the synthesis of complex structures like cyclophanes and in the formation of functional polymers such as poly(p-phenylene vinylene). A thorough understanding of the principles governing its reactions, such as the high-dilution principle for macrocyclization and the mechanism of Gilch polymerization, is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important building block in their synthetic endeavors.

References

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  • 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. (URL: [Link])

  • Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes | Semantic Scholar. (URL: [Link])

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Purification techniques for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a critical building block and crosslinking agent in polymer chemistry and organic synthesis.[1][2] Recognizing the stringent purity requirements for its applications in areas like the synthesis of functionalized resins, dendrimers, and porous organic frameworks, this document outlines field-proven methodologies for achieving high-purity material.[1][2] We delve into the principles and step-by-step execution of recrystallization and column chromatography, supported by insights into solvent selection, impurity profiles, and methods for purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable purification strategies.

Introduction: The Importance of Purity

This compound is a bifunctional aromatic compound whose utility is defined by the high reactivity of its two bromomethyl groups. These groups readily undergo nucleophilic substitution, making the molecule an invaluable linker in the synthesis of complex molecular architectures.[1][2] However, the synthetic routes to this compound can yield a variety of impurities, including unreacted starting materials, monobrominated intermediates, and polymeric byproducts. These impurities can interfere with subsequent reactions, leading to reduced yields, unpredictable material properties, and difficulties in characterization. Therefore, effective purification is not merely a preparatory step but a critical determinant of experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate solvent choice for recrystallization and the mobile phase composition for chromatography.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂Br₂[1]
Molecular Weight 292.01 g/mol [1]
Appearance White to light yellow/orange powder or crystal[3]
Melting Point 159-163 °C[1][3][4][5]
Boiling Point 314.1 °C at 760 mmHg[4][6]
Density 1.613 g/cm³[4][6]
Solubility Soluble in Toluene, Carbon Tetrachloride[6][7]

Note: The compound is generally soluble in many common organic solvents like dichloromethane, chloroform, and ethyl acetate, but has limited solubility in water.[8]

Primary Purification Technique: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, either remain in the cold solvent or are removed from the hot solution via filtration.

Protocol 1: Recrystallization from Carbon Tetrachloride

This protocol is adapted from a documented procedure for obtaining high-purity crystals suitable for single-crystal X-ray diffraction.[7]

Causality: Carbon tetrachloride has been shown to be an effective solvent, providing good solubility for this compound at its boiling point while showing significantly lower solubility at room temperature, facilitating high recovery of the pure product upon cooling.[7]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a fume hood, add a minimal amount of carbon tetrachloride, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot carbon tetrachloride until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure maximum recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold carbon tetrachloride to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a fine, white crystalline solid.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent (e.g., CCl4) solvent->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of this compound via recrystallization.

Orthogonal Purification: Column Chromatography

For smaller scales or when impurities have solubilities similar to the target compound, column chromatography is a superior method. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Protocol 2: Silica Gel Column Chromatography

This protocol is based on standard practices for purifying brominated aromatic compounds.[9][10][11]

Causality: this compound is a relatively nonpolar compound. A silica gel stationary phase combined with a nonpolar eluent system (like hexane and dichloromethane) allows for effective separation.[9] More polar impurities will adsorb more strongly to the silica, while the desired product will elute with the solvent front.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass chromatography column with silica gel (e.g., 70-230 mesh) as the stationary phase, using a nonpolar solvent like hexane to create a uniform, bubble-free slurry-packed column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (e.g., hexane/dichloromethane mixture). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). A typical gradient might start at 100% hexane and slowly increase to a 9:1 or 4:1 hexane:dichloromethane mixture.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Purity Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to analyze the composition of the collected fractions.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Chromatography Workflow Diagram

Chromatography_Workflow cluster_setup Setup cluster_run Elution & Collection cluster_isolation Isolation pack_column Pack Column (Silica Gel in Hexane) load_sample Load Crude Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> DCM) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool Identify Pure Fractions evaporate Evaporate Solvent (Rotary Evaporator) pool->evaporate pure_product Pure, Isolated Product evaporate->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

Analytical Verification of Purity

Post-purification analysis is essential to validate the success of the chosen method.

  • Melting Point Analysis: A sharp melting point that matches the literature value (159-163 °C) is a strong indicator of high purity.[1][5] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reverse-phase method using a C18 column (like Newcrom R1) with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can provide quantitative purity data.[12] A single, sharp peak indicates a pure sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities, which would show up as extra peaks in the spectrum.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[3] It is a lachrymator and can cause respiratory irritation.

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not breathe the dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The purification of this compound is paramount for its successful use in synthesis. For bulk purification, recrystallization from a suitable solvent like carbon tetrachloride is highly effective and scalable. For smaller quantities or for separating challenging impurities, silica gel column chromatography provides excellent resolution. The choice of method should be guided by the scale of the reaction, the nature of the impurities, and the required final purity. All purification efforts must be followed by rigorous analytical verification to confirm the material's quality before its use in subsequent applications.

References

  • This compound. MySkinRecipes. [Link]

  • 1,4-dibromo-2,5-dimethylbenzene. Stenutz. [Link]

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  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The crystal structure of this compound, C10H12Br2. ResearchGate. [Link]

  • 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. [Link]

  • 1,4-Bis(bromomethyl)benzene. PubChem. [Link]

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Application and Protocol for the Purification of 1,4-Bis(bromomethyl)benzene via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Bifunctional Reagent

1,4-Bis(bromomethyl)benzene, also known by its synonym α,α'-dibromo-p-xylene, is a valuable crystalline solid that serves as a fundamental building block in organic synthesis. Its utility stems from the two reactive benzylic bromide functional groups, which act as potent electrophilic sites. This bifunctional nature allows it to be a key precursor in the synthesis of a wide array of materials, including polymers such as poly(p-phenylene vinylene)s (PPVs), macrocycles, and various pharmaceutical intermediates. The success and reproducibility of these complex syntheses are critically dependent on the purity of the 1,4-bis(bromomethyl)benzene starting material.

Crude 1,4-bis(bromomethyl)benzene, typically synthesized via the radical bromination of p-xylene, is often contaminated with impurities. These can include unreacted p-xylene, mono-brominated byproducts like 1-(bromomethyl)-4-methylbenzene, and over-brominated species.[1] The presence of these impurities can lead to unpredictable reaction outcomes, lower yields, and undesired side products. Therefore, a robust purification step is not merely beneficial but essential.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[4][5][6] Upon slow cooling of the saturated hot solution, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes the impurity molecules, which remain in the cooled solvent (mother liquor).[5][6]

This application note provides a detailed, field-proven protocol for the recrystallization of 1,4-bis(bromomethyl)benzene, offering both single-solvent and mixed-solvent methodologies. The causality behind each step is explained to provide researchers with a deep understanding of the process, ensuring a high degree of purity and recovery.

Pre-Protocol Considerations: Safety and Material Characterization

Safety Precautions: 1,4-Bis(bromomethyl)benzene is a potent lachrymator and is corrosive, capable of causing severe skin and eye irritation.[1] All handling of this compound, both in its solid form and in solution, must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Material Characterization (Crude and Purified):

  • Appearance: Pure 1,4-bis(bromomethyl)benzene should be a white to light yellow crystalline powder.[1]

  • Melting Point: A sharp melting point is a reliable indicator of purity. The literature value for pure 1,4-bis(bromomethyl)benzene is in the range of 143-145 °C.[1][7] A broad or depressed melting point of the crude material suggests the presence of impurities.

Recrystallization Workflow Diagram

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 1,4-Bis(bromomethyl)benzene dissolve Dissolve Crude Solid in Minimum Hot Solvent crude->dissolve solvent Select & Heat Solvent solvent->dissolve hot_filtration Hot Filtration (Optional) Remove Insoluble Impurities dissolve->hot_filtration cool_rt Slow Cool to Room Temperature hot_filtration->cool_rt Saturated Solution cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filtration Vacuum Filtration cool_ice->vac_filtration Crystal Slurry wash Wash Crystals with Ice-Cold Solvent vac_filtration->wash dry Dry Purified Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Analytical Strategies for Real-Time Monitoring of Reactions Involving 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a highly reactive, bifunctional aromatic compound, pivotal as a precursor and crosslinking agent in the synthesis of advanced polymers, functional resins, and supramolecular structures.[1] Its utility in creating complex molecular architectures, such as poly(p-phenylene vinylene) (PPV), necessitates precise control over reaction kinetics and product distribution.[2][3][4][5][6] This guide provides a comprehensive overview of robust analytical methodologies for monitoring the progress of reactions involving this versatile building block. We delve into the mechanistic rationale behind the selection of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and furnish detailed, field-tested protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction outcomes, ensure product purity, and gain deeper mechanistic insights.

Foundational Principles: Selecting the Right Analytical Tool

The high reactivity of the benzylic bromide functional groups in this compound dictates the need for analytical methods that can provide rapid and accurate information on the consumption of starting materials, the formation of intermediates, and the emergence of final products and potential impurities.[7][8][9] The choice of the optimal analytical technique is governed by the specific reaction conditions and the physicochemical properties of the species in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile and thermally labile compounds, a common feature of the larger molecules often synthesized from this compound.[10]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers unparalleled separation efficiency and definitive identification for volatile and thermally stable compounds. It is an excellent choice for monitoring the starting material and smaller, more volatile products or byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy stands out for its ability to provide detailed structural information and for its inherent quantitative nature (qNMR), allowing for in-situ, real-time reaction monitoring without the need for sample workup.[12][13][14]

Method_Selection_Workflow start Reaction Monitoring Requirement is_volatile Are reactants and products volatile and thermally stable? start->is_volatile gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) is_volatile->gc_ms Yes hplc High-Performance Liquid Chromatography (HPLC) is_volatile->hplc No need_structural Is detailed structural information or in-situ monitoring required? gc_ms->need_structural hplc->need_structural nmr Nuclear Magnetic Resonance (NMR) Spectroscopy need_structural->nmr Yes end_point Optimized Analytical Method need_structural->end_point No nmr->end_point

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for monitoring reactions of this compound, especially in polymer synthesis where products are often non-volatile. A reverse-phase method is typically employed, separating compounds based on their hydrophobicity.

Protocol 2.1: Reverse-Phase HPLC Method
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to halt the reaction and prevent further transformation.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis detector is suitable.

    • The following table outlines a typical starting method that can be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation for a wide range of aromatic compounds.
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is often necessary to resolve compounds with varying polarities.[15]
Initial: 60:40 (v/v)
Final: 95:5 (v/v) over 15 min
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on concentration and detector sensitivity.
Detector UV-Vis at 220 nm and 254 nmAromatic compounds typically exhibit strong absorbance at these wavelengths.
  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Observe the increase in the peak area(s) of the product(s).

    • Quantification can be achieved by creating a calibration curve with a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both quantitative data and structural information from the mass spectra, which is invaluable for identifying unexpected byproducts.[10]

Protocol 3.1: GC-MS Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction, for example, by adding 1 mL of deionized water.

    • Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate (1 mL).

    • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column DB-5 or equivalent (e.g., 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose column suitable for a wide range of organic compounds.[11]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature ramp is necessary to elute compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[16]
Mass Range 50-500 m/zCovers the expected mass range of the starting material and likely products.
  • Data Interpretation: The Bromine Isotope Pattern

    • A key feature in the mass spectra of bromine-containing compounds is the isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[17][18][19]

    • A compound with one bromine atom will exhibit two peaks of almost equal intensity for the molecular ion (M+ and M+2).

    • This compound, with two bromine atoms, will show a characteristic 1:2:1 ratio for the M+, M+2, and M+4 peaks, respectively. This signature is crucial for confirming the identity of bromine-containing species.

Bromine_Isotope_Pattern cluster_one_br One Bromine Atom cluster_two_br Two Bromine Atoms M_plus M+ M_plus_2 M+2 label_one Relative Intensity ≈ 1:1 M2_plus M+ M2_plus_2 M+2 M2_plus_4 M+4 label_two Relative Intensity ≈ 1:2:1

Caption: Characteristic MS isotope patterns for bromine compounds.

In-Situ NMR Spectroscopy: Real-Time Mechanistic Insights

NMR spectroscopy is an exceptionally powerful tool for monitoring reactions in real-time, providing both structural and quantitative data directly from the reaction vessel.[14][20][21][22] This avoids the need for sampling and quenching, offering a true picture of the reaction kinetics.

Protocol 4.1: Quantitative NMR (qNMR) Reaction Monitoring
  • Sample Preparation:

    • The reaction should be conducted in a deuterated solvent to provide a lock signal for the NMR spectrometer.

    • If a deuterated solvent is not feasible, modern NMR instruments can utilize solvent suppression techniques.[14]

    • An internal standard of known concentration, with a signal that does not overlap with reactant or product signals, should be added for accurate quantification.[13]

  • NMR Data Acquisition:

    • The reaction can be run directly in an NMR tube for slow reactions, or a flow-cell setup can be used for faster reactions or those requiring more controlled conditions.[14][21]

    • Acquire a series of 1H NMR spectra at regular time intervals.[20]

  • Data Analysis:

    • In the 1H NMR spectrum of this compound, the benzylic protons (-CH2Br) and the methyl protons (-CH3) will have characteristic chemical shifts.

    • As the reaction proceeds, the signal for the benzylic protons of the starting material will decrease, while new signals corresponding to the protons of the product will appear.

    • The concentration of each species at a given time point can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard.[23][24][25]

NMR_Monitoring reactor Reaction Vessel (with deuterated solvent or for flow) pump Pump (for flow setup) reactor->pump continuous sampling nmr NMR Spectrometer with Flow Cell pump->nmr nmr->reactor return to vessel computer Data Acquisition & Processing nmr->computer time-resolved spectra

Caption: Schematic of an in-situ NMR reaction monitoring setup.

Concluding Remarks

The successful synthesis of well-defined materials from this compound hinges on the ability to accurately monitor the reaction progress. The choice of analytical technique—HPLC, GC-MS, or NMR—should be tailored to the specific reaction being investigated. By implementing the protocols outlined in this guide, researchers can gain a deeper understanding of their chemical transformations, leading to improved reaction efficiency, higher product purity, and accelerated development timelines.

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The Pivotal Role of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene in the Genesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, elucidating the multifaceted role of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene in the synthesis of a diverse array of functional materials. This document provides not only detailed, field-proven protocols but also delves into the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. We will explore its application in the synthesis of conjugated polymers, specifically poly(p-phenylene vinylene) derivatives, its utility as a robust crosslinking agent, and its emerging role in the construction of porous organic frameworks. Each section is designed to be a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Versatile Architect of Molecular Scaffolds

This compound is a bifunctional aromatic compound whose utility in materials science stems from its two highly reactive benzylic bromide groups.[1] These groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule an ideal building block for creating extended molecular structures.[1][2] The presence of two methyl groups on the benzene ring imparts unique solubility and electronic characteristics to the resulting materials compared to its unsubstituted counterpart, 1,4-bis(bromomethyl)benzene. This guide will provide a detailed exploration of its synthetic applications, underpinned by established reaction mechanisms and protocols.

Molecular Information:

PropertyValue
Chemical Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
CAS Number 35168-62-8
Melting Point 159.0-163.0°C

Synthesis of Conjugated Polymers: The Gilch Polymerization Route to Poly(2,5-dimethyl-p-phenylene vinylene)

The Gilch polymerization is a powerful and widely used method for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.[3][4] This reaction proceeds through a dehydrohalogenation mechanism, forming a reactive p-quinodimethane intermediate that subsequently polymerizes.[5][6] The methyl groups on the this compound monomer enhance the solubility of the resulting poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV) in common organic solvents, facilitating its processing and characterization.[2]

Mechanistic Insight: The "Why" Behind the Protocol

The Gilch polymerization is initiated by a strong base, typically potassium tert-butoxide (KOtBu), which abstracts a proton from one of the bromomethyl groups. This is followed by the elimination of a bromide ion to form a p-quinodimethane intermediate. This intermediate is highly reactive and polymerizes via a proposed radical mechanism.[6] The slow addition of the base is crucial to maintain a low concentration of the reactive intermediate, which favors polymer chain growth over the formation of cyclic byproducts like [2.2]paracyclophane.[5] The choice of an anhydrous solvent is critical to prevent quenching of the reactive intermediates and the base.

Caption: Mechanism of Gilch Polymerization.

Detailed Protocol for the Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV)

This protocol is adapted from established procedures for the synthesis of unsubstituted PPV and its derivatives.[3]

Materials:

  • This compound (≥98%)

  • Potassium tert-butoxide (KOtBu) (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

  • Monomer Solution: In the Schlenk flask, dissolve 1.00 g (3.42 mmol) of this compound in 100 mL of anhydrous THF.

  • Base Solution: In a separate dry flask under an inert atmosphere, dissolve 0.84 g (7.53 mmol, 2.2 equivalents) of potassium tert-butoxide in 50 mL of anhydrous THF.

  • Polymerization: Cool the monomer solution to 0 °C in an ice bath. Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours. The reaction mixture will typically turn yellow-green and become more viscous as the polymerization proceeds.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Quenching and Precipitation: Quench the reaction by adding 10 mL of methanol. Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.

  • Isolation and Purification: Collect the yellow-green precipitate by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol to remove unreacted monomer and inorganic salts.

  • Drying: Dry the resulting polymer under vacuum at 40-50 °C to a constant weight.

Characterization of Poly(2,5-dimethyl-p-phenylene vinylene)

The structure and properties of the synthesized PDMPV can be confirmed using a suite of analytical techniques.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR (in CDCl₃)Broad peaks in the aromatic region (around 7.0-7.5 ppm), vinylene region (around 6.8-7.2 ppm), and methyl proton region (around 2.2-2.5 ppm).
FT-IR (KBr pellet)Characteristic peak for trans-vinylene C-H out-of-plane bending at approximately 965 cm⁻¹. Aromatic C-H stretching and bending vibrations.
GPC/SEC (in THF)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected PDI is typically between 2 and 4 for Gilch polymerization.[1][7][8][9]
UV-Vis Spectroscopy (in THF)Absorption maximum (λmax) in the range of 400-450 nm, characteristic of the π-π* transition of the conjugated backbone.[3]
Photoluminescence Spectroscopy (in THF)Emission maximum (λem) in the green-yellow region of the visible spectrum (typically 500-550 nm).[3]

This compound as a Crosslinking Agent

The bifunctional nature of this compound makes it an effective crosslinking agent for various polymers.[10] The two bromomethyl groups can react with nucleophilic sites on polymer chains, such as hydroxyl, amino, or thiol groups, to form a three-dimensional network structure. This crosslinking enhances the mechanical strength, thermal stability, and solvent resistance of the material.

General Protocol for Polymer Crosslinking

This is a general protocol that can be adapted for different polymer systems.

Materials:

  • Polymer with nucleophilic functional groups (e.g., polyvinyl alcohol, poly(ethylene imine))

  • This compound

  • Aprotic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Polymer Solution: Dissolve the polymer in the chosen aprotic solvent to a desired concentration (e.g., 5-10 wt%).

  • Addition of Reagents: To the polymer solution, add the non-nucleophilic base followed by a solution of this compound in the same solvent. The amount of the crosslinker can be varied to control the crosslinking density.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for a specified time (e.g., 4-24 hours) until a gel is formed or the desired degree of crosslinking is achieved.

  • Work-up: The crosslinked polymer can be purified by washing with a suitable solvent to remove unreacted reagents and then dried under vacuum.

Caption: General workflow for polymer crosslinking.

Application in Porous Organic Frameworks (POFs)

Porous organic polymers (POPs), including porous aromatic frameworks (PAFs), are a class of materials with high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and catalysis.[11][12] The rigid structure and reactive ends of this compound make it a suitable building block for the synthesis of POPs through reactions like Yamamoto-type Ullmann coupling.[13]

Conceptual Protocol for POF Synthesis via Yamamoto Coupling

This protocol is based on the synthesis of similar porous aromatic frameworks.[13]

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridyl

  • 1,5-Cyclooctadiene (cod)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Ni(cod)₂ and 2,2'-bipyridyl in anhydrous DMF. Add 1,5-cyclooctadiene and heat the mixture (e.g., at 80 °C) to form the active Ni(0) catalyst complex.

  • Monomer Addition: To the catalyst solution, add a solution of this compound in anhydrous DMF.

  • Polymerization: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 2-3 days). A solid precipitate will form.

  • Work-up and Activation: After cooling, the solid product is collected by filtration and washed extensively with various solvents (e.g., water, THF, chloroform) to remove the catalyst and unreacted monomer. The resulting porous polymer is then activated by heating under vacuum to remove any trapped solvent molecules.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of advanced functional materials. Its ability to form conjugated polymers with enhanced solubility, act as an effective crosslinking agent, and serve as a precursor for porous organic frameworks underscores its significance in materials chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their scientific endeavors, paving the way for the development of novel materials with tailored properties for a wide range of applications.

References

  • Zhang, X., et al. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Lee, S. H., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. Journal of Applied Polymer Science, 131(23), 41162.
  • He, F., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Bulletin, 70, 3259-3273.
  • Schwalm, T., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials.
  • Rehahn, M. (2016). Photoinduced Gilch Polymerization: A Basically New Access to Poly(p-phenylene vinylenes) (PPVs) of Exciting Constitutional Homogeneity.
  • Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
  • Schwalm, T., et al. (2007). Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes. Macromolecules, 40(15), 5349-5357.
  • Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application.
  • Agilent Technologies. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. Retrieved from [Link]

  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
  • Agilent Technologies. (2014). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]

  • Krishnan, S., et al. (2018). Synthesis and characterization of poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Polymer Bulletin, 75, 4919-4937.

Sources

Application Notes & Protocols: Synthesis of Novel Compounds from 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Value of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

This compound is a valuable and highly reactive bifunctional building block in modern organic synthesis. Its rigid, pre-organized xylene core, substituted with two electrophilic bromomethyl groups, provides a geometrically defined scaffold for constructing complex molecular architectures. The electron-donating methyl groups on the aromatic ring enhance the reactivity of the benzylic bromides, making them excellent substrates for nucleophilic substitution reactions.

This guide moves beyond a simple recitation of facts to provide a strategic framework for leveraging this reagent. We will explore the causality behind protocol design, focusing on how to control reaction pathways to achieve desired outcomes, from macrocycle synthesis to the development of novel functionalized materials. The protocols described herein are designed to be self-validating, with embedded rationale for each critical step.

Section 1: Core Reagent Profile and Safety Mandates

Before proceeding to synthetic applications, a thorough understanding of the reagent's properties and the associated safety protocols is non-negotiable.

Physicochemical Properties
PropertyValueSource
CAS Number 35168-62-8[1]
Molecular Formula C₁₀H₁₂Br₂[1]
Molecular Weight 292.01 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 159.0-163.0 °C[1]
Solubility Soluble in many organic solvents like THF, DMF, and Chloroform.
Critical Safety & Handling Protocols

This compound is a hazardous substance that causes severe skin burns and eye damage.[3] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][4]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[3] An emergency eye wash station and safety shower must be immediately accessible.[4]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]

  • Storage & Disposal: Store in a tightly closed container in a dry, well-ventilated place, preferably in an inert atmosphere at room temperature.[3] Store locked up.[3] Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

Section 2: Application I - Synthesis of Macrocycles via [1+1] Cyclocondensation

The rigid geometry of the 2,5-dimethyl-p-xylene scaffold makes it an ideal component for constructing macrocycles, particularly cyclophanes. The primary challenge in macrocyclization is to favor the desired intramolecular reaction over competing intermolecular polymerization. The authoritative strategy to overcome this is the use of high-dilution conditions, which statistically favors the encounter of the two ends of a single chain over the encounter of two different molecules.[5]

Rationale and Workflow

The synthesis of a dithia[3.3]metacyclophane derivative is presented as a representative example. This involves the slow, simultaneous addition of two bifunctional reagents—this compound (the electrophile) and a corresponding dithiol (the nucleophile)—to a large volume of solvent containing a base. The base (e.g., KOH or Cs₂CO₃) is critical for deprotonating the thiol, thereby generating the more potent thiolate nucleophile required for the SN2 reaction.

G cluster_prep Pre-Reaction Setup cluster_reaction High-Dilution Cyclization cluster_workup Work-up & Purification reagents Prepare Solutions: A: this compound B: 1,4-Bis(mercaptomethyl)benzene C: Base (e.g., KOH) flask Set up 3-neck flask with large volume of refluxing solvent (e.g., Ethanol) addition Simultaneous, slow addition of solutions A, B, and C (4-8 hours via syringe pump) flask->addition reflux Maintain reflux for additional 12-18 hours addition->reflux cool Cool to Room Temperature & Remove Solvent reflux->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography (e.g., Silica Gel) extract->purify characterize Characterization (NMR, MS, X-Ray) purify->characterize

Caption: High-dilution workflow for macrocycle synthesis.

Protocol: Synthesis of a Dithia[3.3]cyclophane Derivative

This protocol is adapted from established methods for thiacyclophane synthesis.[6]

Materials & Reagents:

  • This compound (1.0 eq)

  • 1,4-Bis(mercaptomethyl)benzene (1.0 eq)

  • Potassium Hydroxide (KOH) (2.1 eq)

  • Anhydrous Ethanol (for reaction and solutions)

  • Dichloromethane (for work-up)

  • Silica Gel for column chromatography

Equipment:

  • 2 L Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Three separate dropping funnels or syringe pumps for controlled addition

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Equip the 2 L flask with a mechanical stirrer, condenser, and the three dropping funnels. Place under an inert atmosphere.

  • Solvent: Add 1 L of anhydrous ethanol to the flask and heat to a gentle reflux with vigorous stirring.

  • Reagent Solutions:

    • In funnel 1, prepare a solution of this compound in 200 mL of anhydrous ethanol.

    • In funnel 2, prepare a solution of 1,4-Bis(mercaptomethyl)benzene in 200 mL of anhydrous ethanol.

    • In funnel 3, prepare a solution of potassium hydroxide in 200 mL of anhydrous ethanol.

  • Cyclization: Begin the simultaneous, dropwise addition of all three solutions into the refluxing ethanol. Expertise Insight: The rate of addition is the most critical parameter for maximizing yield. A slow addition over 4-8 hours is recommended to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 12-18 hours to ensure full conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired macrocycle.

Section 3: Application II - Synthesis of Functionalized N-Containing Compounds

The high reactivity of the benzylic bromides makes them ideal for SN2 reactions with a wide range of nucleophiles, particularly primary and secondary amines. This allows for the straightforward synthesis of complex molecules with applications as ligands, linkers in drug conjugates, or precursors to biologically active compounds.[7]

Rationale and Workflow

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[7] The amine's lone pair attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. To achieve disubstitution, at least two equivalents of the amine are required. Often, an excess of the amine (e.g., 4 equivalents) or the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is used to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]

G cluster_input Inputs cluster_process Process cluster_output Outputs start_mat 1,4-Bis(bromomethyl)- 2,5-dimethylbenzene reaction Stir at RT or Heat Monitor by TLC/LC-MS nucleophile Nucleophile (e.g., Primary/Secondary Amine) base Base (Excess Amine or K₂CO₃) solvent Anhydrous Solvent (DMF, ACN) workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Di-substituted Product purification->product

Caption: General workflow for SN2 disubstitution.

Protocol: Disubstitution with a Secondary Amine (e.g., Morpholine)

This protocol is a representative example for forming a di-substituted product using a non-nucleophilic base.[7]

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for work-up)

  • Brine solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 10 mL per mmol of the starting material).

  • Reagent Addition: Add potassium carbonate (2.5 eq) followed by morpholine (2.5 eq) to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically a few hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure di-substituted product.

Section 4: Application III - Precursor for Polymeric and Advanced Materials

The bifunctional nature of this compound makes it an excellent monomer or cross-linking agent for polymer synthesis.[1] Reaction with other difunctional monomers can lead to the formation of linear polymers, while its addition to existing polymer chains can introduce reactive sites for further derivatization or create cross-linked networks.

Conceptual Protocol: Polycondensation with a Bisphenol

A potential application is the synthesis of poly(phenylene ether) type structures via Williamson ether synthesis with a bisphenol, such as Bisphenol A.

ParameterCondition/ReagentRationale
Monomers This compound; Bisphenol AEquimolar amounts of the electrophilic and nucleophilic monomers are required for high molecular weight polymer formation.
Base K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the phenol, forming the reactive phenoxide.
Solvent High-boiling polar aprotic (e.g., DMF, DMAc)Ensures solubility of the monomers and the growing polymer chain.
Temperature Elevated (e.g., 80-120 °C)Provides the necessary activation energy for the substitution reaction.

General Procedure Outline:

  • Charge a reaction vessel with the bisphenol, base, and solvent.

  • Heat the mixture to ensure deprotonation of the phenol.

  • Add the this compound monomer to the solution.

  • Maintain the reaction at an elevated temperature for several hours until a significant increase in viscosity is observed.

  • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol or water.

  • Collect, wash, and dry the polymer product.

References

  • Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Zhou, J. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

Sources

Application Note: 1,4-Bis(bromomethyl)-2,5-dimethylbenzene as a Versatile Precursor for High-Performance Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene in Porous Polymer Synthesis

Porous organic polymers (POPs) have emerged as a significant class of materials, distinguished by their robust covalent frameworks, high surface areas, and tunable pore structures.[1][2] These characteristics make them highly sought after for a multitude of applications, including gas storage and separation, catalysis, and advanced drug delivery systems.[3][4] The rational design and selection of monomeric building blocks are paramount to tailoring the properties of the final porous material.

This compound is an exemplary precursor for the synthesis of a specific class of POPs known as hypercrosslinked polymers (HCPs).[3] Its rigid xylene core provides the foundational stability for the polymer network, while the two reactive bromomethyl groups serve as ideal sites for electrophilic aromatic substitution reactions. This bifunctionality allows it to act as an effective crosslinker, "knitting" together aromatic monomers into a three-dimensional, permanently porous architecture.[4] The methyl groups on the benzene ring also contribute to the polymer's properties by influencing its solubility and intermolecular interactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of HCPs via Friedel-Crafts alkylation. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and discuss the essential characterization techniques to validate the synthesis of these high-performance materials.

Synthetic Strategy: Harnessing Friedel-Crafts Alkylation for Network Formation

The synthesis of HCPs from this compound is most commonly achieved through a Friedel-Crafts alkylation reaction.[4] This reaction involves the electrophilic substitution of an aromatic compound with an alkyl halide, catalyzed by a Lewis acid. In this context, the bromomethyl groups of our precursor act as the electrophile, reacting with other aromatic monomers (or even self-condensing) to form stable methylene bridges between aromatic units.

The choice of a Lewis acid catalyst, typically anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is critical.[3] FeCl₃ is often preferred due to its moderate reactivity, which helps to control the polymerization rate and prevent unwanted side reactions, and its lower cost. The solvent also plays a crucial role; a solvent that can swell the growing polymer network, such as 1,2-dichloroethane (DCE), is often used to ensure the formation of a highly porous structure.[5] The reaction proceeds by the formation of a carbocation intermediate at the benzylic position, which then attacks an aromatic ring, leading to the formation of a C-C bond and the elimination of HBr. This process repeats, leading to a highly crosslinked, insoluble, and porous polymer network.

Below is a generalized workflow for the synthesis of a hypercrosslinked polymer using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Mixing Dissolve Monomer in DCE Monomer->Mixing Solvent 1,2-Dichloroethane (DCE) Solvent->Mixing Catalyst Anhydrous FeCl3 Addition Add FeCl3 Catalyst Catalyst->Addition Mixing->Addition Polymerization Heat at 80°C for 18h Addition->Polymerization Quench Cool and Quench with Methanol Polymerization->Quench Filter Filter the Solid Polymer Quench->Filter Wash Wash with Methanol, Water, Acetone Filter->Wash Dry Dry under Vacuum at 60°C Wash->Dry FTIR FTIR Spectroscopy Dry->FTIR SEM Scanning Electron Microscopy Dry->SEM TGA Thermogravimetric Analysis Dry->TGA BET BET Surface Area Analysis Dry->BET

Caption: Experimental workflow for the synthesis and characterization of HCPs.

Detailed Experimental Protocol: Synthesis of a Hypercrosslinked Polymer

This protocol describes a representative synthesis of a hypercrosslinked polymer via Friedel-Crafts alkylation, where this compound acts as the monomer that undergoes self-condensation.

Materials:

  • This compound (≥98%)

  • Anhydrous Iron(III) Chloride (FeCl₃) (≥98%)

  • 1,2-Dichloroethane (DCE), anhydrous (≥99.8%)

  • Methanol (ACS grade)

  • Deionized Water

  • Acetone (ACS grade)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet and outlet

  • Buchner funnel and filter paper

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2.92 g, 10 mmol).

  • Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the monomer is completely dissolved.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (e.g., 3.24 g, 20 mmol) to the solution in one portion. Note: The reaction is exothermic, and the color of the solution will change to dark brown or black.

  • Polymerization: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 18 hours under a nitrogen atmosphere. A solid precipitate will form as the polymerization proceeds.

  • Quenching and Filtration: After 18 hours, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol. Stir for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with copious amounts of methanol, deionized water, and acetone to remove the catalyst and any unreacted monomers.

  • Soxhlet Extraction: To ensure high purity, the polymer should be further purified by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.

Essential Characterization of the Resulting Porous Organic Polymer

To confirm the successful synthesis and to evaluate the properties of the hypercrosslinked polymer, a suite of characterization techniques is essential.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer. The disappearance of the C-Br stretching vibration from the monomer and the appearance of new bands corresponding to the methylene bridges and substituted aromatic rings will indicate successful polymerization.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the polymer. Typically, HCPs exhibit an agglomerated, globular morphology.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer. HCPs are known for their high thermal stability, often stable up to 300-400°C in air.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen physisorption analysis at 77 K is the standard method for determining the specific surface area and pore size distribution of porous materials.[6] The BET method is applied to calculate the surface area, while methods like Barrett-Joyner-Halenda (BJH) can be used to determine the pore size distribution.[6]

Expected Properties and Performance Data

The properties of the resulting hypercrosslinked polymer can be tuned by varying the reaction conditions such as monomer concentration, catalyst loading, and reaction time. Below is a table summarizing typical data for HCPs synthesized from bishalomethylated aromatic precursors.

PropertyTypical Value RangeSignificance
BET Surface Area (m²/g) 400 - 1200A high surface area is crucial for applications like gas adsorption and catalysis, providing more sites for interaction.
Total Pore Volume (cm³/g) 0.4 - 1.0Indicates the total volume of the pores within the material, which is important for loading capacity in applications like drug delivery.
Average Pore Diameter (nm) 1.0 - 5.0The size of the pores determines the size of molecules that can enter the polymer network, enabling size-selective applications.
Thermal Stability (Td5%, °C) > 350High thermal stability is essential for applications that require elevated temperatures, such as in catalysis.

Note: The specific values will depend on the precise synthetic conditions and any co-monomers used.

Applications in Research and Drug Development

The unique properties of HCPs derived from this compound open up a wide range of potential applications.

  • Gas Storage and Separation: The high surface area and microporous nature of these polymers make them excellent candidates for the storage of gases like hydrogen and methane, and for the separation of carbon dioxide from flue gas.

  • Heterogeneous Catalysis: The porous network can be functionalized with catalytic sites, or the polymer itself can act as a support for metal nanoparticles, creating highly active and recyclable heterogeneous catalysts.

  • Drug Delivery: The high pore volume allows for the loading of therapeutic agents.[7][8] The polymer matrix can be designed to release the drug in a controlled manner, potentially triggered by stimuli such as pH or temperature.[8] The biocompatibility of these polymers would need to be thoroughly investigated for such applications.

  • Adsorbents for Pollutant Removal: The high surface area and aromatic nature of the polymer make it an effective adsorbent for removing organic pollutants from water.

Conclusion and Future Outlook

This compound is a highly effective and versatile precursor for the synthesis of robust and porous hypercrosslinked polymers. The Friedel-Crafts alkylation route provides a straightforward and scalable method for producing these materials with tunable properties. The resulting POPs exhibit high surface areas, significant porosity, and excellent thermal stability, making them promising candidates for a wide array of applications, from environmental remediation to advanced drug delivery systems. Future research will likely focus on the introduction of additional functionalities into the polymer network by co-polymerization with other monomers or through post-synthetic modification, further expanding the utility of these remarkable materials.

References

  • BET surface area (S BET ) (a), total pore volume (V total ) (b) and... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation procedure of hypercrosslinked polymers and the adsorption of aniline. (2016). RSC Advances, 6(87), 84283-84291. [Link]

  • Tang, Y., Varyambath, A., Ding, Y., Song, W., & Zhang, J. (2022). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science, 10(18), 5049-5072. [Link]

  • Tang, Y., Varyambath, A., Ding, Y., Song, W., & Zhang, J. (2022). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science, 10(18), 5049-5072. Retrieved from [Link]

  • Table 1 BET surface areas, free pore volumes, pore size distributions,... (n.d.). Retrieved January 12, 2026, from [Link]

  • Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(11), 3322-3356. [Link]

  • Parvazinia, M. (2023). A Concise Review on Hypercrosslinked Polymers with Catalytic Applications.
  • Conjugated Microporous Polymer Networks via Yamamoto Polymerization. (2011). Macromolecular Rapid Communications, 32(19), 1517-1521. [Link]

  • Fabrication of porous organic polymers in the form of powder, soluble in organic solvents and nanoparticles: a unique platform for gas adsorption and efficient chemosensing. (2016). RSC Advances, 6(92), 89689-89698. [Link]

  • Rapid, Room-Temperature Synthesis of a Porous Organic Polymer for Highly Effective Removal of Trace Hg(II) from Water. (2023). Polymers, 15(19), 3959. [Link]

  • Mohamed, M. G., EL-Mahdy, A. F. M., Kotpa, M. G., & Kuo, S.-W. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 3(1), 135-169. [Link]

  • BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dawson, R., Adams, D. J., & Cooper, A. I. (2012). Advances in Conjugated Microporous Polymers. Chemical Science, 3(7), 2171-2179. [Link]

  • Organic Porous Polymer Materials: Design, Preparation, and Applications. (2020). In Polymer-Based Nanomaterials for Energy and Environmental Applications. [Link]

  • Mohamed, M. G., EL-Mahdy, A. F. M., Kotpa, M. G., & Kuo, S.-W. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 3(1), 135-169. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the free-radical bromination of 1,2,4,5-tetramethylbenzene (durene) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic methyl groups.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

Using molecular bromine (Br₂) directly can lead to undesirable side reactions, including electrophilic substitution on the electron-rich aromatic ring and addition reactions.[3] NBS is the reagent of choice because it provides a low, constant concentration of Br₂ throughout the reaction.[2][3][4] This low concentration favors the desired radical substitution pathway at the benzylic positions while suppressing competing ionic pathways.[5]

Q3: What is the function of a radical initiator in this synthesis?

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for starting the radical chain reaction.[6] Upon heating or UV irradiation, the initiator decomposes into free radicals. These radicals then react with the trace amounts of HBr present to generate the initial bromine radical (Br•), which propagates the chain reaction.[3][6][7]

Q4: Which solvents are suitable for this reaction?

The reaction should be conducted in an inert, non-polar, aprotic solvent. Carbon tetrachloride (CCl₄) has been traditionally used but is now largely phased out due to its toxicity.[1][6] Safer and effective alternatives include:

  • Chlorobenzene

  • Cyclohexane

  • Benzene

  • Ethyl Acetate[7]

Polar solvents should be avoided as they can interfere with the radical mechanism and promote ionic side reactions.

Q5: What is the primary application of this compound?

This compound is a valuable bifunctional linker and crosslinking agent in polymer and materials chemistry.[8] Its two reactive bromomethyl groups can readily undergo nucleophilic substitution reactions, making it an excellent building block for synthesizing functionalized resins, dendrimers, and other complex molecular architectures.[8]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired dibrominated product is a frequent challenge. Several factors can contribute to this outcome.

Potential Cause Explanation & Solution
Inactive Radical Initiator Radical initiators like AIBN and BPO have a limited shelf life and can decompose if stored improperly. Solution: Use a fresh batch of the initiator. Ensure it has been stored according to the manufacturer's recommendations (typically refrigerated and protected from light).
Insufficient Initiation Energy The homolytic cleavage of the initiator and Br₂ requires an energy input. Solution: Ensure the reaction is either sufficiently heated to reflux or exposed to a suitable UV light source (e.g., a 250W sun lamp) to facilitate the formation of bromine radicals.[9]
Impure NBS Over time, NBS can degrade, leading to an accumulation of succinimide and HBr, which can inhibit the radical process. Solution: If the quality of NBS is suspect, it can be recrystallized from hot water and dried under vacuum before use.
Incorrect Stoichiometry Using less than two equivalents of NBS will result in incomplete conversion and a mixture containing the starting material and the mono-brominated intermediate. Solution: Use a slight excess of NBS (e.g., 2.1 to 2.2 equivalents relative to durene) to ensure the reaction proceeds to completion.
Issue 2: Significant Formation of Side Products

The formation of a complex product mixture is the most common difficulty in this synthesis.

A. Mono-brominated Product: 1-(Bromomethyl)-2,4,5-trimethylbenzene
  • Cause: This is the primary intermediate. Its presence in the final product mixture indicates an incomplete reaction.

  • Optimization:

    • Stoichiometry: Ensure at least 2.1 equivalents of NBS are used.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating/irradiation until the mono-brominated spot/peak is minimal.

B. Over-brominated Products: 1,4-Bis(dibromomethyl)- or 1-(Bromomethyl)-4-(dibromomethyl)- species
  • Cause: Benzylic bromination can be an aggressive reaction, and the initially formed product is also susceptible to further bromination, leading to a "feeding frenzy" of bromide radicals.[10]

  • Optimization:

    • Controlled Reagent Addition: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This can help maintain a lower instantaneous concentration of radicals.

    • Temperature Control: While heat is needed for initiation, excessive temperatures can sometimes increase the rate of side reactions. Maintain a steady reflux without overheating.

    • Acceptance & Purification: It is often difficult to completely eliminate over-bromination. The most practical approach is to optimize for a manageable mixture and then rely on robust purification methods.

C. Ring-Brominated Products
  • Cause: The presence of acidic impurities (Brønsted or Lewis acids) can catalyze electrophilic aromatic substitution on the durene ring.[10] This competes with the desired free-radical pathway.

  • Optimization:

    • Purity of Reagents: Use high-purity, acid-free solvents and reagents.

    • Glassware: Ensure all glassware is thoroughly dried to prevent the formation of HBr, which can promote ionic pathways.

    • Use of NBS: The use of NBS is itself a key strategy to prevent ring bromination by keeping the Br₂ concentration low.[3]

Issue 3: Difficulty in Product Purification
  • Challenge: The final crude product is often an oily solid or a mixture of solids with very similar polarities (starting material, mono-, di-, and over-brominated products), making separation difficult.[10]

  • Solutions:

    • Column Chromatography: This is often the most effective method. A silica gel column with a non-polar eluent system, such as a gradient of hexane and dichloromethane, can effectively separate the components.[11]

    • Recrystallization: If the crude product solidifies, recrystallization can be a powerful purification technique. The choice of solvent is critical. A solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature or below is ideal. Common solvents to screen include ethanol, ethyl acetate/hexane mixtures, or toluene.[7]

Experimental Workflow & Protocols

Visualizing the Synthetic Workflow

The diagram below outlines the key stages of the synthesis, from initial setup to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup cluster_3 Purification Setup 1. Assemble reflux apparatus 2. Charge with Durene & Solvent Reagents 3. Add NBS & AIBN Setup->Reagents React 4. Heat to reflux / Irradiate with UV (Monitor by TLC/GC) Reagents->React Cool 5. Cool to room temperature React->Cool Filter 6. Filter to remove succinimide Cool->Filter Wash 7. Wash filtrate (e.g., with Na₂S₂O₃, H₂O, brine) Filter->Wash Dry 8. Dry organic layer (e.g., over MgSO₄) Wash->Dry Concentrate 9. Remove solvent in vacuo Dry->Concentrate Purify 10. Purify crude product (Column Chromatography or Recrystallization) Concentrate->Purify

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4,5-tetramethylbenzene (durene) (5.00 g, 37.3 mmol) and chlorobenzene (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (13.9 g, 78.2 mmol, 2.1 eq) and azobisisobutyronitrile (AIBN) (0.31 g, 1.86 mmol, 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 132°C) with vigorous stirring. Alternatively, the flask can be irradiated with a 250W sun lamp. The reaction progress can be monitored by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup - Cooling & Filtration: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature, then cool further in an ice bath for 30 minutes. The byproduct, succinimide, will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold chlorobenzene.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine, water (2 x 50 mL), and brine (1 x 50 mL).

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a non-polar solvent like hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica until it is a free-flowing powder and load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with 100% hexane to elute non-polar impurities. Gradually increase the polarity by adding dichloromethane. The desired product, this compound, will typically elute before more polar, over-brominated byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.

G cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination I1 AIBN + Δ/hν → 2R• + N₂ I2 R• + HBr → RH + Br• P1 Step 1: H-Abstraction Ar-(CH₃)₂ + Br• → Ar-(CH₃)(CH₂•) + HBr P2 Step 2: Bromination Ar-(CH₃)(CH₂•) + Br₂ → Ar-(CH₃)(CH₂Br) + Br• P1->P2 Forms mono-bromo product and regenerates Br• P2->P1 Br• continues cycle T1 Br• + Br• → Br₂ T2 R• + Br• → RBr T3 R• + R• → R-R Initiation_label Initiator decomposes, forming Br• cluster_Propagation cluster_Propagation Initiation_label->cluster_Propagation Propagation_label Chain reaction consumes starting material and produces product cluster_Termination cluster_Termination Propagation_label->cluster_Termination Termination_label Radicals combine, ending the chain cluster_Initiation cluster_Initiation

Caption: The free-radical mechanism for benzylic bromination.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Hopax. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks - Supporting Information. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2019). How to sythesize 1,4-bis(bromomethyl)benzene ?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • SciSpace. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. Retrieved from [Link]

  • Google Patents. (2006). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. Retrieved from [Link]

  • ResearchGate. (2025). 1,4Bis(bromomethyl)benzene. Retrieved from [Link]

  • Science Publishing Group. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this benzylic bromination reaction. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Core Principles: Understanding the Wohl-Ziegler Reaction

The synthesis of this compound from durene (1,2,4,5-tetramethylbenzene) is a classic example of a Wohl-Ziegler reaction.[1] This is a free-radical substitution that selectively targets the benzylic C-H bonds, which are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical.[2] The reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or UV light.[1][3]

Understanding the radical chain mechanism is critical for effective troubleshooting. The process involves three key stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form initial radicals.[3][4] These radicals abstract a hydrogen from trace amounts of HBr to generate a bromine radical (Br•), which starts the chain.[5]

  • Propagation: The bromine radical abstracts a benzylic hydrogen from a methyl group on the durene ring, forming a resonance-stabilized benzylic radical and HBr.[6][7] This benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to form the brominated product and a new bromine radical, which continues the chain.[5][8]

  • Termination: Two radicals combine to end the chain reaction.

The key to a high-yield reaction is to maintain conditions that favor the propagation cycle while minimizing side reactions.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) Br_Radical Br• NBS_HBr NBS + HBr Durene Durene (Ar-(CH₃)₂) Benzylic_Radical Benzylic Radical (Ar-CH₃(CH₂•)) Durene->Benzylic_Radical + Br• NBS_HBr2 NBS + HBr Benzylic_Radical->Durene - HBr Product1 Mono-bromo Product (Ar-CH₃(CH₂Br)) Benzylic_Radical->Product1 + Br₂ Product1->Br_Radical Product1->Durene Product1->Product1 Br2 Br₂ Br2_regen Br₂ + Succinimide NBS_HBr2->Br2_regen

Caption: Free-radical mechanism for benzylic bromination.

Troubleshooting Guide
Q1: My reaction yield is low, and a significant amount of starting material (durene) remains. What should I do?

This issue, known as low conversion, typically points to a problem with the initiation or propagation stages of the radical chain reaction.

Possible Causes & Solutions:

  • Ineffective Radical Initiation:

    • Cause: The reaction temperature may be too low for the thermal initiator. AIBN, for instance, requires temperatures between 66°C and 72°C for efficient decomposition into radicals.[3]

    • Solution: Ensure your reaction temperature is appropriate for your chosen initiator. Gradually increase the temperature by 5-10°C increments and monitor the reaction progress by TLC or GC.[9] If using a photochemical setup, check the intensity and wavelength of your light source.

  • Presence of Radical Inhibitors:

    • Cause: Dissolved oxygen in the solvent is a common radical scavenger that can terminate the chain reaction prematurely. Phenolic impurities in the starting material can also act as inhibitors.

    • Solution: Degas your solvent before use by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. Running the reaction under a positive pressure of an inert gas can also significantly improve yields by preventing atmospheric oxygen from interfering.[10]

  • Insufficient Initiator:

    • Cause: The initiator is consumed over time. If the reaction time is very long, the initial amount may not be sufficient to sustain the chain reaction.

    • Solution: Add the radical initiator in portions. Start with an initial amount and add a small additional portion every few hours to maintain a steady concentration of radicals.

Q2: I'm getting a significant amount of the mono-brominated product instead of the desired di-brominated product. How can I drive the reaction to completion?

This is a common selectivity issue. The first bromination is often faster than the second. To obtain the di-substituted product, you need to ensure the conditions are sufficient to overcome the activation energy for the second bromination.

Possible Causes & Solutions:

  • Incorrect Stoichiometry:

    • Cause: An insufficient amount of NBS was used. To replace two benzylic hydrogens with bromine, you theoretically need two equivalents of NBS.

    • Solution: Ensure you are using at least 2.0 equivalents of NBS. Often, a slight excess (e.g., 2.1-2.2 equivalents) is beneficial to drive the reaction to completion and account for any potential degradation of the reagent.

  • Insufficient Reaction Time or Temperature:

    • Cause: The reaction was stopped prematurely, or the energy input was not enough for the second, slower bromination step.

    • Solution: Increase the reaction time and monitor carefully. If time is a constraint, a modest increase in temperature can accelerate the second bromination, but be cautious as this can also promote over-bromination.[9]

Q3: My main problem is over-bromination (tri- or tetra-brominated byproducts). How can I improve selectivity for the 1,4-bis(bromomethyl) product?

Over-bromination occurs when the reaction conditions are too harsh, causing the benzylic radical to form on the already brominated methyl group, leading to -CHBr₂ or -CBr₃ formation.

Possible Causes & Solutions:

  • Excessive Reaction Temperature:

    • Cause: High temperatures increase reaction rates indiscriminately, reducing selectivity and favoring the formation of more highly substituted products.[9]

    • Solution: Lower the reaction temperature. This is the most critical parameter for controlling selectivity. Running the reaction at the minimum temperature required for initiation will slow down subsequent brominations, allowing the desired di-bromo product to accumulate.

  • High Local Concentration of Reagents:

    • Cause: Adding NBS all at once can create localized "hot spots" and high concentrations of bromine, leading to uncontrolled side reactions.

    • Solution: Add the NBS portion-wise over the course of the reaction. This maintains a low and steady concentration of the brominating agent, which is the core principle of the Wohl-Ziegler reaction.[2][8] Ensure efficient stirring to dissipate heat and maintain a homogenous mixture.[9]

Q4: I'm observing aromatic bromination (bromine on the benzene ring). Why is this happening and how can I prevent it?

Aromatic bromination is an electrophilic substitution reaction, which competes with the desired free-radical pathway.

Possible Causes & Solutions:

  • High Concentration of Molecular Bromine (Br₂):

    • Cause: NBS is used specifically to maintain a very low concentration of Br₂.[8] If your NBS is old or impure, it may contain significant amounts of Br₂, which can act as an electrophile and attack the electron-rich aromatic ring.[11]

    • Solution: Use high-purity, freshly opened NBS. If you suspect your NBS is old, it can be purified by recrystallization from hot water.[1] Running the reaction in the dark (for thermally initiated reactions) can also help, as light can decompose NBS to form Br₂.[9]

  • Use of Polar Solvents:

    • Cause: Polar solvents can stabilize the ionic intermediates involved in electrophilic aromatic substitution, favoring this side reaction.[12]

    • Solution: Use non-polar, aprotic solvents. Historically, carbon tetrachloride (CCl₄) was common, but due to its toxicity, safer alternatives like cyclohexane, acetonitrile, or chlorobenzene are now preferred.[13][14]

Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?

The ideal solvent should be inert to radical conditions, non-polar to disfavor ionic side reactions, and have a boiling point suitable for the chosen radical initiator.

SolventBoiling Point (°C)Suitability Notes
Carbon Tetrachloride 77The classic solvent, provides excellent results. However, it is a known carcinogen and ozone-depleting substance, and its use is highly restricted.[7]
Acetonitrile 82A good, moderately polar aprotic alternative. It solubilizes NBS well and is often used in modern procedures.[13][15]
Cyclohexane 81An excellent non-polar alternative that works well for these reactions.
Chlorobenzene 132A higher-boiling option, useful if higher temperatures are required, but can be more difficult to remove.
Q2: How do I choose between a thermal (AIBN) and a photochemical initiator?
  • Thermal Initiation (AIBN): This is often more convenient for standard laboratory setups. It requires heating the reaction to the decomposition temperature of AIBN (~66-72 °C).[3] It is predictable and reproducible. AIBN is generally considered safer than other peroxide-based initiators like benzoyl peroxide.[16]

  • Photochemical Initiation (UV Light): This method allows the reaction to be run at lower temperatures, which can significantly improve selectivity and prevent the formation of over-brominated byproducts.[9][17] However, it requires specialized equipment (a UV lamp and a reaction vessel made of quartz or borosilicate glass). The reaction rate can be harder to control and may be affected by the turbidity of the solution.

Q3: How important is the purity of N-Bromosuccinimide (NBS)?

Extremely important. Impure NBS, which often has a yellow tint, may contain residual Br₂ and HBr.[1] This excess bromine can initiate electrophilic aromatic bromination, a major side reaction.[11] For best results, use NBS from a freshly opened bottle or recrystallize it from water before use to obtain a pure white crystalline solid.[1]

Q4: What is the best work-up procedure to remove NBS and succinimide?

A thorough work-up is crucial for obtaining a pure product.

  • Cool the Reaction: First, cool the reaction mixture to room temperature.

  • Filter Succinimide (If Applicable): The byproduct, succinimide, is often insoluble in non-polar solvents like cyclohexane or CCl₄ and may precipitate upon cooling. It can be removed by filtration.[18]

  • Quench Excess NBS: Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of a mild reducing agent to destroy any remaining NBS. Common choices include 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[18][19]

  • Aqueous Washes: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove the water-soluble succinimide and other salts.[18]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, is a solid and is typically purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.

Experimental Protocols
Protocol 1: General Procedure for Synthesis

Disclaimer: This is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add durene (1,2,4,5-tetramethylbenzene) (1.0 eq).

  • Add Solvent & Reagents: Add a suitable solvent (e.g., acetonitrile, 10 mL per gram of durene). Begin stirring and add N-Bromosuccinimide (NBS) (2.1 eq).

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes.

  • Initiation: Add the radical initiator, Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically ~80-85°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the mono-bromo intermediate.

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

Protocol 2: Work-up and Recrystallization
  • Filtration: If a precipitate (succinimide) has formed, filter the cooled reaction mixture through a Büchner funnel and wash the solid with a small amount of cold solvent.

  • Quenching: Transfer the filtrate to a separatory funnel. Add an equal volume of 10% aqueous sodium thiosulfate and shake well. The organic layer should be colorless. Separate the layers.[19]

  • Washing: Wash the organic layer twice with deionized water and once with saturated brine.[18]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: Dissolve the resulting crude solid in a minimum amount of a hot solvent (e.g., ethanol or isopropanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white solid with a melting point of 159-163°C.[20]

Caption: Experimental workflow for synthesis and purification.

References
  • Benzylic Bromination. Chemistry Steps. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Solvent Effects in the Reactions of N-Bromosuccinimide with Toluene, Fluorene and Acenaphthene; Evidence for a Polar Mechanism. Journal of the American Chemical Society. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Azobisisobutyronitrile. Wikipedia. [Link]

  • The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Optimization of reaction conditions for the benzylic bromination of 1. ResearchGate. [Link]

  • Benzylic Bromination with Bromotrichloromethane. Organic Preparations and Procedures International. [Link]

  • Best reagent to quench excess NBS? Reddit. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Radicals and Radical Reactions. University of Wisconsin-Madison Chemistry. [Link]

  • Method for bromination of xylenes into ring.
  • AIBN Overview, Structure & Initiators. Study.com. [Link]

  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. [Link]

  • Initial optimized reaction conditions for benzylic bromination. ResearchGate. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • 1,4-Benzoquinones with Styryl Substituents. European Journal of Organic Chemistry. [Link]

  • Explain why radical bromination of p-xylene forms C rather than D. Filo. [Link]

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. MySkinRecipes. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • 1,4-Bis(bromomethyl)benzene. PubChem. [Link]

  • 10.1 Free Radical Halogenation. Chad's Prep on YouTube. [Link]

  • The crystal structure of this compound, C10H12Br2. Acta Crystallographica Section C. [Link]

  • Improved process for side-chain bromination of alkyl-benzenes.

Sources

Common side products in the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this benzylic bromination reaction. The following question-and-answer format directly addresses specific experimental challenges, providing insights into the underlying chemistry and offering practical, field-proven solutions.

Diagram of the Synthetic Pathway and Potential Side Products

The synthesis of this compound from durene (1,2,4,5-tetramethylbenzene) typically proceeds via a free-radical bromination, most commonly the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator.[1] The desired reaction and the formation of common side products are illustrated below.

Synthesis and Side Products Durene Durene MonoBrominated 1-(Bromomethyl)-2,4,5- trimethylbenzene (Mono-brominated Impurity) Durene->MonoBrominated NBS (1 eq), Initiator, hv/Δ RingBrominated Ring-Brominated Species (Over-bromination) Durene->RingBrominated Ionic Conditions (HBr, Lewis Acid) Oxidized Oxidized Byproducts Durene->Oxidized Oxidizing Impurities, Inadequate Inert Atmosphere Target 1,4-Bis(bromomethyl)-2,5- dimethylbenzene (Desired Product) MonoBrominated->Target NBS (1 eq), Initiator, hv/Δ Target->RingBrominated Ionic Conditions (HBr, Lewis Acid) FurtherBenzylic Further Benzylic Bromination Products Target->FurtherBenzylic Excess NBS, Prolonged Reaction Target->Oxidized Oxidizing Impurities, Inadequate Inert Atmosphere Polymeric Polymeric Materials Target->Polymeric High Temperature, Presence of Nucleophiles

Caption: Synthetic pathway to this compound and common side-product formations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yields a mixture of products, with a significant amount of a lower-melting-point solid. How can I increase the yield of the desired this compound?

A1: Probable Cause & Solution

This is a classic case of incomplete bromination , where a significant portion of your starting material has only reacted once to form the mono-brominated side product, 1-(bromomethyl)-2,4,5-trimethylbenzene .[2][3] The melting point of the desired product is in the range of 159-163°C, while the mono-brominated species will have a considerably lower melting point.

Troubleshooting Steps:

  • Stoichiometry of NBS: Ensure you are using at least two equivalents of N-Bromosuccinimide (NBS) for every one equivalent of durene. For optimal results, a slight excess of NBS (e.g., 2.1-2.2 equivalents) can be beneficial to drive the reaction to completion.

  • Reaction Time: The conversion of the mono-brominated intermediate to the di-brominated product can be slower than the initial bromination. Increasing the reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4]

  • Radical Initiator: Ensure a sufficient amount of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used. The initiator is crucial for the homolytic cleavage of the N-Br bond in NBS.[1]

  • Temperature and Light: The reaction is typically carried out at reflux in a solvent like carbon tetrachloride (though less favored now due to toxicity) or a safer alternative like acetonitrile or cyclohexane.[5] Initiation can be achieved through heat (thermal decomposition of the initiator) or light (photochemical initiation). Ensure consistent heating or irradiation.

Q2: I'm observing the formation of highly insoluble, high-melting-point impurities that are difficult to characterize. What are these, and how can I avoid them?

A2: Probable Cause & Solution

You are likely encountering over-bromination products or polymeric materials .

  • Over-bromination: This can occur in two ways:

    • Ring Bromination: If ionic conditions are present (e.g., accumulation of HBr), electrophilic aromatic substitution can occur, leading to bromination on the benzene ring.[6] This can result in products like 1,4-Dibromo-2,5-bis(bromomethyl)benzene (also known as α,α',2,5-Tetrabromo-p-xylene).[7]

    • Further Benzylic Bromination: Although less common with NBS, prolonged reaction times or a large excess of the brominating agent could potentially lead to the formation of 1,4-bis(dibromomethyl)-2,5-dimethylbenzene .[8]

  • Polymerization: Benzylic bromides are susceptible to polymerization, especially at elevated temperatures or in the presence of nucleophilic impurities.[9]

Troubleshooting Steps:

  • Control of HBr: The accumulation of HBr, a byproduct of the reaction, can promote ionic side reactions. While NBS is used to maintain a low concentration of Br2, HBr can still build up. Performing the reaction in the presence of a non-nucleophilic base like calcium carbonate can help scavenge HBr.

  • Avoid Excess NBS and Prolonged Reaction Times: Use a controlled amount of NBS and monitor the reaction to stop it once the desired product is maximized.

  • Maintain an Inert Atmosphere: Oxygen can sometimes contribute to side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization.

Q3: My product is discolored (yellow or brown), and I suspect the presence of oxidized impurities. What causes this, and how can I prevent it?

A3: Probable Cause & Solution

The benzylic positions are susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids, causing discoloration.[10]

Troubleshooting Steps:

  • Purity of Reagents and Solvents: Ensure that your starting materials and solvents are free of oxidizing impurities. Peroxides in solvents like THF, if used, can be particularly problematic.

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere minimizes the presence of oxygen, which can contribute to oxidation.

  • Work-up Procedure: During the work-up, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help remove residual bromine and some colored impurities.

Purification Protocols

Recrystallization (Preferred Method for High Purity)

  • Solvent Selection: The crude product can often be purified by recrystallization. Good solvents for this purpose include chloroform, ethyl acetate, or toluene.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it through a pad of celite.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography can be employed.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate or dichloromethane in hexanes, is typically effective. The polarity can be adjusted based on the separation observed on TLC.

Compound Typical Elution Order (Normal Phase)
Durene (Starting Material)First
Mono-brominated ProductSecond
This compound Third
Over-brominated/Oxidized ProductsLater/Polar

Experimental Workflow: Synthesis of this compound

Experimental Workflow Start Start: Dissolve durene in a suitable solvent (e.g., cyclohexane or acetonitrile) AddReagents Add NBS (2.1 eq) and a radical initiator (e.g., AIBN) Start->AddReagents Reaction Heat to reflux under an inert atmosphere with stirring. Initiate with light if necessary. AddReagents->Reaction Monitor Monitor reaction progress by TLC or HPLC Reaction->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Reaction Complete Filter Filter to remove succinimide byproduct Cool->Filter Wash Wash the filtrate with water and brine Filter->Wash Dry Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate Wash->Dry Evaporate Remove the solvent under reduced pressure Dry->Evaporate Purify Purify the crude product by recrystallization or column chromatography Evaporate->Purify End End: Characterize the pure product (NMR, MS, MP) Purify->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com. Available at: [Link]

  • The crystal structure of this compound, C10H12Br2. ResearchGate. Available at: [Link]

  • 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. Available at: [Link]

  • 1-(bromomethyl)-2,4,5-trimethylbenzene. PubChem. Available at: [Link]

  • An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. ResearchGate. Available at: [Link]

  • Improved process for side-chain bromination of alkyl-benzenes. Google Patents.
  • 1-bromo-2,4,5-trimethylbenzene. Stenutz. Available at: [Link]

  • Benzene, 1-bromo-2,4,5-trimethyl-. NIST WebBook. Available at: [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Process for side-chain bromination of alkylbenzenes. Google Patents.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Publishing. Available at: [Link]

  • Bromination Help. Reddit. Available at: [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PubMed Central. Available at: [Link]

  • Chapter 17 Allylic and Benzylic Reactivity. Available at: [Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. PubMed Central. Available at: [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12. Available at: [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols. YouTube. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: Crystallographic and physico-chemical investigations. The Royal Society of Chemistry. Available at: [Link]

  • 1,4-Bis(bromomethyl)benzene. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of the oxidation of aliphatic aldehydes by N-bromo-3,5-dinitrobenzamide. ResearchGate. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting low yield in polymerization with 2,5-Bis(bromomethyl)-p-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymerization reactions involving 2,5-Bis(bromomethyl)-p-xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(p-xylylene)s and related copolymers. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the fundamental principles behind achieving high-yield, high-quality polymers.

Frequently Asked Questions (FAQs)

Q1: What is the most common polymerization method for 2,5-Bis(bromomethyl)-p-xylene and what is the basic mechanism?

The most prevalent method for polymerizing 2,5-Bis(bromomethyl)-p-xylene is the Gilch polymerization route . This method is widely used for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives.[1][2]

The reaction is typically initiated by a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), in an anhydrous solvent like tetrahydrofuran (THF) or toluene.[3][4] The mechanism proceeds through several key steps:

  • Deprotonation and Formation of the Quinodimethane Intermediate: The strong base removes a proton from one of the bromomethyl groups, leading to a 1,6-elimination of hydrogen bromide (HBr). This generates the highly reactive intermediate, p-quinodimethane.[5][6]

  • Initiation: The polymerization is believed to be initiated by the dimerization of the p-quinodimethane intermediate, forming a diradical species.[6][7]

  • Propagation: The diradical species then propagates by adding more p-quinodimethane monomers, leading to chain growth.[7]

  • Elimination to Form the Final Polymer: A second elimination of HBr from the polymer precursor results in the formation of the conjugated poly(p-xylylene) polymer.[5]

The overall reaction is sensitive to reaction conditions, and deviations can lead to side reactions and low yields.[3]

Q2: My polymer yield is consistently low. What are the most likely causes?

Low yield in the polymerization of 2,5-Bis(bromomethyl)-p-xylene is a common issue with several potential root causes:

  • Monomer Impurity: This is a primary suspect. Impurities in the 2,5-Bis(bromomethyl)-p-xylene monomer can terminate the polymerization chain or interfere with the initiation process, leading to lower molecular weight and reduced yield.

  • Presence of Water: The reaction is highly sensitive to moisture. Water can react with the strong base and the reactive intermediates, leading to a cascade of side reactions that consume reactants without contributing to polymer formation.[8]

  • Side Reactions: The formation of cyclic byproducts, particularly [2.2]paracyclophane, is a significant competitive reaction that reduces the amount of monomer available for polymerization.[6][7]

  • Incorrect Stoichiometry of Base: Using too little or too much base can be detrimental. Insufficient base will lead to incomplete monomer activation, while excess base can promote side reactions.

  • Reaction Temperature: Temperature plays a crucial role in controlling the rates of polymerization versus side reactions. Sub-optimal temperatures can favor the formation of unwanted byproducts.[3][9]

  • Oxygen Contamination: The radical nature of the polymerization makes it sensitive to oxygen, which can act as a radical scavenger and inhibit chain growth.

Q3: I'm observing insoluble material in my reaction flask. What could it be?

The presence of insoluble material can be attributed to a few factors:

  • Cross-linking: Uncontrolled side reactions can lead to cross-linked polymer networks that are insoluble in common organic solvents.

  • High Molecular Weight Polymer: In some cases, achieving a very high molecular weight polymer can lead to reduced solubility, depending on the solvent used for polymerization and workup.

  • Inorganic Salts: The byproduct of the reaction between the base and the eliminated HBr (e.g., potassium bromide) is an inorganic salt that is insoluble in many organic solvents. This is expected and is typically removed during the workup procedure.

A simple test to differentiate between these possibilities is to wash the insoluble material with water. If it dissolves, it is likely the inorganic salt byproduct. If it remains insoluble, it is likely a cross-linked or very high molecular weight polymer.

Troubleshooting Guide

Issue 1: Low Polymer Yield and/or Low Molecular Weight

This is the most frequent challenge. The following troubleshooting workflow will help you systematically identify and resolve the issue.

Caption: Troubleshooting workflow for low polymer yield.

1. Assess and Ensure Monomer Purity

  • Rationale: Impurities in the 2,5-Bis(bromomethyl)-p-xylene monomer are a primary cause of low yield and molecular weight. Even small amounts of monofunctionalized or other isomeric impurities can act as chain terminators.

  • Protocol: Monomer Purification via Recrystallization

    • Dissolve the crude 2,5-Bis(bromomethyl)-p-xylene in a minimal amount of a hot solvent such as ethanol or a mixture of hexane and ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

    • Verify the purity using ¹H NMR and melting point analysis. The proton NMR spectrum should show clean signals corresponding to the aromatic and benzylic protons, and the melting point should be sharp and consistent with literature values.

2. Scrupulous Control of Anhydrous Conditions

  • Rationale: The strong base used in the Gilch polymerization (e.g., potassium tert-butoxide) is highly reactive towards water. Any moisture will consume the base and introduce hydroxide ions, which can lead to unwanted side reactions.[8]

  • Protocol: Ensuring Anhydrous Conditions

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

    • Reagents: Ensure the base (potassium tert-butoxide) is fresh and has been stored under anhydrous conditions. Sublimed potassium tert-butoxide is often preferred for higher purity and reactivity.[4]

    • Inert Atmosphere: Assemble the reaction setup to allow for purging with a dry, inert gas (nitrogen or argon) before and during the reaction. Use septa and cannulation techniques for reagent transfer.

3. Optimization of Reaction Parameters

  • Rationale: The kinetics of the desired polymerization versus side reactions are highly dependent on temperature and the rate of base addition.

  • Parameter Optimization Table:

ParameterRecommended RangeRationale
Temperature -20 °C to 25 °CLower temperatures can suppress the formation of side products like [2.2]paracyclophane.[3] However, temperatures that are too low may significantly slow down the polymerization rate.[3]
Base Addition Slow, dropwise additionRapid addition of the base can create localized high concentrations, which can promote side reactions. Slow addition maintains a low steady-state concentration of the reactive intermediates.
Stirring VigorousEnsures homogeneous mixing and prevents localized high concentrations of reagents.

4. Advanced Diagnostics: GPC and NMR Analysis

  • Rationale: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for diagnosing polymerization problems.[10][11][12]

  • GPC Analysis:

    • What it tells you: GPC provides information on the molecular weight distribution of your polymer.[10][13][14][15][16]

    • Troubleshooting with GPC:

      • Low Molecular Weight: Confirms that the polymerization is terminating prematurely. This points towards issues with monomer purity, presence of inhibitors (like oxygen or water), or incorrect stoichiometry.

      • Bimodal or Broad Polydispersity: May indicate multiple polymerization mechanisms occurring simultaneously or the presence of chain transfer or branching reactions.

  • ¹H NMR Analysis:

    • What it tells you: NMR can identify the structure of the polymer and any side products formed.[11][12]

    • Troubleshooting with NMR:

      • Signals from End Groups: By comparing the integration of the polymer backbone signals to the end-group signals, you can estimate the number-average molecular weight. A high proportion of end groups confirms low molecular weight.

      • Identification of Side Products: The presence of characteristic signals for [2.2]paracyclophane or other byproducts can confirm that side reactions are the primary cause of low yield.

Issue 2: Gel Formation During Polymerization
  • Rationale: Gel formation indicates significant cross-linking. This can be caused by impurities in the monomer that have more than two reactive sites or by side reactions that create branching points which can then link polymer chains.

  • Troubleshooting Steps:

    • Re-purify the Monomer: The most likely cause is a tri-functional impurity. Rigorous purification of the 2,5-Bis(bromomethyl)-p-xylene is essential.

    • Lower the Reaction Concentration: Running the polymerization at a lower monomer concentration can reduce the probability of intermolecular cross-linking reactions.

    • Control Temperature: Higher temperatures can sometimes promote side reactions that lead to cross-linking.

Visualizing the Core Concepts

Gilch Polymerization Pathway and Common Pitfalls

Gilch_Polymerization cluster_main_path Desired Polymerization Pathway cluster_side_reactions Common Side Reactions (Yield Loss) Monomer 2,5-Bis(bromomethyl)-p-xylene Intermediate p-Quinodimethane Intermediate Monomer->Intermediate - HBr Base KOtBu Base->Intermediate Diradical Diradical Dimer Intermediate->Diradical Dimerization Paracyclophane [2.2]Paracyclophane Intermediate->Paracyclophane Cyclization Hydrolysis Hydrolyzed Intermediates Intermediate->Hydrolysis Reaction with H₂O Polymer Poly(p-xylylene) Diradical->Polymer Propagation Water H₂O Water->Base Deactivates Base

Caption: Key steps and competing side reactions in Gilch polymerization.

References

  • Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Greiner, A., Mang, S., Schäfer, O., & Simon, P. (1997). Poly(p-xylylene)s: synthesis, polymer analogeous reactions, and perspectives on structure-property relationships. Acta Polymerica, 48(1-2), 1-15.
  • Hassan, Z., Spuling, E., Knoll, D. M., & Bräse, S. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives.
  • Lu, H., & Li, Y. (2020). Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry, 11(12), 2246-2252.
  • Madasu, J., Shinde, S., Das, R., Patel, S., & Shard, A. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. Organic & Biomolecular Chemistry, 18(41), 8346-8365.
  • Neef, C. J., & Ferraris, J. P. (2000). MEH-PPV: Improved Synthetic Procedure and Molecular Weight Control. Macromolecules, 33(7), 2311-2314.
  • ResolveMass Laboratories Inc. (2023). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]

  • Stenger-Smith, J. D., et al. (1998). Synthesis and Characterization of Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene), a Conjugated Polymer for Light-Emitting Diodes. Macromolecules, 31(23), 7566-7572.
  • Vanderzande, D., et al. (2001). The Gilch polymerisation towards OC1C10-PPV: indications for a radical mechanism. Synthetic Metals, 122(1), 143-146.
  • Van Breemen, A. J. J. M., et al. (1999). Optimization of the Polymerization Process of Sulfinyl Precursor Polymers toward Poly(p-phenylenevinylene). Macromolecules, 32(18), 5728-5735.
  • Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]

  • YouTube. (2024). Understanding Gel Permeation Chromatography. Retrieved from [Link]

  • Zhang, W. P., et al. (2018). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Catalysis Science & Technology, 8(21), 5534-5544.

Sources

Preventing decomposition of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS 35168-62-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive building block. Here, we address common challenges related to its stability and provide field-proven insights to prevent its decomposition during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: this compound is a benzylic bromide, a class of compounds known for high reactivity.[1] Its stability is compromised by several factors, primarily due to the lability of the carbon-bromine (C-Br) bond, which is susceptible to forming a resonance-stabilized benzylic radical or cation.[2][3] The main decomposition pathways are:

  • Hydrolysis: Reaction with water or other protic species (e.g., alcohols) to form the corresponding diol or ether byproducts. The compound is known to hydrolyze.[4]

  • Photochemical Decomposition: Exposure to light, particularly UV, can initiate homolytic cleavage of the C-Br bond, generating bromine and benzylic radicals.[5] These radicals can propagate, leading to polymerization or other undesired side reactions, often indicated by a darkening of the reaction mixture.

  • Thermal Stress: While the compound is stable up to its melting point, elevated temperatures can promote both radical decomposition and elimination reactions.[6]

  • Reaction with Bases: Strong bases can promote E2 elimination reactions to form a conjugated system, a common pathway for benzylic halides.[7]

  • Oxidation: Contact with air and oxidizing agents can lead to degradation.

Q2: My solid this compound has developed a yellow or brownish color. Is it still usable?

A2: A change from its typical white or light-yellow crystalline appearance indicates decomposition.[8] The color is often due to the formation of elemental bromine (Br₂) or polymeric byproducts resulting from radical reactions. While the reagent may still contain a significant amount of the desired compound, using it without purification is highly discouraged. The impurities can interfere with your reaction, leading to lower yields, complex product mixtures, and reproducibility issues. We strongly recommend purifying the material via recrystallization before use (see Protocol 2).

Q3: How should I properly store this reagent to ensure its long-term stability?

A3: Proper storage is critical. To minimize decomposition, this compound should be stored with the following precautions:

ParameterRecommendationRationale
Temperature Store in a cool environment (refrigerated if possible).Reduces the rate of thermal decomposition.
Light Store in an amber or opaque container.Prevents photochemical radical formation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry location or desiccator.Prevents hydrolysis.[9]

Q4: What are common byproducts I might see in my reaction?

A4: The most common byproducts arise from the decomposition pathways mentioned above. These include:

  • Hydrolysis Product: 1,4-Bis(hydroxymethyl)-2,5-dimethylbenzene.

  • Elimination Product: Formation of polymeric or oligomeric materials through the elimination of HBr.

  • Mono-substituted Product: If your reaction is a nucleophilic substitution, you may see the product where only one of the bromomethyl groups has reacted.

  • Starting Material: Unreacted 1,4-dimethylbenzene (p-xylene) from the synthesis of the reagent.[10]

Troubleshooting Guide for Experimental Reactions

This section addresses specific issues you might encounter during your experiments.

Problem: My reaction mixture is turning dark brown or black shortly after adding the reagent.
  • Primary Suspect: Free radical polymerization. Benzylic radicals are highly stabilized and can initiate polymerization, especially at elevated temperatures or upon light exposure.[3]

  • Causality: This is often triggered by the homolytic cleavage of the C-Br bond. The presence of oxygen can also contribute to the formation of colored byproducts.

  • Troubleshooting Workflow:

start Reaction Turning Dark? q1 Is the reaction protected from light? start->q1 a1_yes Yes q1->a1_yes Next a1_no No q1->a1_no Fix q2 Is the reaction under an inert atmosphere? a1_yes->q2 sol1 Wrap flask in aluminum foil. Turn off overhead lights. a1_no->sol1 a2_yes Yes q2->a2_yes Next a2_no No q2->a2_no Fix q3 What is the reaction temperature? a2_yes->q3 sol2 Purge system with Argon or Nitrogen. Use degassed solvents. a2_no->sol2 a3_high Elevated (>50 °C) q3->a3_high Check a3_low Room Temp or below q3->a3_low Next sol3 Reduce reaction temperature. Consider adding reagents slowly. a3_high->sol3 end_node If problem persists, consider a radical inhibitor (e.g., BHT), if compatible with your chemistry. a3_low->end_node

Caption: Troubleshooting workflow for dark reaction mixtures.

Problem: My yield is low, and I've isolated a significant amount of a water-soluble byproduct.
  • Primary Suspect: Hydrolysis.

  • Causality: Benzylic bromides are highly susceptible to SN1-type reactions, especially with nucleophiles like water.[1] The presence of even trace amounts of moisture in your solvent, glassware, or starting materials can lead to the formation of 1,4-Bis(hydroxymethyl)-2,5-dimethylbenzene.

  • Solution:

    • Dry Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas or in a desiccator.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferred.

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to workup.

Problem: My product is contaminated with elimination byproducts.
  • Primary Suspect: Base-induced E2 elimination.

  • Causality: The benzylic protons are acidic enough to be removed by strong bases, leading to the elimination of HBr. This is favored at higher temperatures.

  • Solution:

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) or a weak inorganic base (e.g., K₂CO₃, NaHCO₃) instead of strong bases like hydroxides or alkoxides.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider cooling the reaction mixture in an ice bath during the addition of the base or the benzylic bromide.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a framework for reacting this compound with a generic nucleophile (NuH), emphasizing the steps required to prevent decomposition.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Oven-dry all glassware p2 2. Assemble under inert gas (Ar/N2) p1->p2 p3 3. Add anhydrous solvent and Nucleophile (NuH) p2->p3 r1 4. Cool to 0 °C p3->r1 r2 5. Dissolve reagent in anhydrous solvent r1->r2 r3 6. Add reagent solution dropwise r2->r3 r4 7. Monitor by TLC r3->r4 w1 8. Quench reaction r4->w1 w2 9. Aqueous workup w1->w2 w3 10. Purify (column/recrystallization) w2->w3

Caption: Workflow for a typical nucleophilic substitution.

  • Preparation: Assemble oven-dried glassware under a positive pressure of Argon or Nitrogen. Charge the reaction flask with the nucleophile (2.2 equivalents), a suitable base if required (e.g., K₂CO₃, 2.5 equivalents), and anhydrous solvent (e.g., THF, Acetonitrile).

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous solvent. Cool the main reaction flask to 0 °C using an ice bath. Add the solution of the benzylic bromide dropwise to the cooled, stirring reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The entire apparatus should be protected from light by wrapping it in aluminum foil.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This procedure can be used to purify discolored or aged this compound.[10]

  • Safety First: This compound is a lachrymator and skin irritant.[11] Perform all steps in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a suitable solvent (e.g., carbon tetrachloride or a mixture of hexane and ethyl acetate) portion-wise while heating gently on a hot plate. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the purified white needles by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
  • University of Calgary. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene.
  • Chemistry Steps. (n.d.).
  • Common Organic Chemistry. (n.d.). Benzyl Bromide.
  • CymitQuimica. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
  • Master Organic Chemistry. (2018).
  • Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures.
  • TCI Chemicals. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of Glasgow. (n.d.).
  • TCI Chemicals. (n.d.). This compound.
  • Lauher, J. (2021).
  • Cantillo, D. et al. (2019).
  • MySkinRecipes. (n.d.). This compound.
  • LifeChem Pharma. (n.d.). 1-4-bis(Bromomethyl)Benzene.

Sources

Navigating the Solubility Challenges of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Center

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, chemists, and professionals in drug development and materials science. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome the solubility hurdles often encountered with this versatile but sometimes challenging reagent. This document will serve as a dynamic resource, blending foundational chemical principles with practical, actionable solutions to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid with a relatively nonpolar structure. Consequently, it exhibits poor solubility in polar protic solvents like water and ethanol. Its solubility is significantly better in non-polar and polar aprotic organic solvents. Generally, chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents are good starting points for dissolution. One supplier technical data sheet explicitly states that it is soluble in toluene.[1]

Q2: I'm having trouble dissolving this compound in my chosen reaction solvent. What are the first steps I should take?

Initial insolubility can often be overcome by gentle heating of the solvent. The increased kinetic energy helps to break down the crystal lattice of the solid. It is crucial to heat the solvent to a temperature below its boiling point and below the decomposition temperature of the reactant. If heating alone is insufficient, consider using a co-solvent system. For instance, if your reaction is tolerant, adding a small amount of a better solvent like toluene or chloroform can significantly enhance overall solubility.

Q3: Can sonication be used to aid in the dissolution of this compound?

Yes, sonication is a valuable technique for dissolving sparingly soluble solids. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets and shockwaves that can effectively break apart solid agglomerates and increase the rate of dissolution. This method is particularly useful as it can often achieve dissolution at lower temperatures than conventional heating, which can be advantageous for thermally sensitive reactions.

Q4: Are there any specific solvents you recommend for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction being performed. For nucleophilic substitution reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable as they can dissolve the reactant while not overly solvating the nucleophile.[2][3] In the synthesis of porous organic polymers, DMF has been successfully used as a reaction solvent. For reactions where polarity is less critical, toluene and chloroform are excellent choices due to their ability to readily dissolve the compound.

Troubleshooting Guide: Addressing Persistent Solubility Issues

Even with the right initial solvent choice, you may encounter persistent solubility challenges. This section provides a systematic approach to troubleshooting these issues.

Troubleshooting_Workflow start Incomplete Dissolution of this compound check_purity Is the starting material pure? start->check_purity check_purity->start No, purify first heat_stir Have you tried gentle heating and vigorous stirring? check_purity->heat_stir Yes sonication Have you attempted sonication? heat_stir->sonication Yes, but still insoluble consult Consult literature for analogous reactions. heat_stir->consult No solvent_choice Is the solvent appropriate for the compound's polarity? sonication->solvent_choice Yes, but still insoluble sonication->consult No cosolvent Consider a co-solvent system. solvent_choice->cosolvent Partially soluble alternative_solvent Select an alternative solvent with a better solubility profile. solvent_choice->alternative_solvent Poorly soluble specialized_technique Advanced Techniques: Is a solvent-free or specialized method an option? solvent_choice->specialized_technique Yes, but reaction constraints limit solvent choice cosolvent->consult alternative_solvent->consult ball_milling High-Temperature Ball Milling for Solid-State Reactions specialized_technique->ball_milling

Caption: A logical workflow for troubleshooting solubility issues.

Solvent Selection and Properties

Choosing the right solvent is paramount. The following table provides a summary of common organic solvents and their relevant physical properties to guide your selection. The qualitative solubility of this compound is also indicated based on literature precedents and chemical principles.

SolventChemical FormulaRelative PolarityBoiling Point (°C)Density (g/mL)Qualitative Solubility
TolueneC₇H₈0.0991110.867Soluble[1]
ChloroformCHCl₃0.259611.48Soluble (inferred)
Dichloromethane (DCM)CH₂Cl₂0.309401.33Soluble (inferred)
Tetrahydrofuran (THF)C₄H₈O0.207660.889Moderately Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO0.3861530.944Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆SO0.4441891.100Moderately Soluble
AcetoneC₃H₆O0.355560.791Sparingly Soluble
AcetonitrileC₂H₃N0.460820.786Sparingly Soluble
EthanolC₂H₆O0.654780.789Poorly Soluble
WaterH₂O1.0001001.000Insoluble

Note: Inferred solubility is based on the principle of "like dissolves like" and data for structurally similar compounds.

Experimental Protocol: Standardized Solubility Assessment

For critical applications where precise solubility data is required, a standardized experimental protocol is essential. The following gravimetric method provides a reliable means to quantify the solubility of this compound in a solvent of interest.

Solubility_Protocol prep 1. Preparation - Weigh excess solute. - Add known volume/mass of solvent. equilibrate 2. Equilibration - Seal vial. - Agitate at constant temperature (e.g., 24h). prep->equilibrate separate 3. Phase Separation - Allow solid to settle. - Filter supernatant through a syringe filter. equilibrate->separate weigh_sol 4. Weigh Saturated Solution - Collect filtrate in a pre-weighed vial. separate->weigh_sol evaporate 5. Solvent Evaporation - Evaporate solvent under vacuum or nitrogen stream. weigh_sol->evaporate weigh_res 6. Weigh Residue - Weigh vial with solid residue. evaporate->weigh_res calculate 7. Calculation - Determine mass of solute and solvent. - Calculate solubility (e.g., in g/100 mL). weigh_res->calculate

Caption: A step-by-step workflow for determining solubility.

Detailed Steps:

  • Preparation: Accurately weigh an excess amount of this compound and transfer it to a vial. The use of excess solid is crucial to ensure the formation of a saturated solution. Add a precise volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or on a stir plate and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow any undissolved solid to settle. Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any fine solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

    • Record the total mass of the vial and the saturated solution.

    • Carefully evaporate the solvent. This can be achieved using a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, weigh the vial containing the solid residue.

  • Calculation:

    • Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + residue)

    • Solubility can then be expressed in various units, such as g of solute per 100 g of solvent, or converted to molarity if the solvent density is known.

Advanced Strategies for Highly Insoluble Systems

In some cases, particularly in the synthesis of rigid polymers, conventional dissolution methods may be inadequate. For such challenging systems, solvent-free techniques can be highly effective.

High-Temperature Ball Milling:

For cross-coupling reactions involving sparingly soluble aryl halides, high-temperature ball milling has emerged as a powerful technique.[4] This solid-state method circumvents the need for a solvent altogether. The mechanical energy from the milling process, combined with elevated temperatures, can promote reactions between solid reactants that would otherwise be impossible in solution due to insolubility.

References

  • Comparison of the polarity of organic solvents. (2022-10-13).
  • Toward overcoming solubility issues in organic chemistry. (2021-05-20). ScienceDaily.
  • Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). Master Organic Chemistry. Retrieved from [Link]

  • Polarities of Solvents. Shodex. Retrieved from [Link]

  • Properties of Solvents Used in Organic Chemistry. Steven Murov, Professor Emeritus of Chemistry, Modesto Junior College. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. Organic Chemistry Data. Retrieved from [Link]

  • Flexible porous organic polymers constructed using C(sp)–C(sp) coupling reactions and their high methane-storage capacity. ResearchGate. Retrieved from [Link]

  • Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Publishing. Retrieved from [Link]

  • This compound. LookChem. Retrieved from [Link]

  • Porous Organic Polymers Incorporating Shape‐Persistent Cyclobenzoin Macrocycles for Organic Solvent Separation. ResearchGate. Retrieved from [Link]

  • Fabrication of porous organic polymers in the form of powder, soluble in organic solvents and nanoparticles: a unique platform for gas adsorption and efficient chemosensing. RSC Publishing. Retrieved from [Link]

  • 1,4-Bis(bromomethyl)benzene. PubChem. Retrieved from [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]

  • SN1 vs SN2. (2021-12-15). Chemistry LibreTexts. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012-12-04). Master Organic Chemistry. Retrieved from [Link]

  • Why Polar Aprotic Solvents for SN2 Substitution. YouTube. Retrieved from [Link]

Sources

Methods for removing impurities from crude 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS 35168-62-8). This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this important chemical intermediate. As a key building block in supramolecular chemistry and for creating crosslinked polymers, its purity is paramount for successful downstream applications.[1][2] This guide is structured to address the common issues encountered in the lab, moving from frequently asked questions to specific, problem-based troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to light yellow crystalline powder or solid. Its reported melting point is in the range of 159-163°C.[2][3] A significantly lower melting point or an oily/gummy appearance indicates the presence of substantial impurities.

Q2: What are the most common impurities I should expect after synthesis?

The impurity profile is highly dependent on the synthetic route (e.g., bromomethylation of p-xylene or bromination of durene), but typically includes:

  • Unreacted Starting Material: 1,4-Dimethylbenzene (p-xylene).

  • Monobrominated Intermediate: 1-(Bromomethyl)-2,5-dimethyl-4-methylbenzene.

  • Ring-Brominated Species: Compounds where bromine has substituted onto the aromatic ring instead of the methyl group (e.g., 1,4-Dibromo-2,5-dimethylbenzene).

  • Hydrolysis Products: Exposure to moisture can lead to the formation of alcohol species like 1-(bromomethyl)-4-(hydroxymethyl)-2,5-dimethylbenzene via nucleophilic substitution.[4][5]

  • Residual Reagents: Traces of N-Bromosuccinimide (NBS) or its byproduct, succinimide, if used in the synthesis.

Q3: Which analytical techniques are best for assessing the purity of my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The symmetrical pure product will show two sharp singlets: one for the four benzylic protons (-CH₂Br) and one for the four aromatic protons (Ar-H), in addition to the signal for the two methyl groups. Impurities will introduce additional, often complex, signals.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like unreacted starting material and the monobrominated intermediate.[6]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the desired product from its closely related impurities.[8]

Q4: What are the critical safety precautions when handling this compound?

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Do not breathe the dust.

Troubleshooting Guide

This section addresses specific problems you might encounter with your crude product.

Problem 1: My final product is an off-white/yellow solid with a low or broad melting point.
  • Probable Cause: This is the most common issue and typically points to the presence of the monobrominated intermediate and/or unreacted starting material (p-xylene). These impurities disrupt the crystal lattice of the desired dibrominated product, leading to a lower and broader melting range.

  • Expert Analysis: The desired product, this compound, is a highly symmetrical molecule. This symmetry allows for efficient packing into a crystal lattice, resulting in a relatively high melting point and lower solubility compared to its less symmetrical monobrominated precursor. We can exploit this difference in solubility to effect purification via recrystallization.

  • Solution: Recrystallization

    Recrystallization is the most effective method for removing small to moderate amounts of the monobrominated impurity. The key is to select a solvent or solvent system in which the desired product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    Experimental Protocol: Recrystallization
    • Solvent Selection: Toluene, ethyl acetate, or a mixture of dichloromethane and hexane are good starting points. A previously reported method for a similar compound used carbon tetrachloride, but safer alternatives are recommended.[9]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to boiling (using a hot plate with a stirrer) in a fume hood.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. For maximum yield, you can subsequently cool the flask in an ice bath.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

    • Verification: Confirm the purity by measuring the melting point and acquiring a ¹H NMR spectrum.

Problem 2: My product is a persistent brown or orange color, even after initial isolation.
  • Probable Cause: This discoloration is often due to trace amounts of elemental bromine (Br₂) or polymeric byproducts formed during the reaction.

  • Expert Analysis: Radical bromination reactions can sometimes produce excess bromine or other colored side products. These are often highly non-polar and can co-precipitate with your product. A simple wash with a mild reducing agent can neutralize residual bromine, and treatment with activated carbon during recrystallization can adsorb colored polymeric impurities.

  • Solution: Decolorization Workflow

    Experimental Protocol: Wash & Activated Carbon Treatment
    • Reductive Wash: Dissolve the crude, colored product in a suitable organic solvent like dichloromethane (DCM) in a separatory funnel.

    • Wash the organic solution once with a 5% aqueous sodium bisulfite (NaHSO₃) solution. The orange/brown color from bromine should disappear.

    • Wash with deionized water, followed by a brine (saturated NaCl) wash to aid in phase separation.

    • Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Recrystallization with Carbon: Proceed with the recrystallization protocol described in Problem 1. After dissolving the product in the hot solvent but before cooling, add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution.

    • Keep the solution hot for a few minutes while stirring, then perform a hot filtration through a pad of Celite® to remove the carbon. The Celite is crucial to prevent the fine carbon particles from passing through the filter paper.

    • Allow the clarified filtrate to cool and crystallize as previously described.

Problem 3: ¹H NMR shows more than two singlets in the aromatic/benzylic regions.
  • Probable Cause: Your product is contaminated with structurally similar isomers or byproducts that could not be removed by a single recrystallization. This can include ring-brominated species or isomers from the starting material.

  • Expert Analysis: While recrystallization is excellent for bulk purification, column chromatography provides superior resolving power for separating compounds with very similar polarities. The stationary phase (silica gel) interacts differently with each compound based on its polarity, allowing for their separation.

  • Solution: Silica Gel Column Chromatography

    A procedure for a similar compound using toluene as an eluent over silica gel has been reported.[10] A less polar solvent system, such as a hexane/ethyl acetate gradient, is generally a robust choice.

    Experimental Protocol: Column Chromatography
    • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

    • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

    • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The least polar impurities (like unreacted p-xylene) will elute first.

    • Gradually increase the solvent polarity by slowly adding a more polar solvent like ethyl acetate or dichloromethane. For example, move from 100% hexane to 98:2 hexane:ethyl acetate, then 95:5, and so on.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table
PropertyThis compound (Pure)Monobrominated Impurityp-Xylene (Starting Material)
Molecular Weight 292.01 g/mol [11]213.10 g/mol 106.17 g/mol
Melting Point 159-163 °CLiquid / Low-melting solid-13 °C (Liquid)
Appearance White/light yellow crystalline solidColorless to yellow oilColorless liquid
¹H NMR (-CH₂Br) ~4.5 ppm (singlet, 4H)~4.5 ppm (singlet, 2H)N/A
¹H NMR (Ar-CH₃) ~2.3 ppm (singlet, 6H)~2.3 ppm (two singlets, 3H each)~2.3 ppm (singlet, 6H)
Visual Workflow Guides
Purification Decision Workflow

This diagram outlines the decision-making process for purifying your crude product based on initial observations.

Purification_Workflow start Crude Product Analysis obs1 Low/Broad MP or Oily? start->obs1 obs2 Product is Colored (Yellow/Brown)? obs1->obs2 No proc1 Perform Recrystallization obs1->proc1 Yes obs3 Complex NMR Spectrum? obs2->obs3 No proc2 Wash with NaHSO₃ &/or use Activated Carbon obs2->proc2 Yes proc3 Perform Column Chromatography obs3->proc3 Yes end_node Pure Product obs3->end_node No proc1->obs2 proc2->proc1 Follow with Recrystallization proc3->end_node

Caption: Decision tree for selecting a purification method.

Common Synthetic Impurities Pathway

This diagram illustrates the relationship between the starting material, the desired product, and common side products.

Impurity_Pathway SM 1,4-Dimethylbenzene (p-Xylene) MonoBr Monobrominated Intermediate SM->MonoBr +1 Br RingBr Ring Bromination (Side Product) SM->RingBr Side Rxn Product This compound (Desired Product) MonoBr->Product +1 Br Hydrolysis Hydrolysis Product (-CH₂OH) Product->Hydrolysis + H₂O (Moisture)

Caption: Formation pathway of common impurities.

References
  • Filo. (2024). Explain alkaline hydrolysis of Bromomethare. Retrieved from Filo. [Link]

  • Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Retrieved from Shaalaa.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from rsc.org. [Link]

  • Brainly.in. (2025). Explain SN2 reaction mechanism for the alkaline hydrolysis of Bromomethane?. Retrieved from Brainly.in. [Link]

  • Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from Furman University. [Link]

  • RSC Education. (2012). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from RSC Education. [Link]

  • Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. [Link]

  • Sciencemadness.org. (n.d.). 1,4-Benzoquinones with Styryl Substituents. Retrieved from Sciencemadness.org. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from rsc.org. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]

  • LookChem. (n.d.). Cas 35168-62-8,this compound. Retrieved from LookChem. [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • ResearchGate. (2025). 1,4-Bis(bromomethyl)benzene | Request PDF. Retrieved from ResearchGate. [Link]

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Technical Support Center: Catalyst and Reaction Optimization for Polymerization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to help you achieve high-quality polymers with desired properties.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the polymerization of this compound, which is a primary monomer for producing poly(2,5-dimethyl-p-phenylene vinylene) (PDMPPV) and related structures.

Q1: What is the primary method for polymerizing this compound and what "catalyst" is used?

The most common and established method is the Gilch polymerization . This is not a catalytically-driven reaction in the traditional sense but rather a base-induced 1,6-elimination and subsequent polymerization. The "catalyst" is a strong, non-nucleophilic base, with potassium tert-butoxide (KOtBu) being the most widely used and effective choice.[1][2] The base initiates the reaction by abstracting protons, leading to the elimination of HBr and the in-situ formation of a highly reactive p-quinodimethane intermediate, which is the true monomer that polymerizes.[1][3]

Q2: What is the underlying mechanism of Gilch polymerization?

The mechanism is complex and still a subject of scientific discussion, but it is generally accepted to proceed in two main stages:

  • Monomer Activation: The strong base (e.g., KOtBu) dehydrohalogenates the 1,4-bis(bromomethyl)benzene derivative to form an α-halo-p-quinodimethane intermediate.[1]

  • Chain Growth: This reactive intermediate spontaneously polymerizes. Evidence suggests that chain growth can proceed through both free-radical and anionic pathways simultaneously .[3][4][5] This dual nature can lead to complex molecular weight distributions and is a key factor to consider during troubleshooting. The radical pathway can be initiated by the dimerization of two quinodimethane monomers to form a diradical species.[1][3]

Q3: Besides the base, what are the most critical factors for successful polymerization?

Success in step-growth polymerization hinges on several critical factors beyond catalyst/base selection:

  • Monomer Purity: Impurities can act as chain stoppers, drastically limiting the final molecular weight.[6][7] It is essential to use high-purity monomer (≥99%).

  • Strict Stoichiometry: For step-growth reactions, achieving high molecular weight requires a precise 1:1 molar ratio of reactive groups. While this monomer polymerizes with itself, deviations in stoichiometry caused by impurities or side reactions are detrimental.[6][8]

  • Solvent Choice: The solvent must keep the growing polymer chains in solution to allow for further reaction. Premature precipitation will halt molecular weight growth.[6] Common solvents include tetrahydrofuran (THF) and toluene.[9][10]

  • Temperature Control: Temperature influences both the rate of elimination and polymerization, as well as potential side reactions. Optimized temperature profiles can significantly impact the final polymer properties.[9]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the polymerization of this compound.

Problem 1: Consistently Low Polymer Molecular Weight (MW)

Low molecular weight is one of the most frequent challenges in step-growth polymerization.[6][7]

Possible Causes & Solutions:

  • Cause A: Monomer Impurity.

    • Explanation: Monofunctional impurities or residual starting materials from the monomer synthesis will act as chain terminators, preventing the formation of long polymer chains.[7]

    • Troubleshooting Steps:

      • Verify monomer purity using techniques like ¹H NMR and elemental analysis. Even small impurities (e.g., <1%) can significantly depress MW.[6]

      • If purity is questionable, recrystallize the this compound monomer from a suitable solvent (e.g., hexane) before use.

  • Cause B: Inactive or Insufficient Base.

    • Explanation: Potassium tert-butoxide is highly hygroscopic and can be deactivated by moisture. If the base is old or has been improperly handled, its effective concentration will be lower than calculated, leading to incomplete conversion.

    • Troubleshooting Steps:

      • Always use a fresh bottle of KOtBu or a bottle that has been stored under an inert atmosphere in a desiccator.

      • Consider titrating the base to determine its true activity before use.

      • Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., using Schlenk line techniques) to prevent quenching by air or water.[6]

  • Cause C: Premature Polymer Precipitation.

    • Explanation: As polymer chains grow, their solubility may decrease. If the polymer precipitates from the reaction mixture, chain growth stops, resulting in low MW.[6]

    • Troubleshooting Steps:

      • Increase the reaction temperature to improve polymer solubility.[9]

      • Switch to a better solvent for the resulting polymer. Toluene is often a better choice than THF for higher molecular weight PPV derivatives.[9]

      • Conduct the reaction at a more dilute concentration.

  • Cause D: Side Reactions.

    • Explanation: The reactive p-quinodimethane intermediate can dimerize to form a stable, non-polymeric cyclic compound ([2.2]paracyclophane), effectively removing monomer from the polymerization process.[3][4]

    • Troubleshooting Steps:

      • Adjust the rate of base addition. A slow, controlled addition of the base solution to the monomer at a suitable temperature can favor polymerization over cyclization.

Troubleshooting Workflow: Low Molecular Weight

Below is a logical workflow to diagnose the root cause of low molecular weight polymer.

G start Low Molecular Weight Observed check_purity Verify Monomer Purity (NMR, EA) start->check_purity check_base Assess Base Activity (Fresh KOtBu, Anhydrous Conditions) start->check_base check_solubility Observe for Precipitation start->check_solubility purity_impure Impurity Detected check_purity->purity_impure No purity_ok Purity ≥99% check_purity->purity_ok Yes base_bad Base Deactivated check_base->base_bad No base_ok Base is Active check_base->base_ok Yes precip_yes Precipitation Occurs check_solubility->precip_yes Yes precip_no Polymer Stays Soluble check_solubility->precip_no No action_purify Action: Recrystallize Monomer purity_impure->action_purify action_base Action: Use Fresh Base, Improve Inert Atmosphere base_bad->action_base action_solvent Action: Increase Temp, Change Solvent, or Dilute precip_yes->action_solvent end_goal High Molecular Weight Achieved action_purify->end_goal action_base->end_goal action_solvent->end_goal G cluster_main Main Polymerization Pathway cluster_side Side Reaction Monomer 1,4-Bis(bromomethyl) -2,5-dimethylbenzene Intermediate p-Quinodimethane Intermediate (Reactive Monomer) Monomer->Intermediate + KOtBu - HBr, - KBr Polymer High MW Polymer (Linear Chain Growth) Intermediate->Polymer Polymerization (Radical and/or Anionic) Cyclic [2.2]Paracyclophane (Stable Dimer) Intermediate->Cyclic Dimerization (Chain Termination)

Sources

Impact of temperature and solvent on 1,4-Bis(bromomethyl)-2,5-dimethylbenzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions.

Introduction: Understanding the Substrate

This compound is a valuable building block in organic synthesis, frequently used as a crosslinking agent in polymer chemistry and as a key intermediate for constructing complex molecular architectures.[1][2] Its utility stems from the two highly reactive benzylic bromide groups. The benzylic position provides resonance stabilization to intermediates in nucleophilic substitution reactions, making the bromine atoms excellent leaving groups.[3][4] However, this high reactivity also presents challenges. The reaction outcomes are exquisitely sensitive to two key parameters: temperature and solvent . This guide will address the most common issues encountered during its use, providing both diagnostic questions and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are the bromomethyl groups so reactive compared to a bromine attached directly to the aromatic ring?

The reactivity lies in the stability of the intermediates formed during nucleophilic substitution. The C-Br bonds in the bromomethyl (-CH₂Br) groups are benzylic. In an Sₙ1 mechanism, the departure of the bromide ion leaves a benzylic carbocation, which is stabilized by resonance with the adjacent benzene ring. In an Sₙ2 mechanism, the transition state is similarly stabilized. A bromine atom attached directly to the ring is unreactive under these conditions because the resulting aryl cation is highly unstable.[3]

Q2: What are the primary reaction mechanisms I should expect?

You will primarily encounter a competition between Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) pathways. The dominant mechanism is dictated by your choice of solvent, the strength of your nucleophile, and the reaction temperature.[3][5]

  • Sₙ2 is favored by: Strong, anionic nucleophiles at high concentrations in polar aprotic solvents.[6][7]

  • Sₙ1 is favored by: Weak, neutral nucleophiles (like water or alcohols) in polar protic solvents that can stabilize the carbocation intermediate.[8][9]

Troubleshooting Guide: Impact of Reaction Temperature

Temperature is a double-edged sword in these reactions. While heat is often required to drive the reaction to completion, excessive temperature can lead to a loss of selectivity and the formation of undesirable side products.

Q3: My reaction is very slow or has a low conversion rate. Should I just increase the heat?

Possible Cause: The activation energy for the reaction is not being met at the current temperature, resulting in slow kinetics.

Solution:

  • Incremental Increase: Gradually increase the reaction temperature in 10°C increments. For many substrates, moving from room temperature to 40-60°C is effective.[10]

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the appearance of products and byproducts. This prevents over-bromination or decomposition.

  • Consider the Initiator (for radical reactions): If you are performing a benzylic bromination to synthesize this molecule, ensure the temperature is appropriate for the radical initiator being used (e.g., AIBN requires temperatures around 80-90°C for efficient decomposition).[10]

Q4: I'm trying to achieve mono-substitution, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?

Possible Cause: Higher temperatures increase the rate of both the first and second substitution reactions. Once the first substitution occurs, the second bromomethyl group reacts faster than desired.

Solution:

  • Lower the Temperature: Reducing the temperature slows down the overall reaction rate, which can significantly improve control and selectivity for mono-substitution.[10]

  • Control Reagent Addition: Add the nucleophile slowly or portion-wise to maintain a low instantaneous concentration, which disfavors the second substitution.

  • Stoichiometry: Use a slight excess of the this compound substrate relative to the nucleophile to favor mono-substitution.

Q5: My reaction mixture is turning dark brown/black at elevated temperatures. What is happening?

Possible Cause: You are likely observing thermal decomposition. Benzylic bromides can be thermally sensitive. At high temperatures (likely above 200-300°C), the C-Br bond can undergo homolytic cleavage to form benzyl-type radicals.[11] These radicals can then lead to a cascade of unpredictable side reactions, including polymerization and charring.

Solution:

  • Operate at Lower Temperatures: Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged heating.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This can sometimes mitigate decomposition pathways that are initiated by atmospheric oxygen, especially at elevated temperatures.[12]

Troubleshooting Guide: Impact of Solvent Choice

The solvent does more than just dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[13]

Q6: My nucleophile won't dissolve. Can I use a different solvent?

Possible Cause: Poor solubility is a common issue, especially with ionic nucleophiles in non-polar solvents.

Solution:

  • Select a Polar Solvent: To dissolve ionic nucleophiles (e.g., sodium azide, potassium cyanide), a polar solvent is necessary.[6]

  • Choose Aprotic for Sₙ2: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They are polar enough to dissolve the nucleophilic salt but do not form a strong "solvent cage" around the anion, leaving it highly reactive.[3][6]

  • Use a Co-Solvent System: If a single solvent doesn't provide adequate solubility for all reactants, a co-solvent system (e.g., THF/DMF) might be effective.

Q7: My reaction is giving a mixture of substitution and elimination products. How can the solvent help?

Possible Cause: The nucleophile being used may also be a strong base, leading to E2 elimination, especially with secondary alkyl halides. While the bromomethyl groups are primary, steric hindrance from the bulky substrate or a highly hindered nucleophile can promote elimination.

Solution:

  • Solvent Choice: Elimination (E2) is often competitive with Sₙ2. Using a less polar, aprotic solvent can sometimes disfavor the Sₙ2 pathway, but the best approach is often to address the nucleophile and temperature.[7]

  • Primary Control: The most effective way to reduce elimination is to use a less basic nucleophile if possible and to lower the reaction temperature.[5]

Q8: I am seeing products that appear to have incorporated the solvent. Why?

Possible Cause: This phenomenon, known as solvolysis, occurs when the solvent itself acts as a nucleophile. It is most common in Sₙ1 reactions using polar protic solvents.

Solution:

  • Avoid Protic Solvents for Sₙ2: If your goal is an Sₙ2 reaction with a specific nucleophile, avoid using polar protic solvents like methanol, ethanol, or water. These solvents can compete with your intended nucleophile.[9]

  • Switch to Aprotic: Change to a polar aprotic solvent (DMF, acetonitrile, acetone). These solvents are not nucleophilic and will not participate in the reaction.[14]

Data Summary and Visualization

Table 1: Influence of Solvent Class on Reaction Mechanism and Rate
Solvent ClassExamplesEffect on Sₙ1 PathwayEffect on Sₙ2 PathwayPrimary Rationale
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Favors / Accelerates Hinders / Slows Stabilizes the carbocation intermediate (Sₙ1) and solvates the anionic nucleophile, reducing its reactivity (Sₙ2).[8][14]
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHinders / Slows Favors / Accelerates Solvates the cation of the nucleophile salt, leaving the anion "naked" and highly reactive. Does not effectively stabilize carbocations.[3][5][6]
Non-Polar Toluene, Hexane, CCl₄Strongly Hinders Strongly Hinders Poor solubility for most nucleophiles and inability to stabilize charged intermediates or transition states.[5]
Diagrams

G

G

Advanced Application: Polymer Synthesis

This compound is an excellent monomer for synthesizing advanced polymer materials.[15][16] However, controlling polymerization presents unique challenges.

Q9: I'm using this monomer for polymerization, but I can't achieve the desired molecular weight. What factors are most important?

Possible Causes: Uncontrolled reaction rates, premature termination, or non-ideal stoichiometry.

Solution:

  • Stoichiometry is Critical: Ensure a precise 1:1 molar ratio between your bifunctional monomer and your co-monomer (e.g., a diamine or dithiol). Any deviation will limit the chain length.

  • Reaction Control: Polymerization reactions can be highly exothermic. Maintain strict temperature control to ensure a consistent reaction rate. Uncontrolled temperature spikes can lead to side reactions that terminate chain growth.[17]

  • Purity of Reagents: Ensure both the monomer and co-monomer are highly pure. Impurities can act as chain terminators, drastically limiting the final molecular weight.[17]

  • Solvent and Mixing: The reaction must be homogeneous. Choose a solvent that keeps the growing polymer chains in solution. Efficient mixing is also crucial to ensure all reactive ends can find a partner to propagate.[17]

Experimental Protocol: Synthesis of 2,2'-((2,5-Dimethyl-1,4-phenylene)bis(methylene))diisoindoline-1,3-dione

This protocol details a typical double nucleophilic substitution using potassium phthalimide as the nucleophile in a polar aprotic solvent, favoring the Sₙ2 mechanism.[4]

1. Materials and Setup:

  • This compound (1.0 eq)

  • Potassium Phthalimide (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

2. Procedure:

  • To the round-bottom flask, add potassium phthalimide and anhydrous DMF. Stir the suspension under a nitrogen atmosphere.

  • Add this compound to the suspension at room temperature.

  • Heat the reaction mixture to 80-90°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

9. Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved January 8, 2026, from [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. (2019, December 10). Green Chemistry (RSC Publishing). Retrieved January 8, 2026, from [Link]

  • Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Benzylic Bromination with Bromotrichloromethane. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. (n.d.). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Optimization of reaction conditions for the benzylic bromination of 1... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014, August 7). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Process for thermal benzylic bromination. (n.d.). Google Patents.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. Retrieved January 8, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The crystal structure of this compound, C10H12Br2. (2025, October 2). Acta Crystallographica Section E. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]

  • Key Challenges Faced in Polymerization Development. (n.d.). National Polymer. Retrieved January 8, 2026, from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions. Retrieved January 8, 2026, from [Link]

  • Improved process for side-chain bromination of alkyl-benzenes. (n.d.). Google Patents.
  • Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: Crystallographic and physico-chemical investigations. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • 1,4-Bis(bromomethyl)benzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • (PDF) Polymer materials—challenges and hope. (2025, August 9). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Polymer materials—challenges and hope. (n.d.). Frontiers. Retrieved January 8, 2026, from [Link]

  • ACS Polymers Au's Grand Challenges in Polymer Science. (2023, February 8). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the laboratory-scale production of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. As a key bifunctional linker and building block in supramolecular chemistry and polymer synthesis, mastering its synthesis is crucial.[1] This document provides in-depth technical support, moving beyond a simple protocol to offer field-proven insights, troubleshooting guidance, and a thorough understanding of the reaction's nuances.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a lab setting?

The most prevalent and dependable method is the free-radical bromination of durene (1,2,4,5-tetramethylbenzene) using N-bromosuccinimide (NBS) as the brominating agent.[2][3] This reaction, a variation of the Wohl-Ziegler reaction, is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and conducted under reflux in a non-polar solvent, most commonly carbon tetrachloride (CCl₄) or cyclohexane.[4][5]

Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

NBS is favored for several key reasons.[3] It provides a constant, low concentration of bromine radicals, which is crucial for the selectivity of benzylic bromination over electrophilic aromatic substitution (ring bromination).[6][7] Using Br₂ directly would lead to a higher concentration of bromine, increasing the likelihood of unwanted side reactions with the electron-rich aromatic ring.[6] Additionally, NBS is a crystalline solid that is easier and safer to handle than volatile, highly corrosive liquid bromine.[3][4]

Q3: What is the role of the radical initiator (AIBN or BPO)?

The radical initiator is essential for starting the free-radical chain reaction. Upon heating, these initiators decompose to form radicals, which then abstract a bromine atom from NBS to generate the bromine radical (Br•) required for the propagation steps of the reaction.[4][5]

Q4: Can this reaction be performed without a radical initiator?

Initiation can also be achieved using UV irradiation (light).[4] However, for scalability and reproducibility in a laboratory production setting, chemical initiators like AIBN or BPO are generally more convenient and provide more consistent results.

Q5: What is the underlying mechanism of this benzylic bromination?

The reaction proceeds via a free-radical chain mechanism.[7][8]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of durene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6][7]

    • This benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain.

  • Termination: The reaction is terminated when two radicals combine.

The process is then repeated on the second methyl group to form the desired 1,4-bis(bromomethyl) product.

Experimental Workflow & Key Parameters

Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Assemble & Dry Glassware (Round-bottom flask, reflux condenser) Reagents Weigh Durene, NBS, AIBN Measure Solvent Prep->Reagents Charge Charge Flask with Durene, NBS, AIBN, and Solvent Reagents->Charge Reflux Heat to Reflux (e.g., CCl₄, ~77°C) Monitor via TLC Charge->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate (e.g., with Na₂S₂O₃ (aq) & H₂O) Filter->Wash Dry Dry Organic Layer (e.g., over MgSO₄) Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Recrystallize Recrystallize Crude Solid (e.g., from Toluene or Chloroform) Evaporate->Recrystallize Collect Collect Crystals by Filtration Recrystallize->Collect Dry_final Dry Final Product (Vacuum Oven) Collect->Dry_final

Caption: Experimental workflow for the synthesis of this compound.

Table of Reagents and Reaction Conditions
ParameterValueMolar Ratio (to Durene)Notes
Durene1.0 eq1.0Starting material.
N-Bromosuccinimide (NBS)2.1 - 2.2 eq2.1 - 2.2A slight excess ensures complete dibromination.
AIBN0.02 - 0.05 eq0.02 - 0.05Catalytic amount.
Solvent (e.g., CCl₄)10-15 mL per g of Durene-Must be anhydrous.[4]
Reaction TemperatureReflux (~77°C for CCl₄)-To initiate AIBN decomposition.
Reaction Time4 - 8 hours-Monitor by TLC for disappearance of starting material.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction has been refluxing for hours, but TLC analysis shows a significant amount of unreacted durene. What could be the issue?

  • Answer:

    • Inactive Initiator: The most common cause is a degraded radical initiator. AIBN and BPO have limited shelf lives and can decompose if not stored properly.

      • Solution: Use a fresh batch of AIBN or BPO. For critical, large-scale reactions, it is advisable to test the initiator on a small scale first.

    • Insufficient Temperature: The reaction temperature may not be high enough to cause efficient decomposition of the initiator.

      • Solution: Ensure your heating mantle and condenser setup are achieving and maintaining the correct reflux temperature for your chosen solvent.

    • Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical chain reaction.

      • Solution: Ensure high-purity, anhydrous solvents and recrystallize the durene if its purity is questionable.

Problem 2: Formation of Monobrominated Byproduct

  • Question: I've isolated my product, but NMR analysis shows a significant amount of 1-(bromomethyl)-2,4,5-trimethylbenzene alongside my desired dibrominated product. How can I avoid this?

  • Answer:

    • Insufficient NBS: The stoichiometry of NBS is critical. An inadequate amount will lead to incomplete reaction.

      • Solution: Use a slight excess of NBS (at least 2.1 equivalents). Weigh reagents carefully.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Solution: Monitor the reaction progress using TLC. Look for the disappearance of the monobrominated intermediate spot, which will appear after the starting material spot vanishes and before the final product spot becomes dominant. Extend the reflux time as needed.

Problem 3: Presence of Ring-Brominated Impurities

  • Question: My mass spectrometry results show peaks corresponding to the addition of bromine to the aromatic ring. Why did this happen?

  • Answer:

    • Decomposition of NBS: Old or impure NBS can contain free bromine, which can lead to electrophilic aromatic substitution, especially if any Lewis acid catalysts are inadvertently present.[4] Pure NBS is white; a yellow or brown color indicates the presence of Br₂.[4]

      • Solution: Use freshly recrystallized NBS.[5] To recrystallize, dissolve the impure NBS in hot water (e.g., 90-95°C) and allow it to cool slowly to form pure white crystals.[5]

    • Generation of HBr: The reaction produces HBr as a byproduct. An accumulation of HBr can promote ionic side reactions.

      • Solution: While not always necessary for this specific substrate, adding a non-basic acid scavenger like barium carbonate can help maintain anhydrous and acid-free conditions.[4]

Problem 4: Product is an Oily, Difficult-to-Crystallize Solid

  • Question: After evaporating the solvent, I'm left with an off-white, oily solid that won't crystallize properly. What should I do?

  • Answer:

    • Presence of Impurities: This is often due to a mixture of the desired product, monobrominated byproduct, and possibly unreacted starting material, which can depress the melting point and inhibit crystallization.

      • Solution:

        • Initial Purification: Try triturating the crude material with a cold solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes). This can help remove some of the less polar impurities.

        • Recrystallization: This is the most effective purification method. The product is typically recrystallized from solvents like toluene or chloroform.[9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly and undisturbed to promote the formation of large, pure crystals.

        • Column Chromatography: If recrystallization fails, silica gel chromatography can be used, though it is less ideal for large-scale production. A non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate the components.

Problem 5: Reaction is Exothermic and Difficult to Control on a Larger Scale

  • Question: I'm scaling up the reaction from 1g to 50g, and I'm concerned about safety and control. What precautions should I take?

  • Answer:

    • Exothermic Nature: Reactions involving NBS are generally exothermic.[4] On a larger scale, the heat generated can become significant and may lead to a runaway reaction if not managed properly.

      • Solution:

        • Controlled Addition: Instead of adding all reagents at once, consider adding the NBS portion-wise to the refluxing solution of durene and AIBN. This allows for better control over the reaction rate and heat generation.

        • Adequate Cooling: Have an ice bath readily available to cool the reaction flask if the reflux becomes too vigorous.

        • Mechanical Stirring: For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient and uniform mixing and heat distribution.

        • Proper Ventilation: All operations should be conducted in a certified chemical fume hood due to the use of volatile solvents and the potential release of bromine vapors.[10][11][12][13]

Safety & Handling

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[11][13] Avoid inhalation of dust and handle it in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][11]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a suspected carcinogen and is toxic. Use in a well-ventilated fume hood is mandatory. Many labs are phasing out CCl₄ in favor of safer solvents like cyclohexane or acetonitrile.

  • AIBN/BPO: These initiators are thermally unstable and can decompose violently if heated improperly. Store them according to the manufacturer's recommendations, typically in a refrigerator.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation (First Bromination) cluster_propagation2 Propagation (Second Bromination) AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• Succinimidyl• Br• Br• Succinimidyl•->Br• + HBr Durene-CH₃ + Br• Durene-CH₃ + Br• Durene-CH₂• + HBr Durene-CH₂• + HBr Durene-CH₃ + Br•->Durene-CH₂• + HBr Durene-CH₂• + NBS Durene-CH₂• + NBS Durene-CH₂Br + Succinimidyl• Durene-CH₂Br + Succinimidyl• Durene-CH₂• + NBS->Durene-CH₂Br + Succinimidyl• Durene-CH₂Br + Br• Durene-CH₂Br + Br• •CH₂(Br)-Durene-CH₂• + HBr •CH₂(Br)-Durene-CH₂• + HBr Durene-CH₂Br + Br•->•CH₂(Br)-Durene-CH₂• + HBr •CH₂(Br)-Durene-CH₂• + NBS •CH₂(Br)-Durene-CH₂• + NBS BrCH₂-Durene-CH₂Br + Succinimidyl• BrCH₂-Durene-CH₂Br + Succinimidyl• •CH₂(Br)-Durene-CH₂• + NBS->BrCH₂-Durene-CH₂Br + Succinimidyl•

Caption: Simplified free-radical mechanism for the dibromination of durene.

References

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. [Link]

  • The crystal structure of this compound, C10H12Br2. (2025). ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

  • Reactions at the Benzylic Position. (2025). Chemistry LibreTexts. [Link]

  • This compound. MySkinRecipes. [Link]

  • 1,4-Bis(bromomethyl)benzene. PubChem. [Link]

  • Reactions at the benzylic position (video). Khan Academy. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Benzene Side Chain Reactions. (2018). YouTube. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

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How to minimize byproduct formation in Williamson ether synthesis using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary byproduct is an alkene. How can I favor the desired SN2 pathway over the competing E2 elimination?

Answer:

The formation of an alkene is a classic indication that the E2 (elimination) pathway is outcompeting your desired SN2 (substitution) reaction.[1] This is arguably the most common side reaction in Williamson ether synthesis.[2][3] The alkoxide, being a strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of a double bond, especially under forcing conditions.

Here is a systematic approach to minimizing alkene formation:

1. Re-evaluate Your Substrate Choice:

The structure of the alkyl halide is the most critical factor.[1][4] The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[1][3][4]

  • Optimal: Methyl and primary alkyl halides are strongly preferred as they offer the least steric hindrance for the nucleophile's backside attack.[1][4]

  • Problematic: Secondary alkyl halides will almost always yield a mixture of substitution and elimination products.[1][4]

  • Avoid: Tertiary alkyl halides are highly prone to elimination and are generally unsuitable for this synthesis, almost exclusively yielding the alkene product.[1][4][5]

Pro-Tip: When designing the synthesis of an asymmetrical ether, you have two potential disconnection pathways. Always choose the pathway that utilizes the less sterically hindered alkyl halide. For instance, to synthesize tert-butyl methyl ether, reacting sodium tert-butoxide with methyl iodide is far superior to reacting sodium methoxide with tert-butyl chloride.[1]

Question 2: My reaction is sluggish, and the yield is low, even with a primary alkyl halide. What reaction parameters should I optimize?

Answer:

Low yields, even with ideal substrates, often point to suboptimal reaction conditions. Here are the key parameters to investigate:

1. Solvent Selection:

The choice of solvent is crucial. Polar aprotic solvents are generally the best choice as they solvate the cation of the alkoxide, leaving a more reactive, "naked" nucleophile.[6]

  • Recommended: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[2][7]

  • Avoid: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.[2] Apolar solvents are also not ideal as they do not effectively dissolve the ionic alkoxide.

2. Temperature Control:

Temperature plays a delicate balancing act. While higher temperatures can increase the reaction rate, they disproportionately favor the elimination pathway, which has a higher activation energy.[1][6]

  • General Range: A typical temperature range for Williamson ether synthesis is 50-100 °C.[6][7]

  • Optimization Strategy: Start the reaction at a lower temperature (e.g., 50 °C) and monitor its progress via Thin-Layer Chromatography (TLC). If the reaction is too slow, gradually increase the temperature.

3. Base and Alkoxide Formation:

The alkoxide is typically prepared just before the reaction or generated in situ because it is highly reactive and sensitive to moisture.[2][7]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Any water present will quench the strong base and hydrolyze the alkyl halide.[1][6]

  • Choice of Base: For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonation.[6][8] For phenols or more acidic alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.[8][9]

4. Reaction Time:

The reaction time can vary significantly, typically from 1 to 8 hours.[6][7] It is essential to monitor the reaction to determine the optimal endpoint and avoid potential product decomposition with prolonged heating.[6]

Table 1: Troubleshooting Guide for Williamson Ether Synthesis
Issue Primary Cause Recommended Solution(s)
High Alkene Byproduct E2 elimination is competing with SN2.• Use a primary or methyl alkyl halide.[1][4] • Lower the reaction temperature.[1] • Choose the synthetic route with the least hindered halide.[1]
Low or No Yield Suboptimal reaction conditions or reagent issues.• Ensure strictly anhydrous conditions.[1][6] • Use a polar aprotic solvent (DMF, MeCN).[2][7] • Optimize temperature (start low, e.g., 50 °C).[6] • Check the quality of the base (e.g., NaH).[6]
Reaction is Slow Poor nucleophilicity or leaving group.• Switch to a better leaving group (I > Br > Cl > OTs).[4] • Use a polar aprotic solvent.[6] • Consider adding a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[7]
Bulky Ether Synthesis Fails Severe steric hindrance.• The bulky group should be on the alkoxide, not the alkyl halide.[1][5] • For example, use sodium tert-butoxide + CH₃I, not sodium methoxide + tert-butyl chloride.[1]
Question 3: I am trying to synthesize a sterically hindered ether. How do I design the experiment to maximize my chances of success?

Answer:

Synthesizing sterically hindered ethers is a significant challenge due to the inherent limitations of the SN2 mechanism.[3][5] As discussed, the key is to ensure the steric bulk resides on the nucleophile (the alkoxide) rather than the electrophile (the alkyl halide).

Experimental Protocol: Synthesis of tert-Butyl Methyl Ether

This protocol illustrates the correct strategic choice for synthesizing a bulky ether.

1. Reagent Selection:

  • Correct Path: Sodium tert-butoxide (the bulky nucleophile) and Iodomethane (the unhindered electrophile).
  • Incorrect Path: Sodium methoxide and tert-butyl chloride. This path would lead almost exclusively to isobutylene via E2 elimination.[1]

2. Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a round-bottom flask equipped with a magnetic stirrer.
  • Carefully add sodium tert-butoxide (1.0 eq) to the solvent.
  • Cool the mixture to 0 °C using an ice bath.
  • Slowly add iodomethane (1.05 eq) dropwise to the stirred suspension.
  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
  • Upon completion, quench the reaction by carefully adding water.
  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by distillation.
Visualizing the Reaction Pathways

Understanding the competition between the desired SN2 pathway and the E2 side reaction is crucial for troubleshooting.

G cluster_reactants Reactants cluster_products Potential Products Alkoxide R-O⁻ (Nucleophile/Base) SN2_Product R-O-CH₂-CH₂-R' (Ether) Alkoxide->SN2_Product  SN2 Path (Backside Attack on Cα) E2_Product R'-CH=CH₂ (Alkene) Alkoxide->E2_Product  E2 Path (Proton Abstraction from Cβ) AlkylHalide R'-CH₂-CH₂-X (Primary Halide) AlkylHalide->SN2_Product AlkylHalide->E2_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

G Start Problem: High Byproduct Formation Check_Substrate Is the alkyl halide primary or methyl? Start->Check_Substrate Check_Temp Is the temperature > 100°C? Check_Substrate->Check_Temp Yes Redesign Redesign Synthesis: Place bulky group on alkoxide, use primary halide. Check_Substrate->Redesign No (2° or 3°) Check_Solvent Is the solvent protic (e.g., EtOH)? Check_Temp->Check_Solvent No Lower_Temp Lower temperature to 50-80°C. Check_Temp->Lower_Temp Yes Change_Solvent Switch to polar aprotic solvent (e.g., DMF, MeCN). Check_Solvent->Change_Solvent Yes Success Optimized Synthesis Check_Solvent->Success No Redesign->Success Lower_Temp->Success Change_Solvent->Success

Caption: Troubleshooting workflow for byproduct minimization.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • Unacademy. An In-depth Overview on the Williamson Synthesis Concept. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Technical Support Center: Strategies to Control the Molecular Weight of Polymers from 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the polymerization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this monomer to synthesize poly(2,5-dimethyl-p-phenylenevinylene) (PDMPV) and require precise control over the final polymer's molecular weight (MW) and molecular weight distribution (polydispersity index, PDI).

This document provides in-depth, field-proven insights into the common challenges encountered during polymerization, primarily via the Gilch route, and offers practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound, and what is its mechanism?

A1: The most prevalent method for polymerizing this compound is the Gilch polymerization . This is a base-induced dehydrohalogenation reaction. The generally accepted mechanism involves the initial formation of an α-halo-p-quinodimethane intermediate, which acts as the active monomer.[1] This intermediate then undergoes polymerization. The chain growth process is complex and widely considered to have radical characteristics, initiated by the spontaneous dimerization of the quinodimethane monomers to form diradical species that propagate the chain.[2]

Q2: Why is controlling the molecular weight of PDMPV so critical for my application?

A2: The molecular weight of a polymer is a fundamental property that dictates its physical and mechanical characteristics. For researchers in materials science and drug development, precise MW control is essential for:

  • Solubility and Processability: Higher MW polymers often exhibit lower solubility, which can complicate purification and processing steps like film casting or fiber spinning.[3] Controlling MW ensures the polymer remains soluble in the desired solvents.

  • Mechanical Properties: Tensile strength, modulus, and toughness are strongly dependent on chain length. Achieving a target MW is crucial for fabricating materials with reproducible and optimal mechanical performance.[4]

  • Optoelectronic Properties: In applications like organic light-emitting diodes (OLEDs) or photovoltaics, the polymer's chain length can influence its photophysical properties, charge transport, and overall device efficiency.

  • Thermal Stability: Higher molecular weight polymers generally exhibit enhanced thermal stability.[4]

Q3: What are the key experimental parameters I can adjust to control the molecular weight?

A3: The molecular weight of the polymer synthesized via Gilch polymerization can be modulated by carefully tuning several reaction parameters. The most influential factors include:

  • Reaction Temperature

  • Solvent Choice

  • Monomer Concentration

  • Base-to-Monomer Ratio

  • Reaction Time

  • Addition of a Chain Stopper/Inhibitor[5][6]

Each of these is discussed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Mn/Mw) 1. Impurities in Monomer or Solvent: Water or other protic impurities can quench reactive intermediates.[7] 2. Premature Precipitation: The growing polymer chain may precipitate out of solution before reaching high MW if the solvent is poor. 3. Low Reaction Temperature: Insufficient thermal energy can lead to slow propagation rates.[6] 4. Excessive Base: A very high concentration of base can sometimes lead to side reactions that terminate chain growth.1. Purify Reagents: Ensure the monomer is recrystallized and thoroughly dried. Use anhydrous, high-purity solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] 2. Optimize Solvent System: Use a solvent in which the polymer is highly soluble (e.g., toluene or THF at elevated temperatures).[1][6] 3. Increase Temperature: Systematically increase the reaction temperature. For instance, moving from 25 °C to 55 °C in toluene can significantly increase MW.[6] 4. Adjust Base Ratio: Titrate the base-to-monomer ratio to find the optimal concentration for high MW.
Molecular Weight is Too High / Gel Formation 1. High Monomer Concentration: High concentrations can accelerate polymerization to the point of forming an insoluble cross-linked network (gel).[5] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long at optimal conditions can lead to excessively high MW and reduced solubility. 3. Absence of a Chain Limiting Agent: Without a mechanism to control chain termination, polymerization can proceed unchecked.1. Reduce Monomer Concentration: Perform the reaction under more dilute conditions. 2. Control Reaction Time: Quench the reaction at an earlier time point by pouring it into a non-solvent like methanol. 3. Introduce a Chain Stopper: Add a controlled amount of a monofunctional reagent, such as 4-tert-butylbenzyl chloride, to act as an end-capping agent and limit the final MW.[5] Adding a radical inhibitor like nitrobenzene can also suppress polymerization to control MW.[3]
Broad Polydispersity Index (PDI > 2.5) 1. Slow Initiation / Multiple Active Species: If the initiation of new chains occurs throughout the reaction, it can lead to a wide distribution of chain lengths. 2. Temperature Fluctuations: Inconsistent reaction temperature can cause variations in propagation rates. 3. Poor Mixing: Inefficient stirring can create localized areas of high monomer or base concentration, leading to non-uniform polymer growth.1. Rapid Base Addition/Mixing: Ensure the base is added to the monomer solution under vigorous stirring to promote rapid and uniform initiation. 2. Precise Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable reaction temperature. 3. Use a Mechanical Stirrer: For viscous solutions, a mechanical stirrer is more effective than a magnetic stir bar.
Influence of Key Parameters on Polymer Properties

The following table summarizes the general effects of adjusting key experimental variables during the Gilch polymerization of this compound.

Parameter Change Effect on Molecular Weight (Mn/Mw) Effect on PDI Causality & Rationale
Temperature IncreaseGenerally Increases[6]May Increase or DecreaseHigher temperatures increase the rate of propagation. However, very high temperatures can also promote side reactions or termination, so an optimum often exists.
Solvent Poorer → BetterIncreasesGenerally DecreasesA good solvent keeps the growing polymer chains solvated and accessible for further reaction, preventing premature precipitation which would otherwise limit MW.[4][7]
Monomer Conc. IncreaseIncreases (up to a point)May IncreaseHigher concentration increases the probability of propagation events. However, excessively high concentrations can lead to insolubility and gelation.[5]
Chain Stopper Add/Increase Conc.Decreases[5]May DecreaseMonofunctional reagents (chain stoppers) cap the growing polymer chains, preventing further propagation and thus limiting the final molecular weight. This is a highly effective control strategy.[8][9]
Reaction Time IncreaseIncreases[4]May IncreaseLonger reaction times allow for a higher degree of conversion, which is necessary to build high molecular weight chains in step-growth-like polymerizations.[10]
Experimental Protocols & Workflows
Protocol 1: General Synthesis of High MW PDMPV via Gilch Polymerization

This protocol is a baseline procedure for synthesizing high molecular weight poly(2,5-dimethyl-p-phenylenevinylene).

Materials:

  • This compound (Monomer)

  • Potassium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve 1.00 g of this compound in 50 mL of anhydrous toluene.

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Base Preparation: In a separate dry flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous toluene.

  • Reaction Initiation: Heat the monomer solution to the desired temperature (e.g., 55 °C) with vigorous stirring.

  • Base Addition: Slowly add the potassium tert-butoxide solution (typically 2.1 equivalents relative to the monomer) to the monomer solution over 30-60 minutes using a syringe pump. A color change to yellow/orange and an increase in viscosity should be observed.

  • Polymerization: Allow the reaction to proceed at 55 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into 500 mL of methanol with rapid stirring to precipitate the polymer.

  • Purification: Collect the fibrous yellow polymer by filtration. Wash the polymer thoroughly with methanol and then water to remove salts and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mn, Mw) and PDI by Gel Permeation Chromatography (GPC) using appropriate standards.

Visual Workflow for Gilch Polymerization

Gilch_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purify Purification Monomer Dissolve Monomer in Toluene Heat Heat Monomer Solution (55°C) Monomer->Heat Base Prepare Base Solution (t-BuOK in Toluene) Add Slowly Add Base (Syringe Pump) Base->Add Inert Establish Inert Atmosphere (N2) Inert->Heat Heat->Add React Stir at Temp for 4-6 hours Add->React Precipitate Precipitate Polymer in Methanol React->Precipitate Filter Filter & Wash (MeOH, H2O) Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Final Characterize (GPC) Dry->Final

Caption: Experimental workflow for the Gilch polymerization of this compound.

Protocol 2: Controlling Molecular Weight with a Chain Stopper

To target a specific, lower molecular weight, a monofunctional chain stopper can be introduced.

Modification to Protocol 1:

  • Before starting the reaction (Step 1), add a calculated amount of 4-tert-butylbenzyl chloride (chain stopper) to the monomer solution.

  • The amount of chain stopper needed can be estimated, but will require empirical optimization. Start with a molar ratio of monomer to chain stopper of 100:1 and adjust as needed. A higher concentration of the chain stopper will result in a lower final molecular weight.[5][9]

Logical Relationships in MW Control

Understanding how different parameters interact to determine the final polymer properties is key to successful synthesis.

MW_Control_Logic Params Reaction Parameters Temp Temperature Solvent Solvent Choice Conc Monomer Conc. Stopper Chain Stopper Conc. Time Reaction Time Props Final Polymer Properties MW Molecular Weight (Mn, Mw) PDI Polydispersity (PDI) Solubility Solubility Temp->MW ++ (generally) Temp->PDI Solvent->MW + (good solvent) Conc->MW + (to a limit) Conc->PDI Stopper->MW -- (strong effect) Time->MW ++ MW->Solubility -- (inversely related)

Sources

Technical Support Center: Navigating Reactions with 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile yet reactive building block. Our goal is to provide you with in-depth, field-proven insights to anticipate, characterize, and troubleshoot unexpected results in your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles governing the behavior of this compound.

Understanding the Reagent: A Double-Edged Sword

This compound is a valuable reagent due to its two highly reactive benzylic bromide groups. These positions are primed for nucleophilic substitution via both SN1 and SN2 pathways, making it an excellent choice for introducing a p-xylene scaffold, creating cross-linked polymers, or synthesizing complex molecular architectures.[1]

However, its bifunctional nature is also the primary source of unexpected outcomes. The two reactive sites can lead to a competition between desired monosubstitution or disubstitution and undesired polymerization or cyclization reactions. The methyl groups on the aromatic ring also introduce steric hindrance and electronic effects that can influence reaction pathways and rates.[2]

Troubleshooting Guide: From Theory to Practical Solutions

This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.

Issue 1: Formation of an Insoluble White Precipitate

Question: I'm running a nucleophilic substitution reaction (e.g., a Williamson ether synthesis or an amination) and an insoluble white powder is crashing out of my reaction mixture. Is this my desired product?

Answer: It is highly probable that you are observing the formation of the polymeric byproduct, poly(2,5-dimethyl-p-xylylene). This is one of the most common unexpected results when working with this reagent.

Causality:

  • Intermolecular vs. Intramolecular Reactions: this compound has two reactive ends. If one end reacts with a nucleophile, the other end can react with another molecule of the nucleophile (the desired outcome) or with another molecule of the starting material that has also reacted once. This chain reaction leads to polymerization.

  • Concentration Effects: Higher concentrations of the starting materials favor intermolecular reactions, thus promoting polymerization. To favor the desired disubstitution, reactions should be run under high-dilution conditions.[3]

  • Reaction Stoichiometry: Using a significant excess of the nucleophile can help to ensure that both bromomethyl groups react with the nucleophile rather than with another molecule of the electrophile.

Troubleshooting Steps:

  • Characterize the Precipitate:

    • Solubility Test: The polymeric byproduct is typically insoluble in common organic solvents such as THF, chloroform, and methanol.[4][5] Your desired disubstituted product is likely to be soluble in at least one of these.

    • Preliminary Analysis: Obtain a simple melting point. Polymers generally have high melting points or decompose without a sharp melting point.

  • Optimize Reaction Conditions to Prevent Polymerization:

    • High Dilution: Significantly increase the volume of solvent in your reaction. A common strategy is to slowly add a solution of the this compound to a solution of the nucleophile over a long period (syringe pump addition). This keeps the instantaneous concentration of the electrophile low.

    • Adjust Stoichiometry: Increase the molar excess of your nucleophile. For a disubstitution, using at least 2.2 equivalents of the nucleophile is a good starting point.

Issue 2: Complex Mixture of Products in GC-MS or NMR

Question: My reaction has gone to completion, but the crude product analysis shows a complex mixture of several compounds, none of which appears to be the dominant product. What could be happening?

Answer: You are likely observing a mixture of the desired disubstituted product, the monosubstituted product, and various oligomers (dimers, trimers, etc.) or cyclophane byproducts.

Causality:

  • Incomplete Reaction: The steric hindrance from the methyl groups on the benzene ring can slow down the SN2 reaction rate.[6] If the reaction time is insufficient, you may have a significant amount of the monosubstituted intermediate remaining.

  • Cyclization: Under dilute conditions, if the nucleophile is also bifunctional (e.g., a dithiol or a diamine), intramolecular cyclization can occur, leading to the formation of cyclophanes. Even with monofunctional nucleophiles, intermolecular dimerization or trimerization can lead to cyclic structures.[7]

  • Competitive Reaction Pathways: The benzylic nature of the electrophile allows for both SN1 and SN2 pathways. Polar, protic solvents can favor an SN1 mechanism, which could lead to other side reactions if a carbocation intermediate is formed.

Troubleshooting Workflow:

G start Complex Mixture Observed check_mono Identify Monosubstituted Peak in MS/NMR start->check_mono check_oligo Look for Repeating Units or High MW in MS start->check_oligo action_time Increase reaction time or temperature check_mono->action_time Present action_dilute Run reaction under higher dilution check_oligo->action_dilute Present reanalyze Re-run and analyze action_time->reanalyze Optimize action_dilute->reanalyze Optimize

Caption: Troubleshooting workflow for complex product mixtures.

Troubleshooting Steps:

  • Analyze the Crude Mixture Thoroughly:

    • Mass Spectrometry (GC-MS or LC-MS): Look for the molecular ion peaks corresponding to your starting material, the monosubstituted product, the disubstituted product, and potentially dimers or trimers.

    • NMR Spectroscopy: Carefully integrate your crude ¹H NMR spectrum. The benzylic CH₂ protons will have distinct chemical shifts depending on whether they are attached to a bromine or your nucleophile. The ratio of these peaks can give you a good idea of the product distribution. For example, the benzylic protons of the starting material will be around 4.5 ppm, while the protons of the substituted product will be shifted depending on the nucleophile.

  • Optimize for Selectivity:

    • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the reaction without promoting SN1 pathways.[6]

    • Temperature Control: Running the reaction at a lower temperature for a longer period can sometimes improve selectivity and reduce the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

  • This compound is a solid and should be stored in a cool, dry place away from light and moisture to prevent degradation. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q2: Can I use a strong, bulky base like potassium tert-butoxide in a Williamson ether synthesis with this reagent?

  • While this is a primary benzylic halide, and thus less prone to E2 elimination than secondary or tertiary halides, using a bulky, strong base can still potentially lead to side reactions.[8][9] A milder base such as potassium carbonate is often sufficient and can lead to cleaner reactions, especially when reacting with phenols.[8]

Q3: How can I purify my desired disubstituted product from the polymeric byproduct?

  • The significant difference in solubility is your best tool. The polymer is generally insoluble in most common organic solvents.[4] You can often purify your product by dissolving the crude mixture in a suitable solvent (like dichloromethane or ethyl acetate), filtering off the insoluble polymer, and then purifying the soluble fraction using standard techniques like column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Thioether

This protocol provides a general method for a successful disubstitution reaction, optimized to minimize polymer formation.

Objective: To synthesize 1,4-Bis((benzylthio)methyl)-2,5-dimethylbenzene.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (2.2 eq)

  • Potassium carbonate (3.0 eq)

  • Anhydrous Acetonitrile (sufficient for high dilution)

  • Syringe pump

Procedure:

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet.

  • To the flask, add potassium carbonate and a solution of benzyl mercaptan in acetonitrile.

  • Dissolve the this compound in a separate volume of acetonitrile.

  • Using the syringe pump, add the solution of the dibromide to the stirred solution of the thiol and base over a period of 4-6 hours at room temperature.

  • After the addition is complete, let the reaction stir at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Protocol 2: Characterization of an Insoluble Byproduct

Objective: To confirm the identity of an insoluble byproduct as poly(2,5-dimethyl-p-xylylene).

Procedure:

  • Isolation: Isolate the insoluble white precipitate by filtration from the reaction mixture. Wash thoroughly with the reaction solvent and then with a solvent in which your expected product is soluble (e.g., dichloromethane) to remove any adsorbed impurities. Dry the solid under vacuum.

  • Solubility Testing: Attempt to dissolve a small amount of the solid in various solvents (e.g., THF, chloroform, toluene, DMSO) with gentle heating. Lack of solubility is a strong indicator of a polymeric structure.[5]

  • Spectroscopic Analysis (if possible):

    • Solid-State NMR: If available, solid-state ¹³C NMR is an excellent tool for characterizing insoluble polymers.

    • FT-IR Spectroscopy: An FT-IR spectrum can be informative. You would expect to see peaks corresponding to the aromatic ring and the aliphatic methylene groups, and the absence of the C-Br stretch from the starting material.

    • ¹H NMR (in a deuterated solvent for swelling): While insoluble, sometimes a polymer will swell in a deuterated solvent like CDCl₃ or DMSO-d₆, allowing for a low-resolution ¹H NMR spectrum to be obtained. The spectrum would likely show broad peaks for the aromatic and benzylic protons. The expected ¹H NMR spectrum for the soluble oligomers of poly(2,5-dimethyl-p-xylylene) would show peaks around 7.0 ppm (aromatic protons), 4.0 ppm (benzylic protons), and 2.3 ppm (methyl protons).[10]

Data Summary and Visualization

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonsStarting MaterialDisubstituted Product (S-R)Polymeric Byproduct
Ar-H ~7.2~7.1Broad, ~7.0
Ar-CH₂-Br~4.5--
Ar-CH₂-S-R-~3.8-
Ar-CH₂-Ar--Broad, ~4.0
Ar-CH₃~2.3~2.3Broad, ~2.3

Note: Chemical shifts for the disubstituted product are approximate and will vary depending on the nature of the nucleophile.

Reaction Pathway Visualization

G cluster_0 Reaction Conditions cluster_1 Potential Outcomes conc [Reactant] high high conc->high High low low conc->low Low nuc [Nucleophile] excess excess nuc->excess Excess limited limited nuc->limited Limited poly Polymerization high->poly disub Desired Disubstitution low->disub oligo Oligomers/Cyclophanes low->oligo excess->disub limited->poly

Sources

Technical Support Center: Purification of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,4-bis(bromomethyl)-2,5-dimethylbenzene and its structural analogs. The reactive nature of the benzylic bromide moieties presents unique challenges, including impurity formation and product degradation. This document offers a framework for troubleshooting common issues and provides robust, field-proven protocols to achieve high purity.

Introduction: The Challenge of Purifying Reactive Intermediates

This compound is a valuable bifunctional linker and building block in organic synthesis, frequently used in the creation of polymers, porous organic frameworks, and complex supramolecular structures.[1][2] Its utility stems from the two highly reactive bromomethyl groups. However, this reactivity is also the primary source of purification challenges. The C-Br bond is susceptible to nucleophilic attack (e.g., hydrolysis from residual water), and the compound can undergo side reactions during synthesis or workup, leading to a mixture of mono-brominated, over-brominated, or oligomeric impurities.

This guide is structured to address these challenges proactively, moving from frequently asked questions to detailed troubleshooting workflows and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My crude product is an off-white or yellowish powder, not the expected white solid. Is this normal?

A1: While the pure compound is a white crystalline solid, a slight yellowish tint in the crude product is common.[3] This can be due to trace impurities or minor degradation. However, a significant brown or orange coloration suggests the presence of substantial impurities, possibly from residual bromine or decomposition products formed during the reaction or workup at elevated temperatures. Further purification is necessary.

Q2: What are the most common impurities I should expect?

A2: The impurity profile depends on the synthetic route, but common contaminants include:

  • Starting Material: Unreacted 1,4-dimethylbenzene (p-xylene).

  • Mono-brominated Species: 1-(Bromomethyl)-4-methyl-2,5-dimethylbenzene.

  • Over-brominated Species: Ring-brominated derivatives or species with more than two bromomethyl groups, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene.[4][5]

  • Hydrolysis Products: 1-(Bromomethyl)-4-(hydroxymethyl)-2,5-dimethylbenzene or the corresponding diol, formed by reaction with water. Benzylic bromides are known to be sensitive to water.[6]

  • Oligomers/Polymers: Formed by intermolecular reactions, especially if the reaction mixture is heated for extended periods or if basic conditions are present.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial assessment. Use a non-polar eluent system, such as hexane/ethyl acetate (e.g., 9:1 or 8:2 v/v), on a silica gel plate. The desired product should appear as a single, well-defined spot. Impurities will present as additional spots, typically with different Rf values. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Q4: How do I confirm the identity and purity of my final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The symmetrical structure of this compound gives a simple, characteristic spectrum.

¹H NMR Spectroscopic Data (Typical, in CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.35Singlet6HAr-CH₃
~4.50Singlet4H-CH₂Br
~7.20Singlet2HAr-H

Note: These are approximate values. Referencing similar structures can provide expected ranges. For the parent compound 1,4-bis(bromomethyl)benzene, the benzylic protons appear around δ 4.48 ppm and aromatic protons at δ 7.37 ppm.[8][9] The presence of additional peaks indicates impurities. Melting point analysis is also a reliable indicator of purity; the literature value for this compound is 159-163°C.[1] A broad or depressed melting range suggests an impure sample.

Q5: What are the critical safety precautions for handling these compounds?

A5: These compounds are hazardous. Always consult the Safety Data Sheet (SDS) before use.[10]

  • Corrosive: They cause severe skin burns and eye damage.[4][11]

  • Lachrymator: The vapors are extremely irritating to the eyes and mucous membranes.[6][12]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a lab coat.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials like strong bases, amines, and oxidizing agents.[11][13]

Troubleshooting Purification Failures

This section provides a logical framework for diagnosing and solving common issues encountered during the purification of this compound derivatives.

Visual Guide: General Troubleshooting Workflow

This diagram outlines the decision-making process when faced with an impure product after initial workup.

Troubleshooting_Workflow Start Crude Product Obtained AssessPurity Assess Purity (TLC, ¹H NMR) Start->AssessPurity IsPure Is Product >95% Pure? AssessPurity->IsPure Success Product is Pure (Proceed to Next Step) IsPure->Success Yes ChooseMethod Select Purification Method IsPure->ChooseMethod No Recrystallization Recrystallization ChooseMethod->Recrystallization Crystalline Solid Minimal Impurities Column Column Chromatography ChooseMethod->Column Oily Residue or Multiple Impurities Recryst_Result Analyze Crystals (TLC, MP, NMR) Recrystallization->Recryst_Result Column_Result Analyze Fractions (TLC, Combine, Evaporate) Column->Column_Result IsRecrystPure Are Crystals Pure? Recryst_Result->IsRecrystPure IsColumnPure Is Combined Product Pure? Column_Result->IsColumnPure IsRecrystPure->Success Yes Reevaluate Re-evaluate Impurity Profile & Re-purify IsRecrystPure->Reevaluate No IsColumnPure->Success Yes IsColumnPure->Reevaluate No Reevaluate->ChooseMethod

Caption: General troubleshooting workflow for an impure product.

Scenario 1: Recrystallization Failure

Problem: Oiling out, poor crystal yield, or no improvement in purity.

Possible Cause Underlying Rationale & Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound when hot but not when cold. If the compound "oils out," the solvent is likely too non-polar, causing the melting point to be below the boiling point of the solution. Solution: Choose a solvent with a slightly higher polarity or use a co-solvent system. For this compound, carbon tetrachloride has been reported as an effective recrystallization solvent.[14] Toluene or a hexane/ethyl acetate mixture can also be effective starting points.
Cooling Too Rapidly Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
Incomplete Dissolution If the compound is not fully dissolved in the hot solvent, the undissolved material will contaminate the final crystals. Solution: Use a minimal amount of hot solvent to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until a clear solution is achieved. Use of excess solvent will significantly reduce the final yield.
Presence of Insoluble Impurities Solid impurities (e.g., polymers, inorganic salts) that do not dissolve in the hot solvent will be incorporated into the final product. Solution: Perform a hot filtration. After dissolving the crude product in the minimum amount of hot solvent, quickly filter the solution through a pre-warmed funnel with fluted filter paper to remove insoluble materials before allowing the filtrate to cool.
Scenario 2: Column Chromatography Issues

Problem: Poor separation of spots, product eluting with impurities, or product not eluting from the column.

Possible Cause Underlying Rationale & Solution
Incorrect Mobile Phase Polarity If the eluent is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's too non-polar, the compounds will remain adsorbed to the silica gel (low Rf values). Solution: Develop an appropriate solvent system using TLC first. Aim for an Rf value of ~0.25-0.35 for the desired product. For these relatively non-polar compounds, start with a low-polarity system like hexane/ethyl acetate (95:5) or hexane/dichloromethane and gradually increase the polarity. Toluene has been used successfully as an eluent for a related derivative.[15]
Column Overloading Adding too much crude material relative to the amount of stationary phase results in broad bands that overlap, leading to poor separation. Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
Sample Insolubility/Precipitation If the sample is not fully dissolved or precipitates upon loading, it will not move uniformly through the column. Solution: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). If this solvent is more polar than the mobile phase, use a "dry loading" technique: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Product Degradation on Silica Silica gel is slightly acidic and can catalyze the decomposition or hydrolysis of sensitive compounds like benzylic bromides, especially during long exposure times. Solution: If degradation is suspected, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, use a less acidic stationary phase like alumina. Perform the chromatography as quickly as possible without sacrificing separation.
Visual Guide: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Workup TLC 1. Develop Solvent System (TLC, target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Characterize 9. Characterize Product (NMR, MP) Evaporate->Characterize

Caption: Step-by-step workflow for flash column chromatography.

Validated Experimental Protocols

Disclaimer: These protocols are intended for experienced researchers. Always perform a thorough risk assessment before starting any experiment.

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude products that are mostly crystalline and contain minor impurities.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., carbon tetrachloride[14], toluene, or an ethanol/water mixture).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 20-30 mL) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by melting point and NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for oily crude products or mixtures with multiple impurities that are difficult to separate by recrystallization.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Adjust the ratio until the desired product has an Rf of approximately 0.3.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel (e.g., 150 g for 5 g of crude product) in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (5.0 g) in a minimal amount of a volatile solvent (e.g., 20 mL of dichloromethane).

    • Add 10-15 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Gently add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Fraction Monitoring: Collect fractions of a consistent volume (e.g., 20 mL). Spot every few fractions on a TLC plate and develop it to track the elution of the product.

  • Combining Fractions: Once the separation is complete, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Be cautious with the temperature to avoid product decomposition; a water bath temperature of 30-40°C is recommended.

  • Final Product: The result should be a pure, white solid. Confirm purity and identity using NMR and melting point analysis.

References

  • Angene Chemical. (2024, November 1).
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene.
  • Sigma-Aldrich. (2025, December 4).
  • ChemScene. (2023, May 4).
  • ECHEMI. (n.d.). 1,4-Bis(dibromomethyl)
  • The Royal Society of Chemistry. (n.d.).
  • Synquest Labs. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • Juan, Z. (2025, October 2). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures.
  • Sciencemadness.org. (n.d.). 1,4-Benzoquinones with Styryl Substituents.
  • ChemicalBook. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum.
  • MySkinRecipes. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
  • CrystEngComm (RSC Publishing). (n.d.). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)
  • PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethyl-.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • TCI Chemicals. (n.d.). This compound.

Sources

Overcoming challenges in the functionalization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. As a sterically hindered, rigid building block, its unique properties offer great potential but also present specific challenges. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you navigate your experiments successfully.

Part 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses common preliminary questions regarding the handling, stability, and reactivity of this compound.

Q1: How should I properly store and handle this reagent? A1: this compound is a lachrymator and causes skin burns.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid that should be stored in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis.

Q2: Why are the bromomethyl groups so reactive? A2: The C-Br bonds are at benzylic positions. During a nucleophilic substitution reaction (typically SN2), the transition state is stabilized by the adjacent aromatic ring through conjugation. This significantly lowers the activation energy compared to a standard primary alkyl halide.[2][3] Similarly, if an SN1 pathway were to occur, the resulting benzylic carbocation would be resonance-stabilized.[3] This inherent reactivity makes it an excellent electrophile for a wide range of nucleophiles.

Q3: What is the most common side reaction to be aware of? A3: The most prevalent and often frustrating side reaction is intermolecular polymerization. Because the molecule has two reactive sites, one molecule can react with a second, which then reacts with a third, and so on, leading to insoluble, high-molecular-weight oligomers or polymers. This is especially problematic when attempting macrocyclization or other disubstitution reactions where a single nucleophile is intended to bridge the two bromomethyl groups.[4]

Q4: Can the bromide be displaced by water? A4: Yes, hydrolysis of the benzylic bromide to a benzyl alcohol is a significant risk.[5][6] This is why performing reactions under anhydrous conditions using dry solvents and an inert atmosphere (Nitrogen or Argon) is critical for achieving high yields.[7][8] Any moisture present in the reaction can consume the starting material and generate the corresponding diol as an impurity.

Part 2: Troubleshooting Guide for Core Functionalization Reactions

This section tackles specific problems you may encounter during common synthetic transformations.

A. Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a robust method for forming ether linkages by reacting an alkoxide with an alkyl halide.[9] With this compound, this typically involves reacting it with two equivalents of an alcohol or phenol under basic conditions.

Problem 1: Low yield of the desired diether product; significant amount of mono-ether starting material remains.

  • Possible Cause 1: Insufficient Base. The reaction requires one equivalent of base for each equivalent of alcohol to generate the nucleophilic alkoxide. Incomplete deprotonation of the alcohol will result in a lower concentration of the active nucleophile, slowing the reaction and leading to incomplete conversion.

  • Troubleshooting Suggestion: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.[10][11] Use at least 2.2 equivalents of both the alcohol and the base relative to the dibromide to drive the reaction to the disubstituted product.

  • Causality: NaH reacts with the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium towards the alkoxide.[12] This ensures the nucleophile is readily available to react with both electrophilic sites.

  • Possible Cause 2: Steric Hindrance. While the bromomethyl groups are primary, the flanking methyl groups on the benzene ring can create steric congestion, slowing the SN2 attack, especially with bulky nucleophiles.[13]

  • Troubleshooting Suggestion: Increase the reaction temperature (e.g., from room temperature to 50-80 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS.

  • Causality: Higher temperatures provide the necessary activation energy to overcome the steric barrier of the SN2 transition state.[8]

Problem 2: Formation of elimination byproducts (less common but possible).

  • Possible Cause: While elimination is more common with secondary and tertiary halides, using a very strong, bulky base with a hindered alcohol could potentially promote E2 elimination.[2][8]

  • Troubleshooting Suggestion: If elimination is suspected, switch to a less-hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide) and use a polar aprotic solvent like DMF or DMSO, which are known to favor SN2 reactions.[7][14]

  • Causality: Polar aprotic solvents solvate the cation of the base but leave the anion (the nucleophile) relatively "naked" and highly reactive, promoting substitution over elimination.[2]

B. Diamine Alkylation (N-Alkylation)

This reaction is crucial for synthesizing linkers, ligands, and macrocycles. It follows a similar SN2 pathway as O-alkylation.[15]

Problem 1: A complex mixture of mono-alkylated, di-alkylated, and over-alkylated (quaternary ammonium salt) products is formed.

  • Possible Cause 1: Stoichiometry and Basicity. Primary and secondary amines are both nucleophiles and bases. After the first substitution, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation. Furthermore, the HBr generated acidifies the medium, protonating the starting amine and reducing its nucleophilicity.

  • Troubleshooting Suggestion: Use at least 2.2 equivalents of the amine. Alternatively, use 2.0 equivalents of the amine along with 2.2 equivalents of a non-nucleophilic external base like potassium carbonate (K₂CO₃) or triethylamine (TEA).[15]

  • Causality: Using an external base neutralizes the HBr byproduct, preserving the nucleophilicity of the starting amine and preventing the formation of amine salts.[15] This provides more controlled alkylation.

Problem 2: Formation of insoluble polymeric material.

  • Possible Cause: High reactant concentration. As mentioned in the FAQs, the bifunctional nature of both the electrophile and a dinucleophile (like a diamine) is a perfect recipe for intermolecular chain growth at high concentrations.

  • Troubleshooting Suggestion: Employ high-dilution conditions, especially when attempting macrocyclization.[4][16] This involves adding the two reactants (e.g., the dibromide and a diamine) simultaneously and very slowly from separate addition funnels into a large volume of refluxing solvent containing a base.

  • Causality: High-dilution conditions ensure that the concentration of any given reactant molecule is extremely low. This statistically favors the intramolecular reaction (cyclization) of a molecule that has already undergone one substitution over an intermolecular reaction with a new molecule, thus minimizing polymerization.[4]

Part 3: Experimental Protocols & Workflows

Workflow 1: General Disubstitution Reaction

The following diagram illustrates the logical workflow for a standard disubstitution reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Select Reagents - Dibromide (1 eq) - Nucleophile (2.2 eq) - Base (2.2 eq) solvent 2. Choose Anhydrous Solvent (DMF, ACN, THF) reagents->solvent setup 3. Assemble Glassware under Inert Atmosphere (N2/Ar) solvent->setup dissolve 4. Dissolve Dibromide & Base setup->dissolve add_nuc 5. Add Nucleophile (Dropwise at 0°C or RT) dissolve->add_nuc react 6. Heat to Target Temp (e.g., 25-80°C) add_nuc->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor quench 8. Quench Reaction (e.g., with H2O) monitor->quench extract 9. Liquid-Liquid Extraction quench->extract purify 10. Purify Product (Column Chromatography or Recrystallization) extract->purify characterize 11. Characterize (NMR, MS) purify->characterize

Caption: General workflow for disubstitution reactions.

Protocol 1: Synthesis of a Diether via Williamson Ether Synthesis

This protocol describes the reaction with 4-methoxyphenol.

  • Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil, then carefully decant the hexanes.

  • Solvent & Nucleophile Addition: Add 30 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 4-methoxyphenol (1.37 g, 11.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Dissolve this compound (1.47 g, 5.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water (3 x 20 mL) and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or ethyl acetate to yield the pure diether.

Protocol 2: Synthesis of a Macrocycle via N-Alkylation under High Dilution

This protocol describes a representative macrocyclization with 1,4-diaminobutane.[4]

  • Preparation of Reagent Solutions:

    • Solution A: Dissolve this compound (1.47 g, 5.0 mmol) in 250 mL of anhydrous acetonitrile.

    • Solution B: Dissolve 1,4-diaminobutane (0.44 g, 5.0 mmol) in 250 mL of anhydrous acetonitrile.

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps (or dropping funnels), add potassium carbonate (K₂CO₃, 3.45 g, 25.0 mmol) and 1 L of anhydrous acetonitrile.

  • High-Dilution Addition: Heat the acetonitrile/K₂CO₃ suspension to a vigorous reflux. Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing suspension over a period of 10-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash them with acetonitrile.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography using a gradient eluent system (e.g., Dichloromethane followed by 1-5% Methanol in Dichloromethane) to isolate the desired macrocycle.

Workflow 2: Competing Reaction Pathways

This diagram illustrates the critical choice between conditions that favor the desired product versus undesired polymer.

G cluster_conditions Reaction Conditions cluster_outcomes Primary Outcomes start Dibromide + Dinucleophile high_conc High Concentration start->high_conc favors high_dil High Dilution (Slow, Simultaneous Addition) start->high_dil favors polymer Intermolecular Reaction: Polymerization high_conc->polymer macrocycle Intramolecular Reaction: Desired Macrocycle high_dil->macrocycle

Caption: High dilution favors intramolecular cyclization over polymerization.

Part 4: Data Summary Table

The following table summarizes representative reaction conditions for the disubstitution of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Reaction Time (h)Reference
O-Nucleophile PhenolK₂CO₃ / NaHDMF, Acetonitrile25 - 808 - 24[7][8]
N-Nucleophile Primary/Secondary AmineK₂CO₃ or excess amineDMF, Acetonitrile25 - Reflux6 - 18[4][15]
S-Nucleophile ThiophenolKOH, Cs₂CO₃Ethanol, DMF25 - Reflux4 - 12[16]
C-Nucleophile Diethyl MalonateNaOEtEthanol, THF50 - Reflux12 - 24[17]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine.
  • Chegg.com. (2023). Solved A Williamson ether synthesis will be more efficient.
  • Francis Academic Press.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols.
  • Chemistry Steps. The Williamson Ether Synthesis.
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  • BenchChem. (2025). Synthesis of Ethers from 1-(Bromomethyl)-2-(trifluoromethyl)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethers from 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society.
  • Chad's Prep. (2021). 13.2 Synthesis of Ethers | Organic Chemistry. YouTube.
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  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.
  • The Organic Chemistry Tutor. (2023). Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube.
  • Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2).

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final product. 1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its bifunctional nature, with two reactive bromomethyl groups, makes it susceptible to the formation of impurities during its synthesis, primarily through the bromomethylation of p-xylene. This guide provides an in-depth comparison of spectroscopic techniques for the robust confirmation of the purity of this compound, offering insights into experimental design and data interpretation.

The Synthetic Landscape and Potential Impurities

The common synthesis of this compound involves the bromomethylation of 1,4-dimethylbenzene (p-xylene). This reaction, while effective, can lead to a mixture of products if not driven to completion or if reaction conditions are not meticulously controlled. Understanding the potential impurities is the first step in developing a robust analytical strategy for purity confirmation.

Figure 1. Synthetic route to this compound and the primary potential impurities.

The primary impurities of concern are:

  • 1,4-Dimethylbenzene (p-Xylene): The unreacted starting material.

  • 1-Bromomethyl-2,5-dimethylbenzene: The mono-bromomethylated intermediate.

This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to identify and distinguish the desired product from these potential contaminants.

A Comparative Overview of Spectroscopic Techniques

Spectroscopic TechniqueStrengthsLimitationsApplication to Purity Analysis of this compound
¹H NMR Spectroscopy Provides detailed structural information, including the number and connectivity of protons. Quantitative analysis is straightforward.Can be complex to interpret for mixtures. Requires deuterated solvents.Excellent for identifying and quantifying the desired product and key impurities based on unique chemical shifts and integration values.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples.Confirms the number of unique carbon environments, providing definitive structural evidence and distinguishing between isomers.
FTIR Spectroscopy Rapid and non-destructive. Provides information about the functional groups present in a molecule.Does not provide detailed structural connectivity. Can be difficult to distinguish between similar compounds.Useful for confirming the presence of the C-Br bond and the aromatic ring, and for detecting the absence of hydroxyl groups from potential side reactions. Less effective for quantifying low-level impurities.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern. Highly sensitive.Isomer differentiation can be challenging based on mass alone.Confirms the molecular weight of the desired product and can help identify impurities based on their molecular ions and fragmentation patterns. The isotopic pattern of bromine is a key diagnostic feature.

In-Depth Analysis Using Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of this compound and its potential impurities.

A pure sample of this compound is expected to exhibit a simple and highly symmetric ¹H NMR spectrum.

  • Expected ¹H NMR Spectrum of this compound:

    • A singlet for the aromatic protons (Ar-H).

    • A singlet for the benzylic protons of the bromomethyl groups (-CH₂Br).

    • A singlet for the methyl protons (-CH₃).

Detecting Impurities with ¹H NMR:

  • 1,4-Dimethylbenzene (p-Xylene): The presence of unreacted p-xylene would be indicated by two singlets: one for the aromatic protons around 7.05 ppm and another for the methyl protons around 2.34 ppm.

  • 1-Bromomethyl-2,5-dimethylbenzene: This intermediate would show a more complex aromatic region due to the loss of symmetry, and distinct signals for its methyl and bromomethyl protons.

CompoundAromatic Protons (δ, ppm)-CH₂Br Protons (δ, ppm)-CH₃ Protons (δ, ppm)
This compound ~7.3 (s, 2H)~4.6 (s, 4H)~2.4 (s, 6H)
1,4-Dimethylbenzene (p-Xylene) ~7.05 (s, 4H)-~2.34 (s, 6H)
1-Bromomethyl-2,5-dimethylbenzene ~7.0-7.2 (m, 3H)~4.5 (s, 2H)~2.3 (s, 6H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the carbon framework of the molecule.

  • Expected ¹³C NMR Spectrum of this compound: Due to the molecule's symmetry, only a few distinct carbon signals are expected:

    • One signal for the two equivalent aromatic carbons bearing the methyl groups.

    • One signal for the two equivalent aromatic carbons bearing the bromomethyl groups.

    • One signal for the two equivalent aromatic carbons with hydrogen atoms.

    • One signal for the two equivalent bromomethyl carbons (-CH₂Br).

    • One signal for the two equivalent methyl carbons (-CH₃).

The presence of impurities would introduce additional signals, breaking the symmetry and allowing for their identification. For instance, p-xylene would show only two signals in its ¹³C NMR spectrum (one for the aromatic carbons and one for the methyl carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis

FTIR spectroscopy is a quick and valuable tool for confirming the presence of key functional groups and the overall "fingerprint" of the molecule.

  • Expected FTIR Spectrum of this compound:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic -CH₃ and -CH₂Br): ~3000-2850 cm⁻¹

    • C=C stretching (aromatic): ~1600 and ~1450 cm⁻¹

    • C-H bending (aliphatic): ~1450-1375 cm⁻¹

    • C-Br stretching: ~650-550 cm⁻¹ (This is a key diagnostic peak)

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the absence of hydrolyzed byproducts. While FTIR is excellent for confirming the presence of the desired functional groups, it is less effective than NMR for quantifying low levels of impurities that have similar functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.

  • Expected Mass Spectrum of this compound (Molecular Weight: 292.01 g/mol ):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

    • Common fragmentation patterns would involve the loss of one or both bromine atoms, leading to significant peaks at [M-Br]⁺ and [M-2Br]⁺.

The presence of impurities would be indicated by molecular ions at different m/z values. For example, p-xylene would show a molecular ion at m/z 106, and 1-bromomethyl-2,5-dimethylbenzene would show a molecular ion with a characteristic bromine isotope pattern around m/z 212/214.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Figure 2. General workflow for NMR analysis.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a suitable temperature program to separate the components of the sample.

  • MS Method: Scan a mass range that includes the expected molecular ions of the product and potential impurities.

Conclusion: A Multi-faceted Approach for Unwavering Confidence

Confirming the purity of this compound requires a strategic and multi-faceted analytical approach. While each spectroscopic technique provides valuable information, a combination of these methods offers the most comprehensive and reliable assessment.

  • ¹H NMR spectroscopy stands out as the primary technique for both qualitative identification and quantitative determination of the desired product and its key impurities.

  • ¹³C NMR provides definitive structural confirmation.

  • FTIR spectroscopy offers a rapid and convenient method for functional group analysis.

  • Mass spectrometry unequivocally confirms the molecular weight and provides crucial information about the isotopic composition.

By judiciously applying these spectroscopic techniques and understanding their respective strengths, researchers can confidently verify the purity of their this compound, ensuring the integrity and reproducibility of their downstream applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]

Navigating the Intricacies of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene Derivatives: A Guide to Interpreting Complex NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 1,4-Bis(bromomethyl)-2,5-dimethylbenzene and its derivatives are versatile building blocks, yet their symmetrical appearance belies the potential for highly complex Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth analysis of the challenges in interpreting these spectra and offers a comparative look at effective methodologies for their resolution. We will delve into the phenomena of magnetic non-equivalence and second-order effects, presenting experimentally validated strategies to ensure accurate spectral assignment.

The Genesis of Complexity: Magnetic Non-Equivalence and Diastereotopicity

The principal difficulty in deciphering the ¹H NMR spectra of certain this compound derivatives lies in the concept of diastereotopicity. The two benzylic protons on each bromomethyl group, which might be expected to be chemically equivalent and thus appear as a simple singlet, can become magnetically non-equivalent.[1][2][3][4][5]

This non-equivalence emerges when the molecule possesses a prochiral center. If a substituent on the molecule eliminates the plane of symmetry bisecting the C-CH₂Br bond, the two protons of that CH₂Br group become diastereotopic.[1][2][3] This results in their having distinct chemical shifts and coupling to each other, typically presenting as a pair of doublets, known as an AB quartet.[6]

Table 1: Comparison of Expected vs. Observed ¹H NMR Patterns for Benzylic Protons

ScenarioExpected Pattern (if equivalent)Observed Pattern (if non-equivalent)Typical Geminal Coupling Constant (²JHH)
Symmetrical Environment / Free RotationSingletPair of Doublets (AB quartet)-10 to -15 Hz[7][8][9][10][11]
Chiral Environment / Restricted RotationSingletComplex multipletVaries

The complexity can be further amplified by long-range couplings to the aromatic protons, turning a seemingly straightforward spectrum into a significant analytical challenge.

Methodologies for Spectral Deconvolution and Interpretation

A robust and often multi-technique approach is required for the confident assignment of the complex spectra of these derivatives. The following is a comparison of several key techniques, detailing their principles, benefits, and drawbacks.

High-Field NMR Spectroscopy

One of the most immediate and impactful methods for simplifying a complex spectrum is to increase the magnetic field strength of the NMR spectrometer.

  • Principle: Chemical shift dispersion, when measured in Hertz, increases linearly with the magnetic field strength, while the scalar coupling constants (J-values) in Hertz remain constant. This enhanced separation between coupled signals can mitigate or remove second-order effects, leading to a more readily interpretable, first-order spectrum.[12]

  • Advantages:

    • Frequently simplifies complex multiplets into more recognizable first-order patterns.

    • Boosts sensitivity, which is advantageous for samples with low concentrations.

  • Limitations:

    • Access to high-field instruments (e.g., 600 MHz and above) can be limited.

    • May not be sufficient to resolve severely overlapping signals.

Experimental Protocol: High-Field ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5–10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Employ a high-field NMR spectrometer (500 MHz or greater).

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12–16 ppm.

    • Acquisition Time: 2–4 seconds.

    • Relaxation Delay: 1–5 seconds.

    • Number of Scans: 16–64, depending on the sample concentration.

  • Data Processing: A Fourier transform should be applied with appropriate phasing and baseline correction. An exponential window function with a line broadening of 0.3 Hz is commonly used.

Two-Dimensional (2D) NMR Techniques

When 1D spectra prove insufficient for a complete assignment, 2D NMR experiments offer a wealth of information by revealing correlations between different nuclei.[13][14][15][16]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled to one another.[13][17][18] For the molecules , COSY can definitively link the diastereotopic benzylic protons and reveal any long-range couplings to aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.[13][17][18][19][20] It is crucial for the unambiguous assignment of the chemical shifts of both the benzylic carbons and their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment uncovers correlations between protons and carbons over two or three bonds.[13][17][18][21] It is exceptionally useful for verifying the overall connectivity of the molecule, for example, by identifying correlations from the benzylic protons to the quaternary aromatic carbons.

Table 2: Comparison of 2D NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication to Target Molecules
COSY ¹H-¹H scalar couplingConfirms coupling between diastereotopic benzylic protons and any coupling to aromatic protons.
HSQC ¹H-¹³C one-bond correlationUnambiguously assigns the benzylic CH₂ signals in both the ¹H and ¹³C spectra.
HMBC ¹H-¹³C long-range correlationVerifies the connectivity between the bromomethyl groups and the aromatic ring.

Experimental Workflow: 2D NMR Analysis

Caption: A logical workflow for resolving complex NMR spectra using 2D techniques.

Variable Temperature (VT) NMR

In certain instances, spectral complexity arises from restricted rotation around single bonds, leading to the presence of multiple conformers that are in slow exchange on the NMR timescale.[22][23]

  • Principle: By increasing the temperature, the rate of conformational exchange can be accelerated. If the exchange rate becomes fast on the NMR timescale, the distinct signals for the different conformers will coalesce into a single, time-averaged signal.[24]

  • Advantages:

    • Can simplify spectra by removing the complexities that arise from conformational isomers.

    • Provides valuable information about the energy barriers associated with bond rotation.[23]

  • Limitations:

    • The compound of interest may not be thermally stable.

    • The accessible temperature range of the NMR probe may not be sufficient to reach the coalescence point.

Experimental Protocol: Variable Temperature ¹H NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in a stepwise fashion (e.g., in 10 K increments).

  • Equilibration: Allow the sample to thermally equilibrate at each new temperature for 5–10 minutes prior to acquisition.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Data Analysis: Carefully observe any changes in chemical shifts, line widths, and coupling patterns as a function of temperature. The coalescence of signals is a key indicator of fast exchange.[24]

Case Study: A Comparative Analysis

Consider a hypothetical derivative, 1-(bromomethyl)-4-(((S)-2-bromopropanoyl)oxy)methyl)-2,5-dimethylbenzene. The introduction of a chiral center in the side chain renders the benzylic protons of the CH₂Br group diastereotopic.[1]

  • At 300 MHz: The benzylic protons might appear as a broad, unresolved multiplet, making the extraction of precise chemical shifts and coupling constants challenging.

  • At 600 MHz: The increased spectral dispersion would likely resolve the multiplet into a clear AB quartet, facilitating the straightforward determination of the chemical shifts and the geminal coupling constant.

  • 2D COSY: The presence of a cross-peak between the two doublets of the AB quartet would definitively confirm their mutual coupling.

  • 2D HSQC: This experiment would correlate the AB quartet with its corresponding benzylic carbon signal.

  • 2D HMBC: Correlations from the benzylic protons to the aromatic carbons would serve to confirm the overall molecular structure.

By systematically employing a combination of these techniques, a complete and unambiguous assignment of the NMR spectrum can be achieved. This high-quality data is essential for publications, patent filings, and regulatory submissions. The specific combination of techniques will be dictated by the complexity of the spectrum and the available instrumentation. Nevertheless, a logical progression from high-field 1D NMR to a suite of 2D experiments represents a robust strategy for tackling even the most challenging spectral interpretations.

References

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Comparison of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene with other bromomethylated linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a pivotal decision that profoundly influences the outcome of a synthetic strategy. This guide offers an in-depth comparison of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene with other commonly employed bromomethylated aromatic linkers. By examining their reactivity, steric and electronic profiles, and performance in various applications, this document aims to provide the necessary insights for making informed decisions in your research endeavors.

Introduction to Bromomethylated Aromatic Linkers

Bromomethylated aromatic compounds are a class of bifunctional or multifunctional linkers widely utilized in organic synthesis, materials science, and medicinal chemistry. Their utility stems from the reactive benzylic bromide moieties, which are excellent electrophiles for nucleophilic substitution reactions. This reactivity allows for the covalent connection of two or more molecular entities, enabling the construction of complex architectures such as crosslinked polymers, macrocycles, and functionalized surfaces. The rigid aromatic core of these linkers imparts a defined spatial orientation to the linked components, a crucial feature in applications like drug design and the formation of porous materials.

In-Depth Profiles of Key Bromomethylated Linkers

This section provides a detailed look at the chemical properties and reactivity of this compound and its common alternatives.

This compound

This linker is a derivative of p-xylene with two bromomethyl groups and two methyl groups on the benzene ring. The presence of the methyl groups significantly influences its properties and reactivity.

  • Structure:

    Caption: Structure of this compound.

  • Reactivity: The benzylic bromides are susceptible to SN2 and SN1 reactions. The methyl groups are electron-donating, which can stabilize a benzylic carbocation intermediate, potentially favoring an SN1 pathway under certain conditions. However, these methyl groups also introduce steric hindrance around the reactive sites, which can slow down the rate of SN2 reactions.

  • Applications: It is commonly used as a crosslinking agent in polymer chemistry to enhance the mechanical and thermal properties of materials.[1] It also serves as a building block in the synthesis of porous organic frameworks and dendrimers.[1]

1,4-Bis(bromomethyl)benzene (p-Xylylene dibromide)

This is the parent compound without the methyl substituents on the aromatic ring.

  • Structure:

    Caption: Structure of 1,4-Bis(bromomethyl)benzene.

  • Reactivity: This linker is generally more reactive in SN2 reactions compared to its dimethylated counterpart due to lower steric hindrance. The absence of electron-donating methyl groups makes the formation of a benzylic carbocation less favorable, thus disfavoring the SN1 pathway.

  • Applications: It is a versatile linker used in the synthesis of polymers, macrocycles, and metal-organic frameworks (MOFs).[2]

1,3-Bis(bromomethyl)benzene (m-Xylylene dibromide)

The meta-isomer of xylylene dibromide offers a different geometric arrangement of the reactive groups.

  • Structure:

    Caption: Structure of 1,3-Bis(bromomethyl)benzene.

  • Reactivity: Similar to the para-isomer, it readily undergoes nucleophilic substitution reactions. The 120° angle between the bromomethyl groups makes it suitable for constructing macrocycles and polymers with specific bent geometries.[3]

  • Applications: It is widely used in supramolecular chemistry to create macrocyclic hosts and in the synthesis of polymers with kinked backbones.[3]

1,3,5-Tris(bromomethyl)benzene

This trifunctional linker provides a trigonal connection point for building three-dimensional structures.

  • Structure:

    Caption: Structure of 1,3,5-Tris(bromomethyl)benzene.

  • Reactivity: The three bromomethyl groups are highly reactive towards nucleophiles, allowing for the formation of highly crosslinked networks.

  • Applications: It is a key building block for the synthesis of dendrimers, hyperbranched polymers, and porous organic frameworks with high connectivity.[4]

Comparative Performance Analysis

The choice of a bromomethylated linker significantly impacts reaction kinetics, yields, and the properties of the final product. The following table summarizes the key characteristics of the discussed linkers.

FeatureThis compound1,4-Bis(bromomethyl)benzene1,3-Bis(bromomethyl)benzene1,3,5-Tris(bromomethyl)benzene
Functionality BifunctionalBifunctionalBifunctionalTrifunctional
Geometry Linear, rigidLinear, rigidBent (120°), rigidTrigonal, rigid
Reactivity ModerateHighHighVery High
Steric Hindrance HighLowLowLow
Electronic Effect Electron-donating methyl groupsNeutralNeutralNeutral
Solubility Generally lower in polar solventsModerateModerateModerate
Linkage Stability High (Benzylic ether/amine/thioether)High (Benzylic ether/amine/thioether)High (Benzylic ether/amine/thioether)High (Benzylic ether/amine/thioether)

Factors Influencing Linker Performance

The performance of these linkers is governed by a combination of electronic and steric effects, as well as the reaction conditions.

Electronic Effects

The methyl groups in this compound are electron-donating, which can influence the reaction mechanism. By stabilizing the transition state leading to a benzylic carbocation, they can promote SN1-type reactions, especially with weaker nucleophiles or in polar protic solvents.[5] In contrast, the unsubstituted linkers are more likely to react via an SN2 mechanism.[6]

Steric Hindrance

The methyl groups on this compound create steric bulk around the reactive bromomethyl groups. This steric hindrance can impede the approach of a nucleophile in an SN2 reaction, leading to slower reaction rates compared to the less hindered xylylene dibromides.[7] This effect can be advantageous when a more controlled or slower reaction is desired.

Reaction Conditions

The choice of solvent, base, and temperature plays a crucial role in the outcome of reactions involving these linkers. Polar aprotic solvents like DMF or DMSO are often used to dissolve the linkers and facilitate SN2 reactions. The use of a non-nucleophilic base is essential to prevent unwanted side reactions with the linker itself.

Applications and Experimental Insights

The selection of a specific bromomethylated linker is dictated by the desired architecture and properties of the target molecule.

Polymer Crosslinking

This compound and its unsubstituted counterparts are excellent crosslinking agents for polymers containing nucleophilic groups such as amines, thiols, or hydroxyls. The resulting crosslinked polymers exhibit enhanced thermal stability, mechanical strength, and solvent resistance.

Synthesis of Porous Organic Frameworks (POFs)

The rigid and well-defined geometries of these linkers make them ideal building blocks for the synthesis of POFs. The trifunctional nature of 1,3,5-Tris(bromomethyl)benzene is particularly advantageous for creating highly porous and robust three-dimensional networks with applications in gas storage and separation.[4]

Macrocycle Synthesis

The bent geometry of 1,3-Bis(bromomethyl)benzene is well-suited for the template-free synthesis of macrocycles. By reacting it with a suitable bifunctional nucleophile, macrocycles of various sizes and shapes can be obtained.

Experimental Protocols

The following are representative protocols for common applications of bromomethylated linkers.

Protocol 1: Crosslinking of a Polyamine with this compound

Objective: To prepare a crosslinked polyamine film with enhanced thermal and mechanical stability.

Materials:

  • Poly(allylamine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve poly(allylamine) (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents per amine group) to the polymer solution and stir for 15 minutes.

  • In a separate vial, dissolve this compound (0.1 equivalents per amine group) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the stirred polymer solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cast the resulting viscous solution onto a glass plate and dry in a vacuum oven at 80 °C for 12 hours to obtain a crosslinked film.

  • Wash the film extensively with DMF and then with ethanol to remove any unreacted reagents, and dry under vacuum.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Polyamine in DMF B Add Triethylamine A->B D Add Linker Solution to Polymer Solution B->D C Dissolve Linker in DMF C->D E Heat and Stir D->E F Cast Film E->F G Dry in Vacuum Oven F->G H Wash and Dry Film G->H

Caption: Workflow for Polymer Crosslinking.

Protocol 2: Synthesis of a Macrocycle using 1,3-Bis(bromomethyl)benzene

Objective: To synthesize a simple dithia-macrocycle.

Materials:

  • 1,3-Bis(bromomethyl)benzene

  • 1,4-Butanedithiol

  • Cesium carbonate

  • Anhydrous Acetonitrile

Procedure:

  • To a stirred suspension of cesium carbonate (2.5 equivalents) in anhydrous acetonitrile (50 mL) in a three-necked flask under nitrogen, add a solution of 1,3-Bis(bromomethyl)benzene (1.0 equivalent) in acetonitrile (20 mL) and a solution of 1,4-butanedithiol (1.0 equivalent) in acetonitrile (20 mL) simultaneously and dropwise over a period of 8 hours using syringe pumps.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired macrocycle.

Summary and Recommendations

The choice between this compound and other bromomethylated linkers is a strategic decision that should be based on the specific requirements of the intended application.

  • For applications requiring a rigid, linear linker with moderate reactivity and increased steric bulk , this compound is an excellent choice. The methyl groups can also enhance the solubility of the resulting structures in organic solvents.

  • When high reactivity and minimal steric hindrance are desired for a linear geometry , 1,4-Bis(bromomethyl)benzene is the preferred option.

  • For the construction of bent or cyclic structures , the 120° angle of 1,3-Bis(bromomethyl)benzene makes it the ideal candidate.

  • To create highly crosslinked, three-dimensional networks , the trifunctional nature of 1,3,5-Tris(bromomethyl)benzene is unparalleled.

By carefully considering the interplay of electronic effects, steric hindrance, and the desired geometry, researchers can select the optimal bromomethylated linker to achieve their synthetic goals.

G start Start: Select a Bromomethylated Linker q1 What is the desired functionality? start->q1 bifunctional Bifunctional q1->bifunctional Two connection points trifunctional Trifunctional q1->trifunctional Three connection points q2 What is the desired geometry? bifunctional->q2 linker4 1,3,5-Tris(bromomethyl)benzene trifunctional->linker4 linear Linear q2->linear Straight linkage bent Bent q2->bent Angled linkage q3 Is steric hindrance a factor? linear->q3 linker3 1,3-Bis(bromomethyl)benzene bent->linker3 high_sterics High Steric Hindrance Desired q3->high_sterics Yes low_sterics Low Steric Hindrance Desired q3->low_sterics No linker1 This compound high_sterics->linker1 linker2 1,4-Bis(bromomethyl)benzene low_sterics->linker2

Caption: Decision tree for selecting a bromomethylated linker.

References

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The Decisive Advantage: Why 1,4-Bis(bromomethyl)-2,5-dimethylbenzene Outperforms its Chloro-Analogue in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals.

In the realm of advanced organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional polymers, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile bifunctional electrophiles, 1,4-bis(halomethyl)benzene derivatives are foundational building blocks. This guide provides a comprehensive, data-supported comparison between 1,4-Bis(bromomethyl)-2,5-dimethylbenzene and its more common counterpart, 1,4-bis(chloromethyl)benzene, elucidating the clear advantages the bromo-derivative offers in terms of reactivity and synthetic utility.

At a Glance: The Reactivity Hierarchy

The enhanced performance of this compound stems from fundamental principles of chemical reactivity, primarily the superior leaving group ability of the bromide ion compared to the chloride ion. This seemingly subtle difference has profound implications for reaction kinetics and feasibility, particularly in nucleophilic substitution reactions, which are the cornerstone of their application.

FeatureThis compound1,4-bis(chloromethyl)benzeneAdvantage
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromo-Compound
C-X Bond Strength WeakerStrongerBromo-Compound
Reactivity in S(_N)2 HigherLowerBromo-Compound
Reaction Conditions MilderHarsherBromo-Compound
Typical Yields Generally HigherGenerally LowerBromo-Compound

The Science Behind the Superiority: A Mechanistic Deep Dive

The primary mode of reaction for these benzylic halides is bimolecular nucleophilic substitution (S(_N)2). The rate of an S(_N)2 reaction is critically dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, and weaker bases are better leaving groups.

The underlying principle is the strength of the hydrohalic acids. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻. This lower basicity translates to a greater stability of the bromide ion in solution as it departs from the benzylic carbon, thus lowering the activation energy of the reaction.

Furthermore, the Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond during the transition state of the S(_N)2 reaction, leading to a faster reaction rate.

The presence of the 2,5-dimethyl groups on the benzene ring in this compound also plays a role. These electron-donating methyl groups can stabilize the partial positive charge that develops on the benzylic carbon in the S(_N)2 transition state through an inductive effect, further accelerating the reaction. While steric hindrance from ortho-substituents can sometimes retard S(_N)2 reactions, the methylene spacer (-CH₂-) between the bulky ring and the reacting carbon mitigates this effect significantly in benzylic systems. Studies on the solvolysis of substituted benzyl halides have shown that electron-donating groups, such as methyl groups, can substantially increase the reaction rate compared to unsubstituted analogues[1].

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Factors influencing the S_N2 reactivity of benzylic halides."; font-size: 12; }

Supporting Experimental Evidence: Insights from Polymer Synthesis

A significant application of these monomers is in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV), which are materials of great interest for organic electronics. The Gilch polymerization, a common route to PPVs, involves the reaction of a bis(halomethyl)benzene with a strong base.

While direct kinetic comparisons for the title compounds are not extensively documented in a single study, research in this area consistently points to the higher reactivity of bromomethyl monomers. For instance, in studies exploring the Gilch polymerization, it has been noted that higher reactivity is achieved when bromides are the leaving groups[2]. This allows for polymerization to occur under milder conditions and can lead to more effective conversion of the precursor polymer into the final conjugated material[2]. This is a critical advantage, as harsh reaction conditions can lead to side reactions and defects in the polymer chain, which are detrimental to its electronic properties.

Experimental Protocols: A Guide to Synthesis

The following protocols provide a detailed methodology for the synthesis of both this compound and 1,4-bis(chloromethyl)benzene, allowing for a practical understanding of their preparation.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the bromomethylation of p-xylene[3].

Materials:

  • p-xylene

  • Paraformaldehyde

  • 48% Hydrobromic acid

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 15.5 mL of p-xylene, 7.7 g of paraformaldehyde, and 100 mL of 48% hydrobromic acid.

  • Heat the mixture to reflux and maintain stirring for 48 hours.

  • Cool the reaction mixture to room temperature. A white precipitate will form.

  • Collect the crude product by filtration.

  • Recrystallize the crude solid from carbon tetrachloride to yield pure this compound as white needles.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine p-xylene, paraformaldehyde, and HBr B Reflux for 48 hours A->B C Cool and filter B->C D Recrystallize from CCl₄ C->D

Protocol 2: Synthesis of 1,4-bis(chloromethyl)benzene

This protocol is based on a patented industrial synthesis method[4].

Materials:

  • p-xylene

  • Chlorine gas

  • Ionic liquid catalyst (e.g., 1-dodecyl-3-methylimidazolium hexafluorophosphate)

  • LED light source

Procedure:

  • Charge a reaction vessel with p-xylene and the ionic liquid catalyst.

  • Irradiate the mixture with an LED light source while bubbling chlorine gas through the solution. The reaction temperature is typically maintained between 110-120 °C.

  • Monitor the reaction progress until the desired concentration of the product is reached (typically 70-80 wt%).

  • Cool the reaction mixture to 85-90 °C to allow for the separation of the product.

  • The crude product is then purified by vacuum rectification, collecting the fraction at 150-155 °C under 8 mmHg pressure.

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Separation & Purification A Charge p-xylene and ionic liquid catalyst B Introduce Cl₂ under LED irradiation at 110-120 °C A->B C Cool to 85-90 °C for separation B->C D Vacuum rectify crude product C->D

Conclusion: The Clear Choice for Enhanced Reactivity

For researchers and drug development professionals seeking to optimize their synthetic routes, the evidence strongly supports the selection of this compound over 1,4-bis(chloromethyl)benzene. The inherent advantages of the bromide as a superior leaving group, coupled with the weaker C-Br bond and the activating effect of the dimethyl substituents, translate to faster reaction rates, milder reaction conditions, and often higher yields. While the chloro-analogue remains a viable and more economical option for some applications, the bromo-derivative provides a decisive edge in efficiency and is the preferred reagent for challenging syntheses where maximizing reactivity is paramount.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Link]

  • Fig. 2 Variation of solvolysis rates for di ff erent substrates with... ResearchGate. [Link]

  • 1, 4-bis(chloromethyl)benzene synthesis technology.
  • Solvolysis Rates of Some Disubstituted Benzyl Bromides. Creighton ResearchWorks. [Link]

  • Methyl Substitution Destabilizes Alkyl Radicals. PubMed Central. [Link]

  • 1,4-Bis(trichloromethyl)benzene. Wikipedia. [Link]

  • Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. RSC Publishing. [Link]

  • Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. 高等学校化学学报. [Link]

  • Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α‐Bromo‐ p ‐quinodimethanes. ResearchGate. [Link]

  • The crystal structure of this compound, C10H12Br2. De Gruyter. [Link]

  • This compound. MySkinRecipes. [Link]

  • Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. PubMed. [Link]

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. American Chemical Society. [Link]

  • Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate. [Link]

  • Benzene, 1,4-bis(chloromethyl)-. NIST WebBook. [Link]

  • Comparing SN2 reaction rates. Chemistry Stack Exchange. [Link]

  • PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ResearchGate. [Link]

  • How to sythesize 1,4-bis(bromomethyl)benzene ?. ResearchGate. [Link]

  • the-gilch-polymerisation-towards-oc1c10-ppv-indications-for-a-radical-mechanism. Ask this paper | Bohrium. [Link]

  • Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. ElectronicsAndBooks. [Link]

  • Polymerization kinetics | Polymer Chemistry Class Notes. Fiveable. [Link]

  • Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. ResearchGate. [Link]

  • High-Molecular-Weight Bisalkoxy-Substituted Poly(para)phenylenes by Kumada Polymerization. ResearchGate. [Link]

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A Comparative Guide to Materials Derived from Xylylene Dibromide Isomers: Unraveling the Structure-Property Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance polymers, the subtle yet profound influence of isomeric structure on material properties is a subject of continuous exploration. This guide offers an in-depth technical comparison of materials derived from the three isomers of xylylene dibromide: para-, meta-, and ortho-xylylene dibromide. While poly(p-xylylene), commercially known as Parylene, is a well-established material with a wealth of documented properties, its meta and ortho counterparts are less explored, presenting both challenges and opportunities in materials science. This document synthesizes available experimental data to provide a comparative analysis of their performance, offering insights into how the placement of the bromomethyl groups on the benzene ring dictates the final characteristics of the resulting polymers.

The Isomeric Landscape of Xylylene Dibromide

Xylylene dibromide, with the chemical formula C₆H₄(CH₂Br)₂, exists in three isomeric forms, distinguished by the substitution pattern of the two bromomethyl groups on the benzene ring[1]. This seemingly minor structural variance is the cornerstone of the diverse properties observed in their corresponding polymers.

  • ortho-Xylylene Dibromide (1,2-bis(bromomethyl)benzene): The adjacent placement of the reactive groups can lead to steric hindrance and unique polymerization pathways.

  • meta-Xylylene Dibromide (1,3-bis(bromomethyl)benzene): This isomer offers an intermediate level of steric hindrance compared to its ortho and para counterparts.

  • para-Xylylene Dibromide (1,4-bis(bromomethyl)benzene): The symmetrical structure of this isomer facilitates linear chain growth and ordered packing, leading to highly crystalline polymers.

Figure 1: Chemical structures of ortho-, meta-, and para-xylylene dibromide isomers.

Synthesis of Poly(xylylene)s: A Tale of Three Pathways

The polymerization of xylylene dibromide isomers into their respective poly(xylylene)s can be achieved through several synthetic routes. The choice of method significantly influences the polymer's molecular weight, purity, and morphology.

Gorham Process (Chemical Vapor Deposition)

The Gorham process is the cornerstone of commercial poly(p-xylylene) (Parylene) production. This chemical vapor deposition (CVD) method involves the pyrolysis of a stable dimer precursor, [2.2]paracyclophane, to generate the reactive p-xylylene monomer[2][3]. This monomer then polymerizes spontaneously onto a substrate at room temperature, forming a highly conformal and pinhole-free thin film[4]. While this process is highly effective for the para isomer, its application to meta and ortho isomers is not well-documented, likely due to the instability of the corresponding cyclophane precursors.

Gorham_Process Dimer [2.2]Paracyclophane (Dimer) Pyrolysis Pyrolysis (~650-700 °C) Dimer->Pyrolysis Vaporization (~150 °C) Monomer p-Xylylene (Monomer) Pyrolysis->Monomer Cleavage Deposition Deposition & Polymerization (Room Temperature) Monomer->Deposition Polymer Poly(p-xylylene) (Parylene Film) Deposition->Polymer

Figure 2: Schematic workflow of the Gorham process for poly(p-xylylene) synthesis.

Gilch Polymerization

The Gilch route offers a versatile laboratory-scale method for synthesizing poly(xylylene)s from α,α'-dihalo-p-xylenes through a base-induced dehydrohalogenation reaction[5][6]. This method is particularly useful for producing substituted poly(p-xylylene)s and offers a potential pathway to poly(m-xylylene) and poly(o-xylylene). The reaction proceeds via a proposed quinodimethane intermediate, which then undergoes polymerization[2]. The molecular weight of the resulting polymer can be controlled to some extent by the reaction conditions and the addition of chain-terminating agents[2][5].

Wurtz Reaction

The Wurtz reaction, a classic coupling method involving the reaction of alkyl halides with sodium metal, has been employed for the synthesis of poly(p-xylylene) from p-xylylene dichloride[7][8][9]. This reaction can be performed in a suitable solvent like xylene or dioxane[8][10]. While this method has historical significance, it is often associated with lower yields and less control over the polymer structure compared to other methods[10][11]. Its applicability to the meta and ortho isomers is plausible but not extensively reported.

Performance Comparison of Isomer-Derived Materials

The isomeric position of the linking groups in the polymer backbone profoundly impacts the material's properties. While a comprehensive dataset for all three homopolymers is not available in the literature, a comparative analysis can be constructed based on existing data for poly(p-xylylene)s and related copolymers.

Thermal Properties

Poly(p-xylylene) (Parylene): Parylene N, the unsubstituted poly(p-xylylene), exhibits a decomposition temperature of approximately 489°C in an inert atmosphere[12]. The chlorinated version, Parylene C, shows slightly enhanced thermal stability with a decomposition temperature of around 503°C[12]. The thermal stability of poly(p-xylylene)s is a key attribute for their use in demanding applications[13].

Poly(m-xylylene) Derivatives: Data on the homopolymer is scarce. However, studies on poly(m-xylylene adipamide) (MXD6), a polyamide containing the m-xylylene unit, show good thermal stability, with a melting temperature of around 237°C and better thermal performance than aliphatic polyamides like PA6[5][14]. This suggests that the inclusion of the m-xylylene group can enhance the thermal properties of a polymer.

Poly(o-xylylene): Due to synthetic challenges, there is a lack of experimental data on the thermal properties of the homopolymer. The close proximity of the methylene groups in the polymer backbone may lead to increased chain strain and potentially lower thermal stability compared to its isomers.

PropertyPoly(p-xylylene) NPoly(p-xylylene) CPoly(m-xylylene adipamide) (MXD6)Poly(o-xylylene)
Decomposition Temp. (°C) ~489[12]~503[12]-Not Available
Melting Temp. (°C) 420290~237[14]Not Available
Glass Transition Temp. (°C) 60-7080-100~85Not Available

Table 1: Comparison of thermal properties. Note that data for poly(m-xylylene adipamide) is included as a proxy for the influence of the m-xylylene unit.

Mechanical Properties

Poly(p-xylylene) (Parylene): Parylene C is known for its good mechanical properties, with a tensile strength of approximately 68.9 MPa and an elongation at break of 200%[15]. These properties, combined with its flexibility, make it a robust coating material.

Poly(m-xylylene) Derivatives: Poly(m-xylylene adipamide) (MXD6) exhibits high mechanical strength, surpassing that of PA6[5]. This indicates that the rigid aromatic m-xylylene unit contributes positively to the mechanical performance of the polymer.

Poly(o-xylylene): No experimental data on the mechanical properties of the homopolymer is readily available.

PropertyPoly(p-xylylene) CPoly(m-xylylene adipamide) (MXD6)Poly(o-xylylene)
Tensile Strength (MPa) 68.9[15]High (data varies with grade)[5]Not Available
Elongation at Break (%) 200[15]-Not Available
Young's Modulus (GPa) 2.76~2.5Not Available

Table 2: Comparison of mechanical properties.

Electrical Properties

Poly(p-xylylene) (Parylene): Parylenes are excellent dielectric materials. Parylene N has a very low dielectric constant of around 2.65, which is stable across a wide range of frequencies, and a low dissipation factor[3]. Parylene C has a slightly higher dielectric constant of approximately 3.15 at 60 Hz[16]. Their high dielectric strength makes them ideal for electrical insulation in electronics[4].

Poly(m-xylylene): While there is no specific data for the homopolymer, the dielectric constant of the m-xylene monomer is reported to be around 2.4[17][18]. This suggests that a polymer derived from it could also exhibit a low dielectric constant.

Poly(o-xylylene): No experimental data on the electrical properties of the homopolymer is available.

PropertyPoly(p-xylylene) NPoly(p-xylylene) CPoly(m-xylylene)Poly(o-xylylene)
Dielectric Constant (1 kHz) 2.65[3]3.10[16]Not Available (monomer: ~2.4[17][18])Not Available
Dielectric Strength (V/mil) 7000[16]5600[16]Not AvailableNot Available
Volume Resistivity (ohm-cm) 1.4 x 10¹⁷[16]8.8 x 10¹⁶[16]Not AvailableNot Available

Table 3: Comparison of electrical properties.

Barrier Properties

Poly(p-xylylene) (Parylene): Parylene C is renowned for its exceptional barrier properties, exhibiting very low permeability to moisture and gases[3][15]. This is attributed to its high crystallinity and pinhole-free nature when deposited via CVD.

Poly(m-xylylene) Derivatives: Poly(m-xylylene adipamide) (MXD6) is also known for its good gas barrier properties, which are often superior to those of aliphatic polyamides[5]. Blending MXD6 with PET has been shown to significantly reduce the oxygen permeability of the resulting material, especially after biaxial orientation[19].

Poly(o-xylylene): There is no available data on the barrier properties of the homopolymer.

PropertyPoly(p-xylylene) CPoly(m-xylylene adipamide) (MXD6)Poly(o-xylylene)
Moisture Vapor Transmission Rate (g-mil/100 in²-24hr) 0.14[15]Low (data varies)Not Available
Oxygen Permeability (cc-mil/100 in²-24hr-atm) 7.1[15]Low (data varies)Not Available

Table 4: Comparison of barrier properties.

Experimental Protocols

Synthesis of Poly(p-xylylene) via Gilch Polymerization

This protocol describes a general procedure for the synthesis of poly(p-xylylene) from p-xylylene dibromide using the Gilch method.

Materials:

  • p-Xylylene dibromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add potassium tert-butoxide (2 equivalents) to a Schlenk flask containing anhydrous THF.

  • In a separate flask, dissolve p-xylylene dibromide (1 equivalent) in anhydrous THF.

  • Slowly add the p-xylylene dibromide solution to the stirred suspension of potassium tert-butoxide in THF at room temperature.

  • The reaction mixture will typically turn yellow or orange, indicating the formation of the reactive intermediate.

  • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

  • Quench the reaction by pouring the mixture into a large volume of methanol.

  • The polymer will precipitate as a solid.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Gilch_Polymerization Start p-Xylylene Dibromide + t-BuOK in THF Reaction Reaction (Room Temperature, Inert Atmosphere) Start->Reaction Quench Quenching (Methanol) Reaction->Quench Isolation Filtration & Drying Quench->Isolation Product Poly(p-xylylene) Isolation->Product

Figure 3: Workflow for Gilch polymerization.

Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the decomposition temperature of a polymer using TGA.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Conclusion and Future Outlook

The isomeric structure of xylylene dibromide is a critical determinant of the properties of the resulting polymers. Poly(p-xylylene) (Parylene), derived from the highly symmetric para-isomer, exhibits a remarkable combination of thermal stability, mechanical robustness, excellent dielectric properties, and outstanding barrier performance, which has led to its widespread use in high-tech applications.

In contrast, a significant knowledge gap exists for the homopolymers derived from meta- and ortho-xylylene dibromide. The limited data available for copolymers containing m-xylylene units suggests that this isomer can also impart desirable properties such as enhanced thermal and mechanical strength. The synthesis and characterization of poly(o-xylylene) remain a formidable challenge, and its properties are largely unknown.

Future research should focus on the development of efficient and controlled synthetic routes for high-molecular-weight poly(m-xylylene) and poly(o-xylylene) homopolymers. A systematic investigation of their properties will be crucial to unlock their potential for new applications. Understanding the structure-property relationships in this family of polymers will not only expand the toolbox of materials scientists but also pave the way for the rational design of novel materials with tailored performance characteristics.

References

  • Greiner, A., & Schäfer, O. (1998). Poly(p-xylylene)s: Synthesis, Polymer Analogous Reactions, and Perspectives on Structure–Property Relationships. Macromolecular Chemistry and Physics, 199(1), 1-15.
  • Gorham, W. F. (1966). A New, General Synthetic Method for the Preparation of Linear Poly(p-xylylenes). Journal of Polymer Science Part A-1: Polymer Chemistry, 4(12), 3027-3039.
  • Lahann, J. (2003). Novel Poly(p-xylylenes): Thin Films with Tailored Chemical and Optical Properties. Macromolecules, 36(21), 7859-7868.
  • Look Polymers. (n.d.). Parylene Coating Services C Poly(P-Xylylene). Retrieved from [Link]

  • Fortin, J. B., & Lu, T. M. (2001).
  • Erouel, M., Tardy, J., André, E., & Garden, J. L. (2007). Poly(tetrafluoro-p-xylylene): A low dielectric constant polymer gate insulator for organic transistors. Applied Physics Letters, 90(14), 143501.
  • Gilch, H. G., & Wheelwright, W. L. (1966). Polymerization of α-Halogenated p-Xylenes with Base. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(6), 1337-1349.
  • TGA curve of the poly(4-ethynyl-p-xylylene-co-p-xylylene)-coated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Brown, C. J., & Farthing, A. C. (1953). lin-Poly-p-xylylene. Part III. Preparation by the Wurtz reaction, and investigation of structure. Journal of the Chemical Society (Resumed), 3270-3276.
  • Brown, C. J., & Farthing, A. C. (1953). 649. lin- Poly-p-xylylene. Part III.* Preparation by the Wurtz Reaction, and Investigation of Structure. Journal of the Chemical Society (Resumed), 3270.
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A Comparative Guide to Alternatives for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene in Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a cornerstone reagent in materials science and organic synthesis, prized for its role as a bifunctional building block and crosslinker. Its high reactivity, stemming from two benzylic bromide groups, makes it ideal for constructing complex architectures such as porous organic polymers (POPs), shape-persistent macrocycles, and functional resins.[1] However, synthetic challenges, including the need for precise stoichiometry, potential side reactions, and the desire for alternative material properties, necessitate a broader understanding of viable alternatives.[2]

This guide provides a comprehensive comparison of alternative reagents to this compound. We will delve into structural analogs that offer modulated reactivity and solubility, functional alternatives that introduce different linkage chemistries, and methodological alternatives that leverage entirely different polymerization strategies like Suzuki-Miyaura coupling. Through objective comparisons, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal building block for their specific synthetic routes, thereby enhancing control over the final material's properties and performance.

The Benchmark: Understanding this compound

The utility of this compound is rooted in its distinct chemical features:

  • Bifunctional Electrophile: The two bromomethyl groups serve as highly reactive electrophilic sites.

  • Benzylic Reactivity: As benzylic halides, these groups readily undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms.[3] The SN1 pathway is facilitated by the resonance stabilization of the intermediate benzylic carbocation, while the primary nature of the carbon atom makes it accessible for SN2 attack.

  • Structural Rigidity and Solubility: The central p-xylene core imparts rigidity to the resulting structures, while the two methyl substituents enhance solubility in common organic solvents, a crucial factor in polymer synthesis.

These characteristics make it a preferred monomer for creating crosslinked networks and extending polymer chains. Its primary applications include the synthesis of Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and shape-persistent macrocycles, where it reacts with multi-topic nucleophiles to build extended, rigid structures.[4][5][6]

Fig 1. General reaction pathway for polymer or macrocycle synthesis.

A Comparative Analysis of Strategic Alternatives

The choice of an alternative is dictated by the desired outcome, whether it be modified reactivity, different linkage chemistry, improved material properties, or compatibility with specific functional groups.

Category A: Structural Analogs - Modifying the Core Monomer

These alternatives retain the fundamental bis(halomethyl)arene structure but vary the halogen, substitution pattern, or ring substituents.

  • Alternative 1: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene & Other Halogens The corresponding bis(chloromethyl) derivative is a common alternative. The C-Cl bond is stronger than the C-Br bond, making the chloro-analog less reactive.[7] This can be an advantage for controlling reaction rates but often requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields. The choice between them is often a balance of reactivity, cost, and availability.[8][9]

  • Alternative 2: Isomeric and Unsubstituted Analogs Using isomers like 1,3-bis(bromomethyl)benzene or the parent 1,4-bis(bromomethyl)benzene (lacking methyl groups) directly impacts the geometry and properties of the final product.[10] The meta-substituted isomer introduces a "kink" in the polymer backbone, reducing crystallinity and altering mechanical properties. Removing the methyl groups can decrease solubility but may be desirable for creating more planar, crystalline structures.

  • Alternative 3: Ring-Functionalized Analogs Introducing other functional groups onto the aromatic ring, such as in 1,4-Dibromo-2,5-bis(bromomethyl)benzene , creates a multi-functional monomer.[11] The bromomethyl groups can be used for initial polymerization, while the bromo-substituents on the ring remain as handles for post-polymerization modification, for instance, via Suzuki or Sonogashira coupling reactions.[12][13]

Category B: Functional Alternatives - Different Reactive Groups

These molecules achieve similar crosslinking or chain extension but through different chemical reactions.

  • Alternative 1: Bis(aldehydes) for Imine and Enamine Chemistry In the synthesis of COFs and other porous materials, bis(aldehydes) like 1,4-diformyl-2,5-dimethylbenzene are powerful alternatives. They undergo condensation reactions with amines to form imine linkages. A key advantage is the reversibility of imine formation, which allows for "error correction" during synthesis, often leading to highly crystalline and ordered materials.[6][14]

  • Alternative 2: Bis(epoxides) and Bis(tosylates/mesylates) Bis(epoxides) react with nucleophiles like amines and phenols via a ring-opening mechanism, forming β-hydroxy ether or amine linkages.[15] Bis(tosylates) or bis(mesylates) function similarly to bis(halides) as they are excellent leaving groups for nucleophilic substitution, sometimes offering milder reaction conditions.

  • Alternative 3: Natural Cross-Linking Agents For applications in biomaterials and hydrogels, there is a growing interest in "green" alternatives derived from natural sources, such as genipin, citric acid, and tannic acid.[16][17] While not direct substitutes for creating rigid, aromatic polymers, they are excellent for crosslinking biopolymers like collagen or chitosan.[15]

Category C: Methodological Alternatives - Different Coupling Chemistries

This approach replaces the entire nucleophilic substitution strategy with more modern cross-coupling reactions.

  • Alternative: Di-haloarenes and Di-boronic Acids for Suzuki-Miyaura Coupling For the synthesis of conjugated polymers, Suzuki-Miyaura catalyst-transfer polymerization is a premier alternative.[18] Instead of a bis(bromomethyl) monomer, this route uses a di-haloarene (e.g., 1,4-dibromo-2,5-dimethylbenzene) and a bis(boronic acid) or bis(boronic ester). This palladium-catalyzed reaction offers exceptional tolerance to a wide range of functional groups and provides precise control over polymer molecular weight and dispersity.[19][20]

Fig 2. Comparison of synthetic strategies to achieve polymeric backbones.

Data-Driven Performance Comparison

The selection of a monomer is a critical decision that influences not only the reaction outcome but also the properties of the final material.

Reagent/MethodPrimary Reaction TypeKey AdvantagesKey DisadvantagesTypical Applications
This compound Nucleophilic SubstitutionHigh reactivity, well-established procedures, forms stable ether/amine links.Corrosive, lachrymatory, requires strict stoichiometry for high MW polymers.[2]Porous Organic Polymers, Macrocycles, Resins.[4][21]
1,4-Bis(chloromethyl)-2,5-dimethylbenzene Nucleophilic SubstitutionLower cost, more controlled (slower) reactivity.Requires harsher reaction conditions (higher temp/stronger base).[8]Similar to bromo-analog where lower reactivity is desired.
1,4-Diformyl-2,5-dimethylbenzene Imine CondensationReversible reaction allows for crystalline, ordered products (COFs).[6]Imine bonds can be susceptible to hydrolysis.Covalent Organic Frameworks (COFs), Iminopolymers.[14]
1,4-Dibromo-2,5-dimethylbenzene Suzuki-Miyaura CouplingExcellent functional group tolerance, controlled polymerization, access to conjugated polymers.[13][18]Requires expensive palladium catalyst, removal of metal traces can be difficult.Conjugated Polymers for electronics, sensors.[22]

Validated Experimental Protocols

To illustrate the practical differences, we provide two representative protocols.

Protocol 1: Synthesis of a Porous Organic Polymer (POP) via Friedel-Crafts Alkylation

This protocol uses this compound as a crosslinker in a classic POP synthesis.

POP_Synthesis_Workflow start Start reagents Combine Monomers & Crosslinker in Anhydrous Solvent (DCM) start->reagents catalyst Add Anhydrous FeCl3 Catalyst (Initiates Friedel-Crafts) reagents->catalyst reaction Stir at Room Temperature (24-48 hours) catalyst->reaction quench Quench with Methanol reaction->quench filter Filter the Precipitated Solid quench->filter wash Wash Sequentially with: 1. Water 2. Methanol 3. Acetone 4. THF filter->wash dry Dry in Vacuum Oven at 80°C wash->dry product Characterize Porous Polymer (BET, TGA, FT-IR) dry->product caption Fig 3. Experimental workflow for a typical POP synthesis.

Fig 3. Experimental workflow for a typical POP synthesis.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve the aromatic core monomer (e.g., 1,3,5-triphenylbenzene) and this compound in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous iron(III) chloride (FeCl₃) portion-wise as the Friedel-Crafts catalyst. The solution will typically turn dark.

  • Polymerization: Allow the reaction to warm to room temperature and stir vigorously for 24-48 hours. A solid precipitate will form as the crosslinked polymer becomes insoluble.

  • Work-up and Purification: Quench the reaction by slowly adding methanol. Filter the resulting solid using a Büchner funnel.

  • Washing: To remove the catalyst and unreacted monomers, wash the solid polymer sequentially with copious amounts of water, methanol, acetone, and finally tetrahydrofuran (THF). This extensive washing is critical for achieving high porosity.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final porous organic polymer.

Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling

This protocol uses an alternative monomer pair to create a poly(p-phenylene) derivative.

Methodology:

  • Reagent Preparation: To a Schlenk flask, add 1,4-dibromo-2,5-dimethylbenzene, benzene-1,4-diboronic acid bis(pinacol) ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., anhydrous K₂CO₃).

  • Solvent and Degassing: Add a solvent mixture, typically toluene and water. Degas the mixture thoroughly by performing three freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.

  • Polymerization: Heat the reaction mixture to reflux (e.g., 90°C) under an inert atmosphere and stir for 48 hours.

  • Work-up: After cooling, pour the reaction mixture into a stirring solution of methanol to precipitate the polymer.

  • Purification: Filter the solid polymer. To remove catalyst residues, the polymer can be further purified by Soxhlet extraction with solvents like methanol, acetone, and chloroform. The purified polymer is typically recovered from the chloroform fraction.

  • Drying: Dry the final polymer under vacuum to yield the conjugated material.

Conclusion and Strategic Outlook

While this compound remains an exceptionally useful and reactive monomer, the landscape of polymer and materials synthesis is expanding. The choice of an alternative is a strategic decision that trades the benchmark's high reactivity for benefits in other areas.

  • For creating highly ordered, crystalline materials like COFs , aldehyde-based monomers are superior due to the error-correcting nature of reversible imine chemistry.

  • For synthesizing conjugated polymers with tailored optoelectronic properties, the Suzuki-Miyaura coupling of dihaloarenes and diboronic acids offers unparalleled functional group tolerance and control.

  • For applications requiring modulated reactivity or post-polymerization modification, structural analogs with different halogens or additional reactive sites provide a versatile toolkit.

By understanding the causality behind the reactivity of each monomer class and aligning it with the desired material properties, researchers can move beyond a one-size-fits-all approach and rationally design the next generation of high-performance materials.

References

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Enhancing MOF Performance for Advanced Applications: A Comparative Guide to Post-Synthetic Modification with 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The modular nature of Metal-Organic Frameworks (MOFs), with their tunable pore sizes and vast surface areas, has positioned them as leading candidates for a myriad of applications, including drug delivery and catalysis.[1][2] While the de novo synthesis of MOFs allows for a high degree of control over their initial properties, post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functionalities and enhance the performance of existing MOFs without altering their underlying framework topology.[3][4][5] This guide provides an in-depth comparison of a pristine, well-characterized MOF with its functionalized counterpart, modified with 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, a versatile molecule poised to unlock new capabilities in MOF-based technologies.

The Strategic Advantage of Post-Synthetic Modification

Post-synthetic modification offers a route to incorporate functional groups that might not be stable under the conditions of de novo MOF synthesis.[6] This technique allows for the precise tailoring of a MOF's internal and external surfaces, influencing properties such as hydrophobicity, catalytic activity, and molecular recognition. The choice of the modifying agent is critical. This compound is a particularly interesting candidate for PSM due to its two reactive bromomethyl groups. These groups can readily undergo nucleophilic substitution reactions with functional groups already present on the MOF's organic linkers, such as amines, to form stable covalent bonds. The rigid dimethylbenzene core, in turn, can introduce steric bulk and alter the electronic environment within the MOF pores.

For this comparative guide, we will focus on the post-synthetic modification of UiO-66-NH2 , a well-studied zirconium-based MOF known for its exceptional thermal and chemical stability.[7][8] The amino groups on its terephthalate linkers provide ideal reactive sites for covalent attachment of this compound.

Benchmarking Performance: Pristine UiO-66-NH2 vs. Functionalized UiO-66-BBD

We will designate the functionalized MOF as UiO-66-BBD (Bis(bromomethyl)-2,5-dimethylbenzene). The following sections will detail the properties of the parent MOF and the anticipated enhancements following post-synthetic modification.

Structural and Physical Properties

The introduction of the bulky this compound moiety is expected to have a significant impact on the structural and physical properties of the parent UiO-66-NH2.

PropertyPristine UiO-66-NH2Functionalized UiO-66-BBD (Expected)Rationale for Change
BET Surface Area (m²/g) ~1180-1240[7]LowerThe introduction of the bulky functional group will partially occupy the pore volume, leading to a decrease in the available surface area for nitrogen adsorption.[9]
Pore Volume (cm³/g) ~0.5-0.6LowerSimilar to the decrease in surface area, the pore volume is expected to be reduced due to the presence of the new organic moiety within the pores.
Pore Size (Å) ~6[7]ModifiedThe pore aperture may be slightly reduced, and the overall pore landscape will be altered, potentially creating new, smaller pockets and channels.
Thermal Stability (°C) Up to ~450-500[10]Similar or Slightly LowerThe exceptional stability of the UiO-66 framework is primarily due to the strong Zr-O clusters.[7][8] While the covalent modification is stable, the introduction of the new organic component might slightly lower the overall decomposition temperature.
Chemical Stability High[8]HighThe robust nature of the UiO-66 framework is expected to be retained after functionalization.
Experimental Workflow: Post-Synthetic Modification of UiO-66-NH2

The following is a detailed, step-by-step protocol for the hypothetical post-synthetic modification of UiO-66-NH2 with this compound.

1. Activation of Pristine UiO-66-NH2:

  • Disperse the as-synthesized UiO-66-NH2 in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Heat the suspension under vacuum to remove any guest molecules and activate the framework. This step is crucial to ensure the accessibility of the amino groups.

2. Functionalization Reaction:

  • Suspend the activated UiO-66-NH2 in a dry, aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in the same solvent to the MOF suspension. An excess of the modifying agent is typically used to drive the reaction to completion.

  • Include a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to scavenge the HBr byproduct of the reaction.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

3. Purification of Functionalized UiO-66-BBD:

  • After the reaction, cool the mixture to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product extensively with fresh solvent to remove any unreacted starting materials and byproducts. A Soxhlet extraction may be employed for thorough purification.

4. Final Activation:

  • Dry the purified UiO-66-BBD under vacuum to remove the residual solvent.

Diagram of the Post-Synthetic Modification Workflow:

PSM_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification cluster_3 Step 4: Final Product Pristine_MOF Pristine UiO-66-NH2 Activated_MOF Activated UiO-66-NH2 Pristine_MOF->Activated_MOF Solvent Exchange & Vacuum Heating Reaction_Vessel Reaction with This compound & DIPEA in Acetonitrile Activated_MOF->Reaction_Vessel Washing Washing & Centrifugation Reaction_Vessel->Washing Functionalized_MOF Functionalized UiO-66-BBD Washing->Functionalized_MOF Drying under Vacuum

Caption: Workflow for the post-synthetic modification of UiO-66-NH2.

Enhanced Performance in Key Applications

The strategic introduction of the this compound moiety is anticipated to significantly enhance the performance of UiO-66-NH2 in both drug delivery and catalysis.

Application in Drug Delivery

The functionalization of MOFs is a key strategy for improving their drug loading capacity and controlling the release of therapeutic agents.[11][12][13]

Performance MetricPristine UiO-66-NH2Functionalized UiO-66-BBD (Expected)Mechanism of Enhancement
Drug Loading Capacity ModerateHigher for specific drugsThe introduced dimethylbenzene group can enhance π-π stacking interactions with aromatic drug molecules, leading to increased loading.
Controlled Release Primarily diffusion-basedTunable release kineticsThe bromomethyl groups can act as reactive handles for the covalent attachment of drugs via stimuli-responsive linkers (e.g., ester or amide bonds sensitive to pH changes in the tumor microenvironment). This allows for a more targeted and controlled release.[14]
Biocompatibility Generally goodRequires further evaluationThe biocompatibility of the functionalized MOF would need to be assessed, but the covalent attachment of biocompatible polymers (e.g., PEG) to the bromomethyl groups could further enhance biocompatibility and circulation time.

Logical Relationship for Enhanced Drug Delivery:

Drug_Delivery cluster_parent Pristine UiO-66-NH2 cluster_functionalized Functionalized UiO-66-BBD cluster_enhancement Enhanced Drug Delivery p_pores Porous Structure p_amino Amino Groups f_dmb Dimethylbenzene Core p_amino->f_dmb PSM with This compound f_pores Modified Pore Environment f_dmb->f_pores e_loading Increased Drug Loading f_dmb->e_loading π-π stacking f_bromo Reactive Bromomethyl Groups e_release Controlled Release f_bromo->e_release Covalent drug attachment e_targeting Potential for Targeting f_bromo->e_targeting Attachment of targeting ligands

Caption: Functionalization enhances drug delivery properties.

Application in Heterogeneous Catalysis

The precise placement of catalytic sites within a robust and porous framework is a key goal in heterogeneous catalysis.[15][16][17]

Performance MetricPristine UiO-66-NH2Functionalized UiO-66-BBD (Expected)Mechanism of Enhancement
Catalytic Activity Limited intrinsic activityHigh and tunableThe bromomethyl groups serve as versatile handles for the immobilization of catalytically active species, such as metal complexes or organocatalysts. This allows for the creation of single-site heterogeneous catalysts with well-defined active centers.[18]
Substrate Selectivity ModerateEnhanced size/shape selectivityThe introduction of the bulky dimethylbenzene group can narrow the pore apertures, leading to enhanced size and shape selectivity for substrates and products.
Catalyst Reusability High (as a support)HighThe covalent attachment of the catalytic species to the robust UiO-66 framework is expected to prevent leaching, allowing for easy recovery and reuse of the catalyst.

Logical Relationship for Enhanced Catalysis:

Catalysis cluster_parent Pristine UiO-66-NH2 cluster_functionalized Functionalized UiO-66-BBD cluster_enhancement Enhanced Catalysis p_framework Robust Framework f_framework Stable Support p_framework->f_framework p_amino_cat Amino Groups f_bromo_cat Reactive Anchoring Sites p_amino_cat->f_bromo_cat PSM e_reusability Excellent Reusability f_framework->e_reusability Prevents leaching f_dmb_cat Modified Pores e_selectivity Improved Substrate Selectivity f_dmb_cat->e_selectivity Steric hindrance e_activity High Catalytic Activity f_bromo_cat->e_activity Immobilization of catalysts

Caption: Functionalization enhances catalytic performance.

Characterization of the Functionalized MOF

A comprehensive suite of characterization techniques is essential to confirm the successful functionalization and to evaluate the properties of the resulting UiO-66-BBD.

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline framework of UiO-66 after modification.[9][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups and confirm the covalent linkage. The appearance of new bands corresponding to the C-N bond and the aromatic C-H stretches of the dimethylbenzene ring would be indicative of successful functionalization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the digested MOF can provide detailed structural information and confirm the covalent attachment of the modifying agent.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF.

  • Gas Adsorption (BET Analysis): To determine the surface area and pore volume of the modified material.[20]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

Conclusion

Post-synthetic modification with this compound represents a promising and versatile strategy for enhancing the properties of robust MOFs like UiO-66-NH2. This guide has outlined the expected improvements in performance for drug delivery and catalysis, providing a framework for researchers to explore the potential of this and similar modifying agents. The ability to introduce new functionalities in a controlled manner opens up a vast design space for the development of next-generation MOF materials with tailored properties for a wide range of advanced applications.

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A Comparative Guide to the Cross-Validation of Analytical Data for 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of chemical intermediates is paramount. 1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional polymers. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final product. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, ensuring data integrity and regulatory compliance.

This document, authored from the perspective of a Senior Application Scientist, emphasizes the "why" behind the "how," grounding analytical procedures in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2]

The Critical Role of Orthogonal Analytical Methods

Reliance on a single analytical technique is fraught with risk. Impurities may co-elute in chromatography, be silent in certain spectroscopic methods, or have similar fragmentation patterns in mass spectrometry. A robust analytical data package for a critical intermediate like this compound necessitates the use of orthogonal methods—techniques that measure different chemical or physical properties of the molecule. By comparing the results from these diverse methods, a comprehensive and reliable profile of the compound can be established. This cross-validation approach is the bedrock of analytical data trustworthiness.[3]

This guide will focus on a suite of common and powerful analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation and purity assessment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities and confirmation of molecular weight.

  • High-Performance Liquid Chromatography (HPLC) for purity determination and quantification of non-volatile impurities.

Structural and Spectroscopic Profile of this compound

Molecular Formula: C₁₀H₁₂Br₂ Molecular Weight: 292.01 g/mol [4] Melting Point: 159.0-163.0°C

The symmetrical nature of this compound leads to a relatively simple and diagnostic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure.

  • ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the two equivalent methyl groups (-CH₃).

    • A singlet for the two equivalent benzylic methylene groups (-CH₂Br).

    • A singlet for the two equivalent aromatic protons (-CH).

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments:

    • One signal for the methyl carbons.

    • One signal for the benzylic methylene carbons.

    • One signal for the aromatic carbons bonded to the methyl groups.

    • One signal for the aromatic carbons bonded to the bromomethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1450 cm⁻¹

  • C-H bending (methyl): ~1450 cm⁻¹ and ~1380 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio). The fragmentation pattern would likely involve the loss of bromine atoms and the benzylic groups.

Comparative Analysis with a Structural Isomer: 1,4-Bis(bromomethyl)benzene

To illustrate the power of these analytical techniques in distinguishing between closely related compounds, we will compare the expected data for this compound with its structural isomer, 1,4-Bis(bromomethyl)benzene.

Analytical TechniqueThis compound (Expected)1,4-Bis(bromomethyl)benzene (Experimental/Reference)Key Differentiating Features
¹H NMR Three singlets: -CH₃, -CH₂Br, aromatic -CHTwo singlets: -CH₂Br (~4.48 ppm), aromatic -CH (~7.37 ppm)[1]Presence of the methyl singlet in the target compound.
¹³C NMR Four signalsThree signals: -CH₂Br (~33.0 ppm), aromatic CH (~129.6 ppm), aromatic C-CH₂Br (~138.1 ppm)[1]Additional signal for the methyl group and different chemical shifts for the aromatic carbons in the target compound.
FT-IR C-H stretching (aliphatic and aromatic), C=C (aromatic), C-BrC-H stretching (aliphatic and aromatic), C=C (aromatic), C-BrThe presence of distinct C-H bending frequencies for the methyl groups in the target compound.
GC-MS (Molecular Ion) m/z 290, 292, 294 (isotopic pattern)m/z 262, 264, 266 (isotopic pattern)[5]Difference in molecular weight.

The Cross-Validation Framework: A Step-by-Step Approach

A robust cross-validation plan ensures that the analytical data is consistent, reliable, and fit for its intended purpose. This framework is aligned with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1]

Experimental Protocols
  • Objective: To confirm the chemical structure and assess purity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate spectral widths and relaxation delays to ensure quantitative integration for purity assessment.

  • Acceptance Criteria: The observed chemical shifts and coupling patterns must be consistent with the proposed structure. The purity, as determined by ¹H NMR, should meet the predefined specification.

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet).

  • Sample Preparation: No specific preparation is needed for ATR. For KBr, grind a small amount of the sample with dry KBr and press into a pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acceptance Criteria: The presence of characteristic absorption bands for aromatic C-H, aliphatic C-H, aromatic C=C, and C-Br functional groups.

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight.

  • Instrumentation: A GC system coupled to a mass spectrometer (preferably with an electron ionization source).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: A suitable temperature gradient to separate the analyte from potential impurities.

    • Carrier Gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the expected molecular ion and fragment ions.

  • Acceptance Criteria: The retention time of the main peak should be consistent with a reference standard. The mass spectrum should show the correct molecular ion with the characteristic bromine isotopic pattern and a fragmentation pattern consistent with the structure.

  • Objective: To determine the purity and quantify non-volatile impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Acceptance Criteria: The purity of the sample should be within the specified limits. Any impurity exceeding the reporting threshold should be identified if possible.

Visualizing the Cross-Validation Workflow

A systematic workflow ensures all analytical data is logically interconnected and contributes to the final quality assessment.

CrossValidationWorkflow cluster_2 Final Assessment NMR NMR (¹H, ¹³C) Structure Structural Confirmation NMR->Structure FTIR FT-IR Identity Identity Confirmation FTIR->Identity GCMS GC-MS GCMS->Structure Purity Purity Assessment GCMS->Purity HPLC HPLC HPLC->Purity FinalReport Comprehensive Certificate of Analysis Structure->FinalReport Purity->FinalReport Identity->FinalReport

Sources

A comparative study of polymerization kinetics using different substituted xylylenes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Polymerization Kinetics of Substituted Xylylenes

For researchers, scientists, and professionals in drug development and material science, the choice of a conformal coating can be critical. Poly(p-xylylene), commercially known as Parylene, offers a unique combination of properties deposited via a solvent-free, room-temperature chemical vapor deposition (CVD) process. However, the kinetics of this polymerization process vary significantly with the substitution on the xylylene monomer, impacting deposition efficiency, film properties, and ultimately, the suitability for a given application.

This guide provides a comparative study of the polymerization kinetics of common substituted xylylenes, offering a deep dive into the underlying mechanisms and providing the experimental framework necessary for an informed selection.

The Foundation: Understanding Xylylene Polymerization (The Gorham Process)

The polymerization of xylylenes is not a typical liquid-phase reaction but a unique vapor deposition process first detailed by William F. Gorham. This multi-step process, conducted under vacuum, is the cornerstone of parylene coating technology[1][2]. The process is kinetically controlled, meaning the rate of film growth is dependent on the surface concentration of the monomer and the kinetics of the surface polymerization reaction[3].

The journey from a solid precursor to a polymer film can be visualized as follows:

GorhamProcess cluster_0 Vaporizer cluster_1 Pyrolysis Furnace cluster_2 Deposition Chamber Dimer [2.2]Paracyclophane (Solid Dimer) Monomer p-Xylylene (Reactive Monomer) Dimer->Monomer  Step 1: Sublimation & Pyrolysis (~150°C then ~650-700°C) Breaks dimer into two monomers Adsorbed Physisorbed Monomer on Substrate Monomer->Adsorbed Step 2: Adsorption (Room Temperature Substrate) Monomer gas adsorbs onto surface Polymer Poly(p-xylylene) Film (Polymer) Adsorbed->Polymer Step 3: Polymerization Spontaneous free-radical chain growth

Caption: The Gorham process for chemical vapor deposition of Parylene.

The polymerization itself is a free-radical process that occurs spontaneously on the substrate surface without the need for catalysts or initiators[3][4][5]. The initiation step involves the dimerization of two monomer molecules to form a diradical species, which then propagates by adding subsequent monomer units one at a time[5].

The Contenders: A Look at Substituted Xylylenes

The versatility of the parylene system stems from the ability to modify the basic p-xylylene structure with various substituents. These modifications alter the electronic and steric characteristics of the monomer, which in turn influences not only the final properties of the polymer film (e.g., thermal stability, dielectric constant, barrier properties) but also the kinetics of the polymerization itself. This guide will focus on the most commonly encountered variants:

  • Parylene N: The unsubstituted poly(p-xylylene). It is highly crystalline and valued for its high dielectric strength.

  • Parylene C: Monochloro-substituted poly(p-xylylene). It is the most widely used variant due to its excellent combination of barrier properties and a high deposition rate.

  • Parylene D: Dichloro-substituted poly(p-xylylene). It offers enhanced thermal stability compared to Parylene C.

  • Parylene AF-4 (or HT®): Fluorinated poly(p-xylylene), where the four hydrogen atoms on the ethylenic bridges are replaced by fluorine. This variant provides the highest thermal and UV stability[1][6].

XylyleneVariants cluster_N Parylene N cluster_C Parylene C cluster_D Parylene D cluster_AF4 Parylene AF-4 N N C C D D AF4 AF4

Caption: Chemical structures of the repeating units for common Parylene variants.

Comparative Polymerization Kinetics: The Data

The rate of polymerization is a critical parameter in any manufacturing or research setting, as it directly affects throughput and cost. The deposition rates of substituted xylylenes are influenced by a complex interplay of the monomer's intrinsic reactivity and its interaction with the surface, often quantified by the "sticking coefficient"[4][7][8]. A higher sticking coefficient implies that the monomer is more likely to adsorb and react upon collision with the surface, generally leading to a faster deposition rate[7].

The following table summarizes key kinetic parameters for the different parylene variants. It is important to note that deposition rates are highly dependent on specific process conditions (e.g., pressure, sublimation temperature, and substrate temperature). The values presented here are typical rates cited in the literature to facilitate a relative comparison.

Parylene VariantSubstituentTypical Deposition Rate (µm/hour)Relative Deposition RateKey Kinetic Characteristics
Parylene N None (H)~0.76ModerateServes as the baseline for comparison. Has the highest penetrating power due to a lower sticking coefficient[1][9].
Parylene C Monochloro (-Cl)~5.08HighThe fastest-depositing of the common variants under typical conditions. The chlorine substituent enhances the monomer's reactivity[2][7].
Parylene D Dichloro (-Cl, -Cl)> 5.08Very HighGenerally deposits faster than Parylene C, but can be more difficult to control for uniform coatings[7].
Parylene AF-4 Tetrafluoro (-F)SlowestLowHas a very low deposition efficiency. Its polymerization threshold temperature is close to room temperature, making efficient deposition challenging without cooling the substrate[4][7][9].

The "Why": Mechanistic Insights into Substituent Effects

The observed differences in polymerization kinetics can be rationalized by considering the electronic and steric effects of the substituents on the p-xylylene monomer. The polymerization proceeds via a free-radical mechanism, and the stability and reactivity of the radical intermediates are paramount.

  • Parylene N (Unsubstituted): The unsubstituted p-xylylene monomer serves as our reference. Its reactivity is inherently high, leading to spontaneous polymerization at low temperatures[5].

  • Parylene C & D (Chloro-substituted): The chlorine atom in Parylene C is an electron-withdrawing group. Through the inductive effect, it pulls electron density from the aromatic ring. However, it can also donate electron density through resonance via its lone pairs. In the context of free-radical polymerization of vinyl monomers, electron-withdrawing groups can stabilize the radical formed during chain propagation, thereby increasing the polymerization rate. The addition of a second chlorine atom in Parylene D further enhances this effect, leading to an even faster deposition rate.

  • Parylene AF-4 (Fluoro-substituted): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly influences the electronic structure of the monomer. While a detailed quantum-chemical analysis would be required for a complete picture, it is known that fluorination increases the strength of the C-F bonds compared to C-H bonds, which can affect the pyrolysis step and the overall energetics of the polymerization process[4]. The poor deposition efficiency of Parylene AF-4 is largely attributed to its low threshold temperature for polymerization, which is very close to ambient temperatures[4]. This means that without a sufficiently cold surface, the rate of monomer desorption can compete with or exceed the rate of polymerization.

Experimental Protocol: Measuring Polymerization Kinetics with a Quartz Crystal Microbalance (QCM)

To obtain reliable and reproducible kinetic data, a well-controlled experimental setup is essential. The use of a Quartz Crystal Microbalance (QCM) is a highly effective method for in-situ, real-time monitoring of mass deposition, from which the polymerization rate can be directly calculated[10][11][12][13].

Experimental Workflow

QCM_Workflow cluster_prep 1. Preparation cluster_process 2. CVD Process cluster_acq 3. Data Acquisition & Analysis Prep_QCM Install & Calibrate QCM Sensor in Deposition Chamber Prep_Substrate Prepare & Mount Substrate Prep_QCM->Prep_Substrate Prep_Dimer Load Weighed Dimer into Vaporizer Prep_Substrate->Prep_Dimer Pump Evacuate Chamber to Base Pressure Prep_Dimer->Pump Heat_Vap Heat Vaporizer (e.g., 150-175°C) Pump->Heat_Vap Heat_Pyr Heat Pyrolysis Furnace (e.g., 650-700°C) Heat_Vap->Heat_Pyr Deposit Initiate Deposition on Room-Temperature Substrate Heat_Pyr->Deposit Monitor Record QCM Frequency Shift (Δf) vs. Time (t) Deposit->Monitor Calculate_Mass Calculate Mass (Δm) using Sauerbrey Equation Monitor->Calculate_Mass Calculate_Rate Calculate Deposition Rate (d(Thickness)/dt) Calculate_Mass->Calculate_Rate

Caption: Workflow for kinetic analysis of xylylene polymerization using QCM.

Step-by-Step Methodology

Objective: To determine and compare the polymerization (deposition) rates of different substituted xylylenes under controlled conditions.

Apparatus:

  • Parylene Deposition System (e.g., PDS 2010 Labcoater)

  • Quartz Crystal Microbalance (QCM) sensor head installed in the deposition chamber

  • Frequency counter connected to the QCM

  • Data acquisition system (computer with appropriate software)

  • Vacuum pump and pressure gauges

  • Temperature controllers for vaporizer and pyrolysis furnace

Protocol:

  • System Preparation:

    • Ensure the deposition chamber is clean and free of residues from previous runs.

    • Install a clean QCM crystal into the sensor head within the deposition chamber. Position the sensor in a location representative of the substrate coating area.

    • Connect the QCM to the frequency counter and data acquisition system. Record the initial stable resonant frequency (f₀) of the crystal under vacuum.

    • Load a precisely weighed amount of the desired [2.2]paracyclophane dimer into the vaporizer boat.

  • Initiation of Deposition:

    • Seal the deposition chamber and evacuate to a stable base pressure (typically < 100 mTorr).

    • Begin data acquisition, recording the QCM frequency and chamber pressure over time.

    • Set the pyrolysis furnace to the appropriate temperature for the specific dimer (e.g., ~690°C for Parylene C, ~700-750°C for Parylene AF-4)[4].

    • Begin heating the vaporizer to the set sublimation temperature (e.g., ~175°C for Parylene C)[8]. The chamber pressure will rise and should be maintained at a constant setpoint for the duration of the kinetic measurement.

  • Kinetic Data Acquisition:

    • As the monomer gas enters the deposition chamber and polymerizes on the QCM crystal, the crystal's mass will increase, causing its resonant frequency to decrease.

    • Continuously record the frequency shift (Δf = f - f₀) as a function of time. A linear decrease in frequency over time indicates a constant deposition rate.

  • Data Analysis:

    • Convert the measured frequency shift (Δf) to a change in mass (Δm) using the Sauerbrey equation: Δm = - (A * ρ_q * v_q * Δf) / (2 * f₀²) where A is the crystal area, ρ_q is the density of quartz, and v_q is the shear wave velocity in quartz. For a given QCM crystal, this simplifies to Δm = -C * Δf, where C is the mass sensitivity constant.

    • Calculate the film thickness (h) from the mass deposited (Δm) and the known density of the specific parylene polymer (ρ_p): h = Δm / (A * ρ_p)

    • The deposition rate (R) is the change in thickness over time. For a constant rate, this can be calculated from the slope of the thickness vs. time plot: R = dh/dt

  • Comparative Analysis:

    • Repeat the experiment for each substituted xylylene, keeping all process parameters (pressure, temperatures, QCM position) as constant as possible to ensure a valid comparison.

    • Plot the deposition rates for each variant to visually compare their polymerization kinetics.

Conclusion and Outlook

The choice of substituent on the p-xylylene monomer has a profound and predictable effect on the kinetics of chemical vapor deposition polymerization. Chloro-substitution, as seen in Parylene C and D, significantly accelerates the polymerization rate compared to the unsubstituted Parylene N. In contrast, fluoro-substitution in Parylene AF-4 leads to a much slower and less efficient deposition process under standard conditions.

Understanding these kinetic differences is crucial for process optimization and material selection. For applications requiring high throughput and excellent barrier properties, Parylene C is often the material of choice. For applications demanding the utmost in thermal and UV stability, the slower deposition rate of Parylene AF-4 may be a necessary trade-off. By leveraging in-situ monitoring techniques like QCM, researchers and engineers can gain precise control over the deposition process, enabling the fabrication of highly reliable and functional thin films for a wide array of advanced applications.

References

Sources

A Senior Application Scientist's Guide to Crosslinker Efficacy: A Comparative Analysis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the formation of three-dimensional polymer networks is a foundational technology. The choice of a crosslinking agent is a critical determinant of the final material's properties, influencing everything from mechanical strength and thermal stability to biocompatibility and drug release kinetics.[1][2] This guide provides an in-depth comparison of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, a rigid aromatic crosslinker, against common commercial alternatives, offering the technical insights and experimental frameworks necessary to make informed decisions for your specific application.

The Central Role of the Crosslinker

Crosslinking is the process of forming covalent bonds between individual polymer chains, transforming them from a collection of soluble molecules into an insoluble, three-dimensional network.[3][4] The density and chemical nature of these crosslinks dictate the macroscopic properties of the resultant material.[3] A higher crosslink density generally leads to a stiffer, more brittle network with reduced swelling capacity and slower drug release, while a lower density results in a softer, more flexible material.[1] The crosslinker itself—its length, flexibility, and reaction chemistry—is a key variable in this process.

In Focus: this compound

This compound is a bifunctional crosslinking agent characterized by a rigid p-xylene core with two reactive bromomethyl groups.[5][6]

Chemical Structure and Reactivity: The efficacy of this molecule stems from its two benzylic bromide moieties. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the benzene ring (a benzylic position) stabilizes the transition state of nucleophilic substitution reactions. This structure makes the molecule highly reactive towards a wide range of nucleophiles, including amines (-NH2), thiols (-SH), and carboxylates (-COOH), which are common functional groups in polymers used for biomedical applications.[5][6] The reaction proceeds via a standard SN2 mechanism, forming stable carbon-heteroatom bonds.

The central benzene ring is rigid, meaning it will impart a defined spatial orientation and conformational stiffness to the polymer network. Furthermore, the two methyl groups on the aromatic ring may introduce steric effects that can influence reaction kinetics compared to its unsubstituted analog, 1,4-bis(bromomethyl)benzene.[7]

Below is a diagram illustrating the fundamental crosslinking mechanism.

G cluster_reactants Reactants cluster_product Product Polymer1 Polymer Chain with Nucleophile (-XH) CrosslinkedPolymer Crosslinked Polymer Network (Stable C-X Bonds) Polymer1->CrosslinkedPolymer Nucleophilic Attack Crosslinker 1,4-Bis(bromomethyl) -2,5-dimethylbenzene Crosslinker->CrosslinkedPolymer Polymer2 Polymer Chain with Nucleophile (-XH) Polymer2->CrosslinkedPolymer Base Base (e.g., DIEA) - Removes HBr byproduct

Caption: Crosslinking via Nucleophilic Substitution.

Commercial Alternatives: A Survey of Chemistries

The market offers a diverse range of crosslinkers, each with a distinct reaction mechanism and set of properties. Understanding these alternatives is key to appreciating the specific advantages of this compound.

  • Diacrylates and Dimethacrylates (e.g., PEGDA, EGDMA): These are among the most common crosslinkers, particularly for hydrogel formation. They react via free-radical polymerization, typically initiated by UV light in the presence of a photoinitiator.[1][8] This allows for rapid curing and spatial control over the crosslinking process.[9] The resulting ester linkages, however, can be susceptible to hydrolysis, which may be desirable for creating biodegradable materials but is a limitation for long-term applications.

  • Diepoxides (e.g., EGDGE, PEGDGE): Ethylene glycol diglycidyl ether and its polyethylene glycol analogs react with nucleophilic groups like amines and hydroxyls to form highly stable ether bonds.[8] These reactions often require elevated temperatures or catalysis and are generally slower than photo-initiated polymerization. Their stability makes them suitable for applications requiring high chemical resistance.[8]

  • Bismaleimides (e.g., BMOE): These crosslinkers exhibit high specificity for thiol (sulfhydryl) groups, reacting at near-neutral pH (6.5-7.5) to form stable thioether bonds.[10] This specificity is highly advantageous in bioconjugation, where targeted crosslinking between cysteine residues in proteins is desired.

  • Aldehydes (e.g., Glutaraldehyde): Glutaraldehyde is a highly efficient crosslinker that reacts with primary amines to form Schiff bases. It has been widely used for fixing biological tissues and crosslinking proteins.[11] However, concerns about its potential cytotoxicity have led researchers to seek alternatives in many biomedical applications.

Performance Showdown: A Comparative Data Framework

Direct, quantitative, head-to-head comparisons of crosslinkers are often specific to the polymer system and reaction conditions. However, we can establish a robust framework for comparison based on their intrinsic chemical properties and the expected impact on network characteristics.

FeatureThis compoundPolyethylene Glycol Diacrylate (PEGDA)Ethylene Glycol Diglycidyl Ether (EGDGE)
Reaction Chemistry SN2 Nucleophilic Substitution[5][6]Free-Radical Polymerization[1]Ring-Opening Epoxide Reaction[8]
Reactive Towards Amines, Thiols, CarboxylatesAcrylates/MethacrylatesAmines, Hydroxyls, Thiols
Typical Conditions Moderate heat (60-80°C), non-nucleophilic base[12]Photoinitiator, UV light, room temp[1]Elevated temperature, catalyst
Reaction Speed Moderate to Slow (hours)Very Fast (seconds to minutes)[9]Slow (hours to days)
Resulting Linkage Benzylic-Heteroatom BondEster BondEther Bond
Bond Stability High (cleavable by hydrogenolysis)[12]Moderate (susceptible to hydrolysis)Very High (chemically resistant)[8]
Linker Flexibility Rigid Aromatic CoreHighly Flexible Polyether Chain[8]Flexible Aliphatic Chain
Impact on Network High mechanical stiffness, potentially lower swellingHigh elasticity, high swelling capacityGood chemical resistance, moderate flexibility
Potential Byproducts HBr (neutralized by base)Minimal (unreacted monomer)Minimal
Experimental Protocol: A Self-Validating System for Efficacy Comparison

To move from theoretical comparison to empirical validation, a rigorous experimental protocol is essential. This protocol is designed as a self-validating system to objectively compare the efficacy of this compound against a flexible alternative like PEGDA using a model amine-containing polymer.

Objective: To quantify and compare the impact of a rigid aromatic crosslinker (this compound) versus a flexible diacrylate crosslinker (PEGDA) on the physical properties of a crosslinked polymer network.

Materials:

  • Polymer: Poly(ethyleneimine) (PEI), linear, high molecular weight

  • Crosslinker 1: this compound

  • Crosslinker 2: Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • Photoinitiator: Irgacure 2959[1]

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow Diagram:

G cluster_A Pathway A: Rigid Aromatic Crosslinker cluster_B Pathway B: Flexible Acrylate Crosslinker cluster_C Comparative Characterization start Define Polymer System (e.g., PEI) A1 Dissolve PEI in anhy. DMF Add DIEA base start->A1 B1 Dissolve PEI in PBS Add Photoinitiator start->B1 A2 Add 1,4-Bis(bromomethyl) -2,5-dimethylbenzene A1->A2 A3 Thermal Crosslinking (e.g., 70°C, 24h) under N2 atmosphere A2->A3 purify Purification Step (Wash with alternating water/ethanol to remove unreacted components) A3->purify B2 Add PEGDA (Vortex to mix) B1->B2 B3 UV Curing (365 nm, 10 min) B2->B3 B3->purify C1 Swelling Ratio (Equilibrium in PBS) purify->C1 C2 Rheological Analysis (Measure Storage Modulus G') purify->C2 C3 FTIR Spectroscopy (Confirm bond formation) purify->C3

Caption: Workflow for Comparative Crosslinker Evaluation.

Step-by-Step Methodology:

  • Preparation of Pre-Polymer Solutions (Perform for each crosslinker concentration to be tested):

    • Pathway A (Aromatic Crosslinker): In a nitrogen-purged vial, dissolve 100 mg of PEI in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of DIEA relative to the bromomethyl groups on the crosslinker. Causality: An inert atmosphere prevents side reactions, and the anhydrous solvent prevents hydrolysis of the crosslinker. DIEA acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion.

    • Pathway B (Acrylate Crosslinker): Prepare a 10% (w/v) solution of PEI in PBS. Add a photoinitiator (e.g., Irgacure 2959) to a final concentration of 0.1% (w/v) and vortex until fully dissolved.[1] Causality: PBS provides a biocompatible medium. The photoinitiator is essential to generate the free radicals needed to initiate polymerization of the acrylate groups upon UV exposure.

  • Addition of Crosslinker:

    • Pathway A: Add a stoichiometric amount of this compound (e.g., 0.5 molar equivalents relative to the PEI amine groups) dissolved in a minimal amount of DMF.

    • Pathway B: Add a stoichiometric amount of PEGDA (e.g., 0.5 molar equivalents relative to the PEI amine groups) to the PEI/photoinitiator solution and vortex thoroughly.

  • Curing/Crosslinking Reaction:

    • Pathway A: Seal the vial and place it in an oil bath at 70°C for 24 hours with stirring.

    • Pathway B: Pipette the solution into a mold and expose it to a UV light source (365 nm, ~10 mW/cm²) for 10 minutes to initiate crosslinking.[1]

  • Purification and Validation:

    • After gelation, immerse the resulting hydrogels in a large volume of deionized water for 24 hours, followed by 24 hours in ethanol, and then another 24 hours in water. This cycle removes unreacted polymer, crosslinker, initiator, and solvent.

    • Lyophilize (freeze-dry) the purified gels to obtain a dry weight (Wd). Trustworthiness: This purification step is critical. Residual unreacted components can act as plasticizers, altering mechanical properties, or be cytotoxic, confounding biological assays.

  • Characterization and Efficacy Evaluation:

    • Swelling Ratio: Immerse the dried gels in PBS (pH 7.4) at 37°C. At regular intervals, remove the gel, blot away excess surface water, and record the swollen weight (Ws) until equilibrium is reached. Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.[1] A lower SR indicates higher crosslinking efficiency.

    • Rheological Analysis: Use a rheometer to perform a frequency sweep on the equilibrium-swollen hydrogels. The storage modulus (G') is a direct measure of the stiffness and elastic response of the network.[9] A higher G' corresponds to a more efficiently crosslinked and stiffer material.

    • FTIR Spectroscopy: Acquire FTIR spectra of the raw polymer, the crosslinker, and the final dried hydrogel. The appearance of new peaks or disappearance of reactant peaks (e.g., C-Br stretch) can confirm the formation of covalent crosslinks.

Conclusion

This compound presents a compelling option for applications requiring the creation of rigid, stable, and well-defined polymer networks. Its reactivity towards common nucleophiles and the conformational constraint imposed by its aromatic core distinguish it from flexible aliphatic crosslinkers like PEGDA and chemically robust alternatives like EGDGE. While alternatives like PEGDA offer rapid, photo-initiated crosslinking ideal for creating highly elastic and swellable hydrogels, this compound is better suited for developing materials where high mechanical strength and structural integrity are paramount. The provided experimental framework offers a robust methodology for any researcher to validate and quantify these differences, ensuring the selection of the optimal crosslinker to meet specific performance demands.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Creating Polymer Networks with Controlled Crosslink Density.
  • ACS Publications. (n.d.). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms | Biomacromolecules.
  • BenchChem. (n.d.). Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems.
  • Polysciences. (n.d.). Crosslinking Solutions for Polymers & Biomaterials.
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  • Scribd. (n.d.). Experiment 1 - Cross-Linked Polymer | PDF.
  • ResearchGate. (n.d.). Comparison of techniques for determining crosslinking in silane-water crosslinked materials.
  • SpecialChem. (2024, June 13). Crosslinking Polymers: Types, Effects, Applications & Trends.
  • Lohtragon. (n.d.). Crosslinking Agents - Polymer Additives.
  • PubMed. (n.d.). Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe.
  • BenchChem. (n.d.). A Comparative Guide to the Performance Evaluation of Crosslinkers in Polymer Networks with a Focus on N,N'-Divinylurea.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to Bifunctional Linkers: 1,3-Bis(bromomethyl)-5-methylbenzene in Focus.
  • Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation.
  • Semantic Scholar. (1993, June 8). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation.
  • ACS Publications. (n.d.). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation | The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Bismaleimide Crosslinkers - (BMOE, BMB and BMH).

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A Comparative Guide to the Reaction Mechanisms of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and materials science, the choice of a bifunctional electrophile is a critical decision that dictates the efficiency of a reaction and the properties of the resulting products. Among the various options, 1,4-Bis(bromomethyl)-2,5-dimethylbenzene stands out as a versatile building block, particularly in the construction of complex molecular architectures and advanced polymers. This guide provides an in-depth technical comparison of the reaction mechanisms involving this compound, offering insights into its performance against relevant alternatives, supported by experimental principles.

Unraveling the Reactivity of a Substituted Benzylic Bromide

This compound is a primary benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1] The presence of two bromomethyl groups on a dimethyl-substituted benzene ring allows for its use as a crosslinking agent or a monomer in polymerization reactions. The core of its reactivity lies in the lability of the carbon-bromine bond, which is susceptible to cleavage when attacked by a nucleophile.

The reaction pathways of this compound are primarily governed by the principles of bimolecular nucleophilic substitution (SN2) and, to a lesser extent, unimolecular nucleophilic substitution (SN1). The prevalence of one mechanism over the other is dictated by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.

The Dominant SN2 Pathway

Given that the bromomethyl groups are attached to primary carbons, the SN2 mechanism is the predominant pathway for nucleophilic substitution on this compound.[2][3] This mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2][4]

The transition state of an SN2 reaction involves a pentacoordinate carbon atom, and its stability is highly sensitive to steric hindrance. The relatively unhindered nature of the primary benzylic carbons in this compound facilitates this backside attack.

Experimental Protocol: A Representative SN2 Reaction

The following protocol outlines a general procedure for a double nucleophilic substitution on this compound with a secondary amine, a reaction type commonly employed in the synthesis of ligands and other functional molecules.

  • Materials:

    • This compound

    • Desired secondary amine (e.g., morpholine, piperidine)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of this compound (1 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (3 mmol) and the secondary amine (2.2 mmol).

    • Heat the reaction mixture at reflux for 3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and dilute with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

The Influence of Methyl Groups on SN2 Reactivity

SN2_Mechanism

Comparison with Alternative Bifunctional Electrophiles

The performance of this compound as a crosslinking agent can be compared with other commonly used bifunctional electrophiles.

FeatureThis compound1,4-Bis(bromomethyl)benzene1,3-Bis(bromomethyl)benzene
Structure Para-substituted with two methyl groupsPara-substituted, unsubstituted ringMeta-substituted, unsubstituted ring
Reactivity High, enhanced by electron-donating methyl groupsHigh, baseline for benzylic bromidesHigh, similar to para-isomer
Geometry of Crosslink Linear and rigidLinear and rigidAngled and rigid
Solubility Generally soluble in common organic solventsSoluble in many organic solventsSoluble in many organic solvents

The choice between these alternatives often depends on the desired geometry of the final product. The para-substitution of this compound and its unsubstituted counterpart leads to the formation of linear and rigid crosslinks. In contrast, the meta-substitution of 1,3-bis(bromomethyl)benzene results in an angled geometry, which can be advantageous in the synthesis of macrocycles and polymers with specific topologies.

Role in Polymer Synthesis: A Versatile Monomer and Initiator

This compound is a valuable monomer in the synthesis of various polymers, including porous organic polymers (POPs) and poly(p-xylylene)s.[5] In the synthesis of POPs, it can be reacted with various multitopic nucleophiles to create highly crosslinked, porous materials with applications in gas storage and separation.

Furthermore, it can act as a bifunctional initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[6][7] The two bromomethyl groups can initiate the growth of two polymer chains simultaneously, leading to the formation of polymers with well-defined architectures.

Polymerization_Workflow

Conclusion

References

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10).
  • Technical Support Center: Controlling Molecular Weight with 1,4-Bis(bromomethyl)benzene. Benchchem.
  • Technical Support Center: Polymerization Reactions with 1,4-Bis(bromomethyl)benzene. Benchchem.
  • This compound. MySkinRecipes.
  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline.
  • SN2 reaction. In Wikipedia.
  • Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. (2024).
  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). The Organic Chemistry Tutor.

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A Senior Application Scientist's Guide to Reproducible Experimentation with 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, a critical reagent in materials science and organic synthesis. We will delve into the nuances of its application, focusing on the factors that govern experimental reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block with precision and confidence.

Introduction: The Structural and Reactive Profile of this compound

This compound is a bifunctional aromatic compound featuring two highly reactive benzylic bromide groups.[1] Its molecular structure, characterized by a central benzene ring substituted with two bromomethyl and two methyl groups, imparts a unique combination of reactivity and structural rigidity. The methyl groups on the benzene ring provide steric hindrance that can influence the regioselectivity of reactions and the final architecture of synthesized materials.[2] This reagent is predominantly utilized as a crosslinking agent in polymer chemistry and as a building block for functionalized resins, dendrimers, and porous organic frameworks.[3] The benzylic bromides are excellent leaving groups, facilitating efficient nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and carbanions.[1][3]

Key Properties:

  • CAS Number: 35168-62-8[4]

  • Molecular Formula: C₁₀H₁₂Br₂[4]

  • Molecular Weight: 292.01 g/mol [4]

  • Melting Point: 159.0-163.0°C[3]

Due to its hazardous nature, causing severe skin burns and eye damage, stringent safety protocols must be followed during handling.[5][6][7]

Core Applications and Protocols for Reproducible Outcomes

The utility of this compound spans several key areas of chemical synthesis. Below are detailed protocols for its primary applications, designed to ensure high reproducibility.

Synthesis of Conjugated Polymers via Wittig Reaction

Conjugated polymers are a cornerstone of organic electronics, with applications in LEDs, OFETs, and photovoltaic devices.[8][9] this compound serves as a key monomer in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. The Wittig reaction is a common method for this polymerization.

Experimental Protocol: Synthesis of a PPV Derivative

  • Preparation of the Phosphonium Salt:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).

    • Add triphenylphosphine (2.2 mmol) to the solution.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. A white precipitate of the bis(triphenylphosphonium bromide) salt will form.

    • Cool the reaction mixture to room temperature, and collect the solid product by filtration. Wash the solid with cold toluene and diethyl ether, then dry under vacuum.

  • Polymerization (Wittig Reaction):

    • In a separate flame-dried flask under an inert atmosphere, suspend the synthesized bis(phosphonium salt) (0.5 mmol) and a dialdehyde monomer (e.g., terephthaldehyde) (0.5 mmol) in anhydrous THF (15 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a strong base, such as potassium tert-butoxide (1.1 mmol), to the suspension. The mixture will typically turn a deep color (e.g., yellow or orange), indicating the formation of the ylide and the onset of polymerization.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or acetone.

    • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ylide intermediate in the Wittig reaction is highly reactive and can be quenched by oxygen or moisture. An inert atmosphere is crucial to prevent side reactions and ensure a high degree of polymerization.

  • Anhydrous Solvents: Water will react with the strong base and the ylide, terminating the polymerization. The use of anhydrous solvents is non-negotiable for achieving reproducible molecular weights.

  • Slow Base Addition at Low Temperature: This controls the rate of ylide formation and polymerization, leading to a more controlled reaction and a narrower molecular weight distribution.

Workflow for PPV Synthesis via Wittig Reaction

G cluster_prep Phosphonium Salt Preparation cluster_poly Polymerization reagent1 This compound reaction1 Reflux @ 110°C, 24h (Inert Atmosphere) reagent1->reaction1 reagent2 Triphenylphosphine reagent2->reaction1 solvent1 Anhydrous Toluene solvent1->reaction1 filtration1 Filter & Wash reaction1->filtration1 product1 Bis(phosphonium salt) product1_input Bis(phosphonium salt) product1->product1_input filtration1->product1 reaction2 0°C to RT, 48h (Inert Atmosphere) product1_input->reaction2 reagent3 Dialdehyde Monomer reagent3->reaction2 solvent2 Anhydrous THF solvent2->reaction2 base Potassium tert-butoxide base->reaction2 Slow addition quench Quench with Methanol reaction2->quench precipitation Precipitate in Methanol quench->precipitation polymer Conjugated Polymer (PPV Derivative) precipitation->polymer

Caption: Workflow for the synthesis of a PPV derivative.

Synthesis of Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[10][11][12] In this context, this compound can be used to synthesize a linker, which is then reacted with a metal source to form the framework.

Experimental Protocol: Two-Step MOF Synthesis

  • Linker Synthesis (e.g., Carboxylate Linker):

    • Convert the bromomethyl groups to carboxylate groups. A common method is reaction with a cyanide source followed by hydrolysis, or via a Grignard reagent followed by reaction with CO₂.

    • Example (via nitrile hydrolysis): In a fume hood, react this compound (1.0 mmol) with sodium cyanide (2.5 mmol) in a solvent like DMSO at 60°C for 12 hours. (Caution: Cyanide is highly toxic).

    • After the reaction, quench with water and extract the dinitrile product.

    • Hydrolyze the dinitrile to the dicarboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

    • Purify the resulting 2,5-dimethylterephthalic acid linker by recrystallization.

  • MOF Synthesis (Solvothermal Method):

    • In a glass vial, combine the synthesized dicarboxylic acid linker (0.1 mmol) and a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in a solvent mixture, typically DMF/ethanol/water.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to a specific temperature (e.g., 120°C) for 24-72 hours.

    • Slowly cool the oven to room temperature.

    • Crystals of the MOF should form. Collect the crystals by decanting the solvent, wash with fresh solvent (e.g., DMF, then ethanol), and dry.

Causality Behind Experimental Choices:

  • Purity of the Linker: The reproducibility of MOF synthesis is highly dependent on the purity of the organic linker. Impurities can disrupt the crystal growth process, leading to amorphous materials or different crystalline phases.

  • Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the formation of the porous structure.

  • Temperature Profile: The heating and cooling rates during solvothermal synthesis affect the nucleation and growth of the crystals. A slow cooling rate is generally preferred to obtain larger, higher-quality crystals.

Workflow for MOF Synthesis

G cluster_linker Linker Synthesis cluster_mof MOF Synthesis (Solvothermal) start_reagent This compound conversion Conversion to Dicarboxylic Acid (e.g., Nitrile Hydrolysis) start_reagent->conversion purification Purification (Recrystallization) conversion->purification linker Organic Linker purification->linker linker_input Organic Linker linker->linker_input heating Heat in Sealed Vial (e.g., 120°C, 48h) linker_input->heating metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->heating solvent Solvent (e.g., DMF) solvent->heating cooling Slow Cooling heating->cooling crystals MOF Crystals cooling->crystals

Caption: General workflow for synthesizing a MOF.

Comparative Analysis: Alternatives and Performance

While this compound is a powerful reagent, alternative bifunctional and trifunctional bromomethylated benzenes are available, each offering distinct advantages and disadvantages.[1] The choice of reagent directly impacts the properties of the final product.

ReagentStructureKey Features & Impact on ReproducibilityCommon Applications
This compound A benzene ring with two bromomethyl groups at positions 1 and 4, and two methyl groups at positions 2 and 5.Methyl groups provide steric hindrance , leading to more rigid and potentially less soluble polymers. This rigidity can enhance thermal stability. Reproducibility can be affected by the purity of the starting xylene isomer.Rigid conjugated polymers, specific MOF linkers.
1,4-Bis(bromomethyl)benzene A benzene ring with two bromomethyl groups at positions 1 and 4.[13]Less steric hindrance than its dimethylated counterpart, leading to more flexible and often more soluble polymers. Higher reactivity due to less steric hindrance. Generally easier to purify, potentially leading to better reproducibility.Flexible conjugated polymers, linear linkers in MOFs.
1,3-Bis(bromomethyl)benzene A benzene ring with two bromomethyl groups at positions 1 and 3.Introduces a "kink" in the polymer backbone, disrupting planarity and increasing solubility. The meta-substitution can lead to amorphous materials, which can be desirable for some applications but may make purification and characterization more challenging.Soluble, non-linear polymers; bent linkers for complex MOF topologies.
1,3,5-Tris(bromomethyl)benzene A benzene ring with three bromomethyl groups at positions 1, 3, and 5.[1]Trifunctional crosslinker , leading to the formation of 2D or 3D polymer networks (gels) rather than linear chains. The stoichiometry is critical for controlling the degree of crosslinking and avoiding insoluble materials.Crosslinked resins, dendrimers, porous organic polymers.

Trustworthiness: A Self-Validating System for Reproducibility

To ensure that your experimental protocols are self-validating, meticulous attention must be paid to the following parameters. Fluctuations in these variables are the primary source of irreproducibility.

  • Reagent Purity: The purity of this compound is paramount. It is synthesized by the bromomethylation of 1,4-dimethylbenzene (p-xylene).[2] Incomplete reaction or side reactions can lead to the presence of mono-brominated or over-brominated species. Always verify the purity of the starting material by NMR spectroscopy and melting point analysis before use.

  • Solvent Quality: As highlighted in the protocols, the use of anhydrous and deoxygenated solvents is often necessary, especially in polymerizations involving organometallic catalysts or strong bases. Traces of water or oxygen can act as reaction inhibitors or terminators.

  • Temperature Control: Precise temperature control is critical. For instance, in polymerization reactions, the temperature can affect the reaction rate, molecular weight, and polydispersity of the resulting polymer. Use a reliable heating mantle with a thermocouple or an oil bath for consistent temperature regulation.

  • Atmospheric Control: For many reactions involving this reagent, maintaining an inert atmosphere of argon or nitrogen is essential to prevent oxidation and other side reactions. Ensure your Schlenk line or glovebox is functioning correctly.

  • Stoichiometry: Accurate measurement of all reactants is crucial. In polymerization, a slight deviation from a 1:1 stoichiometry of monomers can significantly limit the achievable molecular weight. In crosslinking applications, the ratio of the crosslinker to the monomer determines the properties of the final network.

Safety and Handling

This compound and its related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before use.[5][6][14][15]

  • Hazard Statements: Causes severe skin burns and eye damage.[5][7] May be corrosive to metals.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust.[6] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, evacuate the area. Use personal protective equipment.[6] Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[6]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[5]

References

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

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A Comparative Guide to the Synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: An Evaluation of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(bromomethyl)-2,5-dimethylbenzene, also known as 2,5-bis(bromomethyl)-p-xylene, is a valuable bifunctional aromatic compound. Its structural rigidity and the high reactivity of its two benzylic bromide groups make it a crucial building block in supramolecular chemistry, polymer science, and the synthesis of functional organic materials. It is frequently employed as a crosslinking agent to enhance the mechanical and thermal properties of polymers and as a precursor for creating porous organic frameworks and complex molecular architectures.[1]

Given its utility, the efficient and high-yield synthesis of this compound is of significant interest to the research community. This guide provides an in-depth comparison of the primary synthetic routes reported in the literature, focusing on experimental data, reaction yields, and the underlying chemical principles that govern each method's efficacy. We aim to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application.

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through two distinct chemical transformations: the acid-catalyzed bromomethylation of a simple aromatic precursor and the free-radical bromination of a more substituted starting material. Each approach presents a unique set of advantages and challenges concerning yield, scalability, and reaction conditions.

Method A: Acid-Catalyzed Bromomethylation of 1,4-Dimethylbenzene (p-Xylene)

This method represents a highly efficient and direct approach, constructing the target molecule from the readily available and inexpensive starting material, p-xylene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where paraformaldehyde and hydrobromic acid react to form a reactive hydroxymethyl cation or its equivalent, which then alkylates the p-xylene ring. A second bromomethylation event at the opposite position yields the desired product.

Literature reports indicate this method can achieve nearly quantitative yields , making it an exceptionally attractive route from an atom-economy and efficiency standpoint.[2] The primary drawback is the relatively long reaction time and the use of corrosive hydrobromic acid.

Method B: Free-Radical Bromination of 1,2,4,5-Tetramethylbenzene (Durene)

This synthetic route utilizes the well-established Wohl-Ziegler reaction, a cornerstone of organic synthesis for the selective bromination of carbons adjacent to an aromatic ring (benzylic positions).[2][3][4] The reaction employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality of Reagent Choice : NBS is preferred over molecular bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[3][5] This is crucial for selectivity, as it favors the desired radical substitution pathway at the benzylic positions while suppressing competitive and undesirable electrophilic addition of bromine to the aromatic ring.

While specific yield data for the dibromination of durene to this exact product is not extensively detailed in single reports, analogous Wohl-Ziegler dibrominations on similar substrates have been reported with yields ranging from 71% to as high as 99% .[6] The key to achieving high yields of the dibrominated product is precise stoichiometric control, typically requiring at least two equivalents of NBS. The main challenge lies in preventing over-bromination to tri- or tetra-brominated species and separating the desired product from a potential mixture of mono- and di-brominated compounds.

Quantitative Data and Method Comparison

The following table summarizes the key performance indicators and experimental parameters for the two primary synthetic methodologies.

FeatureMethod A: BromomethylationMethod B: Wohl-Ziegler Bromination
Starting Material 1,4-Dimethylbenzene (p-Xylene)1,2,4,5-Tetramethylbenzene (Durene)
Key Reagents Paraformaldehyde, 48% Hydrobromic AcidN-Bromosuccinimide (NBS)
Catalyst/Initiator Acid-catalyzed (HBr)Radical Initiator (AIBN, Benzoyl Peroxide)
Typical Solvent None (reagents act as solvent)Carbon Tetrachloride (CCl₄), Benzotrifluoride
Reaction Conditions Reflux, 48 hours[2]Reflux, ~1-4 hours[2][6]
Reported Yield Nearly Quantitative [2]71-99% (based on analogous reactions)[6]
Key Advantages Excellent yield, inexpensive starting material.High versatility, standard lab procedure, avoids highly corrosive liquid acids.
Key Disadvantages Long reaction time, use of corrosive HBr.Requires more expensive starting material (durene), use of toxic solvents (CCl₄), potential for product mixtures.

Experimental Protocols

The following protocols are provided as self-validating systems, detailing the necessary steps and rationale for achieving a successful synthesis.

Protocol 1: Synthesis via Bromomethylation of p-Xylene (High-Yield Method)

This protocol is adapted from literature procedures reporting nearly quantitative yields.[2]

  • Apparatus Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dimethylbenzene (p-xylene, 15.5 mL), paraformaldehyde (7.7 g), and 48% aqueous hydrobromic acid (100 mL).

  • Reaction Execution : Heat the mixture to reflux with vigorous stirring. The reaction is typically maintained under reflux for 48 hours to ensure complete conversion.

  • Workup and Isolation : After the reflux period, cool the reaction mixture to room temperature. A white precipitate of the crude product will form.

  • Purification : Collect the white precipitate by vacuum filtration. Recrystallize the crude solid from carbon tetrachloride to yield the pure this compound as white needles.

Protocol 2: Synthesis via Wohl-Ziegler Bromination of Durene

This protocol is a representative procedure based on standard Wohl-Ziegler conditions.[2][6][7]

  • Apparatus Setup : In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetramethylbenzene (durene) in anhydrous carbon tetrachloride (CCl₄). Note: CCl₄ is toxic and environmentally hazardous; alternative solvents like benzotrifluoride may be used.

  • Reagent Addition : Add 2.2 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount (0.1 eq) of a radical initiator, such as AIBN or benzoyl peroxide.

    • Rationale: A slight excess of NBS ensures the reaction proceeds to the dibrominated product. Anhydrous conditions are critical to prevent hydrolysis of NBS and the product.[7]

  • Reaction Execution : Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which will float on the surface of the CCl₄. The reaction is typically complete within a few hours.

  • Workup and Isolation : Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic protocol.

cluster_0 Method A: Bromomethylation of p-Xylene start Start: p-Xylene reagents Add Paraformaldehyde & 48% HBr start->reagents reaction Reflux for 48h reagents->reaction cool Cool to RT reaction->cool filter Filter Precipitate cool->filter purify Recrystallize from CCl4 filter->purify product Product: 1,4-Bis(bromomethyl) -2,5-dimethylbenzene purify->product

Caption: Workflow for the high-yield bromomethylation synthesis.

cluster_1 Method B: Wohl-Ziegler Bromination of Durene start Start: Durene in Anhydrous CCl4 reagents Add NBS (2.2 eq) & AIBN (cat.) start->reagents reaction Reflux for 1-4h reagents->reaction cool Cool & Filter (remove succinimide) reaction->cool workup Aqueous Workup (Na2S2O3, H2O, Brine) cool->workup purify Dry, Concentrate & Recrystallize workup->purify product Product: 1,4-Bis(bromomethyl) -2,5-dimethylbenzene purify->product

Caption: Workflow for the free-radical bromination synthesis.

Conclusion

For the synthesis of this compound, researchers have two robust and high-yielding options. The acid-catalyzed bromomethylation of p-xylene stands out for its exceptional, near-quantitative yield and use of inexpensive starting materials, making it ideal for large-scale production where reaction time is not a limiting factor.[2] Conversely, the Wohl-Ziegler bromination of durene offers greater procedural familiarity to many organic chemists and avoids the use of highly corrosive liquid acids, though it requires more careful stoichiometric control and a more expensive precursor to achieve high selectivity and yield. The choice between these methods will ultimately depend on the specific laboratory constraints, scale, and economic considerations of the project.

References

  • Zhang, X., & Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955–956.

  • Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 12, 2026, from [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Baskaran, D. et al. (2018). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved January 12, 2026, from [Link]

  • Belyakov, S. et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [Link]

  • Aitken, R. A. et al. (2016). An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. ResearchGate. [Link]

  • Notti, F. et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. ResearchGate. [Link]

Sources

The Impact of Methyl Group Substitution on the Reactivity of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of polymer chemistry and drug development, the reactivity of bifunctional aromatic building blocks is of paramount importance. 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, a derivative of p-xylene, is a versatile reagent frequently employed as a crosslinking agent and a monomer in the synthesis of functionalized resins, dendrimers, and porous organic frameworks.[1] Its utility stems from the two reactive bromomethyl groups, which readily undergo nucleophilic substitution. However, a critical question for the discerning scientist is: how do the two methyl groups on the benzene ring influence the reactivity of the benzylic C-Br bonds compared to its non-methylated counterpart, 1,4-bis(bromomethyl)benzene?

This guide provides an in-depth analysis of the electronic and steric effects of the methyl substituents on the reactivity of this compound. We will explore the mechanistic implications for nucleophilic substitution reactions and provide a framework for comparative analysis, supported by experimental protocols for key transformations.

The Dual Nature of Methyl Substituents: Electronic Activation vs. Steric Hindrance

The presence of methyl groups at the 2- and 5-positions of the benzene ring introduces two opposing effects that modulate the reactivity of the benzylic bromides:

  • Electronic Effect (Activation): Methyl groups are electron-donating through an inductive effect (+I).[2] This electron-donating nature enriches the electron density of the aromatic ring. In the context of nucleophilic substitution, this has a significant impact on reactions that proceed through a carbocation intermediate (SN1 pathway). The methyl groups help to stabilize the positive charge of the benzylic carbocation formed upon the departure of the bromide leaving group.[3] This stabilization lowers the activation energy for the rate-determining step of the SN1 reaction, thereby increasing the reaction rate.

  • Steric Effect (Hindrance): Conversely, the methyl groups introduce steric bulk in the vicinity of the reactive benzylic carbons.[4][5] In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. The presence of the ortho-methyl groups can physically impede this approach, increasing the activation energy and thus slowing down the SN2 reaction rate.[4][6]

The interplay of these electronic and steric effects determines the overall reactivity and the preferred mechanistic pathway for this compound compared to 1,4-bis(bromomethyl)benzene.

Mechanistic Considerations: A Shift in the SN1/SN2 Spectrum

Benzylic halides are capable of undergoing nucleophilic substitution via both SN1 and SN2 mechanisms. The preferred pathway is influenced by the substrate structure, the nucleophile, the solvent, and the leaving group.[2] For primary benzylic halides like 1,4-bis(bromomethyl)benzene, the SN2 pathway is typically favored due to the relatively unhindered nature of the benzylic carbon.

The introduction of the two methyl groups in this compound complicates this picture.

G cluster_0 1,4-Bis(bromomethyl)benzene cluster_1 This compound Unhindered Benzylic Carbon Unhindered Benzylic Carbon Favors SN2 Favors SN2 Unhindered Benzylic Carbon->Favors SN2 Less steric hindrance Methyl Groups Methyl Groups Electronic Effect (+I) Electronic Effect (+I) Methyl Groups->Electronic Effect (+I) Steric Hindrance Steric Hindrance Methyl Groups->Steric Hindrance Stabilizes Carbocation Stabilizes Carbocation Electronic Effect (+I)->Stabilizes Carbocation Hinders Nucleophilic Attack Hinders Nucleophilic Attack Steric Hindrance->Hinders Nucleophilic Attack Favors SN1 Favors SN1 Stabilizes Carbocation->Favors SN1 Disfavors SN2 Disfavors SN2 Hinders Nucleophilic Attack->Disfavors SN2 Nucleophilic Substitution Nucleophilic Substitution 1,4-Bis(bromomethyl)benzene 1,4-Bis(bromomethyl)benzene Nucleophilic Substitution->1,4-Bis(bromomethyl)benzene Substrate This compound This compound Nucleophilic Substitution->this compound Substrate

Caption: Influence of Methyl Groups on Reaction Mechanism.

The enhanced stability of the benzylic carbocation due to the electron-donating methyl groups makes the SN1 pathway more accessible for this compound. Simultaneously, the increased steric hindrance around the benzylic carbons disfavors the SN2 pathway. Therefore, it is plausible to predict a shift towards a greater contribution from the SN1 mechanism for the methylated compound, especially with weak nucleophiles and in polar protic solvents.

Comparative Reactivity: A Qualitative and Quantitative Assessment

Feature1,4-Bis(bromomethyl)benzeneThis compoundExpected Impact on Reactivity
Electronic Effect No ring substituentsTwo electron-donating methyl groupsIncreased rate in SN1 reactions
Steric Hindrance MinimalSignificant due to ortho-methyl groupsDecreased rate in SN2 reactions
Predominant Mechanism Likely SN2Increased SN1 characterDependent on reaction conditions
Overall Reactivity Highly reactiveReactivity is condition-dependentMay be faster or slower than the non-methylated analog depending on the dominant mechanism

To quantify the electronic influence of substituents on reaction rates, the Hammett equation is a powerful tool.[7] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). For the methyl group, the Hammett sigma constant (σp) is -0.17, indicating its electron-donating nature. A negative ρ value for a reaction signifies the buildup of positive charge in the transition state, as in an SN1 reaction. Thus, for reactions with significant SN1 character, the negative σ value of the methyl groups would lead to an increase in the reaction rate.

Experimental Protocols for Comparative Analysis

To empirically assess the impact of the methyl groups, researchers can perform parallel experiments under identical conditions. Below are detailed protocols for key reactions.

Protocol 1: Comparative Williamson Ether Synthesis

This protocol allows for the comparison of yields and reaction times for the synthesis of a bis-ether.

Materials:

  • 1,4-Bis(bromomethyl)benzene

  • This compound

  • Ethanol (anhydrous)

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

G Start Start Dissolve Alkoxide Dissolve Sodium Ethoxide in anhydrous DMF Start->Dissolve Alkoxide Add Benzylic Bromide Add benzylic bromide (methylated or non-methylated) dropwise at 0°C Dissolve Alkoxide->Add Benzylic Bromide Stir at RT Stir at room temperature Add Benzylic Bromide->Stir at RT Monitor by TLC Monitor reaction progress by TLC Stir at RT->Monitor by TLC Quench Quench with water Monitor by TLC->Quench Reaction complete Extract Extract with diethyl ether Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for Williamson Ether Synthesis.

Procedure:

  • In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.2 equivalents) in anhydrous DMF.

  • Cool the solutions to 0°C in an ice bath.

  • To one flask, add a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous DMF dropwise. To the other flask, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixtures to warm to room temperature and stir for a predetermined time (e.g., 24 hours), or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reactions by the slow addition of water.

  • Extract the aqueous mixtures with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield and characterize the products by NMR, IR, and mass spectrometry.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol outlines the formation of a di-Grignard reagent and its subsequent reaction with an electrophile, such as carbon dioxide. The success and yield of Grignard formation can be indicative of reactivity.

Materials:

  • 1,4-Bis(bromomethyl)benzene or this compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 1 M)

  • Standard laboratory glassware for anhydrous reactions

G Start Start Activate Mg Activate Mg turnings with iodine Start->Activate Mg Add Benzylic Bromide Add a solution of benzylic bromide in anhydrous ether/THF Activate Mg->Add Benzylic Bromide Initiate Reaction Initiate reaction (gentle heating if necessary) Add Benzylic Bromide->Initiate Reaction Maintain Reflux Maintain gentle reflux Initiate Reaction->Maintain Reflux Cool and Add Cool to 0°C and add crushed dry ice Maintain Reflux->Cool and Add Reaction complete Acidify Acidify with HCl Cool and Add->Acidify Extract Extract with ether Acidify->Extract Dry and Concentrate Dry and concentrate Extract->Dry and Concentrate Purify and Characterize Purify and characterize the dicarboxylic acid Dry and Concentrate->Purify and Characterize End End Purify and Characterize->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8). As a potent lachrymator and corrosive agent, this compound demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, offering the causal logic behind each step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Profile & Safety Fundamentals

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not merely a chemical irritant; it is classified as a substance that causes severe skin burns and serious eye damage.[1][2] Its lachrymatory properties mean that even minimal exposure to its dust or vapors can cause intense irritation to the eyes, leading to tearing and pain.[3]

Hazard TypeGHS Classification & StatementDescription
Skin Corrosion/Irritation Category 1B (H314)Causes severe skin burns and blistering upon contact.[1][2]
Serious Eye Damage Category 1 (H318)Causes serious, potentially irreversible, eye damage.[2]
Respiratory Irritation STOT SE 3 (H335)Inhalation of dust may cause corrosive injuries to the mucous membranes and upper respiratory tract.[4]
Lachrymator N/AA substance that irritates the eyes and induces the production of tears.[3]

Given these hazards, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact, which can cause severe chemical burns.[1][2]
Eye/Face Protection Tightly fitting safety goggles and a face shieldTo protect against dust particles and splashes, preventing severe eye damage.[1][5]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoesTo protect skin from accidental spills and contact. Contaminated clothing must be removed immediately.[2][5]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust formation is unavoidable.[4][5]

Waste Characterization & Segregation: The Core Principle

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of bromine atoms in its structure.[6] This classification is critically important for waste management.

The Causality Behind Segregation: Halogenated and non-halogenated organic waste streams are treated via different disposal pathways. Halogenated waste is typically destroyed through high-temperature incineration at specialized facilities equipped to handle and neutralize the corrosive halogenated byproducts (like hydrogen bromide gas) that are generated.[1][6]

Mixing halogenated waste with non-halogenated waste results in the entire volume being classified and treated as the more hazardous and costly halogenated stream.[7][8] Therefore, strict segregation is not only a matter of regulatory compliance but also of operational efficiency and cost management.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of solid this compound and materials contaminated with it.

Step 1: Preparing the Waste Container
  • Select the Correct Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Solids." This container must be made of a material compatible with the chemical and must have a secure, threaded cap to prevent leaks and vapor release.[7]

  • Proper Labeling: Before adding any waste, the container must be clearly labeled.[7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all other components if it is a mixed waste stream.

    • The date when the first drop of waste is added.

Step 2: Transferring Solid Waste
  • Work in a Controlled Environment: All transfers of solid this compound must be conducted within a certified chemical fume hood to contain any dust.

  • Minimize Dust Generation: Use spatulas and other tools carefully to avoid creating airborne dust.[1]

  • Package Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and absorbent pads, must also be placed in the halogenated waste container.

Step 3: Handling Contaminated Solvents and Glassware
  • Rinsate is Hazardous: Any solvent (e.g., acetone, dichloromethane) used to rinse glassware contaminated with this compound must be collected as halogenated liquid waste .[7]

  • Segregate Liquid Waste: This rinsate should be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.

  • Decontamination: For thorough cleaning, rinse glassware multiple times with a suitable solvent, collecting all rinses as hazardous waste.

Step 4: Final Container Sealing and Storage
  • Secure Closure: Once waste has been added, securely seal the container. Containers must remain closed at all times except when waste is being actively added.[7][8]

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container. Do not allow waste to accumulate beyond established limits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G start Waste Generation (e.g., residual chemical, contaminated gloves) char_waste Characterize Waste: Is it solid, liquid, or contaminated debris? start->char_waste solid_waste Solid Waste or Debris (e.g., powder, contaminated wipes) char_waste->solid_waste Solid/Debris liquid_waste Liquid Waste (e.g., contaminated solvent rinsate) char_waste->liquid_waste Liquid select_container_solid Select 'Halogenated Organic SOLID Waste' Container solid_waste->select_container_solid select_container_liquid Select 'Halogenated Organic LIQUID Waste' Container liquid_waste->select_container_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date select_container_solid->label_container select_container_liquid->label_container transfer_waste Transfer Waste into Container (Inside a fume hood) label_container->transfer_waste seal_container Keep Container Securely Sealed (Except when adding waste) transfer_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup end_node Proper Disposal by Licensed Facility ehs_pickup->end_node

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill & Exposure Management

In the event of accidental release or exposure, immediate and correct action is vital.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the lab.

  • Don PPE: Before addressing the spill, don the full range of PPE described in Section 1.

  • Contain and Collect: Do not use water. Carefully sweep up the solid material without creating dust.[1] Place the spilled material and all cleanup supplies into the designated halogenated solid waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with soap and plenty of water.[1] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Regulatory Context

The disposal of this compound is governed by stringent federal and state regulations. As a halogenated organic compound, it falls under specific waste codes and is subject to Land Disposal Restrictions (LDRs).[9][10] These regulations prohibit the disposal of untreated hazardous wastes in landfills. All procedures must be conducted in full compliance with the guidelines set forth by your institution's EHS department, which are designed to meet or exceed legal requirements. Always consult your institution's specific Chemical Hygiene Plan and waste disposal procedures.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: this compound.
  • PatSnap. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET: 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
  • ECHEMI. 1,4-Bis(dibromomethyl)
  • eCFR.
  • Bucknell University.
  • Fisher Scientific.
  • TCI Chemicals. 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
  • Synquest Labs.
  • Sigma-Aldrich. (2025, December 4).
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Fisher Scientific. (2010, July 6). SAFETY DATA SHEET: alpha, alpha'-Dibromo-m-xylene.
  • Scribd. Alkyl Halides.
  • Brandeis University.
  • Office of Justice Programs.
  • PatSnap. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
  • ResearchGate. (2025, August 6).
  • TCI Chemicals. This compound.
  • Canada.ca. (2022, March 4).
  • PubChem. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335.
  • American Society of Trace Evidence Examiners.
  • ResearchGate. (2025, August 6).
  • Google Patents. (2010, April 29).

Sources

A Comprehensive Guide to the Safe Handling of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational and Safety Manual for Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No: 35168-62-8). Due to its hazardous properties, stringent adherence to these procedures is paramount for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This document goes beyond simple directives to provide the rationale behind each safety measure, fostering a deeper understanding of risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is a chemical that demands respect. It is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 1B) : Causes severe skin burns and damage upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1) : Poses a significant risk of serious and potentially irreversible eye damage.[2]

  • Lachrymator : It is a substance that irritates the eyes and causes tearing.[3][4]

While comprehensive toxicological properties have not been fully investigated, the known hazards necessitate a cautious and proactive approach to safety.[1] It is crucial to treat this compound as potentially harmful through all routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, robust engineering controls must be in place to minimize the risk of exposure.

  • Ventilation : Always handle this compound in a well-ventilated area.[1] For all weighing and transfer operations, a certified chemical fume hood is mandatory to prevent the inhalation of dust particles.[5]

  • Emergency Stations : An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is being handled.[5][6] Regular testing of this equipment is essential to ensure its functionality in an emergency.

Personal Protective Equipment (PPE): Your Personal Shield

The appropriate selection and use of PPE are critical for preventing direct contact with this compound. The following table summarizes the minimum required PPE:

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][7]EN 166 (EU) or NIOSH (US) approved.To protect against dust particles and chemical splashes, preventing severe eye damage.[8]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[9]Adherent to EU Directive 89/686/EEC and standard EN 374.To prevent skin contact, which can lead to severe burns.[8]
Body Protection A laboratory coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing is recommended.[7][9]N/ATo minimize exposed skin and protect from accidental splashes and contamination.[8]
Respiratory Protection A full-face respirator with an appropriate particle filter (e.g., N95, N99, or P2).[8][10]NIOSH (US) or EN 143 (EU) approved.To be used when engineering controls are insufficient or during spill cleanup to prevent respiratory irritation.[8]
Safe Handling and Operational Protocol: A Step-by-Step Approach

A methodical and cautious approach to handling this compound is essential.

Preparation:

  • Read the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS).

  • Ensure Clear Workspace: The work area, particularly inside the fume hood, should be clean and uncluttered.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest fire extinguisher, safety shower, and eyewash station.

  • Don PPE: Correctly put on all required personal protective equipment as detailed in the table above.

Handling:

  • Minimize Dust: Weigh and transfer the chemical within a fume hood to minimize the generation of airborne dust.

  • Avoid Contact: At all times, avoid direct contact with the chemical, including the inhalation of any dust.[5]

  • Container Management: Keep the container tightly closed when not in use.[5]

  • No Personal Items: Do not eat, drink, or smoke in the laboratory or where the chemical is being handled.[6]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and decontaminate any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3][6][11] The container should be stored under an inert atmosphere and locked up.[1][3]

Spill Management Protocol: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is crucial to mitigate the hazard.

Immediate Actions:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Remove Ignition Sources: Eliminate any potential sources of ignition.[5]

Containment and Cleanup:

  • Wear Appropriate PPE: Don all necessary PPE, with a particular emphasis on respiratory protection.[5]

  • Contain the Spill: Prevent the spill from spreading and from entering drains.[1]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal, taking care to minimize dust generation.[6]

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Ignition Remove Ignition Sources PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill Cleanup Sweep into Labeled Container Seal Seal Container Cleanup->Seal Store Store as Hazardous Waste Dispose Dispose via Licensed Company Spill Spill Occurs Spill->Evacuate

Caption: Workflow for the safe cleanup of a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: This compound is a halogenated organic waste.

  • Segregation: Do not mix with non-halogenated waste. All contaminated materials (e.g., gloves, absorbent pads, glassware) must be collected in a designated "Halogenated Organic Waste" container.[12]

  • Containerization and Labeling: Use approved, leak-proof containers with secure screw-top caps.[12] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

  • Disposal Method: The standard method for disposal is high-temperature incineration by a licensed disposal company.[12] Never dispose of this chemical down the drain or in regular trash.[1]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: this compound.
  • Synquest Labs.
  • Benchchem. Essential Safety and Logistical Information for Handling 1,4-Bis(bromomethyl)benzene.
  • TCI Chemicals. This compound.
  • Echemi. 1,4-Bis(bromomethyl)
  • Fisher Scientific.
  • PubChem. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335.
  • TCI Chemicals. (2025, August 27).
  • Sigma-Aldrich. (2025, December 4).
  • ECHEMI. 1,4-Bis(dibromomethyl)
  • Fisher Scientific.
  • Benchchem. Proper Disposal of 1,4-Bis(bromomethyl)
  • Benchchem. Proper Disposal of 1,3-Bis(bromomethyl)
  • Occupational Safety and Health Administration.
  • Benchchem. Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • ChemScene.
  • Benchchem. Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
  • Benchchem. An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene: Chemical Properties and Reactivity.
  • Sigma-Aldrich. 1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4.
  • CP Lab Safety. This compound, 1g, Each.

Sources

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